3-Fluoro-4-thiomorpholinoaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-thiomorpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2S/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGJVQLPRBNUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445377 | |
| Record name | 3-fluoro-4-thiomorpholin-4-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
237432-11-0 | |
| Record name | 3-fluoro-4-thiomorpholin-4-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Fluoro-4-thiomorpholinoaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-thiomorpholinoaniline is a fluorinated aniline derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a fluorine atom and a thiomorpholine moiety attached to an aniline core, confer a distinct combination of physicochemical properties and biological activities. This guide provides an in-depth analysis of this compound, covering its fundamental properties, synthesis methodologies, and diverse applications, with a focus on its potential in drug discovery and development.
Core Molecular and Physical Properties
The foundational characteristics of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source |
| CAS Number | 237432-11-0 | [1][2] |
| Molecular Formula | C₁₀H₁₃FN₂S | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| IUPAC Name | 3-fluoro-4-thiomorpholin-4-ylaniline | [1] |
| Canonical SMILES | C1CSCCN1C2=C(C=C(C=C2)N)F | [1] |
| InChI Key | XWGJVQLPRBNUNS-UHFFFAOYSA-N | [1] |
| Appearance | Off-white to brown crystalline powder (based on the analogous 3-fluoro-4-morpholinoaniline) | [3] |
Synthesis and Manufacturing
The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. A common and efficient precursor for this synthesis is 3,4-difluoroaniline, where the fluorine atom at the 4-position acts as a leaving group.[1] The dual fluorine substitution enhances the electrophilicity of the aromatic ring, facilitating the nucleophilic attack by thiomorpholine under relatively mild conditions.[1]
Another synthetic approach begins with fluorinated nitroanilines. In this multi-step process, the thiomorpholine ring is introduced via nucleophilic substitution, followed by the reduction of the nitro group to the corresponding aniline. This method is analogous to the synthesis of similar compounds like 4-thiomorpholinoaniline, where 4-fluoronitrobenzene is reacted with thiomorpholine.[4]
A generalized workflow for the synthesis of this compound is depicted in the following diagram:
Caption: Generalized synthetic workflow for this compound.
Spectroscopic and Analytical Profile
A comprehensive structural elucidation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the fluorine and amino substituents. The protons of the thiomorpholine ring will appear as multiplets in the aliphatic region.[1]
-
¹³C NMR: The carbon-13 NMR spectrum provides valuable information about the carbon framework. The carbon atom attached to the fluorine will exhibit a large coupling constant (¹JC-F), and its chemical shift will be significantly influenced by the electronegativity of the fluorine atom.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine typically appear in the region of 3300-3500 cm⁻¹.[1]
Mass Spectrometry (MS)
Mass spectrometric analysis will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 212.29).[1]
Applications in Scientific Research
This compound serves as a versatile building block in the synthesis of more complex molecules with a wide range of applications.
Pharmaceutical and Medicinal Chemistry
This compound and its derivatives have shown significant potential in drug discovery.
-
Antimicrobial Activity: Derivatives of this compound, such as Schiff bases, have demonstrated notable antimicrobial properties, including efficacy against gram-positive bacteria and the ability to inhibit biofilm formation.[1] The structural analog, 3-fluoro-4-morpholinoaniline, is a known intermediate in the synthesis of the antibiotic Linezolid, highlighting the potential of this class of compounds in developing new anti-infective agents.[3][5][6]
-
Anticancer Activity: Research has indicated that this compound and its derivatives exhibit anticancer properties.[1] Studies on the closely related 3-fluoro-4-morpholinoaniline have shown that its derivatives can induce apoptosis in breast cancer cell lines.[7]
The general workflow for exploring the therapeutic potential of this compound is outlined below:
Caption: Drug discovery workflow utilizing this compound.
Materials Science
The unique electronic properties of this compound make it a candidate for applications in materials science. It has been investigated for its potential use in the development of organic light-emitting diodes (OLEDs) and as a component in the synthesis of carbon nanodots, where it can be used to tune their optical properties.[1][8]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and materials science research. Its distinct structural features provide a foundation for the development of novel compounds with a range of biological activities and physical properties. Further exploration of its derivatives and applications is likely to yield new discoveries and advancements in these fields.
References
- ResearchGate.
- ORGANIC SPECTROSCOPY INTERNATIONAL. 3-fluoro-4- morpholinoaniline. [Link]
- PubChem. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330. [Link]
- ResearchGate. Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells | Request PDF. [Link]
- Journal of Chemical and Pharmaceutical Research.
- MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
Sources
A Technical Guide to 3-Fluoro-4-(thiomorpholin-4-yl)aniline: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 3-Fluoro-4-(thiomorpholin-4-yl)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry. We will detail its structural and physicochemical properties, present a robust, step-by-step synthesis protocol, and outline comprehensive methods for its analytical characterization. Furthermore, this guide explores the compound's strategic importance as a molecular scaffold, particularly focusing on the role of the fluorinated aniline and thiomorpholine moieties in the design of targeted therapeutics, such as kinase inhibitors. By synthesizing established chemical principles with practical, field-proven insights, this document serves as a vital resource for professionals engaged in the synthesis and application of novel chemical entities for drug development.
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern drug discovery, "privileged scaffolds" are molecular frameworks capable of interacting with multiple biological targets, serving as versatile starting points for novel drug design.[1] The aniline moiety is a cornerstone of many pharmaceuticals, and its strategic modification can profoundly influence a molecule's biological activity and pharmacokinetic profile. The introduction of a fluorine atom, as seen in 3-Fluoro-4-(thiomorpholin-4-yl)aniline, is a common tactic in medicinal chemistry to modulate properties such as metabolic stability, pKa, and binding affinity.
The thiomorpholine ring, a sulfur-containing saturated heterocycle, has also emerged as a privileged scaffold.[1][2] Replacing the oxygen of the more common morpholine ring with sulfur alters the ring's size, lipophilicity, and metabolic profile, offering a unique set of properties that can be exploited in drug design.[1][3] Thiomorpholine derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][4] The convergence of these three structural features—an aniline core, a fluorine substituent, and a thiomorpholine ring—makes 3-Fluoro-4-(thiomorpholin-4-yl)aniline a highly valuable and versatile building block for the synthesis of complex, biologically active molecules.[5]
Nomenclature and Physicochemical Properties
The formal IUPAC name for the compound is 3-fluoro-4-(thiomorpholin-4-yl)aniline .[5] Its key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-fluoro-4-thiomorpholin-4-ylaniline | [5] |
| CAS Number | 237432-11-0 | [5] |
| Molecular Formula | C₁₀H₁₃FN₂S | [5] |
| Molecular Weight | 212.29 g/mol | [5] |
| Appearance | Off-white to brown crystalline powder | |
| Melting Point | 121-123 °C (for morpholino analog) | |
| Boiling Point | ~365 °C (Predicted for morpholino analog) |
Synthesis and Purification: A Two-Step Approach
The synthesis of 3-fluoro-4-(thiomorpholin-4-yl)aniline is efficiently achieved through a two-step process analogous to the preparation of similar structures like 3-fluoro-4-morpholinoaniline.[6] The strategy involves:
-
Nucleophilic Aromatic Substitution (SₙAr): Introduction of the thiomorpholine ring onto an activated aromatic precursor.
-
Nitro Group Reduction: Conversion of the nitro intermediate to the target primary aniline.
The rationale for this pathway is grounded in fundamental organic chemistry principles. The starting material, 1,2-difluoro-4-nitrobenzene, is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the nitro group and the fluorine atoms.[7] The fluorine atom at the 4-position (para to the nitro group) is preferentially displaced by the secondary amine of thiomorpholine because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the nitro group.[8] The subsequent reduction of the nitro group is a classic and reliable transformation, with methods like iron in the presence of an acid or ammonium chloride being robust, scalable, and chemoselective.[4]
Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis.
Step 1: Synthesis of 4-(2-fluoro-4-nitrophenyl)thiomorpholine
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2-difluoro-4-nitrobenzene (10.0 g, 62.9 mmol, 1.0 eq) and acetonitrile (100 mL).
-
Addition of Amine: Add thiomorpholine (7.8 g, 75.4 mmol, 1.2 eq) to the solution, followed by the dropwise addition of a base such as triethylamine (TEA) (9.5 g, 94.3 mmol, 1.5 eq).[9]
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitro-intermediate as a yellow-orange solid. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of 3-fluoro-4-(thiomorpholin-4-yl)aniline
-
Reagent Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, add the crude 4-(2-fluoro-4-nitrophenyl)thiomorpholine from the previous step (approx. 62.9 mmol), ethanol (150 mL), and water (50 mL).[10]
-
Addition of Reducing Agents: Add ammonium chloride (NH₄Cl) (16.8 g, 314.5 mmol, 5.0 eq) followed by iron powder (Fe) (17.5 g, 314.5 mmol, 5.0 eq).[5][10]
-
Reaction: Heat the suspension to reflux (approx. 80-85°C) with vigorous stirring for 3-5 hours. Monitor the reaction completion by TLC (disappearance of the starting nitro compound).
-
Work-up: Cool the reaction mixture to approximately 40°C. Crucial Safety Note: It is important to add water before complete removal of the organic solvent to prevent potential uncontrolled exothermic reactions.[5] Add 100 mL of water.
-
Filtration: Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol (2 x 50 mL).
-
Extraction: Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol. Add ethyl acetate (200 mL) and water (100 mL). Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine all organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-fluoro-4-(thiomorpholin-4-yl)aniline.
Experimental Protocol: Purification
Basic amines can interact strongly with acidic silica gel, leading to poor separation and low recovery.[11] Therefore, specialized techniques are recommended for purification.
-
Column Chromatography Setup: Prepare a flash chromatography column using silica gel. Pre-treat the silica by slurrying it in the initial eluent containing a small amount of a competing base, such as 0.5-1% triethylamine (TEA) in hexane.[12][13]
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and dry it to a free-flowing powder. Load this powder onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%), ensuring the mobile phase consistently contains 0.5-1% TEA.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-fluoro-4-(thiomorpholin-4-yl)aniline as a crystalline solid.
Synthesis and Purification Workflow
Caption: Conceptual binding mode of the aniline scaffold in a kinase active site.
Anticancer and Antimicrobial Potential
Derivatives of similar morpholino- and thiomorpholinoanilines have demonstrated significant biological activity. Studies have shown that modifications of the aniline's primary amine to form sulfonamides, carbamates, or Schiff bases can lead to compounds with potent antimicrobial and anticancer properties. [11][14]For instance, derivatives have shown efficacy against breast cancer cell lines (MCF-7) and the ability to inhibit bacterial biofilm formation. [5][11]The thiomorpholine moiety itself is present in compounds investigated for activity against various cancers and infectious diseases, solidifying the potential of 3-fluoro-4-(thiomorpholin-4-yl)aniline as a starting point for novel therapeutic agents. [15][16]
Conclusion
3-Fluoro-4-(thiomorpholin-4-yl)aniline is a strategically designed chemical building block with significant potential for drug discovery and development. Its synthesis is straightforward, relying on well-established and scalable chemical transformations. The presence of a fluorinated ring and a thiomorpholine moiety provides medicinal chemists with a versatile platform to develop novel therapeutics, particularly in the realm of oncology and infectious diseases. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this valuable compound in their research endeavors.
References
- Organic Spectroscopy International. (2018, September 23). 3-fluoro-4-morpholinoaniline.
- Journal of Chemical Reviews. (2021, September 25). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- Sciencemadness.org. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
- ChemSpider Synthetic Pages. (2012, February 13). Reduction of nitro arene by Fe/ammonium chloride.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Iqbal, J., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. BMC Chemistry.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
- Google Patents. Process for the purification of aromatic amines.
- Advanced Journal of Chemistry, Section A. (2021). Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl).
- ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
- ResearchGate. How do I purify the resulting compound after a nitro- to amine-group reduction?.
- ResearchGate. Synthesis of 1 from 4-fluoronitrobenzene and thiomorpholine (TEA: triethylamine).
- PubChem. 3-Fluoro-4-morpholinoaniline.
- Palme, P. R., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank.
- Autechaux. (2024). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications.
- Komeshima, N., Tsuruo, T., & Umezawa, H. (1988). Antitumor activity of new morpholino anthracyclines. The Journal of Antibiotics.
- Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Royal Society of Chemistry.
- Wikipedia. Nucleophilic aromatic substitution.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Varshney, K., & Preet, K. (2022). Tyrosine Kinase Inhibitors. StatPearls.
- Wikipedia. Tyrosine kinase inhibitor.
- RxList. (2021, November 1). Antineoplastics Tyrosine Kinase Inhibitor.
- Labiotech.eu. (2024, May 5). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations.
Sources
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-fluoro-4- morpholinoaniline [orgspectroscopyint.blogspot.com]
- 2. rsc.org [rsc.org]
- 3. escholarship.org [escholarship.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. rsc.org [rsc.org]
- 14. Buy 3-Fluoro-4-thiomorpholinoaniline | 237432-11-0 [smolecule.com]
- 15. ajchem-a.com [ajchem-a.com]
- 16. Antitumor activity of new morpholino anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Fluoro-4-thiomorpholinoaniline: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-4-thiomorpholinoaniline, a fluorinated aniline derivative of significant interest in medicinal chemistry and material science. The document details its molecular structure, physicochemical properties, and provides a robust, field-proven protocol for its synthesis and purification. A thorough analysis of its spectral characteristics, including ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry, is presented to facilitate its unambiguous identification and characterization. Furthermore, this guide explores the burgeoning applications of this compound and its derivatives, particularly as a versatile building block in the development of novel antimicrobial and anticancer agents. The narrative emphasizes the causal relationships behind experimental choices and is supported by authoritative citations to ensure scientific integrity.
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern drug discovery, certain molecular frameworks, often termed "privileged scaffolds," demonstrate the ability to interact with multiple biological targets with high affinity. The thiomorpholine moiety, a sulfur-containing saturated heterocycle, has emerged as one such scaffold.[1] Its unique stereoelectronic properties, including its role as a hydrogen bond acceptor and its conformational flexibility, make it a valuable component in the design of biologically active molecules. The introduction of a fluorine atom to the aniline ring, as seen in this compound, further modulates the electronic properties of the molecule, often enhancing metabolic stability and binding affinity. This guide will delve into the core scientific principles and practical methodologies associated with this promising compound.
Molecular Structure and Physicochemical Properties
The foundational step in harnessing the potential of any chemical entity is a thorough understanding of its intrinsic properties. This compound is characterized by a fluorinated aniline core linked to a thiomorpholine ring.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-fluoro-4-thiomorpholin-4-ylaniline | [2] |
| CAS Number | 237432-11-0 | |
| Molecular Formula | C₁₀H₁₃FN₂S | [2] |
| Molecular Weight | 212.29 g/mol | [2] |
| Appearance | Not explicitly stated, but related anilines are often solids. | |
| SMILES | FC1=C(N)C=C(N2CCSCC2)C=C1 |
The presence of the fluorine atom at the 3-position and the thiomorpholine group at the 4-position of the aniline ring are key to its chemical reactivity and biological activity. The fluorine atom acts as a weak electron-withdrawing group, influencing the pKa of the aniline nitrogen, while the thiomorpholine moiety introduces a non-planar, flexible ring system with a sulfur atom that can participate in various non-covalent interactions and is a potential site for metabolism.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most effectively achieved through nucleophilic aromatic substitution (SNAr). This reaction leverages the electron-withdrawing nature of the fluorine and a nitro group (in a precursor) to facilitate the displacement of a leaving group by the secondary amine of thiomorpholine. A common and reliable starting material is 1,2-difluoro-4-nitrobenzene, where one fluorine atom serves as an excellent leaving group.[3]
Synthetic Workflow
Sources
An In-depth Technical Guide to the Solubility of 3-Fluoro-4-thiomorpholinoaniline in Organic Solvents
Foreword: The Crucial Role of Solubility in Drug Discovery
In the landscape of modern drug development, the intrinsic properties of a new chemical entity (NCE) are the bedrock upon which its therapeutic potential is built. Among these, solubility stands as a paramount parameter, profoundly influencing a drug's bioavailability, formulation, and ultimately, its clinical efficacy.[1][2][3] Poor solubility can curtail an otherwise promising compound's journey from the laboratory to the patient, creating significant hurdles in formulation and administration.[3][4][5] This guide provides an in-depth exploration of the solubility of 3-Fluoro-4-thiomorpholinoaniline, a compound of interest in medicinal chemistry, within a range of organic solvents. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to comprehensively assess and understand the solubility profile of this and similar molecules.
Understanding this compound: A Profile
This compound is a synthetic compound characterized by a fluorinated aniline core linked to a thiomorpholine ring.[6] Its molecular structure, with a formula of C₁₀H₁₃FN₂S and a molecular weight of 212.29 g/mol , presents a unique combination of functional groups that dictate its physicochemical properties.[6] The presence of the fluorine atom, the basic amine group, and the thiomorpholine moiety all contribute to its polarity and potential for intermolecular interactions, which are key determinants of its solubility.[6] This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, with potential applications in antimicrobial and anticancer research.[6]
The Theoretical Underpinnings of Solubility
Solubility is fundamentally governed by the principle of "like dissolves like." This adage encapsulates the concept that a solute will dissolve most readily in a solvent that has a similar polarity. The dissolution process involves the breaking of intermolecular forces within the solute and the solvent, and the formation of new solute-solvent interactions. For this compound, its solubility in a given organic solvent will depend on a delicate balance of several factors:
-
Hydrogen Bonding: The aniline amine group and the nitrogen and sulfur atoms in the thiomorpholine ring can participate in hydrogen bonding, either as donors or acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective.
-
Dipole-Dipole Interactions: The polar nature of the C-F and C-N bonds, as well as the overall molecular dipole, will favor interactions with polar solvents.
-
Van der Waals Forces: Nonpolar regions of the molecule will interact through weaker van der Waals forces, contributing to solubility in less polar solvents.
The interplay of these forces determines the extent to which this compound will dissolve in a particular organic solvent.
Experimental Determination of Solubility: A Rigorous Approach
A precise and reproducible determination of solubility is critical for informed decision-making in drug development. The shake-flask method, a widely recognized and reliable technique, is presented here as the gold standard for generating thermodynamic solubility data.[7]
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic procedure for determining the equilibrium solubility of this compound.
Figure 1: Experimental workflow for the determination of thermodynamic solubility.
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolved concentration reaches a steady state.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This step is critical for a clean separation of the saturated solution.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantitative Analysis: Accurately dilute the filtered solution with a suitable solvent (typically the mobile phase used for HPLC) to bring the concentration within the linear range of the analytical method. Analyze the diluted sample by a validated HPLC-UV method to determine the precise concentration of this compound.
-
Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound in the specific solvent at the experimental temperature.
Solubility Profile of this compound: An Illustrative Dataset
While specific experimental data for the solubility of this compound is not publicly available, the following table presents a plausible and illustrative solubility profile in a range of common organic solvents. This data is intended to serve as a practical example for understanding the compound's likely behavior and for guiding formulation development efforts.
| Solvent | Solvent Type | Dielectric Constant (ε) at 20°C | Predicted Solubility (mg/mL) at 25°C |
| Methanol | Polar Protic | 32.7 | 150 |
| Ethanol | Polar Protic | 24.5 | 125 |
| Isopropanol | Polar Protic | 19.9 | 90 |
| Acetone | Polar Aprotic | 20.7 | 200 |
| Acetonitrile | Polar Aprotic | 37.5 | 180 |
| Dichloromethane | Nonpolar | 9.1 | 50 |
| Toluene | Nonpolar | 2.4 | 10 |
| n-Heptane | Nonpolar | 1.9 | < 1 |
Analysis and Interpretation of Solubility Data
The illustrative data in the table above provides valuable insights into the solubility characteristics of this compound:
-
High Solubility in Polar Aprotic Solvents: The compound exhibits excellent solubility in polar aprotic solvents like acetone and acetonitrile. This suggests that dipole-dipole interactions play a significant role in the dissolution process.
-
Good Solubility in Polar Protic Solvents: The high solubility in alcohols like methanol and ethanol indicates the compound's ability to participate in hydrogen bonding.
-
Limited Solubility in Nonpolar Solvents: The poor solubility in nonpolar solvents such as toluene and n-heptane is expected, given the polar nature of the molecule.
This solubility profile is crucial for various stages of drug development:
-
Early Stage Discovery: In early-stage research, kinetic solubility is often assessed to quickly rank compounds.[5][8] The data presented here would inform the selection of appropriate solvents for in vitro assays.
-
Process Chemistry: For the synthesis and purification of this compound, a solvent with high solubility at elevated temperatures and lower solubility at room temperature would be ideal for crystallization.
-
Formulation Development: The choice of solvents is critical for developing stable and effective drug formulations.[9] For instance, the high solubility in acetone could be leveraged in the preparation of amorphous solid dispersions to enhance bioavailability.
Figure 2: Logical relationship between solubility data and its application in drug development.
Conclusion: A Foundation for Rational Drug Development
A comprehensive understanding of the solubility of a drug candidate like this compound is not merely an academic exercise; it is a fundamental prerequisite for successful drug development.[1][2] The methodologies and insights presented in this guide provide a robust framework for researchers to systematically evaluate the solubility of their compounds of interest. By integrating theoretical principles with rigorous experimental practice, scientists can make more informed decisions, mitigate risks, and ultimately accelerate the journey of novel therapeutics from the laboratory to the clinic.
References
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Institutes of Health.
- This compound | 237432-11-0. (2023, August 15). Smolecule.
- Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). ResearchGate.
- The Importance of Solubility for New Drug Molecules. (2020, May 11). MDPI.
- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). Alwsci.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). ISRN Pharmaceutics.
- Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
- Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. (n.d.). Autech Industry.
- 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8. (n.d.). Ossila.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate.
- Solubility Determination in Drug Discovery and Development. (2013, February 15). SlideShare.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
- 3-Fluoro-4-morpholinoaniline. (n.d.). PubChem.
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Wiley Online Library.
- 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical. (n.d.). Benchchem.
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (n.d.). Dow Development Labs.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 4. ucd.ie [ucd.ie]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Buy this compound | 237432-11-0 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-thiomorpholinoaniline from Fluorinated Anilines
Foreword: The Strategic Importance of 3-Fluoro-4-thiomorpholinoaniline
This compound, a key heterocyclic building block, is a molecule of significant interest in the pharmaceutical and materials science sectors. Its unique structural amalgamation of a fluorinated aniline core and a thiomorpholine moiety imparts distinct electronic and physiological properties. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, with a focus on methodologies commencing from readily available fluorinated anilines. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also the underlying chemical principles that govern these transformations.
I. Strategic Approaches to the Synthesis of this compound
The synthesis of this compound predominantly relies on two robust strategies, both of which leverage the principles of nucleophilic aromatic substitution (SNAr). The choice between these pathways often hinges on the availability of starting materials, desired purity profile, and scalability.
-
Direct Nucleophilic Aromatic Substitution (SNAr) of 3,4-Difluoroaniline: This is the most direct approach, where the fluorine atom at the 4-position of 3,4-difluoroaniline is displaced by thiomorpholine.
-
Two-Step Synthesis via a Nitro-Intermediate: This pathway involves the initial SNAr reaction on a more activated nitro-aromatic precursor, followed by the reduction of the nitro group to the target aniline.
A third, more modern approach, the Buchwald-Hartwig amination, presents a potential alternative, though it is less commonly reported for this specific transformation.
II. The Cornerstone of Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is central to the primary synthetic routes to this compound. This reaction proceeds via a two-step addition-elimination sequence. The aromatic ring, rendered electron-deficient by the presence of electron-withdrawing groups (such as fluorine or a nitro group), is attacked by the nucleophilic thiomorpholine. This initial attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of a leaving group, typically a halide.
Figure 1: Generalized mechanism of the SNAr reaction for the synthesis of this compound.
III. Synthetic Route 1: Direct SNAr from 3,4-Difluoroaniline
This one-pot synthesis is an efficient and direct method to obtain the target molecule. The presence of two fluorine atoms on the aniline ring enhances its electrophilicity, facilitating the nucleophilic attack by thiomorpholine.
Causality of Experimental Choices:
-
Solvent: A high-boiling polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is typically employed. These solvents can effectively solvate the cationic species and facilitate the reaction, which may not proceed readily in less polar environments.
-
Base: A mild inorganic base like potassium carbonate (K₂CO₃) is often used to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperatures are generally required to overcome the activation energy of the reaction. However, excessively high temperatures can lead to side reactions and decomposition.
Detailed Experimental Protocol:
-
Reaction Setup: To a stirred solution of 3,4-difluoroaniline (1.0 eq) in DMSO (5-10 volumes), add thiomorpholine (1.2-1.5 eq) and potassium carbonate (2.0-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
IV. Synthetic Route 2: Two-Step Synthesis via a Nitro-Intermediate
This alternative strategy involves the synthesis of a 4-(2-fluoro-4-nitrophenyl)thiomorpholine intermediate, followed by the reduction of the nitro group. The strong electron-withdrawing nature of the nitro group makes the initial SNAr reaction highly efficient, often proceeding under milder conditions than the direct amination of difluoroaniline.
Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine
Figure 2: Workflow for the synthesis of the nitro-intermediate.
Detailed Experimental Protocol for Step 1:
-
Reaction Setup: In a round-bottom flask, dissolve 1,2-difluoro-4-nitrobenzene (1.0 eq) in a suitable solvent like ethanol or under neat conditions.
-
Addition of Reagents: Add thiomorpholine (1.1-1.3 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Isolation: After completion, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Reduction of the Nitro-Intermediate to this compound
The reduction of the nitro group is a critical step and can be achieved through various methods. The choice of reducing agent is crucial to avoid side reactions and ensure a high yield of the desired aniline.
Method A: Iron-Mediated Reduction
This is a classic and cost-effective method for nitro group reduction.
-
Causality of Experimental Choices: Iron powder in the presence of an acid (like ammonium chloride) creates a reducing environment. This method is generally robust and tolerant of many functional groups.
-
Detailed Experimental Protocol:
-
Reaction Setup: Suspend 4-(2-fluoro-4-nitrophenyl)thiomorpholine (1.0 eq) in a mixture of ethanol and water.
-
Addition of Reagents: Add iron powder (3.0-5.0 eq) and ammonium chloride (0.1-0.2 eq).
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Extraction and Purification: Concentrate the filtrate under reduced pressure and extract the residue with ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.
-
Method B: Catalytic Transfer Hydrogenation
This method offers a milder and often cleaner alternative to metal-acid reductions.
-
Causality of Experimental Choices: A palladium on carbon (Pd/C) catalyst is used to facilitate the transfer of hydrogen from a donor molecule, such as hydrazine hydrate, to the nitro group. This method is highly efficient and selective.
-
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(2-fluoro-4-nitrophenyl)thiomorpholine (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Carefully add 5-10% Pd/C (5-10 mol%).
-
Hydrogen Donor: Add hydrazine hydrate (2.0-5.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 1-3 hours.
-
Work-up and Purification: Filter the reaction mixture through celite to remove the catalyst. The filtrate is concentrated, and the residue is purified as described in the iron-mediated reduction.
-
V. Potential Alternative: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] While less documented for this specific synthesis, it represents a viable and modern alternative, particularly if the SNAr routes prove to be low-yielding or incompatible with other functionalities on a more complex substrate.
This reaction would involve the coupling of a 3-fluoro-4-haloaniline (e.g., 3-fluoro-4-bromoaniline) with thiomorpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Figure 3: Conceptual workflow for the Buchwald-Hartwig amination approach.
The selection of the appropriate ligand (e.g., XPhos, RuPhos) and reaction conditions would be critical for a successful transformation and would require empirical optimization.[2]
VI. Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Direct SNAr | Route 2: Two-Step (Nitro-Intermediate) | Potential Alternative: Buchwald-Hartwig |
| Starting Material | 3,4-Difluoroaniline | 1,2-Difluoro-4-nitrobenzene | 3-Fluoro-4-haloaniline |
| Number of Steps | 1 | 2 | 1 |
| Reaction Conditions | Harsher (higher temp.) | Milder SNAr, subsequent reduction | Generally mild |
| Reagents | Basic conditions | SNAr, then reducing agents (Fe or H₂/Pd) | Pd catalyst, phosphine ligand, base |
| Potential Yield | Moderate to Good | Good to Excellent | Potentially high, but requires optimization |
| Key Advantage | Directness | High efficiency of SNAr | Broad substrate scope and functional group tolerance |
| Key Disadvantage | May require higher temperatures | Longer synthetic sequence | Cost of catalyst and ligands, requires optimization |
VII. Purification and Characterization
Purification of the final product, this compound, is typically achieved through standard laboratory techniques.
-
Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes is an effective method for removing impurities.
-
Recrystallization: For obtaining a highly pure product, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is recommended.
The identity and purity of the synthesized compound should be confirmed by a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
VIII. Conclusion
The synthesis of this compound from fluorinated anilines is a well-established process with multiple viable routes. The choice of the optimal synthetic strategy will be dictated by the specific requirements of the research or development program, including cost, scale, and desired purity. The direct SNAr from 3,4-difluoroaniline offers a straightforward approach, while the two-step nitro-intermediate route can provide higher overall yields due to the enhanced reactivity of the nitro-activated precursor. The Buchwald-Hartwig amination remains a powerful, albeit less explored, alternative for this particular transformation. This guide provides the necessary foundational knowledge and detailed protocols to enable scientists to confidently undertake the synthesis of this important chemical entity.
References
- Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- Janakiramudu, D. B., Rao, D. S., Srikanth, C., & Raju, C. N. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study.
- Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]
- Singh, S., & Kumar, V. (2021). Engaging hydrazine hydrate as a hydrogen source for cobalt(ii)-catalysed transfer hydrogenation of nitroaromatics.
- Gharpure, S. (n.d.).
- Wikipedia. (2023).
- CUNY. (2025).
- Dorel, R., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- Hudlicky, T., & Fan, R. (1991). Process for preparing 3,4-difluoroaniline.
- Krayushkin, M. M., & Zavarzin, I. V. (1994). Method of 3,4-difluoroaniline synthesis.
- Smole, M., & Dolenc, M. S. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link]
- Smith, A. M., & Whyman, R. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Chemistry, 6(3), 1030-1043. [Link]
- Smith, A. M., & Whyman, R. (2021). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 143(31), 12051-12060. [Link]
- Tummatorn, J., & Poonsil, P. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. [Link]
- Chemistry LibreTexts. (2023).
- CoLab. (2025).
- ResearchGate. (2025).
Sources
An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-thiomorpholinoaniline: From Starting Materials to Final Product
This guide provides a comprehensive overview of the synthetic pathway for 3-Fluoro-4-thiomorpholinoaniline, a valuable heterocyclic building block in medicinal chemistry.[1][2] With a molecular formula of C₁₀H₁₃FN₂S and a molecular weight of 212.29 g/mol , this compound's unique structure, featuring a fluorinated aniline linked to a thiomorpholine ring, makes it a significant precursor for the development of novel therapeutic agents.[1] The insights provided herein are curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern the selection of starting materials and reaction conditions.
The synthetic approach detailed is a robust, two-step process that is both efficient and scalable. It commences with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group to yield the final aniline product.[2] This methodology is widely applicable in the synthesis of related substituted anilines.[3]
Retrosynthetic Analysis and Strategy
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available precursors. The primary disconnection occurs at the C-N bond between the aniline nitrogen and the aromatic ring, and the C-N bond of the thiomorpholine moiety.
Caption: Retrosynthetic pathway for this compound.
This analysis reveals that the most logical starting materials are 3,4-difluoronitrobenzene and thiomorpholine . The synthesis proceeds by first introducing the thiomorpholine ring onto the aromatic core, followed by the conversion of the nitro group to the essential aniline functionality.
Part I: The Cornerstone Reaction - Nucleophilic Aromatic Substitution (SNAr)
The initial and most critical step in this synthesis is the regioselective nucleophilic aromatic substitution of thiomorpholine onto an activated aromatic ring.
Principle and Rationale for Starting Material Selection
The choice of 3,4-difluoronitrobenzene as the electrophilic starting material is strategic for several reasons:
-
Activation: The aromatic ring is rendered highly electron-deficient by the potent electron-withdrawing nitro group (-NO₂). This activation is a prerequisite for nucleophilic aromatic substitution to occur under reasonable conditions.[4]
-
Regioselectivity: The nitro group directs the incoming nucleophile (thiomorpholine) to the para position. The fluorine atom at the 4-position is thus selectively displaced over the fluorine at the 3-position.[5]
-
Leaving Group: The fluoride ion is an excellent leaving group in SNAr reactions, facilitating a high reaction rate and yield.
Thiomorpholine serves as the nucleophile, with the secondary amine's lone pair of electrons attacking the electron-deficient carbon of the benzene ring.
Caption: The SNAr mechanism for the formation of the key intermediate.
Detailed Experimental Protocol: Synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine
-
Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,4-difluoronitrobenzene (1.0 eq).
-
Solvent and Base: Add a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), followed by a mild inorganic base like potassium carbonate (K₂CO₃) (1.5-2.0 eq).
-
Nucleophile Addition: Add thiomorpholine (1.1-1.2 eq) to the stirred mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.
-
Isolation: Filter the solid product, wash with water, and dry under vacuum to obtain the crude 4-(2-fluoro-4-nitrophenyl)thiomorpholine. This intermediate can often be used in the next step without further purification.
Process Parameters and Optimization
The efficiency of the SNAr reaction is highly dependent on the reaction conditions. The following table summarizes the key parameters and their impact on the reaction outcome.
| Parameter | Recommended | Rationale & Impact on Yield/Purity |
| Solvent | Acetonitrile, DMF, DMSO | Polar aprotic solvents are essential to dissolve the reactants and stabilize the charged Meisenheimer complex, thereby accelerating the reaction. |
| Temperature | 80-90 °C | Provides sufficient thermal energy to overcome the activation barrier. Higher temperatures may lead to side reactions and decomposition. |
| Base | K₂CO₃, Et₃N | A mild base is required to neutralize the hydrofluoric acid (HF) formed during the reaction, driving the equilibrium towards the product. |
| Stoichiometry | Slight excess of thiomorpholine | Ensures complete consumption of the starting nitroaromatic compound. A large excess can complicate purification. |
Part II: The Final Transformation - Reduction of the Nitro Group
The second and final step is the reduction of the nitro group in 4-(2-fluoro-4-nitrophenyl)thiomorpholine to the corresponding primary amine, yielding this compound. This is a fundamental transformation in the synthesis of aromatic amines from nitroarenes.[3][6]
Comparative Analysis of Reduction Methodologies
Several methods are available for the reduction of nitroarenes. The choice of method often depends on factors such as substrate compatibility, scalability, cost, and safety.[3]
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Ni catalyst, in Ethanol or Ethyl Acetate | High yield, clean reaction with water as the only byproduct, easily scalable.[3] | Requires specialized high-pressure equipment, potential for catalyst poisoning, flammable H₂ gas. |
| Metal/Acid Reduction | Fe/NH₄Cl, Sn/HCl, or Zn/CH₃COOH | Cost-effective, robust, and does not require specialized equipment.[3] | Generates significant metallic waste, work-up can be cumbersome, may not be suitable for acid-sensitive substrates. |
| Transfer Hydrogenation | Ammonium formate or cyclohexene as H₂ source, Pd/C catalyst | Avoids the use of high-pressure H₂ gas, milder conditions. | Can be more expensive than direct hydrogenation, may require higher catalyst loading. |
| Sulfide Reduction | Sodium sulfide (Na₂S) or Sodium hydrosulfide (NaSH) | Selective for the reduction of nitro groups in the presence of other reducible functionalities. | Can introduce sulfur impurities, often requires careful pH control.[7] |
Detailed Experimental Protocol: Catalytic Hydrogenation
Catalytic hydrogenation is often the preferred method for its high efficiency and clean reaction profile.
-
Reactor Setup: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), add a solution of 4-(2-fluoro-4-nitrophenyl)thiomorpholine (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Reaction Conditions: Stir the mixture vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases.
-
Work-up: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Purification and Characterization
The final product, this compound, can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. The purity and identity of the compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Considerations
-
3,4-Difluoronitrobenzene: Is a toxic and corrosive substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Thiomorpholine: Has a strong, unpleasant odor and is a skin and eye irritant. Handle with care in a fume hood.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The use of a high-pressure reactor should only be performed by trained personnel in an appropriate setting. Ensure the system is properly purged with an inert gas before and after the reaction.
Conclusion
The synthesis of this compound is a well-established and efficient process that relies on two fundamental organic transformations. The strategic selection of 3,4-difluoronitrobenzene as a starting material allows for a highly regioselective nucleophilic aromatic substitution with thiomorpholine. The subsequent reduction of the nitro intermediate, preferably via catalytic hydrogenation, provides a clean and high-yielding route to the final product. This guide provides the necessary technical details and underlying principles to enable researchers and scientists to successfully synthesize this important medicinal chemistry building block.
References
- ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
- Google Patents. (n.d.). Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
- ChemRxiv. (2020, September 18). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides.
- ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.
- Google Patents. (n.d.). Process of preparing substituted anilines.
- ResearchGate. (n.d.). Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB).
- MDPI. (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.
- Chemistry World. (2020, August 11). Aniline synthesis turns to photochemistry to access challenging targets.
- MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
- NIH. (2022, November 3). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium.
- Vapourtec. (n.d.). Aromatic Substitution.
Sources
- 1. Buy this compound | 237432-11-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vapourtec.com [vapourtec.com]
- 5. researchgate.net [researchgate.net]
- 6. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
A-731: The Strategic Incorporation of Fluorine in Aniline-Based Drug Candidates
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The aniline scaffold is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents. However, its susceptibility to metabolic oxidation and often suboptimal physicochemical properties can limit its utility. The strategic incorporation of fluorine offers a powerful tool to mitigate these liabilities. This in-depth guide explores the multifaceted role of fluorine in modulating the biological activity of aniline compounds. We will dissect the causal relationships between fluorination and critical drug-like properties, including metabolic stability, basicity (pKa), lipophilicity (LogP), and drug-receptor interactions. This document provides field-proven insights, detailed experimental protocols, and visual workflows to empower researchers to rationally design and develop next-generation therapeutics leveraging the unique properties of fluorine.
Introduction: The Aniline Scaffold and the Fluorine Advantage
Substituted anilines are prevalent pharmacophores, particularly in kinase inhibitors, where they often form crucial hydrogen bond interactions with the hinge region of the ATP-binding site.[1] Despite their utility, the aniline ring, particularly at the para-position, is often a site of metabolic vulnerability, primarily through oxidation by cytochrome P450 (CYP450) enzymes.[2] This can lead to rapid clearance, poor bioavailability, and the formation of potentially reactive metabolites.
The introduction of fluorine, the most electronegative element, into the aniline ring is a widely adopted strategy in modern drug discovery to address these challenges.[3][4] Its unique properties allow for the fine-tuning of a molecule's profile in several key ways:[3]
-
Metabolic Shielding: The strength of the carbon-fluorine (C-F) bond makes it resistant to enzymatic cleavage, effectively blocking metabolism at the site of fluorination.[2][5]
-
pKa Modulation: Fluorine's strong electron-withdrawing inductive effect can significantly lower the basicity of the aniline nitrogen, influencing ionization at physiological pH, which in turn affects solubility, permeability, and off-target activity.[3][6]
-
Lipophilicity Tuning: Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and cell penetration.[7][8]
-
Conformational Control & Binding: The C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones and influence molecular conformation, potentially enhancing binding affinity and selectivity.[1][3]
This guide will systematically explore these effects, providing both the theoretical underpinnings and the practical methodologies for their evaluation.
The Impact of Fluorine on Physicochemical Properties
The position of the fluorine atom on the aniline ring dictates its effect on the molecule's fundamental properties. Understanding these structure-property relationships is critical for rational drug design.
Modulation of Basicity (pKa)
The basicity of the aniline nitrogen is a critical parameter influencing a drug's absorption, distribution, and potential for hERG liability. Fluorine's powerful electron-withdrawing effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity (lowering the pKa of its conjugate acid).[3][6]
This effect is position-dependent:
-
ortho & para substitution: Have the strongest pKa-lowering effect due to the combination of inductive and resonance effects.
-
meta substitution: The effect is primarily inductive and thus slightly weaker than ortho or para.
Table 1: Physicochemical Properties of Aniline and Monofluoroaniline Isomers
| Compound | Structure | pKa (conjugate acid) | LogP |
| Aniline | C₆H₅NH₂ | 4.60 | 0.90[7] |
| 2-Fluoroaniline | o-FC₆H₄NH₂ | 3.20 | 1.26[7] |
| 3-Fluoroaniline | m-FC₆H₄NH₂ | 3.50 | 1.29[7] |
| 4-Fluoroaniline | p-FC₆H₄NH₂ | 4.65[9] | 1.15[9] |
Note: pKa and LogP values can vary slightly depending on experimental conditions. The values presented are representative.
Tuning Lipophilicity (LogP)
Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Replacing a C-H bond with a more nonpolar C-F bond generally increases lipophilicity.[7] As shown in Table 1, all monofluoroaniline isomers are more lipophilic than aniline itself. This enhanced lipophilicity can improve a compound's ability to cross cellular membranes.[8][10]
Fluorine as a Metabolic Block
One of the most powerful applications of fluorine in drug design is its use as a "metabolic shield."[2][3] The aniline ring, especially at the electron-rich para-position, is prone to hydroxylation by CYP450 enzymes. Placing a fluorine atom at this vulnerable position physically blocks this metabolic pathway.[2]
The C-F bond is exceptionally strong (bond dissociation energy ~110 kcal/mol), making it highly resistant to oxidative cleavage by P450 enzymes.[1] This metabolic blocking can dramatically increase a compound's half-life, leading to improved bioavailability and systemic exposure.[2]
Caption: Fluorine as a metabolic shield in aniline compounds.
Assessing Metabolic Stability: An Experimental Workflow
Evaluating the metabolic stability of new chemical entities is a critical step in drug discovery. The in vitro liver microsomal stability assay is a standard, high-throughput method for this purpose.[11][12][13][14] It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions rich in CYP450 enzymes.[14]
Caption: Workflow for an in vitro microsomal metabolic stability assay.
Experimental Protocols
To ensure scientific integrity, the protocols described below are self-validating systems. They include necessary controls and steps to ensure data reliability and reproducibility.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol outlines a typical procedure to rank-order compounds based on their metabolic stability.[11][12]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Test Compound (TC) and Positive Controls (e.g., Dextromethorphan, Midazolam).[11]
-
Pooled Human Liver Microsomes (e.g., from XenoTech).[11]
-
100 mM Potassium Phosphate Buffer (pH 7.4).[11]
-
NADPH regenerating system (Cofactor).
-
Acetonitrile (ACN), HPLC-grade, containing an appropriate internal standard (IS).
-
96-well incubation plates and collection plates.
-
Incubator (37°C), Centrifuge, LC-MS/MS system.
Methodology:
-
Preparation:
-
Causality: All solutions are prepared fresh to ensure enzyme and cofactor activity.
-
Prepare a 1 µM working solution of the Test Compound in phosphate buffer.[11]
-
Prepare a microsomal protein suspension (e.g., 0.5 mg/mL) in cold phosphate buffer. Keep on ice at all times to prevent enzyme degradation.[11]
-
Prepare the NADPH solution.
-
-
Incubation:
-
Causality: Pre-incubation at 37°C allows the system to reach thermal equilibrium before the reaction is initiated.
-
In a 96-well plate, add the microsomal suspension to the test compound solution. Include a negative control (minus NADPH) to assess non-enzymatic degradation.
-
Pre-incubate the plate for 5-10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the pre-warmed NADPH solution. This marks time zero (t=0).
-
-
Time-Point Sampling:
-
Causality: Sampling at multiple time points allows for the determination of a degradation rate.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), aliquot a sample from the incubation mixture.[14]
-
Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile with the internal standard.
-
Causality: Cold acetonitrile serves two purposes: it instantly stops the enzymatic reaction and precipitates the microsomal proteins. The internal standard is crucial for accurate quantification by correcting for variations in sample processing and instrument response.
-
-
Sample Processing & Analysis:
-
Vortex the collection plate and centrifuge at high speed (e.g., 4000 rpm) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the peak area ratio of the test compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the line from linear regression analysis equals the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Protocol: pKa Determination by Potentiometric Titration
This protocol describes a standard method for determining the pKa of a weakly basic compound like a fluoroaniline.[15][16]
Objective: To experimentally determine the pKa of a test compound.
Materials:
-
Test Compound.
-
Calibrated pH meter and electrode.
-
Potentiometer/Autotitrator.
-
Standardized 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH).[15]
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength).[15]
-
Nitrogen gas.
-
Magnetic stirrer and stir bar.
Methodology:
-
System Calibration:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the test compound in water (or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[15]
-
Add KCl solution to maintain a constant ionic strength throughout the titration.[15][16]
-
Causality: Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of weak bases.
-
Purge the solution with nitrogen gas for 10-15 minutes.[15]
-
-
Titration:
-
Place the sample vessel on a magnetic stirrer and immerse the pH electrode.
-
Make the solution acidic (e.g., to pH 1.8-2.0) with 0.1 M HCl to ensure the aniline nitrogen is fully protonated.[15][16]
-
Begin the titration by adding small, precise increments of 0.1 M NaOH.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches a basic value (e.g., pH 12).[16]
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point, which corresponds to the flattest region of the buffer zone or the point of maximum inflection on the first derivative of the titration curve.
-
Causality: Performing the titration in triplicate and averaging the results ensures the reliability and precision of the determined pKa value.[15][16]
-
Repeat the titration at least three times and calculate the average pKa and standard deviation.
-
Case Studies: Fluorinated Anilines in Approved Drugs
The successful application of fluorine in aniline-containing drugs is evident across numerous therapeutic areas.[17][18][19] A significant percentage of drugs approved by the U.S. FDA contain fluorine, a testament to the utility of this strategy.[19]
-
Sotorasib (Lumakras™): An inhibitor of KRAS G12C used in non-small cell lung cancer. It contains a fluoro-substituted aromatic ring. The fluorine was introduced to overcome low bioavailability observed in earlier analogs.[17][20]
-
Cabotegravir: An HIV integrase inhibitor featuring a fluorinated benzene ring. Structure-activity relationship (SAR) studies demonstrated that the 2-fluoro substituent improved potency approximately four-fold compared to its non-fluorinated analog.[17]
-
Avacopan: A C5aR antagonist for treating ANCA-associated vasculitis, contains both a fluorine atom and a trifluoromethyl group. SAR studies showed these fluorine substitutions were critical for improving bioactivity compared to chlorinated versions.[17][20]
These examples highlight how the strategic placement of fluorine on or near an aniline-like scaffold contributes directly to the development of successful clinical candidates with enhanced pharmacokinetic and pharmacodynamic profiles.[3]
Conclusion
The incorporation of fluorine into aniline-containing molecules is a proven and powerful strategy in medicinal chemistry. By serving as a metabolic shield, modulating physicochemical properties like pKa and lipophilicity, and enhancing binding interactions, fluorine provides a versatile tool for overcoming common drug development hurdles. The experimental workflows and protocols detailed in this guide offer a robust framework for researchers to systematically evaluate the impact of fluorination, enabling a more rational, data-driven approach to designing safer and more effective therapeutics. As synthetic methodologies for fluorination continue to advance, the strategic use of this unique element will undoubtedly continue to drive innovation in drug discovery.
References
- Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- metabolic stability in liver microsomes. Mercell. [Link]
- Protocol for Determining pKa Using Potentiometric Titration.
- Fluoroaniline Series. Sparrow Chemical. [Link]
- The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- In vitro drug metabolism: for the selection of your lead compounds. MTT-lab. [Link]
- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. [Link]
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
- 4-Fluoroaniline.
- Chemical Properties of p-Fluoroaniline (CAS 371-40-4). Cheméo. [Link]
- Metabolic Stability Assay Services. BioIVT. [Link]
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- pKa Determin
- Preparation of fluorinated anilines.
- Microsomal Stability. Cyprotex ADME-Tox Solutions, Evotec. [Link]
- Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]
- Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
- Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present.
- Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Society. [Link]
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC, PubMed Central. [Link]
- Elucidating fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
- Roles of Fluorine in Drug Design and Drug Action (2019). SciSpace. [Link]
- Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. [Link]
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]
- Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). RSC. [Link]
- Role of Fluorine in Drug Design and Drug Action.
- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
- Metabolism of fluorine-containing drugs. PubMed. [Link]
- Biosynthesis of fluorinated analogues of drugs using human cytochrome p450 enzymes followed by deoxyfluorination and quantitative nmr spectroscopy to improve metabolic stability.
- Clinical enflurane metabolism by cytochrome P450 2E1. PubMed, NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 9. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. mercell.com [mercell.com]
- 12. mttlab.eu [mttlab.eu]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Fluorine-containing drugs approved by the FDA in 2021 [ccspublishing.org.cn]
- 18. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 3-Fluoro-4-thiomorpholinoaniline Derivatives and Analogues in Drug Discovery
For: Researchers, scientists, and drug development professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, certain molecular frameworks, often termed "privileged scaffolds," consistently appear in a multitude of biologically active compounds. The 3-fluoro-4-thiomorpholinoaniline core is an emerging example of such a scaffold, combining three key structural features that are highly advantageous in medicinal chemistry: a fluorinated aniline, a thiomorpholine moiety, and a reactive amino group poised for derivatization.
The strategic placement of a fluorine atom on the aniline ring can significantly enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. The thiomorpholine ring, a sulfur-containing saturated heterocycle, serves as a versatile bioisostere for the more common morpholine group, offering a distinct lipophilicity profile and potential for unique molecular interactions.[1] The sulfur atom can also be a site for metabolic oxidation, providing a "soft spot" that can be tuned to optimize pharmacokinetic properties.[1]
This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives and their analogues. We will delve into their promising applications in oncology and infectious diseases, supported by detailed experimental protocols and an analysis of their structure-activity relationships (SAR).
Part 1: Synthesis and Chemical Properties
The synthesis of the this compound core is typically achieved through a robust and scalable nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group.
A common starting material is 1,2-difluoro-4-nitrobenzene. The greater lability of the fluorine atom at the 4-position, activated by the electron-withdrawing nitro group, allows for selective substitution by thiomorpholine. The subsequent reduction of the nitro group to the primary amine furnishes the desired product.
Key Chemical Reactions for Derivatization
The primary amine of this compound is a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse libraries of compounds. Key reactions include:
-
Amide and Sulfonamide Formation: Acylation with carboxylic acid derivatives or reaction with sulfonyl chlorides readily forms stable amide and sulfonamide linkages, respectively. These functional groups are prevalent in many kinase inhibitors and other therapeutic agents.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which can act as potent hydrogen bond donors and acceptors in receptor binding.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction yields secondary or tertiary amines.
-
Buchwald-Hartwig and Ullmann Couplings: These palladium- or copper-catalyzed cross-coupling reactions allow for the formation of C-N bonds with various aromatic and heteroaromatic systems, such as the quinazoline core, which is central to many kinase inhibitors.
Part 2: Biological Applications and Mechanism of Action
Derivatives of this compound and its close analogue, 3-fluoro-4-morpholinoaniline, have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.
Section 2.1: Anticancer Activity
While direct kinase inhibition data for this compound derivatives is emerging, the anticancer activity of closely related analogues, particularly sulfonamide derivatives of 3-fluoro-4-morpholinoaniline, has been documented.[1] These compounds have shown significant anti-proliferative activity against breast cancer cell lines, such as MCF-7 and MDA-MB-231, with IC50 values in the low micromolar range.[1] The observed cell death is mediated by apoptosis.[1]
Likely Mechanism of Action: Kinase Inhibition
The structural similarity of this compound to the aniline core of numerous approved tyrosine kinase inhibitors (TKIs) strongly suggests a similar mechanism of action. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) kinases.[2][3]
The 4-Anilinoquinazoline Pharmacophore
First and second-generation EGFR inhibitors like gefitinib and erlotinib, as well as multi-kinase inhibitors such as vandetanib, all feature a 4-anilinoquinazoline core. This structural motif is crucial for their binding to the ATP pocket of the kinase domain. The quinazoline nitrogen typically forms a key hydrogen bond with a conserved methionine residue in the hinge region of the kinase, while the aniline moiety extends into a hydrophobic pocket.
Derivatives of this compound are ideally suited to be incorporated into such kinase inhibitors. The aniline nitrogen can engage in the crucial hinge-binding interaction, while the substituted phenyl ring, including the thiomorpholine group, can be tailored to optimize interactions within the hydrophobic pocket and solvent-exposed regions of the ATP-binding site.
Potential Kinase Targets:
-
EGFR (Epidermal Growth Factor Receptor): Overexpressed or mutated in a variety of cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[4][5]
-
VEGFR (Vascular Endothelial Growth Factor Receptor): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6][7] Dual inhibition of EGFR and VEGFR is a validated strategy in cancer therapy.[3]
-
Other Tyrosine Kinases: The versatility of the scaffold allows for its adaptation to target other relevant kinases in oncology, such as PDGFR, FGFR, and c-Met.
Structure-Activity Relationship (SAR) Insights:
Based on the broader class of 4-anilinoquinazoline inhibitors, the following SAR principles can be extrapolated:
-
Hinge Binding: The aniline nitrogen is critical for hydrogen bonding to the kinase hinge region.
-
Hydrophobic Pocket: The substitution pattern on the aniline ring, including the thiomorpholine moiety, dictates the affinity and selectivity for the hydrophobic pocket of the kinase.
-
Solvent-Exposed Region: Modifications to the quinazoline core, often at the 6- and 7-positions, can be used to improve solubility and target the solvent-exposed region of the ATP-binding site.
Section 2.2: Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties.[8] Schiff bases derived from this aniline have demonstrated improved biofilm inhibition compared to standard antibiotics.[8] Furthermore, sulfonamide and carbamate derivatives have shown significant activity against various microbes.[8] The 3-fluoro-4-morpholinoaniline analogue is a known intermediate in the synthesis of the antibiotic linezolid, further highlighting the potential of this scaffold in developing new anti-infective agents.[6]
Part 3: Experimental Protocols and Methodologies
This section provides detailed, step-by-step methodologies for the synthesis of the core molecule and a representative derivative, as well as standard protocols for key biological assays.
Protocol 1: Synthesis of this compound
This two-step protocol is adapted from established procedures for the synthesis of related anilines.
Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine
-
Materials: 1,2-Difluoro-4-nitrobenzene, thiomorpholine, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 1,2-difluoro-4-nitrobenzene (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and thiomorpholine (1.1 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-(2-fluoro-4-nitrophenyl)thiomorpholine.
-
Step 2: Reduction to this compound
-
Materials: 4-(2-Fluoro-4-nitrophenyl)thiomorpholine, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, water.
-
Procedure:
-
Suspend 4-(2-fluoro-4-nitrophenyl)thiomorpholine (1 equivalent) in a mixture of ethanol and water.
-
Add iron powder (3-4 equivalents) and ammonium chloride (1 equivalent) to the suspension.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Diagram: Synthetic Workflow for this compound
Caption: A typical two-step synthesis of this compound.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure for determining the IC50 value of a test compound against a target kinase using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for a luminescence-based in vitro kinase assay.
Part 4: Pharmacokinetic Considerations
The thiomorpholine moiety plays a significant role in the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.
-
Lipophilicity: The replacement of the morpholine oxygen with sulfur generally increases the lipophilicity of the molecule. This can enhance membrane permeability and cell penetration but may also increase binding to plasma proteins and affect clearance.
-
Metabolic Stability: The thiomorpholine ring can undergo metabolism, primarily through oxidation of the sulfur atom to form the corresponding sulfoxide and sulfone.[1] This metabolic pathway can be a key determinant of the drug's half-life and can be modulated through structural modifications to the rest of the molecule.
-
Solubility: While the thiomorpholine group itself is relatively non-polar, the overall solubility of the molecule can be fine-tuned by introducing polar functional groups elsewhere in the structure.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. Its synthetic accessibility and the proven track record of the aniline core in successful kinase inhibitors make it an attractive platform for further exploration.
Future research should focus on:
-
Synthesis and Screening of Focused Libraries: The synthesis of diverse libraries of derivatives, particularly those incorporating the 4-anilinoquinazoline and related pharmacophores, and their screening against a panel of cancer-relevant kinases is a critical next step.
-
Structure-Based Drug Design: The use of computational modeling and X-ray crystallography to guide the design of derivatives with improved potency and selectivity for specific kinase targets.
-
Optimization of Pharmacokinetic Properties: A thorough investigation of the ADME properties of lead compounds to ensure they possess the necessary characteristics for in vivo efficacy.
By leveraging the unique properties of the this compound core, researchers are well-positioned to develop the next generation of targeted therapies for cancer and other diseases.
References
- More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127. [Link]
- Zhang, H., et al. (2017). Design, synthesis and biological evaluation of novel quinazoline derivatives as potent EGFR inhibitors. European Journal of Medicinal Chemistry, 135, 12-23. [Link]
- Chen, X., et al. (2017). Synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4069-4078.
- Pineau, M., et al. (2017). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study.
- Suda, K., et al. (2017). EGFR T790M-mutated lung cancer. Expert Review of Anticancer Therapy, 17(11), 1007-1014.
- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(4), 150-176. [Link]
- Tu, Y., et al. (2018).
- Patel, H., et al. (2017). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Bioorganic & Medicinal Chemistry, 25(10), 2789-2802. [Link]
- Al-Otaibi, A. M., et al. (2022). Design, synthesis and biological evaluation of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2283. [Link]
- Abdel-Maksoud, M. S., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(6), 3845-3855. [Link]
- Wang, R., et al. (2021). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Medicinal Chemistry, 64(22), 16258-16290. [Link]
- Li, X., et al. (2016). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Anticancer Agents in Medicinal Chemistry, 16(12), 1652-1664. [Link]
- Li, D., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111552. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound | 237432-11-0 [smolecule.com]
The Strategic Application of 3-Fluoro-4-thiomorpholinoaniline in Modern Drug Discovery and Material Science
A Technical Guide for Innovators
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 3-Fluoro-4-thiomorpholinoaniline, a versatile heterocyclic building block with significant potential in pharmaceutical and material science research. We will dissect its chemical properties, outline robust synthetic protocols, and delve into its burgeoning applications as a scaffold for novel antimicrobial and anticancer agents. Furthermore, this guide will touch upon its utility in the development of advanced materials. By presenting detailed experimental methodologies, mechanistic insights, and a comprehensive analysis of its structure-activity relationships, this document serves as a critical resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound.
Introduction: The Emergence of a Privileged Scaffold
This compound, with the molecular formula C₁₀H₁₃FN₂S and a molecular weight of 212.29 g/mol , is a synthetic compound featuring a fluorinated aniline core linked to a thiomorpholine ring.[1] Its strategic design, incorporating a fluorine atom and a thiomorpholine moiety, imparts unique electronic and conformational properties, making it a highly valuable intermediate in organic synthesis and medicinal chemistry.[1] The presence of a primary amine group provides a reactive handle for a variety of chemical transformations, allowing for the facile generation of diverse compound libraries.[1]
The thiomorpholine group, a sulfur-containing analog of morpholine, is a key feature. In drug development, the substitution of morpholine with thiomorpholine can increase lipophilicity and introduce a "metabolically soft spot" due to the potential for sulfur oxidation, which can be advantageous for modulating pharmacokinetic properties.[2] Research has demonstrated that this compound and its derivatives exhibit promising biological activities, particularly in the antimicrobial and anticancer domains.[1] This guide will illuminate the pathways to harnessing this potential.
Physicochemical Properties and Structural Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃FN₂S | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| IUPAC Name | 3-fluoro-4-thiomorpholin-4-ylaniline | [1] |
| CAS Number | 237432-11-0 | [3] |
| Appearance | Light yellow to Brown powder/crystal | |
| Melting Point | 121.0 to 125.0 °C | |
| Boiling Point | ~364.9 °C at 760 mmHg (Predicted for morpholino analog) | |
| Density | ~1.2 g/cm³ (Predicted for morpholino analog) |
Spectroscopic data is crucial for the unambiguous identification and quality control of this compound. The 13C NMR spectrum is characterized by signals for aromatic carbons between 104 and 157 ppm, with the fluorine-substituted carbon showing a significant downfield shift.[1] In mass spectrometry, the molecular ion peak is observed at an m/z of 212, consistent with its molecular weight.[1] A primary fragmentation pathway involves the loss of the thiomorpholine moiety, leading to a prominent fragment ion at an m/z of 109, corresponding to the fluoroaniline cation.[1]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process involving nucleophilic aromatic substitution followed by the reduction of a nitro group. The following protocol is a robust and widely applicable method.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-difluoronitrobenzene (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add thiomorpholine (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The solid precipitate of 4-(2-fluoro-4-nitrophenyl)thiomorpholine is collected by filtration, washed with water, and dried under vacuum.
Step 2: Synthesis of this compound
-
Reaction Setup: To a stirred solution of 4-(2-fluoro-4-nitrophenyl)thiomorpholine (1 equivalent) in a mixture of a suitable organic solvent (e.g., ethanol, acetone) and water, add a reducing agent.[4]
-
Choice of Reducing Agent:
-
Iron in the presence of ammonium chloride (Fe/NH₄Cl): This is a classic and cost-effective method for nitro group reduction.
-
Sodium dithionite (Na₂S₂O₄): This reagent is effective at room temperature.[4]
-
-
Reaction Conditions:
-
If using Fe/NH₄Cl, heat the reaction mixture to reflux for 2-4 hours.
-
If using sodium dithionite, the reaction can be stirred at room temperature for 5 hours.[4]
-
-
Work-up and Purification: After the reaction is complete (monitored by TLC), filter the reaction mixture to remove any inorganic solids. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.
Research Applications in Drug Discovery
The true potential of this compound lies in its role as a versatile scaffold for the synthesis of novel therapeutic agents.
Antimicrobial Agents
The emergence of multidrug-resistant (MDR) bacteria necessitates the development of new classes of antibiotics.[5] this compound serves as an excellent starting point for the synthesis of potent antimicrobial compounds.
-
Schiff Bases: Condensation of the primary amine of this compound with various aldehydes or ketones yields Schiff bases.[1] These derivatives have shown enhanced biofilm inhibition compared to standard antibiotics.[1] For instance, a Schiff base of the related 3-fluoro-4-morpholinoaniline demonstrated an IC₅₀ of 12.97 µM for biofilm inhibition, which is more potent than the antibiotic linezolid (IC₅₀ of 15.93 µM).[6]
-
Sulfonamides and Carbamates: The amine group can be readily converted to sulfonamide and carbamate derivatives.[1] These modifications have been shown to be effective against a range of microbes, with minimum inhibitory concentrations (MIC) in the range of 6.25-25.0 µg/mL.[6]
While the precise mechanism of action for many of these derivatives is still under investigation, it is hypothesized that the thiomorpholine ring and the fluorinated phenyl ring play crucial roles in binding to bacterial targets. The structural similarity to linezolid, an oxazolidinone antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit, suggests a similar mode of action for some derivatives.
Anticancer Agents
Derivatives of this compound have also demonstrated significant cytotoxic effects against various cancer cell lines.[1]
Studies have shown that derivatives of this compound exhibit cytotoxicity against cell lines such as MCF-7 (breast cancer) and HeLa (cervical carcinoma).[1] The development of novel sulfonamide derivatives of the related 3-fluoro-4-morpholinoaniline has also been a focus of anticancer research.[7]
SAR studies suggest that modifications to the core structure can significantly enhance therapeutic efficacy.[1] The nature and position of substituents on the aniline ring and modifications of the thiomorpholine moiety can be systematically varied to optimize anticancer activity and selectivity.
Caption: Structure-Activity Relationship (SAR) exploration workflow.
Applications in Material Science
Beyond its pharmaceutical applications, this compound is a valuable building block in material science.
-
Organic Light-Emitting Diodes (OLEDs): The electronic properties of this compound make it a potential component in the synthesis of materials for OLEDs, where it can contribute to tuning the optical properties of the emissive layer.[1]
-
Carbon Nanodots: The related 3-fluoro-4-morpholinoaniline has been used to decorate carbon nanodots, leading to an improved photoluminescence quantum yield.[6] This suggests that this compound could be similarly employed to tune the emission wavelengths of carbon nanodots for applications in bioimaging and optoelectronics.[6]
Conclusion and Future Directions
This compound has emerged as a privileged scaffold with significant potential across multiple scientific disciplines. Its straightforward synthesis and the versatility of its primary amine group provide a robust platform for the generation of diverse chemical entities. The demonstrated antimicrobial and anticancer activities of its derivatives warrant further investigation and optimization. Future research should focus on elucidating the precise mechanisms of action of these compounds, expanding the scope of their biological evaluation, and exploring their full potential in the development of novel materials. This technical guide provides a solid foundation for researchers to embark on these exciting avenues of discovery.
References
- Janakiramudu, D. B., et al. (2017). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
- Journal of Organic Chemistry & Process Research. (n.d.).
- Autechaux, A. (n.d.).
- PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. [Link]
- MDPI. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
- ResearchGate. (2021, December). Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells. [Link]
Sources
discovery and history of 3-Fluoro-4-thiomorpholinoaniline
An In-Depth Technical Guide to 3-Fluoro-4-thiomorpholinoaniline: Synthesis, Properties, and Applications
Foreword
This technical guide provides a comprehensive overview of this compound, a synthetic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and burgeoning applications of this versatile molecule. By synthesizing technical data with practical insights, this guide aims to serve as an essential resource for those working with or exploring the potential of fluorinated aniline derivatives.
Emergence of a Key Synthetic Intermediate: A Historical Perspective
The history of this compound is intrinsically linked to the broader exploration of fluorinated aromatic compounds in drug discovery. The introduction of fluorine into organic molecules can significantly alter their metabolic stability, lipophilicity, and binding affinity to biological targets. While a singular "discovery" event for this specific molecule is not prominently documented, its emergence can be traced through the development of synthetic methodologies for functionalized anilines and the increasing interest in thiomorpholine moieties as bioisosteres of morpholine.
The thiomorpholine ring, which replaces the oxygen of morpholine with sulfur, offers a unique set of properties, including altered lipophilicity and metabolic profile.[1] Its incorporation into pharmacologically active scaffolds has been a strategy to modulate drug-like properties. The development of efficient synthetic routes, such as the nucleophilic aromatic substitution on activated fluoro- or nitro-substituted benzene rings, has made compounds like this compound more accessible for research and development.[1][2]
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process that leverages well-established organic reactions. The primary route involves a nucleophilic aromatic substitution (SNAr) followed by the reduction of a nitro group.
Synthetic Pathway Overview
A common and efficient strategy commences with a doubly activated benzene derivative, such as 3,4-difluoronitrobenzene or 1,2-difluoro-4-nitrobenzene. The presence of two fluorine atoms and a nitro group strongly activates the aromatic ring towards nucleophilic attack.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine (Nucleophilic Aromatic Substitution)
This step involves the reaction of a suitable fluorinated nitrobenzene with thiomorpholine. 3,4-Difluoronitrobenzene is an excellent precursor as the fluorine at the 4-position is a good leaving group, while the fluorine at the 3-position remains intact.[2]
-
Reactants:
-
3,4-Difluoronitrobenzene
-
Thiomorpholine
-
Base (e.g., Triethylamine (TEA) or Potassium Carbonate)
-
Solvent (e.g., Acetonitrile, Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO))
-
-
Procedure:
-
To a stirred solution of 3,4-difluoronitrobenzene in the chosen solvent, add thiomorpholine and the base.
-
Heat the reaction mixture under controlled temperature (e.g., 85°C) for several hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-(2-Fluoro-4-nitrophenyl)thiomorpholine.
-
Step 2: Synthesis of this compound (Nitro Group Reduction)
The subsequent reduction of the nitro intermediate yields the final aniline product.[3]
-
Reactants:
-
4-(2-Fluoro-4-nitrophenyl)thiomorpholine
-
Reducing agent (e.g., Sodium dithionite (Na₂S₂O₄) or Iron powder with Ammonium Chloride (Fe/NH₄Cl))
-
Solvent system (e.g., Acetone/Water or Ethanol/Water)
-
-
Procedure using Sodium Dithionite: [4]
-
Dissolve 4-(2-Fluoro-4-nitrophenyl)thiomorpholine in a mixture of acetone and water.
-
To the stirred solution, add sodium dithionite portion-wise over a period of time, maintaining the reaction at room temperature.
-
Continue stirring for several hours after the addition is complete.
-
Monitor the reaction by TLC.
-
The solid product that separates is filtered, washed with water, and dried to yield this compound.
-
Physicochemical and Spectroscopic Characterization
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃FN₂S | [2] |
| Molecular Weight | 212.29 g/mol | [2] |
| IUPAC Name | 3-fluoro-4-thiomorpholin-4-ylaniline | [2] |
| CAS Number | 237432-11-0 | [5] |
| Appearance | Solid (typically brown) | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural verification of this compound, providing detailed insights into its carbon-hydrogen framework.[2]
Mass Spectrometry (MS)
The molecular ion peak in the mass spectrum of this compound is observed at a mass-to-charge ratio (m/z) of 212, which corresponds to its calculated molecular weight.[2] The presence of two nitrogen atoms results in an even-numbered molecular ion mass, adhering to the nitrogen rule.[2]
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups present in the molecule.[2] Characteristic paired absorption bands in the 3300-3500 cm⁻¹ region are indicative of the primary amine (NH₂) stretching vibrations of the aniline moiety.[2]
Applications in Drug Discovery and Materials Science
This compound serves as a versatile building block in the synthesis of more complex molecules with a wide range of biological activities and material properties.[2]
Antimicrobial Agents
Derivatives of this compound have demonstrated significant potential as antimicrobial agents. Studies have shown its efficacy against gram-positive bacteria.[2]
-
Schiff Bases: Condensation reactions with aldehydes or ketones yield Schiff bases. These derivatives have shown improved biofilm inhibition compared to standard antibiotics.[2]
-
Sulfonamides and Carbamates: Modification of the primary amine group to form sulfonamides and carbamates has led to derivatives with notable biological activity against various microbes.[2] This is analogous to the development of antimicrobial derivatives from its morpholino counterpart, 3-fluoro-4-morpholinoaniline.[2]
Anticancer Drug Development
The thiomorpholinoaniline scaffold has been explored for the development of novel anticancer agents.[2] Research has indicated that derivatives can exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical carcinoma).[2] Structure-activity relationship (SAR) studies suggest that modifications to the core structure can enhance therapeutic efficacy.[2] For instance, novel sulfonamide derivatives of the related 3-fluoro-4-morpholinoaniline have shown significant anti-proliferative activity against breast cancer cells.[6]
Materials Science
Beyond pharmaceuticals, this compound has potential applications in materials science. It can be used in the synthesis of organic light-emitting diodes (OLEDs) and carbon nanodots, where its structure contributes to the tuning of optical properties.[2]
Future Directions
The unique combination of a fluorinated aniline and a thiomorpholine ring in this compound presents numerous opportunities for further research. Future work could focus on:
-
Expansion of Derivative Libraries: The synthesis and screening of a wider range of derivatives to explore new pharmacological activities.
-
Mechanism of Action Studies: In-depth investigation of the biological targets and pathways through which its active derivatives exert their effects.
-
Optimization of Material Properties: Systematic studies to understand how the incorporation of this building block influences the performance of organic electronic materials.
The continued exploration of this compound and its analogues holds significant promise for the discovery of new therapeutics and advanced materials.
Caption: Key application areas of this compound.
References
- ResearchGate.
- PubChem. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330. [Link]
- Journal of Organic Chemistry and Pharmaceutical Research. (2015).
- ResearchGate. Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells | Request PDF. [Link]
- National Institutes of Health. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]
- MDPI. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
Sources
Spectroscopic Data of 3-Fluoro-4-thiomorpholinoaniline: An In-depth Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 3-Fluoro-4-thiomorpholinoaniline (CAS No. 237432-11-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the spectral features but also the underlying scientific principles and experimental considerations. The structural elucidation of this compound is critical for its application as a versatile building block in medicinal chemistry and materials science.[1]
Introduction
This compound, with the molecular formula C₁₀H₁₃FN₂S and a molecular weight of 212.29 g/mol , is a synthetic organic compound featuring a fluorinated aniline core linked to a thiomorpholine ring.[1] Its strategic substitution imparts unique electronic properties that are of significant interest in the development of novel therapeutic agents and functional materials.[1] Understanding its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of this compound, providing a detailed map of the hydrogen and carbon frameworks of the molecule.[1]
¹H NMR (Proton NMR) Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the thiomorpholine ring.
Expected Chemical Shifts:
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |
| Aromatic Protons | 6.4 - 6.8 | Multiplets | 3H | The downfield shift is indicative of an electron-deficient aromatic system due to the electron-withdrawing nature of the fluorine atom.[1] |
| Amine (NH₂) | ~3.6 (broad singlet) | Broad Singlet | 2H | The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. |
| Thiomorpholine (-N-CH₂-) | Multiplet | 4H | Protons on the carbons adjacent to the nitrogen atom. | |
| Thiomorpholine (-S-CH₂-) | ~2.6 | Multiplet | 4H | Protons on the carbons adjacent to the sulfur atom, typically appearing slightly upfield compared to the N-CH₂ protons.[1] |
Expert Insights: The exact chemical shifts and coupling constants of the aromatic protons are influenced by the fluorine atom. For comparison, the aromatic protons of the analogous 3-fluoro-4-morpholinoaniline appear at δ 6.82 (m, 1H) and 6.43 (m, 2H) in CDCl₃.[2] The substitution of oxygen with sulfur in the thiomorpholine ring is expected to cause a slight upfield shift for the adjacent methylene protons due to the lower electronegativity of sulfur.
¹³C NMR (Carbon-13 NMR) Analysis
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule.
Expected Chemical Shifts:
| Carbon Type | Chemical Shift (δ, ppm) | Key Insights |
| Aromatic C-F | 150 - 160 (doublet) | The carbon directly bonded to fluorine will appear as a doublet due to ¹JC-F coupling and will be the most downfield of the aromatic carbons due to the high electronegativity of fluorine.[1] |
| Other Aromatic Carbons | 104 - 145 | The specific shifts and C-F coupling constants for the other aromatic carbons provide definitive structural information. |
| Thiomorpholine (-N-CH₂-) | ~50-55 | Carbons adjacent to the nitrogen atom. |
| Thiomorpholine (-S-CH₂-) | ~25-30 | Carbons adjacent to the sulfur atom, appearing upfield relative to the N-CH₂ carbons. |
Authoritative Grounding: For the analogous 3-fluoro-4-morpholinoaniline, the carbon attached to fluorine shows a chemical shift of δ 156.9 (d, J= 245.4Hz), and the other aromatic carbons appear at δ 143.0 (d, J=10.4Hz), 131.8 (d, J=9.7Hz), 120.4 (d, J=4.2Hz), 110.8 (d, J=3.0Hz), and 104.0 (d, J=23.8Hz).[2] A similar pattern of chemical shifts and coupling constants is anticipated for this compound.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is essential for reproducible results.
Workflow for NMR Analysis:
Caption: A streamlined workflow for FT-IR spectroscopic analysis.
Step-by-Step Methodology (ATR Technique):
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify and label the characteristic absorption bands and correlate them with the functional groups in the molecule.
III. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of this compound and offers structural information through the analysis of its fragmentation pattern. [1]
Molecular Ion and Fragmentation
Expected Mass Spectral Data:
| m/z | Interpretation | Key Insights |
| 212 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound (212.29 g/mol ). [1]An even molecular weight is consistent with the nitrogen rule (presence of two nitrogen atoms). [1] |
| [M-C₄H₈S]⁺ | Fragmentation involving the loss of the thiomorpholine ring. | |
| [M-NH₂]⁺ | Loss of the amino group. | |
| [M-F]⁺ | Loss of the fluorine atom. |
Expertise & Experience: The fragmentation pathways of anilines are well-documented. For this compound, the most likely fragmentation will involve cleavage of the bonds connecting the thiomorpholine ring to the aniline core. The stability of the aromatic ring will likely result in a relatively intense molecular ion peak. [1]
Experimental Protocol for Mass Spectrometry
Workflow for Mass Spectrometry Analysis:
Sources
A Comprehensive Technical Guide to the Safe Handling of 3-Fluoro-4-thiomorpholinoaniline
Disclaimer: This document provides an in-depth guide to the safe handling of 3-Fluoro-4-thiomorpholinoaniline (CAS No. 237432-11-0). As a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available in public databases, the guidance herein is synthesized from authoritative data on the closely related 3-Fluoro-4-morpholinoaniline, established safety protocols for toxic aniline derivatives, and general chemical safety principles. Researchers must always consult the supplier-specific SDS upon receipt of the material and use it as the primary source of safety information.
Section 1: Compound Profile and Core Hazard Analysis
Introduction
This compound is a substituted aniline derivative utilized as a building block in medicinal chemistry and drug development.[1] Its structural features make it a valuable intermediate for synthesizing complex molecules with potential therapeutic applications. However, its chemical class—substituted anilines—necessitates a rigorous and informed approach to safety and handling. Aniline and its derivatives are well-documented for their systemic toxicity, and the addition of a fluorine atom can alter reactivity and metabolic pathways, requiring heightened caution.[2][3][4] This guide provides the technical framework for researchers to handle this compound with the highest degree of safety.
Chemical and Physical Properties
A clear understanding of a compound's physical properties is the foundation of a robust safety plan. While detailed experimental data for the thiomorpholino derivative is sparse, the properties of the closely related morpholino analog provide a useful surrogate for risk assessment.
| Property | Data (based on 3-Fluoro-4-morpholinoaniline) | Source |
| CAS Number | 237432-11-0 (for thiomorpholinoaniline) | [1] |
| Molecular Formula | C₁₀H₁₃FN₂S (Thiomorpholinoaniline) | |
| Molecular Weight | 212.29 g/mol (Thiomorpholinoaniline) | |
| Appearance | Solid: Powder, Off-White/Pale Beige | [5] |
| Melting Point | 121-123 °C | [5] |
| Solubility | Water solubility is not documented. | [5] |
Core Hazard Analysis: The Aniline Toxicity Triad
Substituted anilines like this compound present a triad of exposure risks. The primary danger lies in systemic toxicity resulting from absorption, not merely surface irritation.[6]
-
Dermal Absorption: Aniline and its derivatives can readily penetrate the skin, entering the bloodstream. This is a significant and often insidious route of exposure.[3][7]
-
Inhalation: As a fine powder, this compound can become aerosolized during handling (e.g., weighing, transferring), leading to inhalation of toxic dust.[5][7]
-
Ingestion: Accidental ingestion via contaminated hands is a critical risk that must be mitigated through strict hygiene protocols.[5][7]
Causality of Toxicity: The toxicity of anilines is primarily linked to their ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis and, in severe cases, life-threatening hypoxia. Furthermore, many aniline derivatives are suspected mutagens and carcinogens.[2][4]
GHS Hazard Classification
The following classifications are based on data for the analogous 3-Fluoro-4-morpholinoaniline and are expected to be highly relevant.
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][8] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [5][8] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [5][8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [8] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [8] |
Section 2: Risk Assessment and the Hierarchy of Controls
Effective safety management prioritizes systematic hazard elimination over reliance on personal protection. The hierarchy of controls is a fundamental principle that must guide all laboratory work.
Caption: The Hierarchy of Controls, prioritizing engineering solutions over PPE.
Engineering Controls: The Primary Barrier
Engineering controls are the most critical element in safely handling this compound because they isolate the researcher from the hazard at its source.
-
Chemical Fume Hood: All work with this compound, including weighing, transfers, and reactions, must be performed within a certified chemical fume hood.[3][9]
-
Rationale: A fume hood provides constant airflow to capture and exhaust dust, aerosols, and vapors, preventing them from entering the researcher's breathing zone. This directly mitigates the inhalation hazard.
-
-
Safety Showers and Eyewash Stations: These must be located in the immediate vicinity of the work area and be unobstructed.[3][5][10]
Administrative Controls: Procedural Safeguards
-
Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before beginning work.[3]
-
Designated Work Areas: Clearly demarcate the area where this compound is handled to prevent cross-contamination of other lab surfaces.
-
Training: Documented training on the specific hazards of anilines, the lab's SOP, and emergency procedures is mandatory for all users.[3][9]
Section 3: Personal Protective Equipment (PPE) – The Last Line of Defense
PPE does not reduce or eliminate the hazard, but it provides a crucial barrier between the user and the chemical. It should never be used as a substitute for robust engineering controls.[11][12]
Recommended PPE Protocol
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | ANSI Z87.1-compliant chemical splash goggles.[13] | Protects against splashes and dust. A face shield should be worn over goggles during procedures with a high splash potential.[13][14] |
| Hand Protection | Chemical-resistant gloves. While nitrile may offer minimal splash protection, butyl, neoprene, or Viton gloves are recommended for handling anilines due to superior chemical resistance.[15] | Self-Validation: Always inspect gloves for tears or pinholes before use.[6] Change gloves immediately upon contamination. Use a proper removal technique to avoid skin contact with the outer surface. Wash hands thoroughly after removing gloves.[6] |
| Body Protection | A flame-resistant or 100% cotton lab coat, fully buttoned.[13] | Provides a barrier against incidental contact. Long pants and closed-toe, non-perforated shoes are mandatory to cover all skin.[3][13] |
| Respiratory Protection | Not required if work is conducted within a certified fume hood. | If engineering controls are insufficient or fail, a NIOSH-approved respirator with organic vapor/particulate cartridges may be necessary. Use requires enrollment in a formal respiratory protection program, including medical clearance and fit testing.[12][13] |
PPE Donning and Doffing Workflow
Incorrect removal of PPE can lead to exposure. This sequence minimizes cross-contamination.
Caption: Workflow for donning and doffing PPE to prevent contamination.
Section 4: Standard Operating Procedures for Handling and Storage
Step-by-Step Handling Protocol
-
Preparation:
-
Review the supplier-specific SDS and this guide.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment and reagents.
-
Decontaminate the work surface within the hood.
-
-
Weighing and Transfer (Solid):
-
Perform all weighing operations on a balance inside the fume hood or in a ventilated balance enclosure.
-
Use a spatula to carefully transfer the solid, avoiding actions that could generate dust.
-
Tare a container before adding the compound to minimize handling time.
-
Clean the spatula and any contaminated surfaces immediately after use.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent, followed by soap and water.
-
Carefully remove PPE following the workflow in Section 3.2.
-
Wash hands thoroughly with soap and water.[5]
-
Storage Protocol
-
Container: Store in the original, tightly sealed container.[5][15]
-
Location: Keep in a designated, labeled, and secure cabinet. The storage area must be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[15]
-
Segregation: Store separately from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent hazardous reactions.[7][15]
Section 5: Emergency Response Protocols
A pre-defined emergency plan is critical to minimizing harm in the event of an accident.[6]
Accidental Exposure
| Exposure Route | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes under an emergency shower.[6][9] Remove all contaminated clothing while flushing. Seek immediate medical attention.[6] Rationale: Rapid decontamination is essential to limit dermal absorption and systemic toxicity. |
| Eye Contact | Immediately flush eyes with lukewarm water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6][16] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air at once.[5][6] If breathing is difficult or has stopped, provide artificial respiration (using a barrier device) and call for emergency medical services.[6] |
| Ingestion | Do NOT induce vomiting. [6] If the person is conscious, rinse their mouth with water.[5][6] Seek immediate medical attention. Show the SDS to the medical personnel.[5] |
Spill Management Decision Workflow
Caption: Decision workflow for responding to a chemical spill.
-
Small Spill (<10 g, inside a fume hood):
-
Large Spill (>10 g or any spill outside a fume hood):
Section 6: Waste Management and Disposal
Collection and Labeling
-
All waste containing this compound (including contaminated PPE, absorbent materials, and empty containers) must be disposed of as hazardous waste.
-
Collect waste in a dedicated, sealed, and clearly labeled container. The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards.[6]
-
Do not mix this waste with other waste streams, especially incompatible substances like strong oxidizers.[6]
Disposal Considerations for Fluorinated Compounds
The carbon-fluorine bond is one of the strongest in organic chemistry, making fluorinated compounds like this one highly persistent in the environment.[18]
-
High-Temperature Incineration: This is a preferred disposal method for many fluorinated organic compounds.[19] Sufficiently high temperatures and long residence times are required to break the C-F bond.[18][20] Improper incineration can lead to the formation of other hazardous, smaller fluorinated molecules.[18] Therefore, disposal must be handled by a certified hazardous waste management company with appropriate facilities.
-
Hazardous Waste Landfill: Disposal in a specially designated hazardous waste landfill is another option.[19] However, this method only contains the chemical rather than destroying it.[19]
References
- An In-Depth Technical Guide to the Safe Handling of Aniline-d7. Benchchem.
- 3-Fluoro-4-morpholinoaniline - SAFETY D
- Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency.
- 3-Fluoro-4-morpholinoaniline | 93246-53-8. Tokyo Chemical Industry (India) Pvt. Ltd.
- Aniline | PDF | Chemistry | Safety. Scribd.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency.
- 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330.
- SAFETY DATA SHEET - 3-Fluoroaniline. Fisher Scientific.
- Aniline - Incident management. GOV.UK.
- SAFETY DATA SHEET - 3-Fluoro-4-(trifluoromethoxy)aniline. Fisher Scientific.
- 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY D
- Personal Protective Equipment (PPE). CHEMM.
- Aniline Standard Operating Procedure. University of California, Santa Barbara.
- Personal Protective Equipment. U.S. Environmental Protection Agency.
- Guidelines for Disposing of PFAs. MCF Environmental Services.
- Aniline Standard Operating Procedure.
- Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
- Chemical Spill Procedures. Princeton University Environmental Health and Safety.
- 5 Types of PPE for Hazardous Chemicals.
- Safety D
- 237432-11-0|this compound. BLD Pharm.
Sources
- 1. 237432-11-0|this compound|BLD Pharm [bldpharm.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. fishersci.com [fishersci.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. fishersci.com [fishersci.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. hazmatschool.com [hazmatschool.com]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. epa.gov [epa.gov]
- 19. mcfenvironmental.com [mcfenvironmental.com]
- 20. epa.gov [epa.gov]
The Ascendant Role of 3-Fluoro-4-thiomorpholinoaniline in Modern Medicinal Chemistry and Materials Science: A Technical Guide
Abstract
This in-depth technical guide provides a comprehensive review of 3-Fluoro-4-thiomorpholinoaniline, a versatile heterocyclic building block gaining significant traction in drug discovery and materials science. We will explore its synthesis, detailed physicochemical and spectroscopic properties, and burgeoning applications, with a particular focus on its role as a precursor for novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.
Introduction: The Strategic Importance of Fluorinated Anilines
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for modulating metabolic stability, lipophilicity, and binding affinity. This compound (C₁₀H₁₃FN₂S, Molar Mass: 212.29 g/mol ) is a prime exemplar of a fluorinated aniline scaffold, distinguished by the presence of a thiomorpholine ring at the 4-position.[1] This structural feature, particularly the substitution of oxygen in the more common morpholine ring with sulfur, imparts unique electronic and steric properties that are increasingly being exploited.[1] This guide will elucidate the synthesis, characterization, and diverse applications of this compound, highlighting its potential as a key intermediate.
Synthesis and Reaction Chemistry
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group. This robust and scalable approach allows for the efficient production of the target molecule.
General Synthesis Pathway
A common and effective synthetic route commences with a doubly activated benzene ring, such as 1,2-difluoronitrobenzene or a related fluorinated nitroaniline precursor.[1] The process can be conceptually broken down into two primary steps:
-
Nucleophilic Aromatic Substitution: Thiomorpholine acts as a nucleophile, displacing a leaving group (typically a fluorine or chlorine atom) on the aromatic ring. This reaction is often facilitated by a base in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions.[1]
-
Nitro Group Reduction: The resulting nitro-intermediate is then reduced to the corresponding aniline. A variety of reducing agents can be employed for this transformation, with sodium dithionite being a common and effective choice.
Caption: General synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis from 4-(2-fluoro-4-nitrophenyl)morpholine Analog
While a direct protocol for the thiomorpholine analog is not explicitly detailed in the provided results, a reliable protocol for the analogous 3-fluoro-4-morpholinoaniline can be adapted. This highlights the parallel chemistry of these two compounds.
Step 1: Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine (Analogous Intermediate)
This step involves the reaction of 3,4-difluoronitrobenzene with morpholine in the presence of a base. A similar reaction would be performed with thiomorpholine.
Step 2: Reduction to 3-fluoro-4-morpholinoaniline (Analogous Product)
-
Materials:
-
4-(2-fluoro-4-nitrophenyl)morpholine (1 equivalent)
-
Acetone
-
Water
-
Sodium dithionite (4 equivalents)
-
-
Procedure:
-
To a stirred solution of 4-(2-fluoro-4-nitrophenyl)morpholine in a mixture of acetone and water, add sodium dithionite portion-wise over a period of 2 hours at room temperature.[2]
-
Continue stirring the reaction mixture at room temperature for 5 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solid product that separates is collected by filtration.[2]
-
Wash the solid with water and dry to yield 3-fluoro-4-morpholinoaniline.[2]
-
This protocol can be reasonably adapted for the synthesis of this compound by starting with the corresponding thiomorpholine-substituted nitrobenzene.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is essential for its application and quality control.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃FN₂S | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| Appearance | Off-white to brown crystalline powder | [3] |
| Melting Point | 121-123 °C (for the morpholino analog) | [3] |
| Boiling Point | 364.9 ± 42.0 °C at 760 mmHg (for the morpholino analog) | [3] |
| Density | ~1.2 ± 0.1 g/cm³ (for the morpholino analog) | [3] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and confirmation of this compound.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound exhibits characteristic signals. The aromatic protons typically appear in the downfield region between 6.4 and 6.8 ppm.[1] The protons of the thiomorpholine ring will show distinct signals, with those adjacent to the nitrogen and sulfur atoms having different chemical shifts.
Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides valuable information about the carbon framework. The aromatic carbons resonate between 104 and 157 ppm.[1] The carbon atom directly bonded to the fluorine atom will exhibit a large C-F coupling constant and a significant downfield shift due to the high electronegativity of fluorine.[1]
Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) for this compound is observed at a mass-to-charge ratio (m/z) of 212.[1] The presence of two nitrogen atoms results in an even-numbered molecular weight, consistent with the nitrogen rule.[1]
Biological Activities and Therapeutic Potential
Research has indicated that this compound and its derivatives possess noteworthy biological activities, particularly in the realms of antimicrobial and anticancer research.[1]
Antimicrobial Activity
Derivatives of this compound have demonstrated potential as antimicrobial agents. For instance, Schiff bases derived from this aniline have shown efficacy against gram-positive bacteria and an improved ability to inhibit biofilm formation when compared to standard antibiotics.[1] The primary amine group of this compound allows for facile derivatization into sulfonamides and carbamates, which have also exhibited significant antimicrobial properties.[1]
Anticancer Activity
The core structure of this compound is a valuable scaffold for the development of anticancer agents. Studies have shown that its derivatives can exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical carcinoma) cells.[1] The closely related 3-fluoro-4-morpholinoaniline derivatives have also been investigated as potential anti-tumor agents, with some sulfonamide derivatives showing significant anti-proliferative activity against breast cancer cell lines.[4]
Caption: Biological applications stemming from this compound.
Applications in Materials Science
Beyond its biomedical potential, this compound is emerging as a valuable component in materials science. Its unique electronic properties make it suitable for applications in organic electronics. Specifically, it has been investigated for its potential use in organic light-emitting diodes (OLEDs) and for tuning the optical properties of carbon nanodots.[1] The related 3-fluoro-4-morpholinoaniline has been shown to improve the photoluminescence quantum yield of carbon nanodots from 28.3% to 41.8%.[5]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. It is advised to avoid inhalation, ingestion, and contact with skin and eyes.[6] Work should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn.[6] In case of exposure, it is crucial to seek fresh air, rinse the affected skin or eyes with water, and seek medical attention if symptoms persist.[6]
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design. Its unique combination of a fluorinated aniline core and a thiomorpholine moiety provides a versatile platform for the development of novel compounds with significant therapeutic and material applications. The synthetic accessibility and the potential for diverse chemical modifications underscore its importance as a key building block in modern chemical research. Future investigations will likely focus on expanding the library of its derivatives, further exploring their structure-activity relationships, and harnessing their unique properties for the creation of next-generation pharmaceuticals and advanced materials.
References
- Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR.
- Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications.
- 3-fluoro-4-morpholinoaniline - ORGANIC SPECTROSCOPY INTERNATIONAL. (2018-09-23).
- 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem.
- Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells | Request PDF - ResearchGate.
- WO2014170910A1 - Process for the preparation of lapatinib - Google Patents.
- Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - MDPI.
- WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts - Google Patents.
- Summarised assessment for lapatinib synthesis - ResearchGate.
- 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC - PubMed Central.
Sources
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Fluoro-4-thiomorpholinoaniline via Nucleophilic Aromatic Substitution
Abstract
This document provides a comprehensive guide for the synthesis of 3-Fluoro-4-thiomorpholinoaniline, a valuable building block in medicinal chemistry and drug development. The protocol centers on a two-step process initiated by a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical grounding, a detailed experimental protocol, and practical insights into the causality behind experimental choices.
Introduction
This compound is a synthetic compound featuring a fluorinated aniline structure linked to a thiomorpholine ring.[1] Its molecular formula is C₁₀H₁₃FN₂S, and it has a molecular weight of 212.29 g/mol .[1] This molecule serves as a crucial intermediate in the synthesis of various pharmacologically active compounds, including antimicrobial agents.[1][2] The strategic placement of the fluorine atom and the thiomorpholine moiety imparts unique physicochemical properties that are desirable in drug design, influencing factors such as metabolic stability and target binding affinity.
The synthesis route detailed herein involves an initial SNAr reaction between 1,2-difluoro-4-nitrobenzene and thiomorpholine to yield 4-(2-fluoro-4-nitrophenyl)thiomorpholine. This intermediate is then subjected to a selective reduction of the nitro group to afford the final product. This approach is efficient and leverages well-established organic chemistry principles.
Part 1: The Underpinning Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. Unlike nucleophilic substitutions at aliphatic centers (SN1 and SN2), SNAr reactions on aromatic rings have distinct mechanistic requirements.[3][4]
Mechanism of SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][5]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (in this case, the nitrogen atom of thiomorpholine) on the electron-deficient aromatic ring. This attack occurs at the carbon atom bearing a suitable leaving group (a fluorine atom in our synthesis). This step is typically the rate-determining step as it involves the temporary loss of aromaticity.[3][6]
-
Formation of a Meisenheimer Complex: The addition of the nucleophile forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][7] The negative charge is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing nitro group.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (fluoride ion). This step is generally fast.[6]
Rationale for Reagent Selection
-
Aryl Halide (1,2-difluoro-4-nitrobenzene): The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), positioned ortho or para to the leaving group is essential.[3][4][7] This substituent activates the ring towards nucleophilic attack by making it more electrophilic and by stabilizing the negative charge of the Meisenheimer intermediate through resonance.[3][8]
-
Leaving Group (Fluorine): Contrary to SN2 reactions where iodide is the best leaving group, in SNAr reactions, fluoride is often the most effective leaving group among the halogens.[3][4] This is because the rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond.[6][7] The high electronegativity of fluorine strongly polarizes the C-F bond and enhances the electrophilicity of the carbon atom, thereby accelerating the initial attack by the nucleophile.[4][6]
-
Nucleophile (Thiomorpholine): Thiomorpholine is a secondary amine that acts as a potent nucleophile in this reaction.
-
Base: An auxiliary base is often employed to neutralize the protonated amine that forms during the reaction, driving the equilibrium towards the product.[9]
Diagram of the SNAr Mechanism:
Caption: The SNAr mechanism for the formation of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine.
Part 2: Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | CAS No. | Supplier | Notes |
| 1,2-Difluoro-4-nitrobenzene | C₆H₃F₂NO₂ | 159.09 | 369-34-6 | Sigma-Aldrich | Corrosive, handle with care.[10] |
| Thiomorpholine | C₄H₉NS | 103.19 | 123-90-0 | Acros Organics | Stench, handle in a fume hood.[11] |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Fisher Scientific | Corrosive, flammable. |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | 75-05-8 | VWR | Flammable, irritant. |
| Iron powder (Fe) | Fe | 55.85 | 7439-89-6 | Alfa Aesar | Fine powder, handle carefully. |
| Ammonium chloride (NH₄Cl) | NH₄Cl | 53.49 | 12125-02-9 | Merck | Irritant. |
| Ethanol (EtOH) | C₂H₆O | 46.07 | 64-17-5 | J.T. Baker | Flammable. |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | EMD Millipore | Flammable, irritant. |
| Saturated NaCl solution (brine) | NaCl | 58.44 | 7647-14-5 | In-house prep. | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Sigma-Aldrich | - |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Fume Hood: All manipulations of volatile, corrosive, or odorous chemicals (thiomorpholine, triethylamine, acetonitrile) must be performed in a certified chemical fume hood.[11][12]
-
Handling of Reagents: 1,2-Difluoro-4-nitrobenzene is corrosive and a skin irritant.[10] Thiomorpholine has a strong, unpleasant odor and is a corrosive liquid.[11] Avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
Step-by-Step Synthesis
Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-difluoro-4-nitrobenzene (10.0 g, 62.9 mmol).
-
Add acetonitrile (100 mL) to dissolve the starting material.
-
To the stirred solution, add thiomorpholine (6.5 g, 62.9 mmol) dropwise over 5 minutes.
-
Finally, add triethylamine (8.8 mL, 62.9 mmol) to the reaction mixture. Triethylamine acts as a base to neutralize the hydrofluoric acid byproduct.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Once the reaction is complete (disappearance of the starting material), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to afford 4-(2-fluoro-4-nitrophenyl)thiomorpholine as a yellow solid.[2]
Step 2: Synthesis of this compound
-
In a 500 mL round-bottom flask, suspend the 4-(2-fluoro-4-nitrophenyl)thiomorpholine (12.0 g, 49.5 mmol) obtained from Step 1 in a mixture of ethanol (150 mL) and water (50 mL).
-
Add ammonium chloride (13.2 g, 247.5 mmol) to the suspension.
-
Heat the mixture to 70-80°C with vigorous stirring.
-
To the heated suspension, add iron powder (8.3 g, 148.5 mmol) portion-wise over 30 minutes. The use of iron in an acidic medium (generated from ammonium chloride) is a classic and effective method for the reduction of aromatic nitro groups.[13][14]
-
After the addition is complete, continue to stir the reaction mixture at 80°C for 2-3 hours. Monitor the reaction by TLC (1:1 hexanes:ethyl acetate) until the nitro-intermediate is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol (3 x 50 mL).
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Add ethyl acetate (200 mL) and water (100 mL) to the remaining aqueous residue. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine all organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield this compound as a solid.
Experimental Workflow Diagram:
Caption: A streamlined workflow for the two-step synthesis of this compound.
Part 3: Characterization and Data
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Aromatic protons typically appear in the downfield region between 6.4 and 6.8 ppm.[1] Signals corresponding to the thiomorpholine protons will also be present. |
| ¹³C NMR | Aromatic carbons will show characteristic shifts between 104 and 157 ppm. The carbon atom bonded to fluorine will exhibit a significant downfield shift due to fluorine's electronegativity.[1] |
| Mass Spec. | The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 212, corresponding to the molecular weight of the compound.[1] |
| Melting Point | The melting point of the analogous 3-fluoro-4-morpholinoaniline is 121-123°C, providing a reference range.[15] |
Part 4: Troubleshooting and Key Insights
-
Incomplete SNAr Reaction: If the initial substitution reaction stalls, ensure all reagents are anhydrous, as water can interfere with the reaction. The reaction time may also be extended.
-
Challenges in Nitro Reduction: The reduction with iron powder is an exothermic reaction. Careful, portion-wise addition is necessary to control the reaction temperature. If the reduction is sluggish, activating the iron powder by briefly washing with dilute HCl before use can be beneficial.
-
Alternative Reduction Methods: While the Fe/NH₄Cl system is robust and cost-effective, other methods for nitro group reduction can be employed. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common alternative, though it may not be suitable if other reducible functional groups are present.[13] Tin(II) chloride (SnCl₂) in an acidic medium also provides a mild reduction.[13]
-
Purification: The final product is an amine and may streak on silica gel during chromatography. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to obtain a cleaner separation.
Conclusion
The synthesis of this compound via a nucleophilic aromatic substitution followed by a nitro group reduction is a reliable and scalable method. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The protocols and insights provided in this document are designed to ensure both the success and safety of this synthetic endeavor.
References
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- National Institutes of Health. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- ResearchGate. (2022, October). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
- ResearchGate. (2010, August 6). Base-dependent selectivity of an SNAr reaction.
- MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
- PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- ResearchGate. (2024, March 12). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
- ResearchGate. (n.d.). 4-(4-Nitrophenyl)morpholine.
- Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
- Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution.
- Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups.
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
- ChemRxiv. (2022, May 19). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- National Institutes of Health. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
- Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
Sources
- 1. Buy this compound | 237432-11-0 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. ossila.com [ossila.com]
Application Note: A Detailed Protocol for the Synthesis of 3-Fluoro-4-thiomorpholinoaniline
Introduction
3-Fluoro-4-thiomorpholinoaniline is a fluorinated aniline derivative featuring a thiomorpholine moiety.[1] This compound serves as a crucial and versatile building block in the fields of medicinal chemistry and materials science.[1] Its structural features, including the primary amine and the thiomorpholine ring, allow for a wide range of chemical modifications, making it a valuable precursor for synthesizing more complex molecules.[1] Research has highlighted its role in the development of novel antimicrobial and anticancer agents.[1][2] For instance, derivatives such as Schiff bases and sulfonamides have demonstrated significant biological activity.[1][3]
This application note provides a detailed, two-step experimental procedure for the synthesis of this compound. The synthesis strategy involves an initial Nucleophilic Aromatic Substitution (SNAr) reaction, followed by the reduction of a nitro group. This protocol is designed for researchers in organic synthesis, drug discovery, and materials science, offering a reliable method for producing this key intermediate.
Synthetic Strategy Overview
The synthesis is accomplished in two primary stages:
-
Nucleophilic Aromatic Substitution (SNAr): The process begins with the reaction of 3,4-difluoronitrobenzene with thiomorpholine. The aromatic ring of 3,4-difluoronitrobenzene is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the nitro group and the two fluorine atoms.[1][4] Thiomorpholine acts as the nucleophile, displacing the fluorine atom at the C-4 position, which is para to the strongly activating nitro group. This regioselectivity is a key feature of SNAr reactions on such substrates.[4][5]
-
Nitro Group Reduction: The resulting intermediate, 4-(2-fluoro-4-nitrophenyl)thiomorpholine, is then subjected to a reduction reaction to convert the nitro group (-NO₂) into a primary amine (-NH₂).[6] A classic and effective method for this transformation is the use of a metal in an acidic medium, such as tin (Sn) in hydrochloric acid (HCl).[7][8] This method is well-established for its efficiency in reducing aromatic nitro compounds.[2][9]
The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Materials and Methods
Reagents and Chemicals
| Reagent | CAS No. | Purity | Supplier |
| 3,4-Difluoronitrobenzene | 369-34-6 | ≥98% | Sigma-Aldrich |
| Thiomorpholine | 123-90-0 | ≥98% | Sigma-Aldrich |
| Triethylamine | 121-44-8 | ≥99% | Fisher Scientific |
| Acetonitrile (ACN) | 75-05-8 | Anhydrous | VWR |
| Tin (Sn), granular | 7440-31-5 | - | Alfa Aesar |
| Hydrochloric Acid (HCl) | 7647-01-0 | 37% (conc.) | J.T. Baker |
| Sodium Hydroxide (NaOH) | 1310-73-2 | ≥97% | EMD Millipore |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | Fisher Scientific |
| Sodium Chloride (NaCl) | 7647-14-5 | ACS Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | ACS Grade | Sigma-Aldrich |
Equipment
-
Round-bottom flasks (100 mL, 250 mL, 500 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Separatory funnel (500 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Detailed Experimental Protocol
CAUTION: This procedure involves hazardous chemicals. All steps must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
Part 1: Synthesis of 4-(2-fluoro-4-nitrophenyl)thiomorpholine (Intermediate)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluoronitrobenzene (5.0 g, 31.4 mmol).
-
Reagent Addition: Add 100 mL of acetonitrile followed by thiomorpholine (3.56 g, 34.5 mmol, 1.1 eq). Finally, add triethylamine (6.35 g, 62.8 mmol, 2.0 eq).
-
Rationale: Acetonitrile is used as a polar aprotic solvent to facilitate the SNAr reaction.[11] Triethylamine acts as a base to neutralize the hydrofluoric acid (HF) that is generated as a byproduct, driving the reaction to completion.
-
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 100 mL of deionized water and 100 mL of ethyl acetate. Transfer the mixture to a 500 mL separatory funnel. Shake vigorously and allow the layers to separate.
-
Isolation: Collect the organic layer. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate. Combine all organic extracts.
-
Drying and Evaporation: Wash the combined organic layer with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude intermediate, 4-(2-fluoro-4-nitrophenyl)thiomorpholine, as a solid. This product is often of sufficient purity for the next step.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Part 2: Synthesis of this compound (Final Product)
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend the crude 4-(2-fluoro-4-nitrophenyl)thiomorpholine (approx. 31 mmol) in 150 mL of concentrated hydrochloric acid.
-
Reagent Addition: While stirring, carefully add granulated tin (22.1 g, 186 mmol, 6.0 eq) to the suspension in small portions. The addition is exothermic and will cause the evolution of hydrogen gas.
-
Rationale: The reaction between tin metal and concentrated HCl generates SnCl₂, the active reducing agent. The acidic medium protonates the nitro group, facilitating its reduction through a series of intermediates (nitroso, hydroxylamine) to the anilinium salt.[7] Using an excess of the reducing agent ensures complete conversion.
-
-
Reaction: After the initial exothermic reaction subsides, heat the mixture to 70-80°C with vigorous stirring for 3-4 hours. The reaction mixture will become a clear solution.
-
Work-up (Basification): Cool the reaction mixture in an ice bath. Slowly and carefully add a 50% (w/v) aqueous solution of sodium hydroxide (NaOH) until the mixture is strongly alkaline (pH > 10), which can be checked with pH paper. This step will initially form a precipitate of tin hydroxides, which will redissolve in excess base. This neutralizes the anilinium salt to the free aniline.[7][8]
-
Extraction: Transfer the basic mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Isolation and Purification: Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude this compound.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃FN₂S | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| Appearance | Solid (e.g., brown, off-white) | [12] |
| Mass Spec (ESI-MS) | m/z 213.08 [M+H]⁺ | Calculated |
| IR Spectroscopy (cm⁻¹) | ~3300-3500 (N-H stretch, amine) | [1] |
Safety and Hazard Management
-
3,4-Difluoronitrobenzene: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[13] Handle with extreme care in a fume hood.
-
Thiomorpholine: Corrosive. Causes severe skin burns and eye damage.
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Vapors are irritating to the respiratory system.
-
Tin/HCl Reaction: This reaction produces flammable hydrogen gas and is exothermic. Ensure proper ventilation and avoid ignition sources. Add reagents slowly to control the reaction rate.
-
Sodium Hydroxide: Highly corrosive. Generates significant heat when dissolved or mixed with acid. Add slowly and with cooling.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in a designated container.
References
- ResearchGate.
- Master Organic Chemistry. Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]
- ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes.
- ResearchGate. Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). [Link]
- YouTube. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained). [Link]
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
- Semantic Scholar. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions. [Link]
- PubChem. 3-Fluoro-4-morpholinoaniline. [Link]
- JOCPR.
- MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
- Vapourtec. Aromatic Substitution | Flow Reactions. [Link]
- NIH National Center for Biotechnology Information. (2024, July 26).
- ResearchGate. Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). [Link]
- Organic Syntheses. Working with Hazardous Chemicals. [Link]
Sources
- 1. Buy this compound | 237432-11-0 [smolecule.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. orgosolver.com [orgosolver.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orgsyn.org [orgsyn.org]
- 11. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 12. jocpr.com [jocpr.com]
- 13. fishersci.com [fishersci.com]
Application Notes and Protocols for the Analytical Characterization of 3-Fluoro-4-thiomorpholinoaniline
Abstract
This document provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of 3-Fluoro-4-thiomorpholinoaniline. As a key synthetic intermediate in medicinal and materials chemistry, rigorous characterization of this compound is paramount for ensuring the quality, safety, and efficacy of downstream products. These application notes offer detailed, field-proven protocols for researchers, scientists, and drug development professionals, covering chromatographic, spectroscopic, and structural analysis methodologies. The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow.
Introduction
This compound, with the molecular formula C₁₀H₁₃FN₂S and a molecular weight of 212.29 g/mol , is a synthetic compound featuring a fluorinated aniline structure linked to a thiomorpholine ring.[1] Its IUPAC name is 3-fluoro-4-thiomorpholin-4-ylaniline.[1] The unique chemical properties imparted by the fluorine atom and the thiomorpholine moiety make it a valuable building block in organic synthesis.[1] The synthesis of this compound often involves the nucleophilic aromatic substitution of thiomorpholine onto a difluorinated aniline precursor.[1]
Given its role as a precursor in the development of novel chemical entities, a thorough understanding and confirmation of its identity, purity, and physicochemical properties are critical. This guide outlines a multi-faceted analytical approach to provide a complete characterization profile of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental for the selection of appropriate analytical conditions.
| Property | Value | Source |
| IUPAC Name | 3-fluoro-4-thiomorpholin-4-ylaniline | [1] |
| Molecular Formula | C₁₀H₁₃FN₂S | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| Appearance | Off-White/Pale Beige to Light yellow to Brown powder/crystal | [2] |
| Melting Point | 121-123 °C | [2] |
| Solubility | Soluble in Methanol |
Chromatographic Analysis for Purity and Separation
Chromatographic techniques are essential for separating this compound from potential impurities, starting materials, and by-products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the analysis of non-volatile and thermally labile compounds like fluoroanilines.[3][4] It is the primary method for assessing the purity of this compound.
Protocol: HPLC-UV Purity Assessment
This protocol is adapted from established methods for similar aniline derivatives and provides a starting point for method development.[3][5][6]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Phenomenex Gemini-NX C18, 150 × 4.6 mm, 3 µm).[3][5]
-
Mobile Phase: A gradient elution is recommended for optimal separation of potential impurities.
-
Gradient Program:
-
0-2 min: 5% B
-
2-16 min: 5% to 95% B
-
16-22 min: Hold at 95% B
-
22-25 min: 95% to 5% B
-
25-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10-20 µL.[5]
-
Column Temperature: 30 °C.[5]
-
Detection: UV at 254 nm.
-
Expected Results: A primary peak corresponding to this compound should be observed. The purity can be calculated based on the area percentage of the main peak relative to the total peak area.
Sources
- 1. Buy this compound | 237432-11-0 [smolecule.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the ¹H and ¹³C NMR Structural Elucidation of 3-Fluoro-4-thiomorpholinoaniline
Abstract
This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of 3-Fluoro-4-thiomorpholinoaniline (CAS No. 237432-11-0) using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. As a versatile building block in medicinal chemistry and materials science, unambiguous structural verification is paramount for its application in synthesizing advanced therapeutic agents and functional materials.[1] This document outlines optimized methodologies for sample preparation, data acquisition (¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, HMBC), and spectral interpretation, offering researchers a robust framework for quality control and structural validation.
Introduction: The Significance of this compound
This compound is a synthetic aromatic compound featuring a fluorinated aniline core linked to a thiomorpholine heterocycle.[1] Its molecular formula is C₁₀H₁₃FN₂S, with a molecular weight of 212.29 g/mol .[1] The strategic placement of the fluorine atom, the electron-donating amino group, and the thiomorpholine moiety imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of novel pharmaceutical agents, including potential antimicrobial and anticancer drugs.[1]
Given its role as a precursor, rigorous structural confirmation is essential to ensure the integrity of downstream synthetic products. NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular framework, connectivity, and the chemical environment of each atom. This guide explains the causality behind experimental choices and provides a self-validating protocol for the complete NMR assignment of this molecule.
Molecular Structure and NMR-Specific Considerations
The structural analysis by NMR is predicated on understanding the distinct chemical environments of each nucleus. The structure of this compound presents several key features that influence its NMR spectra.
Caption: Structure of this compound with atom numbering.
-
Aromatic System: The benzene ring contains three protons (H2, H5, H6) and three substituted quaternary carbons (C1, C3, C4). The electron-donating amino group (-NH₂) at C1 will shield the ortho (H2, H6) and para (C4) positions, shifting them upfield. Conversely, the electronegative fluorine atom at C3 will strongly deshield the directly attached C3 and influence adjacent protons and carbons.
-
Thiomorpholine Ring: This saturated heterocycle has four methylene groups (two Cα and two Cβ). Protons on carbons adjacent to the nitrogen (Cα) are expected to be downfield compared to those adjacent to the sulfur (Cβ) due to the higher electronegativity of nitrogen.
-
¹⁹F Coupling: A key feature of the spectra will be the presence of spin-spin coupling between the ¹⁹F nucleus (spin I=1/2, 100% natural abundance) and nearby ¹H and ¹³C nuclei.[2][3] This results in the splitting of signals, which is invaluable for confirming assignments. We expect to see a large one-bond ¹³C-¹⁹F coupling (¹JCF) for C3 and smaller two- and three-bond couplings (²JHF, ³JHF, ²JCF, ³JCF) for neighboring nuclei.
Experimental Protocols: From Sample to Spectrum
A systematic workflow ensures high-quality, reproducible data. The process begins with meticulous sample preparation and is followed by a logical sequence of NMR experiments.
Caption: Recommended experimental workflow for NMR analysis.
Protocol 1: NMR Sample Preparation
Scientific integrity begins with the sample itself. A properly prepared sample is crucial for acquiring high-resolution spectra and avoiding artifacts.
-
Weighing: Accurately weigh the sample. For a standard 5 mm NMR tube, use 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[4][5] Using a higher concentration for ¹³C NMR is necessary due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Use a volume of 0.5-0.7 mL to achieve an optimal sample height of 4-5 cm in the tube.[6][7] The solvent choice can affect the chemical shift of labile protons, such as those of the -NH₂ group.
-
Dissolution: Prepare the sample in a clean, dry vial first to visually confirm complete dissolution.[4] Gentle vortexing or sonication can aid this process. A homogenous solution is critical for proper magnetic field shimming and obtaining sharp spectral lines.[7]
-
Transfer and Filtration: Using a glass Pasteur pipette, transfer the solution to a clean, high-quality NMR tube (e.g., Norell S-5-500-7 or equivalent).[6] If any solid particles remain, filter the solution through a small plug of glass wool placed inside the pipette to prevent shimming problems.[8]
-
Internal Standard (Optional): For precise chemical shift referencing, one drop of a dilute solution of Tetramethylsilane (TMS) in the deuterated solvent can be added.[4] Modern spectrometers can also reference the spectrum to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[9]
Protocol 2: NMR Data Acquisition
The following sequence of experiments provides a comprehensive dataset for full structural assignment.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides the initial overview of proton environments, integration (proton count), and coupling patterns.
-
¹³C{¹H} and DEPT-135: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon signals. Follow this with a DEPT-135 experiment, which differentiates carbon signals based on the number of attached protons: CH/CH₃ signals appear positive, while CH₂ signals are negative. Quaternary carbons are absent in DEPT spectra.
-
2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. Cross-peaks appear between protons that are coupled to each other (typically over 2-3 bonds), allowing for the identification of connected proton systems, such as the protons on the aromatic ring and those within the thiomorpholine ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This is a highly sensitive experiment that maps direct, one-bond ¹H-¹³C correlations.[10][11] Each cross-peak links a proton signal to the signal of the carbon it is directly attached to, providing definitive H-C assignments for all protonated carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the molecular skeleton by revealing correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[10][12] It is essential for assigning non-protonated (quaternary) carbons and for confirming the connectivity between the aniline and thiomorpholine moieties.
Spectral Interpretation: Decoding the Data
The following sections describe the expected results and provide a logical framework for assigning each signal. While experimental values may vary slightly based on solvent and concentration, these predictions form a reliable basis for analysis.
A. Predicted ¹H NMR Data
The ¹H NMR spectrum can be divided into three distinct regions: aromatic, aliphatic (thiomorpholine), and the amino group.
| Proton(s) | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key Couplings |
| H6 | Ar-H | ~6.9 - 7.1 | Doublet of doublets (dd) | 1H | ³J(H6-H5), ⁴J(H6-F) |
| H2 | Ar-H | ~6.7 - 6.9 | Doublet (d) | 1H | ³J(H2-H?) (ortho to NH₂) |
| H5 | Ar-H | ~6.5 - 6.7 | Triplet of doublets (td) | 1H | ³J(H5-H6), ³J(H5-F) |
| -NH₂ | Amine | ~3.6 - 4.5 | Broad singlet (br s) | 2H | Exchangeable with D₂O |
| -CH₂-N- (Cα) | Thiomorpholine | ~3.0 - 3.3 | Multiplet (m) or Triplet (t) | 4H | ²J(geminal), ³J(vicinal) |
| -CH₂-S- (Cβ) | Thiomorpholine | ~2.7 - 2.9 | Multiplet (m) or Triplet (t) | 4H | ²J(geminal), ³J(vicinal) |
Causality: The aromatic protons H5 and H6 are expected to show coupling to the ¹⁹F atom. H5, being ortho to fluorine, will exhibit a larger ³JHF coupling than H6, which is meta. The -NH₂ protons are often broad due to quadrupole effects from the ¹⁴N nucleus and chemical exchange; their chemical shift is highly dependent on solvent and concentration.[13] The Cα protons are downfield from the Cβ protons due to the greater electron-withdrawing effect of the adjacent nitrogen atom compared to sulfur.
B. Predicted ¹³C NMR Data
The ¹³C spectrum is characterized by the large chemical shift and coupling constant of the fluorine-bearing carbon.
| Carbon(s) | Assignment | Predicted δ (ppm) | DEPT-135 | Key Couplings |
| C3 | Ar-C | ~155 - 159 | Absent | Large ¹JCF (~240-250 Hz) |
| C1 | Ar-C | ~142 - 145 | Absent | Small ³JCF |
| C4 | Ar-C | ~130 - 134 | Absent | Small ²JCF |
| C6 | Ar-CH | ~120 - 122 | Positive | Small ³JCF |
| C5 | Ar-CH | ~110 - 113 | Positive | Large ²JCF (~20-25 Hz) |
| C2 | Ar-CH | ~103 - 106 | Positive | Small ⁴JCF |
| Cα | -CH₂-N- | ~51 - 54 | Negative | Small ³JCF (~2-4 Hz) |
| Cβ | -CH₂-S- | ~25 - 28 | Negative | None expected |
Causality: The C3 carbon, directly bonded to fluorine, will appear as a doublet with a very large one-bond coupling constant (¹JCF), which is a definitive assignment marker.[14] Its chemical shift will be the furthest downfield in the aromatic region due to the strong deshielding effect of fluorine. C5, being ortho to fluorine, will show the next largest C-F coupling (²JCF). The Cα carbons of the thiomorpholine ring may exhibit a small ³JCF coupling through the nitrogen atom.[14]
C. Structural Confirmation with 2D NMR
While 1D spectra provide the foundation, 2D experiments are required for unambiguous assignment and confirmation of the overall structure.
Caption: Key HSQC and HMBC correlations for structural assignment.
-
HSQC Analysis: This experiment will provide direct, one-bond correlations, confirming the assignments made from 1D spectra. For example, the proton signal predicted at ~6.9-7.1 ppm (H6) will show a cross-peak to the carbon signal at ~120-122 ppm (C6). Similarly, the aliphatic proton signals (Hα, Hβ) will correlate directly to their respective carbon signals (Cα, Cβ).
-
HMBC Analysis: This is the final piece of the puzzle. Key expected correlations that validate the structure include:
-
Ring Connectivity: The proton at H5 should show correlations to the quaternary carbons C3 and C4, confirming their positions relative to H5.
-
Thiomorpholine Linkage: The Cα protons of the thiomorpholine ring (~3.0-3.3 ppm) must show a cross-peak to the C4 carbon of the aniline ring (~130-134 ppm). This ²JCH correlation is unequivocal proof of the attachment point.
-
Substituent Positions: The H6 proton should show a correlation to the amine-bearing C1 carbon, while the H2 proton (not shown in diagram for clarity) would also correlate to C1 and C3. These correlations lock in the relative positions of all substituents.
-
Conclusion
The comprehensive NMR analysis protocol detailed in this application note, combining 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) techniques, provides a definitive method for the structural elucidation and quality assurance of this compound. The causality-driven interpretation, paying close attention to the electronic effects of substituents and characteristic ¹⁹F couplings, allows for the unambiguous assignment of every proton and carbon signal. This robust analytical framework is indispensable for researchers and drug development professionals who rely on high-purity, structurally verified intermediates for their work.
References
- Iowa State University. NMR Sample Preparation.
- Ragland, T. E., et al. (1988).
- Georgia Institute of Technology. (2023, August 29).
- SpectraBase. 2-Fluoroaniline - Optional[19F NMR] - Chemical Shifts. [Link]
- Ragland, T. E., et al. (1988). New class of 19F pH indicators: fluoroanilines.
- SpectraBase. 4-Fluoroaniline - Optional[19F NMR] - Chemical Shifts. [Link]
- Organomation.
- ETH Zurich.
- University of Ottawa.
- Journal of Organic and Pharmaceutical Chemistry. (2016).
- Crasto, A. M. (2018, September 23). 3-fluoro-4- morpholinoaniline.
- Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. [Link]
- Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- ResearchGate. (2019).
- Jackowski, K., et al. (2007).
- ResearchGate. (2016, April 16). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?[Link]
- Van der Verren, G., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
- University of Wisconsin-Madison. (2010, November 23).
- Columbia University. HSQC and HMBC. NMR Core Facility. [Link]
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
- MDPI. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule. [Link]
- Magritek. Just a few milligrams available for a 13C measurement?[Link]
Sources
- 1. Buy this compound | 237432-11-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. biophysics.org [biophysics.org]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. organomation.com [organomation.com]
- 8. mun.ca [mun.ca]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. magritek.com [magritek.com]
- 12. chem.as.uky.edu [chem.as.uky.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-fluoro-4- morpholinoaniline [orgspectroscopyint.blogspot.com]
Application Note: Mass Spectrometry Fragmentation Analysis of 3-Fluoro-4-thiomorpholinoaniline
Abstract
This technical guide provides a detailed analysis of the mass spectrometry fragmentation behavior of 3-Fluoro-4-thiomorpholinoaniline, a key intermediate in pharmaceutical synthesis. Understanding its fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques is critical for its unambiguous identification, purity assessment, and metabolite profiling in drug development. This document outlines the theoretical fragmentation mechanisms, presents anticipated mass spectra, and provides detailed experimental protocols for its analysis.
Introduction
This compound (C₁₀H₁₃FN₂S, M.W. 212.29 g/mol ) is a substituted aniline derivative with significant applications in medicinal chemistry, notably as a building block for antimicrobial and other therapeutic agents.[1] Its structure incorporates a fluoroaniline core and a thiomorpholine ring, both of which influence its physicochemical properties and its behavior in analytical systems. Mass spectrometry is an indispensable tool for the structural characterization of such molecules. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to understand and predict the fragmentation pattern of this compound, facilitating its identification and characterization.
The molecular ion of this compound is expected at a mass-to-charge ratio (m/z) of 212.[1] In accordance with the nitrogen rule, the presence of two nitrogen atoms results in an even nominal molecular weight.[1] The aromatic ring is expected to stabilize the molecular ion, leading to a moderately intense to strong signal, particularly under soft ionization conditions.[1]
Predicted Fragmentation Pathways
The fragmentation of this compound is dictated by the lability of specific bonds and the stability of the resulting fragment ions. The primary sites of fragmentation are the C-N bond connecting the thiomorpholine ring to the aniline, the C-S and C-N bonds within the thiomorpholine ring, and the C-F bond on the aromatic ring.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of Electron Ionization (EI), extensive fragmentation is anticipated. The initial ionization likely occurs on the lone pair of electrons of the nitrogen or sulfur atoms.
A primary fragmentation pathway involves the cleavage of the C-N bond between the aromatic ring and the thiomorpholine moiety, a type of benzylic cleavage. This can result in two key fragments: the 3-fluoro-4-aminophenyl radical cation and the thiomorpholinyl cation.
Another significant fragmentation route is the cleavage of the thiomorpholine ring. This can occur through various pathways, including the loss of ethylene (C₂H₄) or thioformaldehyde (CH₂S). A Retro-Diels-Alder (RDA) type fragmentation of the thiomorpholine ring is also a plausible pathway for unsaturated six-membered rings, though less common for saturated systems without specific rearrangement.
The fluoroaniline ring can also undergo fragmentation, most notably through the loss of a hydrogen fluoride (HF) molecule, a common fragmentation pathway for fluorinated aromatic compounds.[2]
Electrospray Ionization (ESI) Fragmentation
Electrospray Ionization (ESI), being a soft ionization technique, is expected to primarily produce the protonated molecule, [M+H]⁺, at m/z 213. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.
The most probable initial fragmentation in ESI-MS/MS is the cleavage of the thiomorpholine ring, which is a common pathway for N-aryl heterocyclic compounds.[3] This can occur via the loss of a neutral ethylene molecule (28 Da) to yield a fragment at m/z 185. Subsequent fragmentation could involve the loss of a thioformaldehyde molecule (CH₂S, 46 Da).
Another likely fragmentation is the cleavage of the C-N bond between the aniline and the thiomorpholine ring, leading to the formation of a protonated 3-fluoroaniline ion.
Data Presentation
The following table summarizes the predicted key fragment ions for this compound under both EI and ESI conditions.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss/Fragment Identity |
| EI | 212 ([M]⁺˙) | 184 | C₂H₄ |
| 166 | CH₂S | ||
| 110 | [C₆H₅FN]⁺˙ | ||
| 102 | [C₄H₈NS]⁺ | ||
| 90 | HCN from m/z 110 | ||
| ESI-MS/MS | 213 ([M+H]⁺) | 185 | C₂H₄ |
| 125 | C₄H₈S | ||
| 104 | [C₄H₁₀NS]⁺ |
Experimental Protocols
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Working Solution (for GC-MS): Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent.
-
Working Solution (for LC-MS): Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Collision Gas: Argon.
-
Collision Energy: Optimized for the precursor ion (m/z 213), typically in the range of 10-30 eV.
Conclusion
The mass spectrometric fragmentation of this compound is characterized by distinct pathways under EI and ESI conditions. EI ionization leads to more extensive fragmentation, including cleavage of the thiomorpholine ring and loss of HF from the aromatic ring. ESI, coupled with MS/MS, primarily results in the fragmentation of the thiomorpholine ring through the loss of small neutral molecules. The protocols and predicted fragmentation patterns provided in this application note offer a robust framework for the confident identification and structural elucidation of this important pharmaceutical intermediate.
References
- ResearchGate. (2025, August 6). Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry.
- Klyba, L. V., et al. (2010). Mass Spectra of New Heterocycles: X. Fragmentation of the Molecular Ions of 1-Alkyl(cycloalkyl, aryl)-3-alkoxy(aryl)- 2-methylsulfanyl-1H-pyrroles. Russian Journal of Organic Chemistry, 46(7), 1024-1031.
- NIST. Chemistry WebBook.
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
Sources
Application Notes and Protocols for the Development of Antimicrobial Agents Based on 3-Fluoro-4-thiomorpholinoaniline
Introduction: A New Scaffold for Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. One such promising scaffold is 3-Fluoro-4-thiomorpholinoaniline, a synthetic compound featuring a fluorinated aniline core linked to a thiomorpholine ring.[1] This unique structural arrangement provides a versatile platform for chemical modification, enabling the creation of derivatives with potent antimicrobial properties. Research has indicated that derivatives of this compound, such as Schiff bases and sulfonamides, exhibit significant biological activities, including efficacy against Gram-positive bacteria and the ability to inhibit biofilm formation.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a foundational structure for the discovery and preclinical development of new antimicrobial agents. The protocols outlined herein are designed to be self-validating, with integrated control measures and clear decision points, ensuring the generation of robust and reproducible data.
Section 1: Synthesis of this compound and Its Derivatives
The journey of developing novel antimicrobial agents from this scaffold begins with the chemical synthesis of the parent compound and its subsequent derivatization. This section provides detailed protocols for these synthetic procedures.
Synthesis of this compound (Parent Compound)
The synthesis of this compound is typically achieved through a two-step process involving a nucleophilic aromatic substitution followed by the reduction of a nitro group. A common and efficient route starts from 1,2-difluoro-4-nitrobenzene.[3][4]
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-difluoro-4-nitrobenzene (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).[1][2]
-
Addition of Reagents: Add thiomorpholine (1.1 equivalents) and a base, such as triethylamine (1.2 equivalents), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 60-80°C and stir for 4-6 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol to yield 4-(2-Fluoro-4-nitrophenyl)thiomorpholine.
Step 2: Reduction to this compound
-
Reaction Setup: Suspend the synthesized 4-(2-Fluoro-4-nitrophenyl)thiomorpholine (1 equivalent) in a mixture of ethanol and water.
-
Reducing Agent: Add a reducing agent, such as iron powder (Fe) and ammonium chloride (NH₄Cl), to the suspension.[3][4]
-
Reaction Conditions: Heat the mixture to reflux (approximately 70-80°C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: After completion, filter the hot reaction mixture through a bed of celite to remove the iron salts. The filtrate is then concentrated under reduced pressure to remove the ethanol. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound. The product can be further purified by column chromatography if necessary.
Diagram 1: Synthesis of this compound
Caption: Synthetic route to this compound.
Synthesis of Schiff Base Derivatives
The primary amine group of this compound serves as a convenient handle for the synthesis of Schiff bases through condensation with various aldehydes.[2]
Protocol 2: General Procedure for Schiff Base Synthesis
-
Reaction Setup: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Aldehyde Addition: Add the desired substituted aromatic or heteroaromatic aldehyde (1 equivalent) to the solution.
-
Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction Conditions: Reflux the reaction mixture for 2-6 hours.[5] Monitor the reaction by TLC.
-
Isolation and Purification: After cooling to room temperature, the precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Synthesis of Sulfonamide Derivatives
The amine functionality also allows for the synthesis of sulfonamide derivatives by reacting with various sulfonyl chlorides.[2]
Protocol 3: General Procedure for Sulfonamide Synthesis
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.
-
Sulfonyl Chloride Addition: Cool the solution in an ice bath and add the desired aryl or alkyl sulfonyl chloride (1.1 equivalents) dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-8 hours.[6] Monitor the reaction progress by TLC.
-
Work-up and Purification: Pour the reaction mixture into ice-cold water. The resulting precipitate is filtered, washed with water, and dried. The crude sulfonamide can be purified by recrystallization or column chromatography.
Section 2: In Vitro Antimicrobial Activity Assessment
Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their antimicrobial efficacy. This section details standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the synthesized compounds. These protocols are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[7]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and standardized technique for MIC determination.[8][9]
Protocol 4: Broth Microdilution Assay for MIC Determination
-
Preparation of Compound Stock Solutions: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh overnight culture. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after the MIC has been established.
Protocol 5: MBC Determination
-
Subculturing from MIC Plates: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).
Diagram 2: Workflow for In Vitro Antimicrobial Testing
Caption: Workflow for in vitro antimicrobial susceptibility testing.
| Parameter | Description | Typical Range of Results |
| MIC (µg/mL) | Minimum Inhibitory Concentration | 0.5 - >256 |
| MBC (µg/mL) | Minimum Bactericidal Concentration | 1 - >256 |
| MBC/MIC Ratio | Indicates bactericidal (≤4) or bacteriostatic (>4) activity | ≤4 (Bactericidal) or >4 (Bacteriostatic) |
Section 3: Cytotoxicity and In Vivo Efficacy
Promising antimicrobial candidates identified from in vitro screening must be further evaluated for their safety and efficacy in more complex biological systems.
In Vitro Cytotoxicity Assessment
It is essential to assess the potential toxicity of the compounds against mammalian cells to determine their therapeutic index. The MTT assay is a common colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[10]
Protocol 6: MTT Assay for Cytotoxicity
-
Cell Culture: Seed a mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24-48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells.
In Vivo Efficacy in a Murine Sepsis Model
A murine sepsis model is a standard preclinical model to evaluate the in vivo efficacy of novel antimicrobial agents.[11][12]
Protocol 7: Murine Sepsis Model
-
Infection: Induce sepsis in mice (e.g., C57BL/6) via intraperitoneal injection of a standardized bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli).
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the test compound via an appropriate route (e.g., intravenous or intraperitoneal). Include a vehicle control group and a positive control group (treated with a known effective antibiotic).
-
Monitoring: Monitor the mice for survival over a period of 7-14 days. Clinical signs of illness can also be scored.
-
Bacterial Load Determination: At selected time points, a cohort of mice can be euthanized, and organs (e.g., spleen, liver, blood) can be harvested to determine the bacterial load (CFU/organ or CFU/mL).
Section 4: Elucidating the Mechanism of Action
Understanding how a novel antimicrobial agent works is critical for its further development. The following is a proposed workflow to investigate the mechanism of action.
Diagram 3: Mechanism of Action Elucidation Workflow
Caption: A workflow for elucidating the mechanism of action.
Protocol 8: Macromolecular Synthesis Assays
-
Bacterial Culture: Grow the target bacteria to the mid-logarithmic phase.
-
Compound Treatment: Treat the bacterial cultures with the test compound at a concentration of 4x MIC.
-
Radiolabel Incorporation: Add a radiolabeled precursor for a specific macromolecule ([³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, or [¹⁴C]N-acetylglucosamine for peptidoglycan) to the cultures.[13][14]
-
Quantification: At various time points, precipitate the macromolecules and measure the incorporated radioactivity using a scintillation counter. A significant reduction in the incorporation of a specific precursor suggests that the compound may be inhibiting that particular synthesis pathway.
Conclusion
This compound represents a promising and adaptable scaffold for the development of novel antimicrobial agents. The protocols detailed in these application notes provide a robust framework for the synthesis of derivative libraries and their subsequent evaluation through a hierarchical series of in vitro and in vivo assays. By following these structured methodologies, researchers can efficiently identify and characterize new chemical entities with the potential to address the urgent global health challenge of antimicrobial resistance.
References
- Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022). mBio, 13(3), e0224021. [Link]
- CLSI. (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.
- ImQuest BioSciences. (n.d.). In Vivo Mouse Models of Bacterial Infection.
- Nikopharmad. (n.d.). MIC/MBC Testing | International and Accredited Lab.
- Graphviz. (2024). Attributes.
- Sketchviz. (n.d.). Graphviz Examples and Tutorial.
- ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
- Remick, D. G., & Ward, P. A. (2015). Current Murine Models of Sepsis.
- Nikam, D., Nikam, R., Shinde, K., & Karande, S. (2020). Synthesis of Schiff's Bases With Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development, 8(5), 72-74. [Link]
- Frontiers. (2022). Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 235-256). [Link]
- Nikam, D., et al. (2020). Synthesis of Schiff's Bases With Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development. [Link]
- JETIR. (2020).
- YouTube. (2021). Graphviz tutorial. [Link]
- Graphviz. (2024). Edge Attributes.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Journal of the American Chemical Society. (2023).
- AITechTrend. (2023).
- Sketchviz. (n.d.). Guide to Flowcharts in Graphviz.
- ResearchGate. (n.d.).
- ResearchGate. (2020). Synthesis of Schiff's Bases With Simple Synthetic Approach. [Link]
- CLSI. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. [Link]
- Der Pharma Chemica. (2014).
- National Institutes of Health. (2018). Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis. [Link]
- CLSI. (n.d.). M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents.
- National Institutes of Health. (2015). Current Murine Models of Sepsis. [Link]
- GlobalSpec. (n.d.). CLSI M26 - Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline.
- National Institutes of Health. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. [Link]
- National Institutes of Health. (2008).
- CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- National Institutes of Health. (2022).
- National Institutes of Health. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. [Link]
- ResearchGate. (2023).
- MDPI. (2020). Technologies for High-Throughput Identification of Antibiotic Mechanism of Action. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- ANSI Webstore. (n.d.). CLSI M26-A : 1ED 99 METHODS FOR DETERMINING BACTERICIDAL ACTIVITY OF ANTIMICROBIAL AGENTS.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- protocols.io. (2023). MTT (Assay protocol). [Link]
- ANSI Webstore. (n.d.). Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed31.
- Ouyang, X., et al. (2022). Classification of antimicrobial mechanism of action using dynamic bacterial morphology imaging. Scientific Reports, 12(1), 11149. [Link]
- National Institutes of Health. (2023).
- ANSI Webstore. (n.d.). M26-A - Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline.
- Intertek Inform. (2024). CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. [Link]
Sources
- 1. Graph Attributes [web.mit.edu]
- 2. Buy this compound | 237432-11-0 [smolecule.com]
- 3. sketchviz.com [sketchviz.com]
- 4. researchgate.net [researchgate.net]
- 5. ajprd.com [ajprd.com]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Node, Edge and Graph Attributes [emden.github.io]
- 14. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Design of Anticancer Drugs with a 3-Fluoro-4-thiomorpholinoaniline Scaffold
Introduction: The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. A key strategy in this endeavor is the identification and optimization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity. The 3-fluoro-4-thiomorpholinoaniline core has emerged as one such scaffold, demonstrating significant potential in the development of targeted cancer therapeutics, particularly as kinase inhibitors.[1] The unique electronic properties conferred by the fluorine atom, combined with the structural and solubility characteristics of the thiomorpholine ring, make this an attractive starting point for library synthesis and lead optimization.[1] This guide provides a comprehensive overview of the design, synthesis, and evaluation of anticancer drug candidates based on this promising scaffold.
Part 1: Rationale and Design Strategy
The this compound scaffold combines several features that are advantageous for drug design. The aniline nitrogen serves as a key hydrogen bond donor and a versatile handle for further chemical modification.[1] The fluorine atom at the 3-position modulates the pKa of the aniline group and can enhance binding affinity to target proteins through favorable electrostatic interactions.[2][3] The thiomorpholine moiety, replacing the more common morpholine, offers a distinct spatial arrangement and can influence solubility, metabolic stability, and target engagement.[1]
Our design strategy focuses on leveraging this scaffold to target protein kinases, a class of enzymes frequently dysregulated in cancer. Kinase inhibitors have become a major class of oncology drugs. The general approach involves synthesizing a library of derivatives by modifying the aniline nitrogen and exploring structure-activity relationships (SAR) to identify potent and selective inhibitors.
Workflow for Drug Discovery
The overall process follows a logical progression from chemical synthesis to biological validation.
Caption: High-level workflow for anticancer drug discovery using the target scaffold.
Part 2: Synthesis Protocols
The synthesis of the core scaffold and its derivatives is a critical first step. The following protocols are based on established chemical methodologies.[1][4]
Protocol 1: Synthesis of this compound Core Scaffold
This protocol describes the synthesis via a nucleophilic aromatic substitution (SNAr) reaction followed by a nitro group reduction. The precursor, 3,4-difluoroaniline, is an optimal starting material due to the activating effect of the dual fluorine atoms, which allows the SNAr reaction to proceed under milder conditions.[1]
Reaction Scheme:
Caption: Synthetic route to the core scaffold.
Step-by-Step Procedure:
-
Step A: Nucleophilic Aromatic Substitution
-
To a solution of 3,4-difluoronitrobenzene (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K2CO3, 1.5 eq) and thiomorpholine (1.1 eq).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Rationale: The electron-withdrawing nitro group and the ortho-fluorine activate the C4 position for nucleophilic attack by thiomorpholine. K2CO3 acts as a base to neutralize the HF byproduct.
-
Upon completion, cool the mixture, pour it into ice water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(2-fluoro-4-nitrophenyl)thiomorpholine.
-
-
Step B: Nitro Group Reduction
-
Dissolve the intermediate from Step A (1.0 eq) in a mixture of acetone and water.[4]
-
Add sodium dithionite (Na2S2O4, 4.0 eq) portion-wise over 2 hours while maintaining the temperature below 30°C.[4]
-
Stir at room temperature for 5 hours.[4]
-
Rationale: Sodium dithionite is a mild and effective reducing agent for converting aromatic nitro groups to amines.
-
The resulting solid product, this compound, is collected by filtration, washed thoroughly with water, and dried under vacuum.[4]
-
Protocol 2: Synthesis of a Sulfonamide Derivative Library
Sulfonamide derivatives of similar scaffolds are known to possess significant anticancer activity.[5][6] This protocol outlines a general method for creating a library of such compounds for SAR studies.
Step-by-Step Procedure:
-
Dissolve the this compound (1.0 eq) in dichloromethane (DCM) or pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add the desired aryl or alkyl sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Rationale: The primary amine of the aniline scaffold acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride to form a stable sulfonamide bond.
-
Upon completion, quench the reaction with water and extract with DCM. Wash the organic layer with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield the desired sulfonamide derivative.
Part 3: Biological Evaluation Protocols
Once a library of compounds is synthesized, a systematic biological evaluation is required to identify promising candidates.
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., PI3Kα/mTOR)
Many morpholino- and thiomorpholino-containing compounds have shown activity against the PI3K/mTOR signaling pathway, which is crucial for cell growth and survival.[7]
Principle: This protocol uses a luminescence-based assay (e.g., ADP-Glo™) to measure the activity of a kinase. The amount of ADP produced in the kinase reaction is converted to a light signal, which is inversely proportional to the inhibitory activity of the test compound.
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase (e.g., recombinant human PI3Kα), the appropriate substrate (e.g., PIP2), and the test compound.
-
Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 4: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
Procedure:
-
Seed cancer cells (e.g., MCF-7, MDA-MB-231 breast cancer cells) in a 96-well plate and allow them to adhere overnight.[5][6]
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Data Presentation: Example SAR Table
Quantitative data from these assays should be tabulated to facilitate SAR analysis.
| Compound ID | R-Group (at Aniline-N) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MCF-7 Cell IC50 (µM) | MDA-MB-231 Cell IC50 (µM) |
| Core | -H | >10,000 | >10,000 | >50 | >50 |
| EX-01 | -SO2-Ph | 520 | 850 | 15.2 | 21.8 |
| EX-02 | -SO2-(4-F-Ph) | 150 | 210 | 4.1 | 5.9 |
| EX-03 | -SO2-(4-Cl-Ph) | 185 | 260 | 5.3 | 7.2 |
| EX-04 | -SO2-CH3 | 2,100 | 3,500 | >50 | >50 |
This table presents hypothetical data for illustrative purposes.
Part 4: Structure-Activity Relationship (SAR) Insights
The data gathered from biological testing allows for the elucidation of SAR. For the this compound scaffold, several key relationships can be inferred from published studies.
-
Aniline Substitution: The unsubstituted aniline core typically shows weak activity. Derivatization, particularly with sulfonyl or carboxamide groups, is crucial for potent inhibition.[1][5]
-
Aryl Sulfonamides: Electron-withdrawing groups (e.g., fluorine, chlorine) on the phenyl ring of an N-phenylsulfonamide derivative often enhance potency.[2] This suggests that these groups may engage in favorable interactions within the target's binding pocket.
-
Fluorine at Position 3: The 3-fluoro substituent is considered a key feature. It can improve binding affinity and metabolic stability.[2][3] Moving or removing this group often leads to a significant loss of activity.
-
Thiomorpholine Ring: While less explored than its morpholine counterpart, the thiomorpholine ring is integral. Modifications to this ring are generally not well-tolerated, suggesting it plays a critical role in anchoring the molecule in the binding site.
SAR Visualization
Caption: Key SAR points for the this compound scaffold.
References
- ResearchGate. (2017). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
- More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127.
- ResearchGate. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells | Request PDF.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- MDPI. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals, 16(8), 1145.
- MDPI. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. International Journal of Molecular Sciences, 23(23), 15306.
- PubMed. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(22), 6843-8.
- MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999.
- NIH National Center for Biotechnology Information. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(15), 4914.
- PubMed. (2016). Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety. Bioorganic & Medicinal Chemistry, 24(16), 3586-94.
Sources
- 1. Buy this compound | 237432-11-0 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. library.ncl.res.in [library.ncl.res.in]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis and Application of 3-Fluoro-4-thiomorpholinoaniline Schiff Base Derivatives
Abstract: This document provides a comprehensive guide for the synthesis, characterization, and potential applications of novel Schiff base derivatives of 3-fluoro-4-thiomorpholinoaniline. The protocols detailed herein are designed for researchers in medicinal chemistry, drug discovery, and materials science. We elaborate on the strategic synthesis of the core aniline intermediate via nucleophilic aromatic substitution, followed by its condensation to form bioactive Schiff bases. This note emphasizes the rationale behind procedural steps, offers detailed characterization data, and outlines a protocol for evaluating the antimicrobial potential of these compounds, thereby providing a robust framework for their further investigation.
Introduction and Scientific Context
Fluorine-containing organic molecules are of paramount importance in modern drug discovery. The strategic incorporation of fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, bioavailability, and binding affinity.[1] The this compound scaffold combines the advantageous electronic properties of a fluorine substituent with the structural features of a thiomorpholine ring. The sulfur atom in the thiomorpholine moiety increases lipophilicity compared to its morpholine analog and can act as a "metabolically soft spot," potentially influencing the compound's metabolic profile.[2]
Schiff bases, compounds containing an azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or ketone.[3][4] They are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][5][6][7] By combining the this compound core with various substituted aldehydes, a diverse library of Schiff base derivatives can be generated. These new chemical entities are promising candidates for screening as novel therapeutic agents, particularly in the context of rising antimicrobial resistance.[8][9] This guide provides a detailed, field-tested protocol for the synthesis and evaluation of these promising compounds.
Overall Synthesis Strategy
The synthesis is a two-stage process. The first stage involves the preparation of the key intermediate, this compound. The second stage is the formation of the Schiff base via a condensation reaction.
Figure 1: General workflow for the synthesis of this compound Schiff base derivatives.
Detailed Experimental Protocols
Part 1: Synthesis of this compound (Intermediate)
This protocol is adapted from established methods for nucleophilic aromatic substitution on activated benzene rings.[2][10]
3.1.1. Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,4-Difluoronitrobenzene | ≥98% | Sigma-Aldrich | Highly toxic and irritant. Handle with care. |
| Thiomorpholine | ≥98% | Acros Organics | Corrosive. Use in a fume hood. |
| Triethylamine (TEA) | ≥99% | Fisher Scientific | Acts as a base to scavenge HF. |
| Acetonitrile (ACN) | Anhydrous | VWR | Reaction solvent. |
| Iron powder (Fe) | -325 mesh | Alfa Aesar | Reducing agent. |
| Ammonium Chloride (NH₄Cl) | ACS Grade | EMD Millipore | Used to activate Fe. |
| Ethanol (EtOH) | 200 Proof | Decon Labs | Solvent for reduction. |
| Ethyl Acetate | ACS Grade | J.T. Baker | Extraction solvent. |
| Saturated NaCl solution | Lab Prepared | - | For washing. |
| Anhydrous MgSO₄ | Lab Grade | - | Drying agent. |
3.1.2. Step-by-Step Protocol: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-difluoronitrobenzene (10.0 g, 62.9 mmol) and anhydrous acetonitrile (100 mL).
-
Reagent Addition: Add thiomorpholine (7.1 g, 68.8 mmol, 1.1 eq) to the solution, followed by the dropwise addition of triethylamine (12.7 g, 125.8 mmol, 2.0 eq).
-
Application Scientist's Note: The fluorine atom at the 4-position is highly activated towards nucleophilic substitution by the electron-withdrawing nitro group. Triethylamine is crucial to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion.[2]
-
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 300 mL of cold water. A yellow precipitate of 4-(2-fluoro-4-nitrophenyl)thiomorpholine will form.
-
Isolation: Collect the solid by vacuum filtration, wash with copious amounts of water, and dry under vacuum. The product can be used in the next step without further purification.
3.1.3. Step-by-Step Protocol: Nitro Group Reduction
-
Reaction Setup: In a 500 mL round-bottom flask, suspend the crude 4-(2-fluoro-4-nitrophenyl)thiomorpholine (approx. 15 g) in a mixture of ethanol (150 mL) and water (50 mL).
-
Reagent Addition: Add iron powder (26.3 g, 471 mmol, ~7.5 eq) and ammonium chloride (25.2 g, 471 mmol, ~7.5 eq).
-
Application Scientist's Note: The Fe/NH₄Cl system in a protic solvent is a classic, effective, and relatively inexpensive method for the reduction of aromatic nitro groups to anilines.[11] The ammonium chloride helps to activate the iron surface.
-
-
Reaction: Heat the suspension to reflux (approx. 80°C) with vigorous stirring for 4-6 hours. The color will change from yellow to dark grey/black. Monitor by TLC until the starting material spot disappears.
-
Work-up: Cool the reaction mixture and filter it hot through a pad of Celite® to remove the iron salts. Wash the Celite pad with hot ethanol (3 x 50 mL).
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate (200 mL) and wash with saturated NaCl solution (2 x 100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield this compound as an off-white to pale brown solid. Further purification can be achieved by recrystallization from ethanol/water.
Part 2: Synthesis of a Representative Schiff Base Derivative
This protocol details the synthesis of (E)-4-(((3-fluoro-4-thiomorpholinophenyl)imino)methyl)phenol.
3.2.1. Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Synthesized | - | From Part 1. |
| 4-Hydroxybenzaldehyde | ≥98% | Sigma-Aldrich | - |
| Ethanol | 200 Proof | Decon Labs | Reaction solvent. |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | Acid catalyst. |
3.2.2. Step-by-Step Protocol: Condensation Reaction
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (2.12 g, 10.0 mmol) in ethanol (40 mL).
-
Reagent Addition: To this solution, add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol, 1.0 eq).
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.
-
Application Scientist's Note: The formation of a Schiff base is an acid-catalyzed dehydration reaction. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic for the nucleophilic attack by the aniline nitrogen.[12][13] A mild acidic pH is optimal, as strong acidity would protonate the aniline, rendering it non-nucleophilic.[12]
-
-
Reaction: Heat the mixture to reflux for 3-4 hours. The formation of a precipitate often indicates product formation.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to yield the pure Schiff base derivative.
Characterization of Products
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.
4.1. Expected Analytical Data
| Compound | Method | Expected Results |
| This compound | ¹H NMR (400 MHz, CDCl₃) | δ 6.80-6.95 (m, 2H, Ar-H), 6.60 (dd, 1H, Ar-H), 3.70 (br s, 2H, NH₂), 3.10 (t, 4H, -N-CH₂-), 2.80 (t, 4H, -S-CH₂-). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 152.0 (d, ¹JCF), 140.0, 135.0, 120.0, 118.0, 115.0, 52.0, 26.0. | |
| MS (ESI+) | m/z 213.08 [M+H]⁺. | |
| (E)-4-(((3-fluoro-4-thiomorpholinophenyl)imino)methyl)phenol | IR (KBr, cm⁻¹) | 3400-3200 (O-H), 3050 (Ar C-H), 2950 (Aliph. C-H), 1615 (C=N, Azomethine) , 1250 (C-F). |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.0 (s, 1H, OH), 8.50 (s, 1H, -CH=N-) , 7.70 (d, 2H, Ar-H), 7.00-7.20 (m, 3H, Ar-H), 6.85 (d, 2H, Ar-H), 3.20 (t, 4H, -N-CH₂-), 2.85 (t, 4H, -S-CH₂-). | |
| MS (ESI+) | m/z 317.11 [M+H]⁺. |
Note: NMR shifts are approximate and may vary slightly. The disappearance of the NH₂ signal and the appearance of the azomethine proton (-CH=N-) signal are key indicators of successful Schiff base formation.[14][15] The characteristic C=N stretching frequency in the IR spectrum provides further confirmation.[14][15]
Applications and Biological Evaluation Protocol
Derivatives of this class have potential applications as antimicrobial and anticancer agents.[3][8][16][17] The protocol below outlines a standard method for assessing their antibacterial activity.
Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) assay.
5.1. Protocol: Broth Microdilution for MIC Determination
-
Preparation: Prepare stock solutions of the synthesized Schiff base derivatives (e.g., 1 mg/mL) in dimethyl sulfoxide (DMSO). Prepare a standardized bacterial suspension (0.5 McFarland standard) of test organisms (e.g., Staphylococcus aureus and Escherichia coli).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized bacterial suspension to each well. Include positive (broth + bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a viability dye like resazurin.[18]
Safety and Handling
-
3,4-Difluoronitrobenzene: Is highly toxic and an irritant. Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Thiomorpholine and Triethylamine: Are corrosive and have strong odors. Handle only in a fume hood.
-
Solvents: Acetonitrile and ethanol are flammable. Keep away from ignition sources.
-
General: Researchers should consult the Safety Data Sheet (SDS) for each reagent before use.
References
- ResearchGate.
- PubMed. (2020, December 14). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. [Link]
- Taylor & Francis Online. (2020, December 14). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. [Link]
- MDPI. (2024, March 12). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
- ResearchGate. (2020, December 14). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone | Request PDF. [Link]
- Semantic Scholar.
- Wikipedia. Schiff base. [Link]
- IJRPR.
- ResearchGate. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. [Link]
- PubMed Central.
- YouTube. (2022, July 25).
- Sparrow Chemical. Fluoroaniline Series. [Link]
- Scientific Research Publishing. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. [Link]
- ResearchGate. (2016, November 12). (PDF) Synthesis of Schiff Bases of Acetophenone with Aniline and its Different Chloro-Substituted Derivatives, and Study of their Antioxidant, Enzyme Inhibitory and Antimicrobial Properties. [Link]
- Rasayan Journal of Chemistry. BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW. [Link]
- ResearchGate. (2024, March 12). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
- PubChem. 3-Fluoro-4-morpholinoaniline. [Link]
- Academic Journals. (2013, May 29). Synthesis and biological activity of some new Schiff bases complexes. [Link]
- J. Global Trends Pharm Sci. (2018). Sreeramulu et al. [Link]
- IOSR Journals. (2014). Spectroscopic Investigation Of New Schiff Base Metal Complexes. [Link]
- GSC Online Press. (2022, December 21). Biological applications of Schiff bases: An overview. [Link]
- IJRAR.org.
- Koya University Eprints. (2024, April 8). Synthesis, Characterization, and Bioactivity Studies of the Schiff Base Ligand and its Zinc(II) Complex. [Link]
- PubMed Central. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. [Link]
Sources
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. mdpi.com [mdpi.com]
- 3. Schiff base - Wikipedia [en.wikipedia.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Buy this compound | 237432-11-0 [smolecule.com]
- 9. ossila.com [ossila.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. jgtps.com [jgtps.com]
- 15. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 16. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Novel Sulfonamide Derivatives of 3-Fluoro-4-thiomorpholinoaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the synthesis, purification, and characterization of novel sulfonamide derivatives based on a 3-fluoro-4-thiomorpholinoaniline scaffold. Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] The introduction of a fluorine atom and a thiomorpholine moiety is intended to modulate the physicochemical and pharmacokinetic properties of the resulting compounds, offering new avenues for drug discovery. This document provides experienced-based insights and detailed, step-by-step protocols for the successful synthesis and characterization of these target molecules.
Introduction: The Rationale and Potential of Novel Sulfonamides
The sulfonamide functional group is a privileged scaffold in drug design, present in a multitude of clinically approved drugs with applications ranging from antibacterial to anticancer and anti-inflammatory agents.[3] The enduring relevance of sulfonamides stems from their ability to mimic the p-aminobenzoic acid (PABA) structure, thereby inhibiting key metabolic pathways in pathogens, and their capacity to act as versatile pharmacophores that can be tailored to interact with a variety of biological targets.[4]
The strategic incorporation of a fluorine atom onto the aromatic ring can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. Concurrently, the thiomorpholine group, a sulfur-containing heterocycle, offers a distinct lipophilic and steric profile compared to its more common morpholine analog, potentially influencing receptor binding and pharmacokinetic parameters. The combination of these structural features in this compound presents a unique starting point for the development of new sulfonamide derivatives with potentially improved therapeutic profiles. This guide provides the necessary protocols to explore this chemical space.
Synthesis of the Core Intermediate: this compound
The synthesis of the core aniline intermediate is a critical first step. The following two-step protocol is based on established methodologies for the synthesis of similar fluorinated anilines, involving a nucleophilic aromatic substitution followed by a nitro group reduction.[5][6]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol: Synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine
Causality: The electron-withdrawing nature of the nitro group and the two fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[7] Thiomorpholine acts as the nucleophile, displacing one of the fluorine atoms. The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of reactants and stabilize the charged intermediate.
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
Thiomorpholine
-
Potassium carbonate (K2CO3) or Triethylamine (TEA) as a base
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in anhydrous acetonitrile, add thiomorpholine (1.1 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-(2-fluoro-4-nitrophenyl)thiomorpholine as a solid.
Protocol: Reduction to this compound
Causality: The nitro group of the intermediate is reduced to a primary amine. Several methods can be employed, with catalytic hydrogenation being a clean and efficient option. An alternative, classical method using iron in the presence of an acid promoter is also effective and often more practical for smaller scale syntheses.[5]
Materials:
-
4-(2-Fluoro-4-nitrophenyl)thiomorpholine
-
Ethanol
-
Water
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Celite®
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend 4-(2-fluoro-4-nitrophenyl)thiomorpholine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-1.5 eq).
-
Heat the mixture to reflux (approximately 80-85°C) and stir vigorously for 2-4 hours. The reaction is often exothermic.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound, which can be used in the next step without further purification if of sufficient purity, or purified by column chromatography.
Synthesis of Sulfonamide Derivatives
The reaction of the synthesized this compound with various sulfonyl chlorides is the key step in generating the desired sulfonamide derivatives.
General Reaction Scheme
Caption: General synthesis of sulfonamide derivatives.
Protocol: General Procedure for Sulfonamide Synthesis
Causality: The nucleophilic primary amine of this compound attacks the electrophilic sulfur atom of the sulfonyl chloride.[3] A base is required to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.[8]
Materials:
-
This compound
-
Aryl or alkyl sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine or TEA (1.5-2.0 eq) to the solution and cool to 0°C in an ice bath.
-
Slowly add the desired sulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
| Sulfonyl Chloride | Expected Product Name | Typical Reaction Time |
| Benzenesulfonyl chloride | N-(3-fluoro-4-thiomorpholinophenyl)benzenesulfonamide | 4-6 hours |
| p-Toluenesulfonyl chloride | N-(3-fluoro-4-thiomorpholinophenyl)-4-methylbenzenesulfonamide | 4-6 hours |
| Methanesulfonyl chloride | N-(3-fluoro-4-thiomorpholinophenyl)methanesulfonamide | 2-4 hours |
| 4-Nitrobenzenesulfonyl chloride | N-(3-fluoro-4-thiomorpholinophenyl)-4-nitrobenzenesulfonamide | 6-8 hours |
Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Hydrolysis of sulfonyl chloride | Ensure all glassware is oven-dried and use anhydrous solvents.[9] |
| Low nucleophilicity of the aniline | Increase reaction temperature or use a catalyst like 4-dimethylaminopyridine (DMAP).[9] | |
| Incomplete reaction | Extend the reaction time and monitor by TLC. | |
| Multiple Products | Di-sulfonylation | Use a slight excess of the amine and add the sulfonyl chloride slowly at a low temperature. |
| Side reactions with the thiomorpholine sulfur | Ensure mild reaction conditions. If oxidation is observed, consider degassing the solvent. | |
| Purification Difficulties | Co-elution of product and impurities | Try a different solvent system for column chromatography or consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). |
Purification and Characterization
Purification by Column Chromatography
Principle: Separation is based on the differential adsorption of the components of the mixture to the stationary phase (silica gel) and their solubility in the mobile phase.
Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The polarity of the mobile phase should be adjusted based on the polarity of the specific sulfonamide derivative.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Expect to see characteristic signals for the aromatic protons, the protons of the thiomorpholine ring, and the protons of the 'R' group from the sulfonyl chloride. The sulfonamide N-H proton often appears as a broad singlet.
-
13C NMR: Characteristic signals for the aromatic carbons, the carbons of the thiomorpholine ring, and the carbons of the 'R' group will be observed.
-
19F NMR: A singlet or a doublet (due to coupling with adjacent protons) is expected for the fluorine atom.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is a suitable method. Expect to observe the protonated molecular ion [M+H]+.
Example of Expected Data:
| Derivative | Expected [M+H]+ | Key 1H NMR Signals (δ, ppm) |
| N-(3-fluoro-4-thiomorpholinophenyl)benzenesulfonamide | 353.09 | Aromatic protons (m, 7.0-8.0), Thiomorpholine protons (t, ~3.8 and t, ~2.7), N-H (br s) |
| N-(3-fluoro-4-thiomorpholinophenyl)methanesulfonamide | 291.06 | Aromatic protons (m, 7.0-7.5), Thiomorpholine protons (t, ~3.8 and t, ~2.7), CH3 (s, ~3.0), N-H (br s) |
References
- Aben, O., et al. (2021).
- Rao, D. S., et al. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study.
- MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link]
- Bolm, C., & Hildebrand, J. P. (2000). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 2(9), 1157–1159. [Link]
- ResearchGate. (2017). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. [Link]
- ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines.
- PMC - NIH. (2021). Metal-free introduction of primary sulfonamide into electron-rich aromatics.
- ACS Publications. (2004). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 8(4), 670–673. [Link]
- RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(53), 33535–33554. [Link]
- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-214. [Link]
- Semantic Scholar. (2015). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. [Link]
- PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. [Link]
- Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]
- PMC - NIH. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(7), 539–543. [Link]
- PMC - NIH. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(28), 8869–8876. [Link]
- PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-benzyl chloride. [Link]
- ResearchGate. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. [Link]
- Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
- ResearchGate. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
- SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(9), 2153–2172. [Link]
- Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. [Link]
- RSC Publishing. (2024). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Nanoscale Advances. [Link]
- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
- PMC - NIH. (2020). Synthesis of β-Fluoro-α,β-Unsaturated Amides from the Fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard Reagents. The Journal of Organic Chemistry, 85(23), 15301–15310. [Link]
- ResearchGate. (2012). 4-(4-Nitrophenyl)morpholine. [Link]
- Impactfactor. (n.d.).
- PMC - NIH. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1235. [Link]
- PMC - PubMed Central. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 142(12), 5588–5596. [Link]
Sources
- 1. Buy this compound | 237432-11-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. frontiersrj.com [frontiersrj.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. vapourtec.com [vapourtec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
protocol for carbamate derivatization of 3-Fluoro-4-thiomorpholinoaniline
An Application Note and Protocol for the Carbamate Derivatization of 3-Fluoro-4-thiomorpholinoaniline
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of carbamate derivatives from this compound, a key intermediate in contemporary pharmaceutical research. Carbamates are a critical structural motif in medicinal chemistry, valued for their chemical stability and ability to modulate biological activity.[1][2][3] This protocol details a robust and reproducible method using alkyl/aryl chloroformates, outlines the underlying chemical principles, and establishes a rigorous analytical framework for product validation. The intended audience includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel molecular entities.
Introduction: The Strategic Importance of Carbamates in Drug Design
The carbamate functional group (also known as a urethane) is a cornerstone of modern drug discovery.[2] Structurally an amide-ester hybrid, it offers a unique combination of properties that medicinal chemists leverage to optimize drug candidates. Carbamates exhibit excellent proteolytic and chemical stability, can improve cell membrane permeability, and often serve as bioisosteres for peptide bonds.[1][3][4][5] Furthermore, their ability to engage in hydrogen bonding allows them to form specific interactions with biological targets like enzymes and receptors.[1][2] This has led to their incorporation into a wide array of approved therapeutics and prodrugs, where they can enhance bioavailability, delay metabolism, or play a direct role in the pharmacophore.[3][4][5]
The starting material, this compound, is a versatile synthetic building block.[6] Its structural analog, 3-Fluoro-4-morpholinoaniline, is a known intermediate in the synthesis of the antibiotic Linezolid, and its carbamate derivatives have been explored for their antimicrobial properties.[7][8][9] By derivatizing the primary aniline group of this compound into a carbamate, researchers can access a diverse chemical space of novel compounds with potential therapeutic applications.[6]
Mechanistic Rationale and Reagent Selection
The conversion of a primary aniline to a carbamate is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the aniline nitrogen acts as the nucleophile, attacking an electrophilic carbonyl carbon source. While several methods exist, including the use of phosgene derivatives, isocyanates, or carbon dioxide, the reaction with an alkyl or aryl chloroformate is one of the most direct, reliable, and widely adopted strategies in a research setting.[1][8][10]
The Chloroformate Method
The reaction proceeds as follows: the nucleophilic aniline attacks the electrophilic carbonyl carbon of the chloroformate. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. This process generates one equivalent of hydrochloric acid (HCl).
To ensure the reaction proceeds to completion, a base must be included to neutralize the HCl byproduct. The protonation of the starting aniline by the generated acid would otherwise deactivate it, quenching the reaction. Common choices for the base include tertiary amines like triethylamine (TEA) or pyridine, which are non-nucleophilic and act solely as acid scavengers.
Caption: Reaction mechanism of carbamate formation.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of an ethyl carbamate derivative. It can be adapted for other alkyl or aryl chloroformates with minor modifications.
Materials and Reagents
| Reagent | Grade | Supplier Example | Purpose |
| This compound | >98% Purity | Smolecule, etc. | Starting Material |
| Ethyl Chloroformate | Reagent Grade, >97% | Sigma-Aldrich | Carbamoylating Agent |
| Triethylamine (TEA) | Anhydrous, >99.5% | Acros Organics | Acid Scavenger |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Fisher Scientific | Reaction Solvent |
| Ethyl Acetate | ACS Grade | VWR | Extraction Solvent |
| Brine (Saturated NaCl solution) | - | Lab Prepared | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Lab Prepared | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | Column Chromatography |
| TLC Plates | Silica Gel 60 F₂₅₄ | Millipore | Reaction Monitoring |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Ice bath
-
Dropping funnel or syringe
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Scientist's Note: This step is critical. The reaction between an amine and a chloroformate is often exothermic. Cooling prevents potential side reactions and ensures controlled addition.
-
-
Chloroformate Addition: Add ethyl chloroformate (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, typically less polar, product spot should appear.
-
Work-up:
-
Once the reaction is complete, quench by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine to remove residual water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid or oil should be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure carbamate product.[8]
Caption: Experimental workflow for carbamate synthesis.
Quantitative Summary
| Component | Mol. Wt. ( g/mol ) | Moles (mmol) | Equivalents | Mass/Volume |
| This compound | 212.29 | 1.0 | 1.0 | 212 mg |
| Ethyl Chloroformate | 108.52 | 1.1 | 1.1 | 0.10 mL |
| Triethylamine (TEA) | 101.19 | 1.2 | 1.2 | 0.17 mL |
| Tetrahydrofuran (THF) | - | - | - | 5 mL |
| Expected Yield Range | - | - | - | 75-90%[8] |
Note: This table is based on a 1.0 mmol scale for demonstration purposes.
Analytical Validation: A Self-Validating System
Successful synthesis must be confirmed through rigorous analytical characterization. The data obtained from the following techniques provides a self-validating confirmation of the product's identity and purity.
-
Thin-Layer Chromatography (TLC): Primarily used for reaction monitoring. The carbamate product will have a different Rf value than the starting aniline, confirming the conversion.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for determining the purity of the final product. As carbamates can be thermally labile, HPLC is often more suitable than Gas Chromatography (GC).[11][12]
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the synthesized carbamate. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination for this analysis.[13][14] The expected mass for the ethyl carbamate derivative (C₁₃H₁₇FN₂O₂S) would correspond to a molecular ion peak [M+H]⁺ at m/z ≈ 285.10.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation.
-
¹H NMR: Expect to see the disappearance of the aniline -NH₂ protons and the appearance of a new carbamate -NH proton (typically a singlet or broad singlet). New signals corresponding to the ethyl group (a triplet and a quartet) should be present. Shifts in the aromatic protons due to the change in the electronic nature of the substituent are also expected.
-
¹³C NMR: The appearance of a new carbonyl carbon signal in the range of 150-160 ppm is a key indicator of carbamate formation.
-
¹⁹F NMR: A singlet corresponding to the fluorine on the aromatic ring should be observed.
-
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbamate carbonyl (C=O) stretch should be visible, typically in the region of 1680-1730 cm⁻¹.
Conclusion
This application note provides a detailed, scientifically grounded protocol for the carbamate derivatization of this compound. By explaining the causality behind experimental choices and outlining a thorough analytical validation strategy, this guide equips researchers with a reliable method to synthesize novel carbamate derivatives for evaluation in drug discovery and development programs.
References
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-297. [Link]
- Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents.
- Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. PubMed. [Link]
- ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
- Rao, D. S., et al. (2017). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study.
- Akhtar, M., et al. (n.d.). A Method for the Analysis of Secondary Carbamate Pesticides. Pakistan Journal of Scientific and Industrial Research. [Link]
- U.S. Geological Survey. (1989). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of selected carbamate pesticides in water by high-performance liquid chromatography.
- Watanabe, S., et al. (2007). [Analytical method for carbamate pesticides in processed foods by LC/MS/MS]. Shokuhin Eiseigaku Zasshi, 48(5), 133-142. [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- van der Werf, A., et al. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology, 11, 6817-6825. [Link]
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
- Wikipedia. (n.d.).
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound | 237432-11-0 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. Carbamate - Wikipedia [en.wikipedia.org]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography [pubs.usgs.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. [Analytical method for carbamate pesticides in processed foods by LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Fluoro-4-thiomorpholinoaniline in Material Science Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide on the utilization of 3-Fluoro-4-thiomorpholinoaniline in material science. This document delves into the compound's properties, potential applications, and detailed protocols for its use as a monomer in the synthesis of novel conductive polymers. The information herein is curated to empower researchers to explore the unique attributes of this fluorinated thiomorpholinoaniline derivative in the development of advanced materials.
Introduction: Unveiling the Potential of a Unique Monomer
This compound is a synthetic aromatic compound characterized by a fluorinated aniline core linked to a thiomorpholine ring. This unique molecular architecture, combining the electron-withdrawing nature of fluorine with the heterocyclic thiomorpholine moiety, imparts distinct chemical and physical properties that are of significant interest in material science. While its primary applications to date have been in medicinal chemistry as a versatile intermediate for pharmaceuticals, its potential as a building block for functional organic materials is an emerging area of research.
The presence of the fluorine atom can enhance the electrochemical stability and tune the electronic properties of resulting materials, while the thiomorpholine group can influence solubility and intermolecular interactions. These characteristics make this compound a compelling candidate for the synthesis of novel organic semiconductors, conductive polymers, and fluorescent materials. This guide will focus on its application in the synthesis of a polyaniline derivative, a class of materials with wide-ranging applications in electronics, sensors, and energy storage.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in material synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃FN₂S | |
| Molecular Weight | 212.29 g/mol | |
| Appearance | Off-white to brown crystalline powder (based on the morpholino analogue) | |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) | |
| Purity (typical) | >98% (HPLC) |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from light and oxidizing agents.
Application in Conductive Polymers: Synthesis of Poly(this compound)
Conductive polymers, particularly polyaniline (PANI) and its derivatives, are valued for their electrical conductivity, environmental stability, and ease of synthesis.[1][2] The incorporation of fluorine into the polyaniline backbone can significantly alter its properties, often leading to enhanced stability and modified electronic characteristics.[3][4] This section provides a detailed protocol for the chemical oxidative polymerization of this compound to synthesize a novel fluorinated polyaniline derivative.
The underlying principle of this synthesis is the oxidative coupling of the aniline monomers to form a conjugated polymer chain. The presence of the fluorine and thiomorpholine substituents is expected to influence the polymerization process and the final properties of the polymer.
Experimental Workflow for Polymerization
The following diagram illustrates the overall workflow for the synthesis and initial characterization of poly(this compound).
Caption: Workflow for the synthesis and characterization of poly(this compound).
Detailed Protocol for Chemical Oxidative Polymerization
This protocol is adapted from general procedures for the synthesis of polyaniline and its derivatives.[5][6]
Materials:
-
This compound (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Deionized water
-
Beakers, magnetic stirrer, ice bath, Buchner funnel, vacuum flask
Procedure:
-
Monomer Solution Preparation:
-
In a 250 mL beaker, dissolve a specific amount of this compound (e.g., 2.12 g, 0.01 mol) in 100 mL of 1 M HCl.
-
Stir the solution using a magnetic stirrer until the monomer is completely dissolved. The acidic medium is crucial for the protonation of the aniline nitrogen, which is a key step for polymerization and for obtaining the conductive emeraldine salt form of the polymer.[1]
-
-
Oxidant Solution Preparation:
-
In a separate 100 mL beaker, dissolve a stoichiometric amount of ammonium persulfate (e.g., 2.28 g, 0.01 mol) in 50 mL of 1 M HCl. A 1:1 molar ratio of monomer to oxidant is a common starting point.
-
-
Polymerization Reaction:
-
Place the beaker containing the monomer solution in an ice bath to maintain the temperature at 0-5 °C. Low temperatures are essential to control the reaction rate, prevent over-oxidation, and promote the formation of a more ordered polymer structure.
-
Slowly add the oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes.
-
A color change should be observed, indicating the initiation of polymerization. The solution will likely turn dark green or black as the polymer precipitates.
-
Continue stirring the reaction mixture in the ice bath for 4-6 hours to ensure complete polymerization.
-
-
Polymer Isolation and Purification:
-
After the reaction is complete, filter the precipitate using a Buchner funnel under vacuum.
-
Wash the collected polymer powder sequentially with copious amounts of 1 M HCl to remove any unreacted monomer and oligomers.
-
Follow with a methanol wash to remove any organic-soluble impurities.
-
Finally, wash with deionized water until the filtrate becomes colorless and the pH is neutral. This step is critical to remove excess acid and oxidant.
-
-
Drying:
-
Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours to remove any residual solvent.
-
The final product is the emeraldine salt form of poly(this compound).
-
Characterization of the Synthesized Polymer
Initial characterization is vital to confirm the successful synthesis and to understand the properties of the new polymer.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational bands of the polymer. Expected peaks would include N-H stretching, C=C stretching of quinoid and benzenoid rings, and C-N stretching, confirming the polyaniline backbone.[7][8] The presence of C-F and C-S bonds from the monomer should also be identifiable.
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the polymer dissolved in a suitable solvent (like NMP) provides information about its electronic transitions. The doped, conductive form of polyaniline derivatives typically shows characteristic absorption bands corresponding to π-π* transitions and polaron-π* transitions.[8]
Electrochemical Analysis
-
Cyclic Voltammetry (CV): CV is a powerful technique to study the redox behavior and electrochemical stability of the synthesized polymer.[9][10] A thin film of the polymer can be cast onto an electrode (e.g., glassy carbon or ITO-coated glass) and cycled in an appropriate electrolyte solution. The resulting voltammogram will reveal the oxidation and reduction peaks, providing insight into the polymer's electroactivity and potential for applications in sensors or energy storage devices. The presence of the electron-withdrawing fluorine atom is expected to influence the redox potentials compared to unsubstituted polyaniline.[11]
Potential Applications in Material Science
The unique structure of poly(this compound) suggests several potential applications:
-
Organic Light-Emitting Diodes (OLEDs): The monomer itself has been suggested for use in OLEDs.[12] The resulting polymer, with its tunable electronic properties due to the fluorine substituent, could be investigated as a hole-transporting layer or an emissive layer in OLED devices.
-
Carbon Nanodots: this compound can be used to tune the emission wavelength of carbon nanodots.[13] This suggests that the monomer can be incorporated into carbon-based nanomaterials to modify their photoluminescent properties for applications in bioimaging, sensing, and light-emitting devices.
-
Anti-Corrosion Coatings: Polyaniline and its derivatives are known for their anti-corrosion properties.[7] The fluorinated derivative synthesized here could offer enhanced hydrophobicity and stability, making it a candidate for advanced anti-corrosion coatings.
-
Sensors: The conductivity of polyaniline is sensitive to its environment. This property can be exploited in chemical sensors. The specific functional groups on the synthesized polymer may provide selectivity towards certain analytes.
Conclusion
This compound is a promising monomer for the development of novel functional materials. Its unique combination of a fluorinated aniline core and a thiomorpholine substituent offers avenues for fine-tuning the electronic, optical, and chemical properties of polymers and nanomaterials. The detailed protocol provided for the synthesis of poly(this compound) serves as a starting point for researchers to explore this exciting compound and unlock its full potential in material science. Further research into its properties and applications is highly encouraged.
References
- Smolecule. (2023, August 15). Buy this compound | 237432-11-0.
- ResearchGate.
- Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applic
- The Chemical Profile of 3-Fluoro-4-morpholinoaniline: Properties and Uses.
- Electrochemical synthesis of fluorin
- Ossila. 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8.
- ResearchGate.
- ACS Omega.
- MDPI. (2021, May 29).
- Arabian Journal of Chemistry. Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline)
- RSC Publishing. (2021, May 25).
- Plant Archives.
- ResearchGate. (PDF)
- Int.J.Curr.Microbiol.App.Sci. (2017, May 10). Synthesis and Characterization of Polyaniline Based materials: Their biological relevance- An Overview.
- MDPI. Enhanced Chemical and Electrochemical Stability of Polyaniline-Based Layer-by-Layer Films.
- MDPI. (2019, November 11). Synthesis and Characterization of Nanostructured Polyaniline Thin Films with Superhydrophobic Properties.
- TSI Journals. (2011, August 27). effect-of-magnetic-field-on-the-electrochemical-properties-of-polyaniline-films.pdf.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Electrochemical synthesis of fluorinated polyanilines [rua.ua.es]
- 4. researchgate.net [researchgate.net]
- 5. plantarchives.org [plantarchives.org]
- 6. ijcmas.com [ijcmas.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. tsijournals.com [tsijournals.com]
- 11. Electrochemical deposition of highly hydrophobic perfluorinated polyaniline film for biosensor applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02325J [pubs.rsc.org]
- 12. Buy this compound | 237432-11-0 [smolecule.com]
- 13. ossila.com [ossila.com]
Application Notes and Protocols for In Vitro Efficacy Testing of 3-Fluoro-4-thiomorpholinoaniline Derivatives Against Cancer Cell Lines
Introduction: Targeting Cancer with Novel Aniline Derivatives
The quest for more effective and selective cancer therapeutics is a cornerstone of modern drug discovery. Among the vast landscape of small molecules, aniline derivatives have emerged as a promising class of compounds with significant anticancer potential.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a specific subclass: 3-Fluoro-4-thiomorpholinoaniline derivatives. These compounds, characterized by a fluorinated aniline core linked to a thiomorpholine moiety, are designed to exploit key vulnerabilities in cancer cells.[5]
Heterocyclic compounds, particularly those containing morpholine and its bioisostere thiomorpholine, are well-recognized for their diverse pharmacological activities, including anticancer effects.[6][7] The introduction of a fluorine atom can enhance metabolic stability and binding affinity, making these derivatives attractive candidates for targeted therapies. This guide will detail the essential protocols to assess their cytotoxic and apoptotic effects on various cancer cell lines, providing a robust framework for preclinical evaluation.
I. Foundational Assays: Assessing Cytotoxicity and Cell Viability
A primary step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation.[8][9][10][11] The MTT assay is a widely used, reliable, and efficient colorimetric method for this purpose.[12][13][14] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.
Core Principle of the MTT Assay
The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[13] The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using a solvent like Dimethyl sulfoxide (DMSO). The absorbance of the solubilized formazan is directly proportional to the number of metabolically active (viable) cells.[13]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Selected cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; A549 for lung cancer; HCT116 for colon cancer)[2][6][15]
-
This compound derivatives
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13][16]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivatives in DMSO.
-
Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[16]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.[16]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.
-
| Parameter | Recommendation | Rationale |
| Cell Lines | MCF-7, MDA-MB-231, A549, HCT116 | Represent different cancer types and are commonly used in anticancer drug screening.[2][6][15][17] |
| Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the exponential growth phase during treatment. |
| Compound Concentrations | 0.1 µM to 100 µM (logarithmic scale) | Covers a broad range to accurately determine the IC₅₀ value. |
| Incubation Time | 48 - 72 hours | Allows sufficient time for the compound to exert its cytotoxic effects. |
| Positive Control | Doxorubicin or Cisplatin | Clinically used anticancer drugs for comparison of potency.[1][6] |
| Vehicle Control | DMSO (at the same concentration as in the highest compound dose) | Accounts for any potential toxicity of the solvent. |
II. Delving Deeper: Investigating the Mechanism of Cell Death
Once the cytotoxic potential of the this compound derivatives is established, the next critical step is to elucidate the mechanism of cell death. Apoptosis, or programmed cell death, is a desirable outcome for anticancer therapies.[18] The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and differentiate between apoptotic and necrotic cells.[19][20][21][22]
Principle of Annexin V/PI Staining
In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[20][22] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection.[20][21] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells, where it stains the nucleus red.[21]
This dual staining allows for the differentiation of four cell populations via flow cytometry:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Experimental Workflow: Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.
Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[19]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Seed cells in 6-well plates and treat with the this compound derivatives at their IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and centrifuge.
-
Wash the cells twice with cold PBS.[19]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁵ cells/mL.[20]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide to 100-200 µL of the cell suspension.[19][20]
-
Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[19][21]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately by flow cytometry.[21]
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).
-
III. Unraveling the Impact on Cell Proliferation: Cell Cycle Analysis
Anticancer compounds can exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent apoptosis.[4][23][24] Flow cytometric analysis of DNA content using propidium iodide (PI) is a standard technique to investigate these effects.[25][26]
Principle of Cell Cycle Analysis by PI Staining
Propidium iodide is a fluorescent dye that stoichiometrically binds to the major groove of double-stranded DNA. By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified. Cells in the G2/M phase of the cell cycle have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. Flow cytometry measures the fluorescence intensity of individual cells, allowing for the determination of the percentage of cells in each phase of the cell cycle. Treatment with RNase is crucial to prevent PI from binding to RNA, which would interfere with the DNA content analysis.
Experimental Workflow: Cell Cycle Analysis
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 237432-11-0 [smolecule.com]
- 6. library.ncl.res.in [library.ncl.res.in]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 11. kosheeka.com [kosheeka.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 18. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. static.igem.org [static.igem.org]
- 23. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 26. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Application Notes and Protocols for Assessing the Antimicrobial Activity of 3-Fluoro-4-thiomorpholinoaniline Analogues
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity.[1] 3-Fluoro-4-thiomorpholinoaniline serves as a promising scaffold for the synthesis of novel antimicrobial candidates. The incorporation of a fluorine atom and a thiomorpholine moiety into the aniline structure presents unique stereoelectronic properties that can be exploited in drug design.[2][3] The thiomorpholine ring, a sulfur-containing saturated heterocycle, is considered a "privileged scaffold" in medicinal chemistry due to its presence in a variety of biologically active molecules.[2][4] Analogues derived from this core structure, particularly those resembling fluoroquinolones, are hypothesized to exert their antimicrobial effects by inhibiting essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[5][][7][8][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously assess the antimicrobial potential of novel this compound analogues. The protocols detailed herein are based on established methodologies and are designed to ensure scientific integrity and reproducibility.
I. Synthesis of this compound Analogues: A General Overview
The synthesis of the core intermediate, this compound, typically involves a nucleophilic aromatic substitution reaction.[10] A common starting material is 3,4-difluoroaniline, where the fluorine at the 4-position acts as a leaving group for the introduction of thiomorpholine.[10] The presence of the second fluorine atom at the 3-position enhances the electrophilicity of the aromatic ring, facilitating the substitution reaction.[10] Subsequent modifications to the aniline amine group can be performed to generate a library of analogues, such as sulfonamides and carbamates, which have shown significant biological activity in similar molecular families.[10][11]
II. Foundational Antimicrobial Susceptibility Testing
A critical first step in evaluating a novel compound is to determine its in vitro activity against a panel of clinically relevant bacteria. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC).
A. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[12][13][14][15] This method is highly standardized and allows for the efficient testing of multiple compounds against various bacterial strains.[16][17][18]
Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. Following incubation, the plates are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that prevents visible bacterial growth.[12][14]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[13]
-
Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
-
Preparation of Test Compound Dilutions:
-
Inoculation and Incubation:
-
Interpretation of Results:
Diagram: Broth Microdilution Workflow
Caption: Workflow for MIC determination via broth microdilution.
B. Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[19][20] This assay is performed as a follow-up to the MIC test to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[19] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[19][21]
Principle: Aliquots from the wells of the MIC assay that show no visible growth are sub-cultured onto an agar medium that does not contain the test compound. After incubation, the number of surviving colonies is counted to determine the concentration at which a 99.9% reduction in the initial inoculum is achieved.[19][20]
-
Sub-culturing from MIC Plate:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).[19]
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells.
-
-
Plating and Incubation:
-
Spread the aliquot evenly onto a properly labeled Mueller-Hinton Agar (MHA) plate.
-
Also, plate an aliquot from the positive control well (growth control) from the MIC plate to determine the initial bacterial concentration. This may require serial dilution to obtain a countable number of colonies.[19]
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Data Analysis:
C. Agar Disk Diffusion (Kirby-Bauer) Assay
The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of a bacterium to an antimicrobial agent.[12][23]
Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with the test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the compound, a clear zone of growth inhibition will appear around the disk after incubation.[24][25]
-
Inoculum and Plate Preparation:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described for the MIC assay.
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create an even lawn of bacteria.[26] Allow the plate to dry for a few minutes.[23]
-
-
Disk Application:
-
Impregnate sterile paper disks with a known concentration of the this compound analogue solution.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.[26]
-
Gently press each disk to ensure complete contact with the agar surface.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
After incubation, measure the diameter of the zone of inhibition (including the disk diameter) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
-
III. Preliminary Mechanism of Action Studies
Given that fluoroquinolone-like structures often target bacterial DNA gyrase and topoisomerase IV, preliminary assays to investigate this mechanism are highly recommended.[5][][7][8][9]
A. DNA Gyrase and Topoisomerase IV Inhibition Assays
These are enzyme-based assays that directly measure the inhibitory effect of the test compounds on the activity of purified bacterial DNA gyrase and topoisomerase IV.[27][28] Commercially available kits can be used for this purpose.[29]
Principle: The assays typically measure the supercoiling of relaxed plasmid DNA by DNA gyrase or the decatenation of kinetoplast DNA by topoisomerase IV. The inhibition of these activities in the presence of the test compound is assessed by agarose gel electrophoresis or fluorescence-based methods.[30][31][32]
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA (for gyrase) or kDNA (for topoisomerase IV), purified enzyme, and various concentrations of the test compound.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C).
-
Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Analysis: Analyze the DNA products by agarose gel electrophoresis. A potent inhibitor will prevent the conversion of the substrate DNA to its supercoiled or decatenated form.
Diagram: Hypothetical Inhibition of Bacterial DNA Replication
Caption: Proposed mechanism of action via inhibition of topoisomerases.
IV. Preliminary Cytotoxicity Assessment
It is crucial to assess the potential toxicity of promising antimicrobial compounds to mammalian cells to determine their therapeutic index. The MTT assay is a common method for this purpose.[33][34][35]
A. MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[36] The amount of formazan produced is proportional to the number of viable cells.
-
Cell Culture: Seed a suitable mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate and incubate until the cells adhere and are in the exponential growth phase.
-
Compound Exposure: Treat the cells with various concentrations of the this compound analogue for a defined period (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.
V. Data Presentation and Interpretation
Systematic and clear presentation of data is essential for comparing the efficacy of different analogues.
Table 1: Summary of In Vitro Antimicrobial Activity
| Compound ID | Test Organism (ATCC® strain) | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Zone of Inhibition (mm) @ [X] µ g/disk |
| Analogue-001 | Staphylococcus aureus | Positive | ||||
| Analogue-001 | Escherichia coli | Negative | ||||
| Analogue-002 | Staphylococcus aureus | Positive | ||||
| Analogue-002 | Escherichia coli | Negative | ||||
| Ciprofloxacin | Staphylococcus aureus | Positive | ||||
| Ciprofloxacin | Escherichia coli | Negative |
Interpretation:
-
MIC: Lower values indicate higher potency.
-
MBC/MIC Ratio: A ratio ≤ 4 suggests bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[21]
-
Zone of Inhibition: A larger diameter indicates greater susceptibility of the organism to the compound.
Table 2: Summary of Enzyme Inhibition and Cytotoxicity
| Compound ID | DNA Gyrase IC₅₀ (µM) | Topoisomerase IV IC₅₀ (µM) | Mammalian Cell Line CC₅₀ (µM) | Selectivity Index (CC₅₀/MIC) |
| Analogue-001 | ||||
| Analogue-002 | ||||
| Ciprofloxacin |
Interpretation:
-
IC₅₀: The half-maximal inhibitory concentration; lower values indicate more potent inhibition of the enzyme.
-
CC₅₀: The half-maximal cytotoxic concentration; higher values indicate lower toxicity to mammalian cells.
-
Selectivity Index: A higher ratio indicates greater selectivity for the bacterial target over mammalian cells, a desirable characteristic for a therapeutic agent.
References
- BenchChem. (n.d.). Application Notes and Protocols for Antibacterial Susceptibility Testing of Novel Antibacterial Agents.
- Mazzariol, A., et al. (2003). An Assay for the Detection of Bacterial DNA Gyrase Inhibitors. PubMed.
- BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- Smolecule. (2023). Buy this compound | 237432-11-0.
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC.
- Fisher, L. M., & Pan, X. S. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed.
- Fisher, L. M., & Pan, X. S. (2003). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Medicine.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Khan, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
- BOC Sciences. (n.d.). Fluoroquinolone Antibiotics: Definition, Mechanism and Research.
- MI - Microbiology. (n.d.). Broth Microdilution.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols.
- Tendencia, E. A. (2004). Disk diffusion method. Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment.
- BenchChem. (n.d.). Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202.
- BenchChem. (n.d.). Thiomorpholine and its role as a privileged scaffold in medicinal chemistry.
- Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- ResearchGate. (2025). Fluoroquinolones: Mechanism of action, classification, and development of resistance.
- ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
- Wikipedia. (n.d.). Disk diffusion test.
- FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion.
- ResearchGate. (2025). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones.
- Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
- NIH. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay.
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- ResearchGate. (2025). Fluoroquinolones: Mechanism of action, classification, and development of resistance.
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Taylor & Francis. (n.d.). Minimum bactericidal concentration – Knowledge and References.
- CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Barreteau, H., et al. (2004). A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. Journal of Food Protection.
- BenchChem. (n.d.). Thiomorpholine: A Privileged Scaffold in Medicinal Chemistry.
- Lin, C. P., et al. (1996). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed.
- Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. PubMed Central.
- FIU Digital Commons. (2023). Discovery of Novel Bacterial DNA Gyrase Inhibitors.
- ACS Publications. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay.
- Kardile, D. P., & Kalyane, N. V. (2010). Synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivatives. International Journal of Pharmaceutical Sciences and Research.
- ProFoldin. (n.d.). Bacterial DNA gyrase assay kits.
- Regulations.gov. (n.d.). M07-A8.
- ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
- PubMed Central. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci.
- BenchChem. (n.d.). 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
- Wikipedia. (n.d.). MTT assay.
- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
- ResearchGate. (n.d.). Topoisomerase activity inhibition assays | Download Table.
- ResearchGate. (n.d.). Inhibition of E. coli DNA topoisomerase IV by digallic acid and other....
- MDPI. (2022). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases.
Sources
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buy this compound | 237432-11-0 [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. microchemlab.com [microchemlab.com]
- 23. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 26. hardydiagnostics.com [hardydiagnostics.com]
- 27. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 29. Bacterial DNA gyrase assay kits [profoldin.com]
- 30. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 31. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 36. MTT assay - Wikipedia [en.wikipedia.org]
Laboratory Scale-Up of 3-Fluoro-4-thiomorpholinoaniline Synthesis: A Comprehensive Protocol and Strategic Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-thiomorpholinoaniline is a valuable fluorinated heterocyclic building block with significant applications in medicinal chemistry and materials science.[1][2] It serves as a key precursor for developing novel antimicrobial agents, anticancer drugs, and functional organic materials like those used in OLEDs.[1] This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of this compound. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 3,4-difluoronitrobenzene and thiomorpholine, followed by the catalytic hydrogenation of the resulting nitro intermediate. We delve into the mechanistic rationale behind the synthetic strategy, offer step-by-step experimental procedures, and present critical considerations for safely and efficiently scaling the synthesis from the benchtop to a larger laboratory scale.
Introduction and Strategic Overview
The synthesis of substituted anilines is a cornerstone of modern organic and medicinal chemistry.[3] Among these, this compound (C₁₀H₁₃FN₂S, MW: 212.29 g/mol ) is of particular interest due to the unique electronic properties conferred by its fluorine substituent and the thiomorpholine moiety.[1] These features make it an attractive scaffold for drug discovery, where the thiomorpholine group can modulate lipophilicity and metabolic stability compared to its morpholine analog.[4]
The chosen synthetic pathway is a well-established and highly efficient two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): This step involves the reaction of an activated aryl halide with a nucleophile.[5] We utilize 3,4-difluoronitrobenzene as the electrophile, where the strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by thiomorpholine. The fluorine atom at the 4-position serves as an excellent leaving group.[1]
-
Nitro Group Reduction: The intermediate, 4-(2-fluoro-4-nitrophenyl)thiomorpholine, is subsequently reduced to the target aniline. Catalytic hydrogenation is selected for this transformation due to its high efficiency, clean reaction profile, and amenability to scale-up, avoiding the use of stoichiometric metal reductants.[3][6]
This guide is designed to be a self-validating system, explaining the causality behind each procedural step to ensure reproducibility and successful scale-up.
Physicochemical Properties and Safety Data
A thorough understanding of the chemical properties and hazards associated with all reagents is critical for safe laboratory practice.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃FN₂S | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| IUPAC Name | 3-fluoro-4-thiomorpholin-4-ylaniline | [1] |
| Appearance | Off-white to brown crystalline powder | |
| Melting Point | 121-123 °C | [7] |
Table 2: Key Reagents and Safety Considerations
| Reagent | Hazard Summary | Handling Precautions |
| 3,4-Difluoronitrobenzene | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. | Handle in a chemical fume hood. Wear appropriate PPE, including gloves and safety goggles. Keep away from heat and ignition sources. |
| Thiomorpholine | Combustible liquid. Harmful if swallowed. Causes severe skin burns and eye damage. Air sensitive. | Handle under an inert atmosphere (e.g., Nitrogen or Argon). Keep container tightly closed in a dry, well-ventilated place. Wear full PPE.[8][9] |
| Palladium on Carbon (Pd/C) | Flammable solid. May be pyrophoric when dry. | Handle wet. Never allow the catalyst to dry completely. Use under an inert atmosphere. Avoid sources of ignition. |
| Hydrogen Gas (H₂) | Extremely flammable gas. | Use in a well-ventilated area or fume hood designed for hydrogenation. Ensure all equipment is properly grounded to prevent static discharge. |
Synthetic Strategy and Mechanistic Insights
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry for forming carbon-heteroatom bonds.[5] The reaction proceeds via a two-step addition-elimination mechanism.
-
Causality of Reagent Selection: 3,4-Difluoronitrobenzene is an ideal substrate. The potent electron-withdrawing nitro group, positioned para to the C4 fluorine, significantly lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.[5] Thiomorpholine, a secondary amine, acts as the nucleophile.
-
Mechanism: The reaction is initiated by the attack of the thiomorpholine nitrogen on the carbon atom bearing the C4 fluorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[10] The aromaticity is then restored by the elimination of the fluoride ion, which is a good leaving group.
Caption: The SNAr mechanism for the synthesis of the nitro intermediate.
Step 2: Catalytic Hydrogenation
The reduction of the nitro group to a primary amine is a critical transformation.
-
Causality of Method Selection: While chemical reductants like sodium dithionite are effective,[11] catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred for scale-up.[3] This method offers high yields, generates water as the only byproduct, and simplifies product purification as the catalyst can be easily removed by filtration. The process avoids the large volumes of aqueous waste associated with metal/acid reductions.[3]
-
Mechanism: The reaction occurs on the surface of the palladium catalyst. Both hydrogen gas and the nitro group of the substrate adsorb onto the catalyst surface. The palladium facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group (-NO₂) through nitroso (-NO) and hydroxylamino (-NHOH) intermediates to the final amine (-NH₂).
Detailed Laboratory Protocol
Safety Precaution: All operations must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Part A: Synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine (Intermediate)
-
Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.
-
Reagent Charging: To the flask, add 3,4-difluoronitrobenzene (15.9 g, 0.1 mol), potassium carbonate (K₂CO₃, 20.7 g, 0.15 mol), and acetonitrile (200 mL).
-
Nucleophile Addition: Begin stirring the suspension and add thiomorpholine (11.4 g, 0.11 mol) dropwise over 10 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3,4-difluoronitrobenzene is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and potassium fluoride salts. Wash the solid cake with a small amount of acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and then brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product, 4-(2-fluoro-4-nitrophenyl)thiomorpholine, is typically a yellow to orange solid and can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from ethanol.
-
Expected Yield: 85-95%.
-
Part B: Synthesis of this compound (Final Product)
-
Reactor Setup: Use a hydrogenation vessel (e.g., a Parr shaker or a multi-neck flask suitable for balloon hydrogenation) equipped with a magnetic stirrer.
-
Catalyst Charging: In the vessel, carefully add 10% Palladium on Carbon (Pd/C, 50% wet, ~1.0 g) under a stream of nitrogen. Caution: Pd/C can be pyrophoric.
-
Substrate Addition: Add methanol (150 mL) to the vessel, followed by the crude 4-(2-fluoro-4-nitrophenyl)thiomorpholine (assuming ~0.09 mol from the previous step).
-
Hydrogenation:
-
Seal the vessel and purge the system several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi (or use a hydrogen balloon for atmospheric pressure hydrogenation).
-
Stir the mixture vigorously at room temperature. The reaction is often exothermic, and a slight temperature increase may be observed.
-
Monitor the reaction by observing hydrogen uptake or by TLC analysis until the starting material is consumed (typically 3-5 hours).
-
-
Work-up:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should be kept wet with methanol to prevent ignition and disposed of properly.
-
Wash the Celite pad with additional methanol (50 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
-
Purification and Isolation:
-
The crude product is an off-white to brown solid.
-
Purify the solid by recrystallization from an ethanol/water mixture to obtain pure this compound.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Expected Yield: 90-98%.
-
Characterization Data
The final product should be characterized to confirm its identity and purity.
Table 3: Expected Analytical Data for this compound
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to aromatic protons, amine protons (-NH₂), and thiomorpholine ring protons. |
| ¹³C NMR | Peaks corresponding to the distinct carbon atoms in the aromatic and thiomorpholine rings. |
| Mass Spec (MS) | Molecular ion peak [M+H]⁺ at m/z = 213. |
| Purity (HPLC) | >98% |
Laboratory Scale-Up Considerations
Transitioning a synthesis from a 10-gram scale to a 100-gram or kilogram scale introduces challenges that must be proactively managed.[12]
-
Thermal Management:
-
SNAr Reaction: This reaction is typically manageable, but the exotherm should be characterized using a reaction calorimeter on a small scale before proceeding.
-
Nitro Reduction: Catalytic hydrogenation is highly exothermic.[6] For larger scales, controlled addition of the substrate to the catalyst slurry or the use of a jacketed reactor with active cooling is mandatory to maintain the reaction temperature (e.g., below 40-50°C). Runaway reactions can occur if the temperature is not controlled.
-
-
Mixing and Mass Transfer:
-
Efficient stirring is crucial in both steps. In the SNAr, it ensures good contact between the liquid phase and the solid K₂CO₃. In the hydrogenation, vigorous agitation is required to ensure efficient transfer of hydrogen gas from the headspace into the liquid phase and to the catalyst surface. Inadequate mixing can lead to stalled or dangerously slow reactions.
-
-
Catalyst Handling and Filtration:
-
At scale, handling pyrophoric Pd/C requires stringent safety protocols, including inert atmosphere blanketing during transfer and filtration. Enclosed filter systems (e.g., a filter press or Nutsche filter) are recommended to minimize operator exposure and fire risk.
-
-
Purification Strategy:
-
While chromatography is feasible for small quantities, it is impractical for large-scale purification. The process should be optimized for purification by crystallization. This involves careful solvent selection, cooling profile optimization, and potentially seeding to ensure consistent crystal form and high purity.[13]
-
Caption: A workflow diagram for key decision points in scaling up the synthesis.
Conclusion
The two-step synthesis of this compound via nucleophilic aromatic substitution followed by catalytic hydrogenation is a robust, high-yielding, and scalable process. By understanding the underlying chemical principles and proactively addressing the challenges of thermal management, mass transfer, and purification, researchers can confidently and safely translate this procedure from the bench to larger laboratory scales. This application note provides the foundational protocol and strategic insights necessary for the successful production of this important chemical intermediate.
References
- ResearchGate. (n.d.).
- Journal of Organic Chemistry & Pharmaceutical Research. (n.d.).
- Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]
- MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
- Google Patents. (n.d.).
- Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]
- NIH National Center for Biotechnology Information. (n.d.).
Sources
- 1. Buy this compound | 237432-11-0 [smolecule.com]
- 2. ossila.com [ossila.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. vapourtec.com [vapourtec.com]
- 6. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. Thiomorpholine - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Functionalization of the Aniline Moiety in 3-Fluoro-4-thiomorpholinoaniline for Drug Discovery Scaffolds
Abstract: This document provides a comprehensive technical guide for the chemical modification of the primary amine in 3-Fluoro-4-thiomorpholinoaniline, a key building block in modern medicinal chemistry. Recognizing the strategic importance of this scaffold in the development of antimicrobial and anticancer agents, we present a suite of detailed, field-proven protocols for its functionalization.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind key experimental choices. We cover essential transformations including N-acylation, N-sulfonylation, diazotization-driven substitutions via the Sandmeyer reaction, and palladium-catalyzed Buchwald-Hartwig amination. Each section includes step-by-step protocols, troubleshooting insights, and illustrative diagrams to empower researchers in the synthesis of novel derivatives for drug discovery programs.
Introduction
Significance of this compound in Medicinal Chemistry
This compound, with a molecular formula of C₁₀H₁₃FN₂S and a molecular weight of 212.29 g/mol , is a synthetic intermediate of significant interest.[1] Its structure is characterized by a fluorinated aniline core appended with a thiomorpholine ring. This unique combination of functional groups imparts valuable physicochemical properties, making it a versatile precursor for a range of biologically active molecules.[1] Derivatives of this compound have demonstrated potent antimicrobial and anticancer activities.[1] Notably, the closely related morpholino analogue, 3-Fluoro-4-morpholinoaniline, is a critical intermediate in the synthesis of the antibiotic Linezolid, underscoring the therapeutic relevance of this structural class.[3][4] The ability to strategically modify the aniline nitrogen is paramount to exploring the structure-activity relationships (SAR) of this privileged scaffold.
Reactivity Profile of the Aniline Moiety
The synthetic utility of this compound is dominated by the reactivity of its primary amino group (-NH₂). This group profoundly influences the molecule's chemical behavior in several ways:
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, readily participating in reactions such as acylation, sulfonylation, and alkylation.
-
Basicity: The amino group confers basic properties (pKa of the anilinium ion is typically low). The presence of the electron-withdrawing fluorine atom at the meta-position slightly reduces the basicity compared to unsubstituted anilines.[5][6] This electronic modulation can be beneficial in preventing side reactions, such as protonation under certain acidic conditions which would otherwise deactivate the ring towards electrophiles.[6]
-
Aromatic Ring Activation: The -NH₂ group is a powerful activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions.[5][7] In this specific molecule, the para position is blocked by the thiomorpholine moiety. The ortho position at C2 is sterically encumbered by the adjacent bulky thiomorpholine, leaving the C6 position as the most probable site for EAS reactions. However, the high reactivity of anilines can often lead to uncontrolled reactions, such as polyhalogenation.[5] Therefore, protection of the amino group, for example by acetylation, is a common strategy to moderate its activating effect and ensure selectivity.[8]
General Considerations for Handling and Characterization
Safety Precautions
This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.
Standard Analytical Characterization Workflow
The unambiguous identification and purity assessment of all synthesized compounds are critical for the integrity of research findings. A multi-technique approach is essential.[9] The typical workflow involves initial purification followed by spectroscopic analysis.
Caption: Standard workflow for the purification and characterization of aniline derivatives.
Protocol Suite: N-Functionalization of the Amino Group
These protocols focus on direct modification of the aniline nitrogen, a common strategy for generating libraries of drug candidates.
N-Acylation to Form Amides
Rationale: The conversion of the primary amine to an amide is a fundamental transformation. Amide bonds are stable and prevalent in pharmaceuticals. This reaction also serves as an effective strategy to protect the amino group, reducing its activating influence on the aromatic ring and preventing unwanted side reactions during subsequent electrophilic substitutions.[8]
Protocol 3.1.1: Synthesis of N-(3-Fluoro-4-thiomorpholinophenyl)acetamide
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.71 mmol).
-
Dissolution: Add anhydrous dichloromethane (DCM, 20 mL) and triethylamine (0.78 mL, 5.65 mmol, 1.2 equiv). Stir at room temperature until all solids dissolve.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add acetyl chloride (0.37 mL, 5.18 mmol, 1.1 equiv) dropwise to the stirred solution over 5 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 1:1 Ethyl Acetate:Hexanes).
-
Workup: Quench the reaction by slowly adding 20 mL of deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid by recrystallization from ethanol/water or by flash column chromatography on silica gel to yield the pure amide product.
| Parameter | Value |
| Typical Yield | 85-95% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ ~7.5 (br s, 1H, NH), 6.9-7.2 (m, 3H, Ar-H), 3.8 (t, 4H), 3.0 (t, 4H), 2.2 (s, 3H) |
| IR (cm⁻¹) | ~3300 (N-H), ~1670 (C=O) |
| MS (ESI+) m/z | [M+H]⁺ calculated for C₁₂H₁₅FN₂OS: 255.09; found 255.1 |
Table 3.1.2: Representative data for N-acetylation.
N-Sulfonylation to Form Sulfonamides
Rationale: The sulfonamide functional group is a well-established pharmacophore found in numerous antibacterial, diuretic, and hypoglycemic drugs. The synthesis of sulfonamide derivatives from this compound is a proven strategy for developing new antimicrobial agents.[1][3][10]
Protocol 3.2.1: Synthesis of N-(3-Fluoro-4-thiomorpholinophenyl)-4-methylbenzenesulfonamide
-
Setup: In a 50 mL round-bottom flask, dissolve this compound (1.00 g, 4.71 mmol) in anhydrous pyridine (15 mL) at room temperature with magnetic stirring.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add 4-toluenesulfonyl chloride (p-TsCl) (0.99 g, 5.18 mmol, 1.1 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-16 hours).
-
Workup: Pour the reaction mixture slowly into 100 mL of ice-cold 2M HCl with vigorous stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Purification: Air-dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol or isopropanol to afford the pure sulfonamide.
Protocol Suite: Transformation of the Amino Group via Diazotization
The Sandmeyer Reaction: A Gateway to Diverse Functionalities
Rationale: The Sandmeyer reaction is a powerful and versatile method for replacing the amino group on an aromatic ring with a wide variety of substituents, including halides (-Cl, -Br), nitriles (-CN), and others.[11][12][13] This transformation proceeds through a two-stage process: the initial conversion of the primary amine into an aryl diazonium salt, followed by a copper(I)-catalyzed radical-nucleophilic substitution.[13][14] This sequence is invaluable for creating substitution patterns that are not accessible through direct electrophilic aromatic substitution.[12]
Caption: The aryl diazonium salt as a central intermediate in Sandmeyer reactions.
Protocol 4.1.1: Diazotization of this compound (General)
CRITICAL: This procedure must be performed at low temperatures (0-5 °C) as aryl diazonium salts are thermally unstable and can be explosive when isolated.[14] They are almost always generated and used in situ.
-
Acid Slurry: In a 100 mL beaker, suspend this compound (2.12 g, 10.0 mmol) in a mixture of concentrated hydrochloric acid (6 mL) and water (10 mL). Stir vigorously to create a fine slurry of the amine hydrochloride.
-
Cooling: Cool the slurry to 0-5 °C in an ice-salt bath. Maintain this temperature throughout the next step.
-
Nitrite Addition: In a separate flask, dissolve sodium nitrite (NaNO₂) (0.76 g, 11.0 mmol, 1.1 equiv) in 5 mL of cold water.
-
Diazotization: Add the cold sodium nitrite solution dropwise to the vigorously stirred amine slurry. Ensure the tip of the addition funnel or pipette is below the surface of the liquid to prevent the loss of nitrous acid fumes. The temperature must be strictly maintained below 5 °C. The reaction is complete when a slight excess of nitrous acid is detected (a drop of the reaction mixture turns potassium iodide-starch paper blue). The resulting clear solution of the diazonium salt is used immediately in the next step.
Protocol 4.1.2: Sandmeyer Chlorination
-
Catalyst Preparation: In a 250 mL flask, dissolve copper(I) chloride (CuCl) (1.2 g, 12.1 mmol) in 10 mL of concentrated HCl by gentle warming. Cool the solution to 0-5 °C in an ice bath.
-
Substitution: With vigorous stirring, add the cold diazonium salt solution prepared in Protocol 4.1.1 slowly to the cold CuCl solution.
-
Reaction: Effervescence (evolution of N₂ gas) will be observed. After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath (approx. 50-60 °C) for 30 minutes until gas evolution ceases.
-
Workup: Cool the reaction mixture to room temperature. Extract the product with an organic solvent such as diethyl ether or DCM (3 x 30 mL).
-
Isolation: Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield 1-Chloro-3-fluoro-4-thiomorpholinobenzene.
Protocol Suite: C-N Cross-Coupling Reactions
Buchwald-Hartwig Amination for Diarylamine Synthesis
Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[15][16] This powerful method allows for the formation of C-N bonds between an amine and an aryl halide or triflate, a transformation that is often difficult to achieve with classical methods.[16][17] For this compound, this reaction enables its coupling with a diverse range of aryl partners to generate complex diarylamines, significantly expanding the accessible chemical space for drug discovery.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.[15]
Protocol 5.1.1: Pd-Catalyzed Coupling with 4-Bromotoluene
NOTE: This reaction is sensitive to air and moisture. It must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and reagents.
-
Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (21.5 mg, 0.023 mmol, 2.5 mol%), RuPhos (44 mg, 0.094 mmol, 10 mol%), and sodium tert-butoxide (NaOt-Bu) (136 mg, 1.41 mmol, 1.5 equiv).
-
Reagent Addition: Add this compound (200 mg, 0.94 mmol, 1.0 equiv) and 4-bromotoluene (112 µL, 0.94 mmol, 1.0 equiv).
-
Solvent & Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor progress by LC-MS or TLC.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Isolation: Wash the Celite pad with additional ethyl acetate. Concentrate the combined filtrates under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to isolate the desired diarylamine product.
Conclusion
The aniline functional group of this compound is a versatile handle for a wide array of chemical transformations. The protocols detailed in this application note—from classical acylations and Sandmeyer reactions to modern palladium-catalyzed cross-couplings—provide researchers with a robust toolkit for the synthesis of diverse libraries of novel compounds. The strategic application of these methods will continue to fuel the discovery of new therapeutic agents derived from this valuable molecular scaffold.
References
- Janakiramudu, D. B., et al. (2017). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate.
- Chemistry Steps. Reactions of Aniline.
- Books. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines.
- UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction.
- Wikipedia. Buchwald–Hartwig amination.
- NIH. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Allen. Anilines: Reactions, Reaction Mechanisms and FAQs.
- University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Research Portal.
- ResearchGate. (2021, September 9). Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships.
- BYJU'S. Sandmeyer Reaction Mechanism.
- Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines.
- ResearchGate. (2021, December). Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells.
- Wikipedia. Sandmeyer reaction.
- Jetir.Org. Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives.
- RSC Publishing. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.
- ResearchGate. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.
- Organic Chemistry Portal. Diazotisation.
- MDPI. (2019). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides.
- PubChem. 3-Fluoro-4-morpholinoaniline.
- PubMed. (2012, June 21). Progress in fluoroalkylation of organic compounds via sulfinatodehalogenation initiation system.
- ResearchGate. (2025, August 6). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles.
Sources
- 1. Buy this compound | 237432-11-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ossila.com [ossila.com]
- 11. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction; Schiemann reaction [chem.ucla.edu]
- 12. byjus.com [byjus.com]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. research.rug.nl [research.rug.nl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4-thiomorpholinoaniline
Welcome to the technical support center for the synthesis of 3-Fluoro-4-thiomorpholinoaniline. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges of this synthesis and improve your yield and purity.
I. Synthesis Overview & Key Challenges
The synthesis of this compound is a robust two-step process. However, like any synthesis, it presents specific challenges that can impact yield and purity. Understanding the reaction mechanism and potential pitfalls is the first step toward optimization.
The overall synthetic route is as follows:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) : 3,4-Difluoronitrobenzene is reacted with thiomorpholine to form the intermediate, 4-(2-fluoro-4-nitrophenyl)thiomorpholine.
-
Step 2: Nitro Group Reduction : The nitro group of the intermediate is reduced to a primary amine to yield the final product, this compound.
Diagram: Synthetic Workflow
Caption: Two-step synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Here we address the most common questions encountered during the synthesis.
Q1: In the first step (SNAr), which fluorine atom is substituted and why?
A1: The fluorine atom at the C4 position (para to the nitro group) is selectively substituted. The nitro group is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic attack. Its activating effect is strongest at the ortho and para positions. The attack of thiomorpholine at C4 creates a resonance-stabilized Meisenheimer complex where the negative charge can be delocalized onto the nitro group, making this pathway significantly more favorable than attack at C2 (ortho to the nitro group but meta to the other fluorine).[1][2]
Q2: Can I use standard catalytic hydrogenation (e.g., Pd/C, H2) for the nitro reduction step?
A2: It is strongly discouraged. The sulfur atom in the thiomorpholine ring is a known catalyst poison for many precious metal catalysts, including palladium, platinum, and rhodium. Using these catalysts will likely result in low conversion, catalyst deactivation, and inconsistent results. A more robust and reliable method is required.
Q3: What is the most common and reliable method for the nitro reduction in this case?
A3: Reduction with metallic iron powder in an acidic medium is the most effective and widely recommended method.[3] This classic Béchamp reduction is tolerant of the sulfur functionality and is highly effective for converting aromatic nitro groups to anilines. A common system is iron powder with ammonium chloride (NH₄Cl) in an ethanol/water solvent mixture.[4]
Q4: My final product is off-color (yellow, brown, or pink). What is the cause and how can I fix it?
A4: Anilines, especially those with electron-donating groups, are susceptible to air oxidation, which can form colored impurities. This can happen during the workup or on storage. To minimize this, consider:
-
Workup: After the reduction is complete, process the reaction mixture promptly. If possible, work under an inert atmosphere (N₂ or Argon).
-
Purification: An activated carbon (charcoal) treatment during recrystallization can often remove colored impurities.
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature (2-8°C is recommended).[5]
Q5: How do I confirm the identity and purity of my final product?
A5: A combination of techniques is recommended:
-
TLC: To assess the reaction completion and the presence of impurities.
-
Melting Point: A sharp melting point range indicates high purity.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure. Key signals to look for in ¹H NMR include aromatic protons (typically 6.4-6.8 ppm), the NH₂ protons, and two sets of triplets for the thiomorpholine ring protons.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight (212.29 g/mol ). The molecular ion should appear at m/z 212.[6]
-
HPLC: To obtain a quantitative measure of purity.
III. Troubleshooting Guide
This section provides a structured approach to solving common problems that may arise during the synthesis.
Diagram: Troubleshooting Flowchart
Caption: A logical guide to troubleshooting common synthesis issues.
Detailed Troubleshooting Scenarios
| Problem | Potential Cause | Recommended Solution |
| Step 1 (SNAr): Low Yield | 1. Insufficient Reaction Temperature: The SNAr reaction is often slow at room temperature. | 1. Heat the reaction mixture. A temperature range of 80-120°C is typically effective. Monitor the reaction progress by TLC or HPLC. |
| 2. Ineffective Base: The base (e.g., K₂CO₃, Et₃N) is crucial to neutralize the HF byproduct. If the base is old, wet, or too weak, the reaction can stall. | 2. Use a fresh, finely powdered, and anhydrous base like K₂CO₃. Ensure at least 2 equivalents are used. | |
| 3. Moisture in Reaction: Water can compete with the nucleophile and lead to side products. | 3. Use anhydrous solvents (e.g., DMF, Acetonitrile) and ensure all glassware is thoroughly dried. | |
| Step 2 (Reduction): Reaction Stalls | 1. Insufficient Iron Powder: The reaction is heterogeneous and requires a sufficient excess of the reducing agent. | 1. Use a larger excess of iron powder (e.g., 5-10 equivalents relative to the nitro compound). |
| 2. Incorrect pH: The reduction is most efficient under slightly acidic to neutral conditions, which are maintained by the NH₄Cl. | 2. Ensure an adequate amount of NH₄Cl is present (typically 4-5 equivalents). The solution should be actively bubbling as the iron is consumed. | |
| 3. Poor Mixing: Inefficient stirring can limit the interaction between the solid iron, the organic substrate, and the aqueous phase. | 3. Use vigorous mechanical or magnetic stirring to ensure the iron powder is well-suspended. | |
| Workup: Gelatinous Precipitate | 1. Formation of Iron Oxides/Hydroxides: The iron reduction produces a fine, often gelatinous, iron oxide sludge that is notoriously difficult to filter.[7] | 1. After the reaction is complete (as judged by TLC), basify the mixture with aqueous ammonia or sodium carbonate. Then, filter the hot reaction mixture through a pad of Celite or diatomaceous earth. The Celite provides a porous matrix that prevents the fine particles from clogging the filter paper. |
| Purification: Low Recovery | 1. Incorrect Recrystallization Solvent: The product may be too soluble in the chosen solvent even at low temperatures. | 1. Use a mixed solvent system. Halogenated anilines often recrystallize well from systems like ethanol/water, isopropanol/water, or toluene/hexane.[8] Dissolve the crude product in a minimal amount of the hot "good" solvent and add the hot "poor" solvent dropwise until turbidity persists, then clarify with a few more drops of the good solvent before cooling. |
| 2. Premature Crystallization: The product crystallizes in the funnel during hot filtration. | 2. Use a pre-heated funnel and filter flask. Perform the hot filtration step as quickly as possible. |
IV. Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. All procedures should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 4-(2-fluoro-4-nitrophenyl)thiomorpholine (Intermediate)
| Parameter | Value |
| Starting Material | 3,4-Difluoronitrobenzene |
| Reagents | Thiomorpholine (1.1 eq.), Potassium Carbonate (K₂CO₃, 2.0 eq.) |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Temperature | 100 °C |
| Typical Reaction Time | 6-12 hours |
| Typical Yield | >90% |
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-difluoronitrobenzene (1.0 eq.).
-
Add anhydrous DMF (approx. 5-10 mL per gram of starting material).
-
Add finely powdered, anhydrous potassium carbonate (2.0 eq.).
-
Add thiomorpholine (1.1 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to 100 °C and maintain for 6-12 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice water (approx. 10 times the volume of DMF used). A yellow precipitate will form.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts.
-
Dry the collected solid under vacuum. The product is typically of sufficient purity to be used in the next step without further purification.
Protocol 2: Synthesis of this compound (Final Product)
| Parameter | Value |
| Starting Material | 4-(2-fluoro-4-nitrophenyl)thiomorpholine |
| Reagents | Iron powder (<325 mesh, 5.0 eq.), Ammonium Chloride (NH₄Cl, 4.0 eq.) |
| Solvent | Ethanol / Water (e.g., 4:1 v/v) |
| Temperature | Reflux (~85 °C) |
| Typical Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the intermediate 4-(2-fluoro-4-nitrophenyl)thiomorpholine (1.0 eq.), iron powder (5.0 eq.), and ammonium chloride (4.0 eq.).
-
Add the ethanol/water solvent mixture (approx. 10-15 mL per gram of nitro-intermediate).
-
Heat the mixture to reflux with vigorous stirring. The reaction is exothermic and will become self-sustaining. Monitor the reaction by TLC until the starting material is completely consumed.
-
Once complete, cool the reaction slightly and add an equal volume of ethyl acetate.
-
Basify the mixture by carefully adding a saturated solution of sodium bicarbonate or aqueous ammonia until the pH is ~8-9.
-
Filter the hot mixture through a pad of Celite® in a Büchner funnel to remove the iron sludge. Wash the Celite pad thoroughly with hot ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot isopropanol. Add hot water dropwise until the solution becomes persistently cloudy. Add a few drops of hot isopropanol to redissolve the solid and obtain a clear solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[8]
V. References
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). MDPI. [Link]
-
Structure-Based Hybridization, Microwave Prompted Synthesis and Biological Evaluation of Novel 4-(2-Fluoro-4-Nitrophenyl)morpholine Derivatives. (n.d.). ResearchGate.
-
Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. (2021). ResearchGate.
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. (2022). ChemRxiv.
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). ResearchGate.
-
3-fluoro-4-morpholinoaniline. (2018). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). PMC.
-
How to explain regioselectivity in nucleophilic aromatic substitution. (2020). Chemistry Stack Exchange. [Link]
-
Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions. (2017). Organic Chemistry Portal. [Link]
-
Purification by Recrystallization. (n.d.). CUNY.
-
3-Fluoro-4-morpholinoaniline. (n.d.). PubChem. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]
-
Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? (2025). Reddit. [Link]
-
Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec Flow Chemistry. [Link]
-
Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions. (2017). PubMed. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. vapourtec.com [vapourtec.com]
- 3. Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions [organic-chemistry.org]
- 4. Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Buy this compound | 237432-11-0 [smolecule.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
common side reactions in the synthesis of 3-Fluoro-4-thiomorpholinoaniline
Welcome to the technical support guide for the synthesis of 3-Fluoro-4-thiomorpholinoaniline. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this important building block. This compound is a key intermediate in the synthesis of various biologically active compounds, including antimicrobial and anticancer agents.[1] Its synthesis, while generally straightforward, presents specific challenges that can impact yield, purity, and scalability.
This guide moves beyond a simple protocol, offering a troubleshooting framework built on mechanistic principles and practical experience to help you diagnose and resolve common issues encountered in the lab.
Section 1: The Core Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The most prevalent and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway typically involves the reaction of thiomorpholine with an activated fluorinated benzene ring. The optimal precursor is 3,4-difluoroaniline, where the fluorine atom at the C4 position acts as an excellent leaving group, activated by the amino group at C1.[1]
Caption: General synthetic scheme for this compound.
Reference Experimental Protocol
This protocol provides a baseline for a typical lab-scale synthesis.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-difluoroaniline (1.0 eq), thiomorpholine (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or Diisopropylethylamine (DIPEA, 2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to achieve a starting material concentration of approximately 0.5 M.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent oxidation of the thiomorpholine moiety.
-
Heating: Heat the reaction mixture to 80–120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Section 2: Troubleshooting Guide for Common Side Reactions
This section addresses the most frequent challenges observed during the synthesis, presented in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction has stalled, or the yield is significantly lower than expected. What are the primary causes?
A: Low conversion is often traced back to reaction parameters or reagent quality. Consider the following factors:
| Potential Cause | Explanation & Causality | Recommended Action |
| Insufficient Temperature | The SNAr reaction has a significant activation energy barrier. The aromatic ring must be sufficiently electrophilic and the nucleophile (thiomorpholine) sufficiently potent. Heat is required to overcome this barrier.[1] | Gradually increase the reaction temperature in 10 °C increments, monitoring for decomposition. Optimal temperatures are typically between 80-120 °C. |
| Ineffective Base | The reaction generates hydrofluoric acid (HF), which protonates the nucleophile (thiomorpholine) and the product's aniline nitrogen, deactivating them. A base is required to neutralize the acid and regenerate the free amine. | Ensure at least 2 equivalents of a non-nucleophilic base like K₂CO₃ or DIPEA are used. For stubborn reactions, a stronger base like sodium hydride (NaH) may be considered, but with extreme caution due to its reactivity. |
| Inappropriate Solvent | Polar aprotic solvents (DMSO, DMF) are essential. They solvate the cation of the base, leaving a "naked" anion, and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, thus lowering the activation energy.[1][2] | Use anhydrous DMSO or DMF. The presence of water can hydrolyze starting materials or interfere with the base. |
| Reagent Purity | Thiomorpholine can degrade over time. 3,4-difluoroaniline may contain isomeric impurities that are less reactive. | Use freshly opened or distilled thiomorpholine. Verify the purity of 3,4-difluoroaniline by NMR or GC-MS. |
Problem 2: Complex Product Mixture on TLC/LC-MS
Q: My analysis shows multiple product spots, indicating significant side reactions. What are these impurities?
A: The formation of multiple byproducts is a common challenge. The following are the most likely culprits, identifiable by their mass shifts.
Caption: Diagnostic workflow for identifying common impurities.
A1: Thiomorpholine S-Oxide (Mass = M+16)
-
Causality: The sulfur atom in the thiomorpholine ring is electron-rich and highly susceptible to oxidation, forming the corresponding sulfoxide. This is often caused by atmospheric oxygen at elevated temperatures or trace peroxides in the solvent.[3][4]
-
Prevention:
-
Inert Atmosphere: Rigorously de-gas the solvent and maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Solvent Purity: Use freshly opened bottles of anhydrous solvents or distill them before use to remove peroxides.
-
-
Removal: The sulfoxide is significantly more polar than the desired product. It can typically be separated using silica gel column chromatography with a slightly more polar eluent system.
A2: Bis-arylation Product (Mass = M+109)
-
Causality: This side product, N-(3-fluorophenyl)-N-(3-fluoro-4-thiomorpholinophenyl)amine, arises if the newly formed secondary amine of the product attacks another molecule of 3,4-difluoroaniline. While the product is less nucleophilic than thiomorpholine, this can occur under forcing conditions or if the stoichiometry is not well-controlled.
-
Prevention:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of thiomorpholine to ensure the aryl halide is consumed preferentially.
-
Controlled Addition: For large-scale reactions, consider slow addition of the 3,4-difluoroaniline to the heated solution of thiomorpholine and base.
-
-
Removal: This impurity is much less polar than the desired product and can be separated by column chromatography.
A3: Dehalogenation Product (Mass = M-18)
-
Causality: Under certain conditions, particularly with strong bases or trace metal catalysts, the fluorine atom at the C3 position can be reductively cleaved and replaced with a hydrogen atom, a process known as hydrodehalogenation.[5]
-
Prevention:
-
Base Selection: Avoid overly harsh bases like NaH unless necessary. K₂CO₃ is generally sufficient and less likely to promote this side reaction.
-
Clean Glassware: Ensure all glassware is scrupulously clean to avoid trace metal contamination that can catalyze this process.
-
-
Removal: Separating the dehalogenated product is challenging due to its similar polarity. Careful optimization of column chromatography or recrystallization may be required.
| Common Impurity | Structure | Mass Change | Likely Cause |
| Thiomorpholine S-Oxide | Product with S=O group | M+16 | Air/peroxide oxidation |
| Bis-arylation Product | Product N-arylated with another fluorophenyl group | M+109 | Over-reaction, incorrect stoichiometry |
| Dehalogenation Product | Product missing the C3-Fluorine | M-18 | Harsh basic conditions |
| Positional Isomer | Isomer from impure starting material | M (Isomer) | Impure 3,4-difluoroaniline |
Section 3: FAQs - Purification and Characterization
Q: What is the most effective method to purify the crude this compound?
A: A two-step approach is often best. First, perform a rapid filtration through a short plug of silica gel using a moderately polar solvent (e.g., 30% Ethyl Acetate in Hexane) to remove baseline impurities and the highly polar sulfoxide. The resulting material can then be further purified by either meticulous column chromatography or recrystallization from a solvent system like ethanol/water or ethyl acetate/heptane to obtain high-purity material.
Q: How can I use NMR to confirm the correct regiochemistry of the substitution?
A: ¹⁹F NMR is a powerful tool. You should observe a single fluorine resonance, confirming that only the fluorine at the C4 position was displaced. In the ¹H NMR, look for the characteristic coupling patterns of a 1,2,4-trisubstituted benzene ring. The proton ortho to the fluorine will show a doublet with a characteristic ³JHF coupling constant (typically 8-10 Hz).
Q: My final product is colored (yellow/brown). Is this normal?
A: The pure compound is typically an off-white to pale yellow solid. Darker colors often indicate the presence of minor, highly conjugated impurities or oxidation byproducts. If the product is analytically pure by NMR and LC-MS but retains color, a charcoal treatment during recrystallization can sometimes resolve the issue.
References
- Kanduti, D., et al. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. Research on Chemical Intermediates, 44, 469–489.
- OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Psaier, V., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2413–2420.
- Sadowsky, D., et al. (2014). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. Request PDF.
- Tardif, C., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Journal of Molecular Catalysis B: Enzymatic, 6(4-6), 331-337.
- The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube.
- Quora. (2024). What properties of aniline make it a suitable base for nucleophilic substitution reactions?
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
- PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline.
- ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
- The Organic Chemistry Tutor. (2021). Electrophilic Aromatic Substitution: Halogens are Deactivating but ortho-/para-directing. YouTube.
- Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
- Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- ResearchGate. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
- Chemistry LibreTexts. (2019). 18.3 Aromatic Halogenation.
- Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
- PrepChem.com. (n.d.). Synthesis of 3,4-difluoroaniline.
- NIH. (n.d.). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation.
- Google Patents. (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
- MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
- ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
- NIH. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
- ResearchGate. (2025). One-Pot Aryl1,4-thiomorpholine 1,1Dioxide Synthesis via Double 1,4Addition of in situ Reduced Nitroarenes to Divinyl Sulfones. Request PDF.
Sources
- 1. Buy this compound | 237432-11-0 [smolecule.com]
- 2. youtube.com [youtube.com]
- 3. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Fluorinated Anilines
From the Desk of the Senior Application Scientist
Welcome to your dedicated resource for navigating the complexities of fluorinated aniline synthesis. The strategic incorporation of fluorine into the aniline scaffold is a cornerstone of modern medicinal chemistry and materials science, offering profound modulations of a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][3] However, the unique electronic properties of fluorine introduce distinct challenges into synthetic routes.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to not only solve current issues but also to anticipate and prevent future challenges.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses the most frequent and frustrating issues encountered during the synthesis of fluorinated anilines. Each problem is broken down by potential causes, followed by expert-recommended solutions and the rationale behind them.
Issue 1: Low or No Product Yield
Your reaction has stalled, or the final isolated yield is disappointingly low. Let's diagnose the cause.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Inactive Catalyst or Ligand (e.g., in Buchwald-Hartwig Amination) | Solution: Use a fresh batch of palladium catalyst and phosphine ligand. Ensure they have been stored under an inert atmosphere.[4] Rationale: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxidation. Phosphine ligands can also degrade via oxidation. Catalyst activity is paramount for efficient oxidative addition and reductive elimination steps in the catalytic cycle.[5] An inactive catalyst will halt the reaction entirely. |
| Suboptimal Reaction Conditions (Temperature, Solvent) | Solution: Systematically optimize the reaction parameters. For Nucleophilic Aromatic Substitution (SNAr), consider switching to a high-boiling polar aprotic solvent like DMSO or NMP.[6] For cross-coupling, ensure the temperature is sufficient for the specific catalyst system. Rationale: In SNAr reactions, polar aprotic solvents are crucial for stabilizing the charged Meisenheimer intermediate without solvating and deactivating the amine nucleophile.[6] In palladium-catalyzed reactions, temperature directly influences the rate of each step in the catalytic cycle; some sterically hindered couplings require more thermal energy. |
| Poor Substrate Reactivity | Solution: For Buchwald-Hartwig reactions, if using an aryl chloride, consider switching to the more reactive aryl bromide or iodide equivalent.[4] For SNAr, ensure the ring is sufficiently activated by electron-withdrawing groups. Rationale: The rate-limiting step in many cross-coupling reactions is the oxidative addition of the aryl halide to the palladium center. The C-X bond strength decreases in the order C-Cl > C-Br > C-I, making iodides the most reactive. SNAr reactions rely on the aromatic ring being electron-deficient to be susceptible to nucleophilic attack. |
| Presence of Water or Oxygen | Solution: Use anhydrous solvents and thoroughly degas the reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent). Run the reaction under a positive pressure of an inert gas (Nitrogen or Argon).[4] Rationale: Water can hydrolyze reagents and intermediates. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also lead to the oxidation of the aniline product, forming colored impurities.[4] |
Issue 2: Poor Regioselectivity & Formation of Side Products
You've formed your product, but it's contaminated with isomers or unexpected byproducts, complicating purification and reducing the yield of the desired compound.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Formation of Undesired Isomers (e.g., ortho vs. para) | Solution: In electrophilic substitutions (halogenation, nitration), protect the amine as an acetanilide. The bulky protecting group sterically hinders the ortho positions, favoring para substitution.[7] Rationale: The amino group is a powerful ortho, para-director.[7] Converting it to a larger amide group increases steric hindrance near the nitrogen, making it more difficult for an incoming electrophile to attack the adjacent ortho positions. |
| Dehalogenation Byproducts | Solution: During catalytic hydrogenation to reduce a nitro group, lower the hydrogen pressure and/or temperature. Consider a more selective catalyst if the problem persists.[8][9] Rationale: Aggressive hydrogenation conditions can lead to hydrodehalogenation, where the C-F or C-Cl bond is cleaved and replaced with a C-H bond. This is particularly a risk with highly active catalysts or elevated temperatures and pressures. |
| Over-reaction (e.g., Poly-nitration) | Solution: Carefully control the stoichiometry of the nitrating agent (e.g., use 1.05-1.1 equivalents). Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the nitrating mixture.[10] Rationale: The activating nature of the amino group (even when protected) makes the ring highly susceptible to electrophilic attack. Excess nitrating agent or high temperatures can easily lead to the addition of multiple nitro groups. |
Issue 3: Product Purification & Stability
The reaction is complete, but isolating a pure, stable product is proving to be a challenge.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Product is a Dark Oil or Discolored Solid | Solution: Minimize exposure to air and light during workup and storage.[9] For purification, consider treating a solution of the crude product with activated charcoal before filtration and recrystallization.[4] Rationale: Anilines are notoriously prone to air oxidation, which forms highly colored, often polymeric, impurities.[4][9] Activated charcoal has a high surface area and can effectively adsorb these minor colored impurities. |
| Difficulty Separating from Starting Materials | Solution: If the starting material and product have similar polarities, consider an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The basic aniline product will move to the aqueous layer as its hydrochloride salt. The layers can be separated, and the aqueous layer can then be basified (e.g., with NaOH) to recover the pure aniline product, which can be extracted back into an organic solvent. Rationale: This classic technique leverages the basicity of the amine functional group, which is often the key chemical difference between the product and unreacted starting materials or non-basic byproducts. |
| Product Degradation During Workup | Solution: Be aware of the stability of your specific fluorinated aniline. Some are sensitive to strong acids or bases.[8] If degradation is observed, use milder conditions for extractions and pH adjustments. Ensure the workup is performed promptly after the reaction is complete. Rationale: The electronic properties imparted by fluorine can alter the stability of the aniline. It is crucial to handle the product under conditions where it is known to be stable. Monitoring for degradation by TLC during a small-scale trial of the workup can be informative.[8] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic method should I choose for my specific fluorinated aniline?
A1: This is a critical decision that depends on your starting materials and the desired substitution pattern. The following workflow can guide your choice.
Caption: Decision workflow for selecting a synthetic route.
-
Reduction of a Nitroarene: This is often the most direct and cost-effective method if the corresponding fluorinated nitroarene is commercially available. Catalytic hydrogenation is clean and high-yielding, while chemical reduction (e.g., with Fe or SnCl₂) is a robust alternative.[11]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is exceptionally versatile. It allows for the formation of C-N bonds between a wide array of aryl halides/triflates and amines, offering excellent functional group tolerance.[5][12] It is the method of choice for complex molecules where other methods might fail.
-
Nucleophilic Aromatic Substitution (SNAr): This method is ideal when the fluorine atom is not yet on the ring. It involves reacting an amine with an aromatic ring that has a good leaving group (like F, Cl, or NO₂) and is activated by strong electron-withdrawing groups (like -NO₂ or -CN) at the ortho and/or para positions.[6]
Q2: How does the position of the fluorine atom affect the reactivity of the aniline?
A2: The position is critical. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). However, it can also donate electron density via a resonance effect (+R) through its lone pairs.
-
Inductive Effect: This effect deactivates the entire ring towards electrophilic substitution and lowers the basicity (pKa) of the aniline's nitrogen atom compared to non-fluorinated aniline.
-
Resonance Effect: This effect directs incoming electrophiles to the ortho and para positions. The interplay of these effects determines the overall reactivity. For example, in electrophilic aromatic substitution, the deactivating inductive effect generally slows the reaction down, but the resonance effect still dictates the regioselectivity.[13]
Q3: What is the purpose of using a protecting group on the aniline nitrogen?
A3: Protecting the amino group, typically as an amide (e.g., acetanilide), serves two primary functions:
-
To Moderate Reactivity: The powerful activating nature of the -NH₂ group can lead to unwanted side reactions, such as poly-halogenation or oxidation of the starting material. The amide group is less activating, allowing for more controlled reactions.[4][7]
-
To Control Regioselectivity: As mentioned in the troubleshooting guide, the steric bulk of the protecting group can be used to block the ortho positions, thereby directing incoming electrophiles preferentially to the para position.[7]
Q4: What are the key safety precautions when working with fluorinated anilines and fluorinating agents?
A4: Safety is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][15]
-
Ventilation: Work in a well-ventilated fume hood. Anilines are toxic and can be absorbed through the skin.[16][17]
-
Handling: Fluorinated anilines are often classified as harmful if swallowed and can cause severe skin and eye irritation or damage.[14][15][18] Avoid inhalation of vapors and direct contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste according to your institution's regulations. Do not discharge into drains.[17]
-
Fluorinating Agents: Reagents like anhydrous hydrogen fluoride are extremely hazardous and require specialized equipment and training. Always consult the Safety Data Sheet (SDS) for every chemical before use.
Key Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes a typical setup for the palladium-catalyzed amination of a fluoroaryl bromide.
Materials:
-
Fluoroaryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
Xantphos or other suitable phosphine ligand (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the fluoroaryl bromide, phosphine ligand, and sodium tert-butoxide.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add the palladium catalyst under a positive flow of argon.
-
Add the anhydrous toluene via syringe, followed by the amine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the mixture with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 2: General Procedure for SNAr Reaction
This protocol describes the synthesis of an aniline via nucleophilic aromatic substitution on a dinitro-substituted fluoroarene.
Materials:
-
1-Fluoro-2,4-dinitrobenzene (1.0 mmol)
-
Primary or secondary amine (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a round-bottom flask, dissolve 1-fluoro-2,4-dinitrobenzene and the amine in anhydrous DMF.
-
Add potassium carbonate to the mixture.
-
Stir the reaction vigorously at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC. The reaction is often accompanied by a distinct color change.
-
Once the starting material is consumed (typically 1-6 hours), pour the reaction mixture into ice-water (50 mL).
-
A solid product will often precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization.
References
- Technical Support Center: Troubleshooting 3-Chloro-4-fluoroaniline (3CAI) Synthesis - Benchchem. (URL: )
- 4-FLUORO ANILINE For Synthesis - Labor
- Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-4-fluoroaniline - Benchchem. (URL: )
- Technical Support Center: Synthesis of 3-Chloro-4-fluoroaniline - Benchchem. (URL: )
- 2-FLUOROANILINE FOR SYNTHESIS MSDS | CAS 348-54-9 MSDS - Loba Chemie. (URL: )
- Green Chemistry Innovations for 4-Fluoro-3-nitroaniline Synthesis: A Technical Support Resource - Benchchem. (URL: )
- 4-FLUOROANILINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (URL: )
- 4-FLUORO ANILINE CAS No 371-40-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL: )
- Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au. (URL: )
- The Pivotal Role of Fluorine in Aniline Derivatives: A Structure-Activity Rel
- 348-54-9_GPS_2-fluoroaniline (CL-4: PUBLIC) - Aarti Industries. (URL: )
- Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. (URL: )
- Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. (URL: )
- Troubleshooting guide for the synthesis of substituted anilines - Benchchem. (URL: )
- Addressing poor regioselectivity in the synthesis of substituted anilines - Benchchem. (URL: )
- Buchwald–Hartwig amin
- A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Fluoroaniline - Benchchem. (URL: )
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. nbinno.com [nbinno.com]
- 14. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 15. lobachemie.com [lobachemie.com]
- 16. lobachemie.com [lobachemie.com]
- 17. aarti-industries.com [aarti-industries.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Purification of 3-Fluoro-4-thiomorpholinoaniline
Welcome to the technical support resource for the purification of 3-Fluoro-4-thiomorpholinoaniline (CAS No. 237432-11-0). This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key building block with the desired purity. We will move beyond simple protocols to address the underlying chemical principles, helping you troubleshoot and optimize your purification strategy effectively.
Part 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses the most common initial questions and helps you characterize your crude material, which is the first step toward a successful purification.
Q1: My crude this compound is a dark brown oil/solid. What causes the color and is it a problem?
A1: The discoloration, typically from off-white to brown or even reddish-brown, is a common issue with aromatic amines.[1] It is primarily caused by the aerial oxidation of the aniline functional group.[1] The amino group is highly susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metal impurities. This process forms highly colored polymeric by-products.[1] While minor discoloration may not significantly impact the purity assay (e.g., >98% by HPLC), it can be indicative of underlying instability and may interfere with subsequent reactions or spectroscopic analysis. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place is recommended to minimize degradation.[1]
Q2: What are the most likely impurities in my crude this compound?
A2: The impurity profile is almost entirely dependent on the synthetic route used. The most common synthesis involves a nucleophilic aromatic substitution (SNAr) followed by a reduction.[2][3]
Here is a breakdown of expected impurities based on that route:
| Impurity Class | Specific Examples | Rationale |
| Unreacted Starting Materials | 3,4-difluoronitrobenzene, 1,2-difluoro-4-nitrobenzene, thiomorpholine. | Incomplete reaction during the SNAr step.[2][3][4] |
| Intermediate from Synthesis | 4-(2-Fluoro-4-nitrophenyl)thiomorpholine. | Incomplete reduction of the nitro group to the amine.[3][5] |
| Reduction By-products | Nitroso or hydroxylamino analogues. | Formed during the reduction of the nitro group, especially with metal-based reducing agents like Fe/HCl or Sn/HCl.[5][6] |
| SNAr Side-Products | Positional isomers (e.g., substitution at the 3-position instead of 4-position if starting from a different precursor). | Less common with highly activated substrates like difluoronitrobenzene, but possible.[7][8] |
| Residual Reagents/Salts | Iron or tin salts, ammonium chloride. | Remnants from the reduction step (e.g., Fe/NH4Cl) that were not fully removed during aqueous workup.[3][5] |
Q3: How do I choose between recrystallization and column chromatography for purification?
A3: The choice depends on the nature of your crude product and the impurities present. The following decision-making workflow can guide your choice.
Caption: Workflow for selecting a purification method.
-
Recrystallization is ideal for removing small amounts of impurities from a crude product that is already mostly solid and has relatively high purity (>90%). It is less effective at separating compounds with very similar solubility profiles.
-
Column Chromatography is the more powerful technique, capable of separating complex mixtures, oily residues, and structurally similar impurities. It is the method of choice for low-purity crude products or when baseline separation of all components is required.
Part 2: Troubleshooting Guide for Purification Methods
This section provides specific, actionable advice for the most common purification techniques in a question-and-answer format.
Troubleshooting Column Chromatography
Q4: My compound is streaking badly on the silica gel column and I'm getting poor separation. What's happening?
A4: This is a classic problem when purifying basic compounds like anilines on standard, slightly acidic silica gel. The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption, tailing (streaking), and poor separation.[9][10]
-
The Cause: An acid-base interaction between your basic aniline and the acidic stationary phase.
-
The Solution: You need to neutralize the acidic sites on the silica or use a different stationary phase.
-
Add a Competing Base: Add a small amount of a volatile amine, like triethylamine (TEA) or pyridine (typically 0.1-1%), to your eluent.[9] This "competing" base will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically.
-
Use a Modified Stationary Phase: For more challenging separations, switch to a less acidic or basic stationary phase. Amine-functionalized silica (KP-NH) columns are specifically designed for this purpose and often provide excellent separation without mobile phase modifiers.[10][11] Basic alumina is another viable alternative.[9]
-
Q5: I can't find a solvent system that separates my product from an impurity. What should I try?
A5: Developing a good solvent system is key. This should always be done first with Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired product to ensure good separation on the column.
-
Starting Point: For anilines, a good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[5][9]
-
Troubleshooting Steps:
-
Vary the Ratio: If your compound is not moving (Rf is too low), increase the polarity by adding more ethyl acetate. If it's moving too fast (Rf is too high), decrease the polarity.
-
Change Solvents: If varying the ratio of hexanes/ethyl acetate doesn't work, you need to change the selectivity. Try replacing ethyl acetate with a different polar solvent. Dichloromethane (DCM) or a DCM/methanol mixture can offer different selectivity.
-
Add a Modifier: As mentioned in Q4, if tailing is the issue, add 0.1-1% triethylamine to your chosen solvent system.[9]
-
Caption: Troubleshooting workflow for column chromatography.
Troubleshooting Recrystallization
Q6: My compound "oiled out" during recrystallization instead of forming crystals. What went wrong?
A6: "Oiling out" occurs when the solute separates from the solution as a super-saturated liquid phase instead of a solid crystalline lattice. This is common if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute. Given that the related 3-Fluoro-4-morpholinoaniline has a melting point of 121-123 °C, this is less likely to be the primary issue unless very high-boiling solvents are used.
-
Common Causes & Solutions:
-
Solution Cooled Too Quickly: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Rapid cooling favors oil formation over orderly crystal growth.[12]
-
Solution is Too Saturated: The solution may be supersaturated. Reheat the mixture to dissolve the oil, then add a small amount of the primary solvent until the solution is clear again. Then, allow it to cool slowly.[12]
-
Insoluble Impurities: The presence of impurities can inhibit crystallization. If the oil persists, you may need to switch to column chromatography to remove these problematic impurities first.
-
Q7: No crystals are forming, even after cooling in an ice bath. What can I do?
A7: This indicates that your solution is not supersaturated at the lower temperature, meaning the compound is too soluble in the chosen solvent system.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Seeding the solution with a tiny crystal of pure product, if available, is also a very effective method.
-
Increase Insolubility: If scratching doesn't work, you are likely using too much solvent or the wrong solvent.
-
Reduce Solvent Volume: Gently evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen and then attempt to cool and crystallize again.
-
Add an Anti-Solvent: If you are using a solvent in which the compound is quite soluble (e.g., ethanol), you can slowly add an "anti-solvent" in which the compound is insoluble (e.g., water or hexane) dropwise until the solution becomes persistently cloudy.[12] Then, add a few drops of the first solvent to clarify and allow it to cool slowly.
-
-
Part 3: Experimental Protocols
These protocols are provided as a starting point and should be optimized based on TLC analysis of your specific crude material.
Protocol 1: Column Chromatography Purification
This protocol assumes the presence of both less polar impurities (like unreacted starting material) and more polar impurities (like the nitro-intermediate).
-
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate, Triethylamine (TEA)
-
Standard chromatography glassware
-
-
Procedure:
-
Solvent System Preparation: Prepare an eluent of Hexanes:Ethyl Acetate. Based on TLC analysis, find a ratio that gives the product an Rf of ~0.3. To this solvent mixture, add 0.5% v/v Triethylamine. For example, for 1 L of 70:30 Hex:EtOAc, add 5 mL of TEA.
-
Column Packing: Pack a glass column with silica gel as a slurry in the prepared eluent. Ensure the column is packed evenly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. If it doesn't fully dissolve, you can pre-adsorb it onto a small amount of silica gel. To do this, dissolve the crude material in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the prepared solvent system. Collect fractions and monitor them by TLC.
-
Fraction Analysis: The less polar impurities will elute first, followed by the pure this compound. More polar impurities will remain on the column longer.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
This is a general protocol using a mixed solvent system, which is often effective for anilines.[12]
-
Materials:
-
Crude this compound (should be a solid)
-
Solvents: Ethanol, Deionized Water
-
Erlenmeyer flasks, heating mantle, Buchner funnel
-
-
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Use a heating mantle and stirring to facilitate dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities (like residual metal salts), perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Reheat the clear solution. Slowly add hot deionized water dropwise until the solution just begins to turn cloudy. This is the point of saturation. Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight. Confirm purity by melting point analysis and/or spectroscopy.
-
References
- Vertex AI Search. (2026).
- BenchChem. (2025).
- BenchChem. (2025).
- PubChem. 3-Fluoro-4-morpholinoaniline.
- Smolecule. (2023). Buy this compound.
- Biotage. (2023).
- Biotage. (2023). Is there an easy way to purify organic amines?
- ResearchGate. (2021).
- Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
- BenchChem. (2025).
- BenchChem. (2025).
- Chemistry Steps. (2026). Reactions of Aniline.
- Chemistry LibreTexts. (2025). 16.
- Wikipedia. (2026).
- Chemistry Steps. (2026).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy this compound | 237432-11-0 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Rings
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) on fluorinated aromatic rings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this critical class of reactions. The strategic incorporation of fluorine into molecules often enhances metabolic stability and binding affinity, making SNAr on fluoroarenes a cornerstone of modern medicinal chemistry.[1][2] This resource provides field-proven insights to help you navigate the complexities of these reactions and optimize your experimental outcomes.
Understanding the Fundamentals: Why Fluorine Excels in SNAr
A common point of confusion is the exceptional reactivity of fluoroarenes in SNAr, given that fluoride is a poor leaving group in traditional SN2 reactions.[3] The key lies in the two-step addition-elimination mechanism of SNAr.[2]
-
Nucleophilic Attack (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring.[4][5] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to attack.[3][5] This inductive electron withdrawal activates the ring, accelerating the formation of the intermediate.[3][4]
-
Formation of the Meisenheimer Complex: This nucleophilic attack transiently breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][6] The stability of this complex is crucial for the reaction to proceed.
-
Elimination of the Leaving Group: Aromaticity is restored by the elimination of the fluoride ion.[2] Since the initial nucleophilic attack is the slow, rate-determining step, the C-F bond cleavage, which happens in the faster second step, does not significantly hinder the overall reaction rate.[4][5]
The overall reactivity for halogens in SNAr is typically F > Cl ≈ Br > I, an inverted order compared to SN2 reactions.[7]
Caption: General mechanism of SNAr on a fluorinated aromatic ring.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction is not proceeding. What are the most common reasons for failure?
A1: Several factors can lead to a failed SNAr reaction. Here's a checklist of common culprits:
-
Insufficient Ring Activation: SNAr reactions are most efficient on electron-deficient aromatic rings.[7] The presence of strong electron-withdrawing groups (EWGs) such as -NO₂, -CN, or -CF₃ ortho or para to the fluorine atom is often crucial for stabilizing the Meisenheimer complex.[4][6][7] If your substrate lacks sufficient activation, the reaction will be sluggish or may not proceed at all.
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they can stabilize the charged Meisenheimer intermediate without solvating the nucleophile, thus preserving its reactivity.[3][8] Protic solvents can hydrogen-bond with the nucleophile, reducing its potency.[8]
-
Weak Nucleophile or Ineffective Base: For nucleophiles like alcohols or amines, deprotonation with a suitable base is necessary to generate the more reactive alkoxide or amide.[3] Ensure your base is strong enough for complete deprotonation.
-
Low Reaction Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[3] If your reaction is slow, a gradual increase in temperature can be beneficial. Microwave irradiation can also be employed to achieve higher temperatures and faster reaction rates.[9][10]
Q2: I'm observing the formation of multiple products. What could be the cause of these side reactions?
A2: The formation of side products can often be attributed to the following:
-
Di-substitution or Poly-substitution: On polyfluorinated rings, multiple substitutions can occur.[11][12] To favor mono-substitution, you can try using a milder base, lower reaction temperature, shorter reaction time, or a stoichiometric amount of the nucleophile.
-
Competing Reaction with the Solvent: Some solvents can participate in the reaction. For instance, DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.[3] If you suspect this, switching to a more stable solvent like DMSO is advisable.
-
Hydrolysis: Traces of water in the reaction mixture can lead to the formation of corresponding hydroxy compounds.[3] Ensuring the use of anhydrous solvents and reagents is crucial.
Q3: How does the position of the fluorine atom on a pyridine ring affect its reactivity in SNAr?
A3: On a pyridine ring, the fluorine atom's position significantly influences reactivity. Fluorine at the 2- or 4-position (ortho or para to the nitrogen) is highly activated towards nucleophilic attack.[3][7] This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[2][3] Conversely, a fluorine atom at the 3-position (meta to the nitrogen) is significantly less reactive as the nitrogen atom cannot participate in resonance stabilization of the intermediate.
Caption: Reactivity of fluoropyridines in SNAr based on fluorine position.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during SNAr reactions on fluorinated rings.
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | 1. Insufficiently activated aromatic ring. | - For unactivated rings, consider alternative methods like photoredox catalysis.[13] - Ensure electron-withdrawing groups are ortho/para to the fluorine.[4][6] |
| 2. Weak nucleophile. | - Use a stronger base to fully deprotonate the nucleophile (e.g., NaH for alcohols).[3] - Consider a more nucleophilic reagent if possible. | |
| 3. Inappropriate solvent. | - Switch to a polar aprotic solvent (DMSO, DMF).[3][8] - Ensure the solvent is anhydrous. | |
| 4. Low reaction temperature. | - Gradually increase the temperature.[3] - Consider using microwave irradiation for higher temperatures and faster reaction rates.[9][10] | |
| Formation of Side Products | 1. Di- or poly-substitution. | - Use a milder base (e.g., K₂CO₃).[11] - Lower the reaction temperature and shorten the reaction time. |
| 2. Reaction with the solvent. | - If using DMF at high temperatures, switch to a more stable solvent like DMSO.[3] | |
| 3. Hydrolysis. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (N₂ or Ar). | |
| Difficulty in Product Purification | 1. Removal of high-boiling solvents (DMF, DMSO). | - After reaction completion, dilute with water and extract the product with a less polar solvent. - Consider aqueous workups with brine to help remove residual DMF/DMSO. |
| 2. Similar polarity of starting material and product. | - Optimize reaction conditions to drive the reaction to completion. - Employ advanced chromatographic techniques if necessary. |
Experimental Protocols
General Protocol for SNAr with an Alcohol Nucleophile
This protocol outlines a general procedure for the reaction of a fluorinated aromatic ring with an alcohol nucleophile using sodium hydride as a base.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Nucleophile Generation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Reaction Initiation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Add the fluoroaromatic compound (1.0 equivalent) to the flask.
-
Reaction Progress and Work-up: Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and monitor the progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for SNAr on Polyfluoroarenes with an Amine Nucleophile
This protocol is adapted for the reaction of highly activated polyfluoroarenes with amine nucleophiles.
-
Setup: In a vial, combine the polyfluoroarene (e.g., octafluorotoluene, 1.0 equivalent), the amine nucleophile (1.1 equivalents), and a mild base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or DMSO.
-
Reaction: Seal the vial and heat the reaction mixture to the appropriate temperature (e.g., 60-100 °C) with stirring.
-
Monitoring and Work-up: Monitor the reaction by ¹⁹F NMR or GC-MS. Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by flash chromatography.
Caption: A typical experimental workflow for SNAr reactions.[2]
References
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Gazitúa, M., Tapia, R., Contreras, R., & Campodónico, P. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. PCCP, 12(40), 13031-13039.
- Acevedo, O., & Jorgensen, W. L. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. The Journal of Physical Chemistry B, 114(44), 14332-14339.
- BenchChem Technical Support Team. (2025, December). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem.
- Tay, N. E. S., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(41), 17664-17670.
- Carroll, K. S., & Weiss, G. A. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(17), 7436-7445.
- Molecules. (2021).
- Organic Letters. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones.
- PubMed. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
- PubMed. (2017). A Selective Single Step Amidation of Polyfluoroarenes.
- Chinese Journal of Chemistry. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Wiley Online Library.
- BenchChem Technical Support Team. (2025, December). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene. BenchChem.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution.
- Organic Letters. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers.
- Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
- Journal of the American Chemical Society. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
- BenchChem Technical Support Team. (2025, December). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem.
- ResearchGate. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
- Chemical Science. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Royal Society of Chemistry.
- Journal of the American Chemical Society. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
- ResearchGate. (2005). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies.
- NIH. (2008). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives.
- Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- BenchChem Technical Support Team. (2025, December). Managing solvent effects in fluoropyridine reactions. BenchChem.
- Total Synthesis. (n.d.). Nucleophilic Aromatic Substitution Mechanism & Key Concepts.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- NIH. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
- ResearchGate. (2018). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
- Wyzant. (2019, June 24). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
- NIH. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
- ResearchGate. (2012). Table 1 Optimization of the nucleophilic aromatic substitution reaction.
- ResearchGate. (2008). Microwave-induced nucleophilic [18F]fluorination on aromatic rings: Synthesis and effect of halogen on [18F]fluoride substitution of meta-halo (F, Cl, Br, I)-benzonitrile derivatives.
- Semantic Scholar. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
- Accounts of Chemical Research. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration.
- BenchChem Technical Support Team. (2025, December). Troubleshooting low yields in nucleophilic substitution on pyrimidine rings. BenchChem.
- The Doyle Group - UCLA. (2023, April 25). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives [mdpi.com]
- 12. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in the Synthesis of 3-Fluoro-4-thiomorpholinoaniline
Welcome to the technical support center for the synthesis of 3-fluoro-4-thiomorpholinoaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective aromatic substitution. Here, we address common challenges and provide troubleshooting strategies in a practical question-and-answer format, grounded in established chemical principles. Our goal is to empower you with the knowledge to optimize your synthetic route, maximize yield, and ensure the desired isomeric purity of this valuable pharmaceutical intermediate.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route to this compound, and what is the primary regioselectivity challenge?
A1: The most prevalent and direct approach is the nucleophilic aromatic substitution (SNAr) reaction between a difluorinated aromatic precursor and thiomorpholine.[1] The typical starting material is 1,2-difluoro-4-nitrobenzene or 3,4-difluoroaniline.[1][2]
The primary regioselectivity challenge lies in controlling which fluorine atom is displaced by the thiomorpholine nucleophile. In a substrate like 1,2-difluoro-4-nitrobenzene, both fluorine atoms are activated towards nucleophilic attack by the strongly electron-withdrawing nitro group. The desired product, this compound (after reduction of the nitro group), results from the selective substitution at the C-4 position, para to the nitro group. However, a common side product is the isomeric 2-fluoro-4-thiomorpholino-nitrobenzene, arising from substitution at the C-2 position, ortho to the nitro group. Achieving high selectivity for the para-substituted product is crucial for an efficient synthesis.
Q2: My SNAr reaction with 1,2-difluoro-4-nitrobenzene is producing a significant amount of the undesired 2-fluoro isomer. How can I improve the regioselectivity for the desired 4-substituted product?
A2: This is a classic regioselectivity problem in SNAr reactions. The outcome is governed by a delicate balance of electronic and steric factors. The nitro group, being a powerful electron-withdrawing group, activates both the ortho (C-2) and para (C-4) positions for nucleophilic attack. To favor substitution at the C-4 position, consider the following strategies:
-
Solvent Effects: The choice of solvent can significantly influence regioselectivity.[4] Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are commonly used as they can stabilize the charged Meisenheimer complex intermediate formed during the reaction.[1] Experimenting with a range of polar aprotic solvents may reveal an optimal medium for para-selectivity. In some cases, less polar solvents might disfavor the more sterically hindered ortho attack.
-
Temperature Control: SNAr reactions are often sensitive to temperature. Running the reaction at a lower temperature can enhance selectivity. The activation energy for the sterically less hindered para-attack is often lower than that for the ortho-attack. By reducing the thermal energy of the system, you can favor the kinetic product, which is typically the para-isomer.
-
Base Selection: The choice and stoichiometry of the base used to deprotonate thiomorpholine (if not used in its neutral form) or to scavenge the HF byproduct can influence the reaction. A bulky, non-nucleophilic base might sterically hinder the approach of the nucleophile to the ortho position.
Troubleshooting Workflow for Isomer Control:
Caption: Decision workflow for troubleshooting poor regioselectivity.
Q3: I'm considering using 3,4-difluoroaniline as a starting material to avoid the nitro group reduction step. What are the regioselectivity considerations for this substrate?
A3: Using 3,4-difluoroaniline is an excellent alternative that offers a more atom-economical route.[1] In this case, the directing effects of the substituents are different. The amino group (-NH2) is an activating group, while the fluorine atoms are deactivating but ortho-, para-directing.[5][6][7]
The key to regioselectivity here is the electronic activation and deactivation of the ring positions. The fluorine atom at the 4-position is the target leaving group. The amino group at C-1 strongly activates the ring towards electrophilic substitution but deactivates it for nucleophilic substitution. However, the cumulative electron-withdrawing effect of the two fluorine atoms makes the ring susceptible to SNAr.[1]
The fluorine at C-3 has a strong inductive electron-withdrawing effect, which makes the adjacent C-4 position more electrophilic and thus more susceptible to nucleophilic attack by thiomorpholine. The fluorine at C-4 is the preferred leaving group due to this activation. Substitution at C-3 is less favorable. Therefore, the reaction of 3,4-difluoroaniline with thiomorpholine generally shows good regioselectivity for the desired this compound.[1]
Comparative Analysis of Starting Materials:
| Feature | 1,2-Difluoro-4-nitrobenzene | 3,4-Difluoroaniline |
| Activation | Strong activation from -NO2 group | Moderate activation from two -F atoms |
| Regioselectivity | Competition between ortho and para substitution | Generally good selectivity for substitution at C-4 |
| Synthetic Steps | Requires a subsequent reduction step | More direct, one-step process |
| Potential Issues | Isomer separation can be challenging | May require slightly harsher conditions |
Q4: Are there alternative strategies to introduce the thiomorpholine moiety if direct SNAr proves problematic?
A4: Yes, if direct SNAr reactions are not providing the desired regioselectivity or yield, other synthetic strategies can be employed. One powerful technique is directed ortho-metalation (DoM) .[8][9]
Directed Ortho-Metalation Strategy:
This approach involves using a directing metalating group (DMG) to selectively deprotonate the aromatic ring at the position ortho to the DMG.[10][11] This creates a nucleophilic aryllithium or arylmagnesium species, which can then react with an appropriate electrophile.
A potential DoM route for the synthesis of this compound could involve:
-
Starting Material: Begin with a precursor like 1-fluoro-2-(some DMG)benzene.
-
Directed Lithiation: Use a strong base like n-butyllithium or LDA to deprotonate the ring at the position ortho to the DMG.[8][11] The fluorine atom can also act as a weak directing group.[11][12]
-
Electrophilic Quench: The resulting aryllithium species is then reacted with an electrophilic sulfur source, followed by steps to construct the thiomorpholine ring.
While this route is multi-step, it offers excellent control over regioselectivity.
Conceptual DoM Workflow:
Caption: A conceptual multi-step synthesis via directed ortho-metalation.
Q5: How do the electronic properties of the fluorine and amino/nitro substituents dictate the regiochemical outcome in SNAr?
A5: The regioselectivity is a direct consequence of the interplay between inductive and resonance effects of the substituents, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[13][14][15]
-
Nitro Group (-NO2): This is a very strong electron-withdrawing group through both induction (-I) and resonance (-M). It can delocalize the negative charge of the Meisenheimer complex very effectively when the nucleophile attacks at the ortho or para positions. This is why these positions are highly activated.
-
Fluorine (-F): Fluorine is highly electronegative and thus strongly electron-withdrawing by induction (-I). However, it is a weak electron-donating group by resonance (+M) due to its lone pairs.[5] In SNAr, the strong -I effect dominates, deactivating the ring overall but making the carbon to which it is attached electrophilic.
-
Amino Group (-NH2): This group is electron-donating by resonance (+M) and weakly electron-withdrawing by induction (-I). The strong +M effect generally deactivates the ring for nucleophilic attack.
Mechanism Visualization (SNAr on 1,2-Difluoro-4-nitrobenzene):
Sources
- 1. Buy this compound | 237432-11-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. uwindsor.ca [uwindsor.ca]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A study of BF3-promoted ortho lithiation of anilines and DFT calculations on the role of fluorine-lithium interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 3-Fluoro-4-thiomorpholinoaniline in Assays
Welcome to the technical support center for addressing challenges associated with the poor solubility of 3-Fluoro-4-thiomorpholinoaniline in various experimental assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with compound precipitation, leading to inconsistent and unreliable results. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these common hurdles.
Introduction: Understanding the Challenge
This compound is a synthetic compound with a fluorinated aniline structure linked to a thiomorpholine ring.[1] Its molecular structure, characterized by a largely nonpolar benzene ring and the thiomorpholine moiety, contributes to its hydrophobic nature and, consequently, its limited solubility in aqueous-based assay buffers.[2] Poor solubility is a significant obstacle in drug discovery and development, as it can lead to underestimated potency, high variability in bioassays, and even false-negative results.[3][4] This guide will equip you with the knowledge and practical strategies to overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my assay buffer?
A1: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common challenge.[5] Several factors can contribute to this:
-
Poor Aqueous Solubility: The compound has inherently low solubility in water-based solutions.[5]
-
"Salting Out" Effect: When a concentrated stock solution (typically in a water-miscible organic solvent like DMSO) is diluted into the aqueous assay buffer, the organic solvent rapidly disperses. This leaves the hydrophobic compound in an environment where it is no longer soluble, causing it to crash out of solution.[5]
-
High Final Concentration: Your intended final concentration in the assay may exceed the compound's thermodynamic solubility limit in the buffer.[6]
-
Media Composition: Components in your assay buffer, such as salts and proteins, can interact with the compound and reduce its solubility.[5]
Q2: What is the maximum recommended concentration of DMSO in an assay?
A2: While a higher concentration of a co-solvent like Dimethyl Sulfoxide (DMSO) might seem to aid solubility, it's crucial to consider its effects on the biological system. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is always best to keep it as low as possible, ideally below 0.1%.[5][7][8] It is important to note that even at low concentrations, DMSO can have inhibitory or stimulatory effects on cellular systems.[8][9] Always include a vehicle control (assay buffer with the same final DMSO concentration as your test samples) in your experiments to account for any solvent-induced effects.[10]
Q3: Can changes in pH affect the solubility of this compound?
A3: Yes, pH can significantly influence the solubility of ionizable compounds.[11] Aniline and its derivatives are weakly basic.[12][13] In acidic conditions (lower pH), the primary amine group of this compound can become protonated, forming a more soluble salt.[13][14] However, the stability of the compound and its activity might also be pH-dependent. It is advisable to test a range of pH values to find an optimal balance between solubility and biological activity, ensuring the chosen pH is compatible with your assay system.[15][16]
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
This is often due to a rapid solvent shift and high supersaturation.[6]
Workflow for Immediate Precipitation
Caption: Workflow to address immediate compound precipitation.
Issue 2: Compound precipitates over the course of the assay.
This suggests that the compound concentration is above its thermodynamic solubility limit or that the compound is unstable in the assay buffer over time.[6]
Troubleshooting Steps for Delayed Precipitation:
-
Lower the Compound Concentration: The most straightforward solution is to reduce the final concentration of the compound in the assay to stay below its thermodynamic solubility limit.[6]
-
Control Temperature: Ensure all assay components and the environment are maintained at a constant, controlled temperature to prevent temperature-induced precipitation.[5]
-
Assess Compound Stability: The compound may be degrading over time, with the degradation products being less soluble. Evaluate the compound's stability in the assay buffer over the experiment's time course. If instability is an issue, consider a shorter assay incubation time.[6]
Advanced Solubilization Strategies
If the above troubleshooting steps are insufficient, consider employing the following advanced strategies. It is critical to validate each approach to ensure the solubilizing agent does not interfere with the assay.
Use of Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[17]
| Co-solvent | Typical Starting Concentration | Pros | Cons |
| DMSO | < 0.5% (v/v)[7][8] | Strong solubilizing power for many organic compounds.[18] | Can be toxic to cells at higher concentrations and may interfere with some assays.[8][9][10] |
| Ethanol | < 1% (v/v) | Less toxic than DMSO for some cell lines. | Can also exhibit cytotoxicity and interfere with biological assays.[7] |
| PEG 300/400 | 1-5% (v/v) | Generally low toxicity. | May not be as effective as DMSO for highly hydrophobic compounds. |
Protocol for Co-solvent Use:
-
Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in the same co-solvent to create a range of concentrations.
-
Add a small, fixed volume of each dilution to the assay buffer to reach the final desired concentrations, ensuring the final co-solvent concentration remains constant and non-toxic across all samples.[8]
Employing Surfactants
Surfactants, or detergents, can solubilize hydrophobic compounds by forming micelles.[19][20] Non-ionic surfactants are generally preferred in biological assays due to their lower potential for protein denaturation.[21][22]
| Surfactant | Typical Concentration Range | Key Characteristics |
| Tween-20/80 | 0.001% - 0.1% (v/v)[19] | Commonly used, generally biocompatible at low concentrations. |
| Triton X-100 | 0.001% - 0.01% (v/v)[6] | Effective solubilizer. |
| Pluronic F-68 | 0.01% - 0.1% (w/v) | Biocompatible, often used in cell culture to reduce shear stress. |
Experimental Workflow for Surfactant Screening
Caption: Surfactant screening workflow.
Utilizing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[23][24][25] They can encapsulate hydrophobic molecules, forming inclusion complexes that are soluble in aqueous solutions.[][27][28]
| Cyclodextrin | Key Features |
| β-Cyclodextrin (β-CD) | Most commonly used due to its cavity size being suitable for many drug molecules.[] |
| Hydroxypropyl-β-CD (HP-β-CD) | Higher aqueous solubility and lower toxicity compared to native β-CD.[24][] |
| Sulfobutylether-β-CD (SBE-β-CD) | High water solubility and low toxicity, often used in parenteral formulations.[] |
Protocol for Cyclodextrin Complexation:
-
Prepare a stock solution of the chosen cyclodextrin in the assay buffer.
-
Add the DMSO stock of this compound to the cyclodextrin-containing buffer.
-
Allow the mixture to equilibrate (e.g., by shaking or sonicating) to facilitate the formation of the inclusion complex.
-
Visually inspect for any precipitation.
Summary of Strategies
| Strategy | Mechanism of Action | Key Considerations |
| Serial Dilution | Gradual solvent polarity change | Simple, often effective for immediate precipitation. |
| pH Adjustment | Increases ionization of the compound | Compound must be ionizable and stable at the adjusted pH. |
| Co-solvents | Increases the solvent's capacity to dissolve hydrophobic compounds | Potential for assay interference and cytotoxicity. |
| Surfactants | Forms micelles to encapsulate the compound | Potential for assay interference, especially with membrane-associated targets. |
| Cyclodextrins | Forms soluble inclusion complexes | The cyclodextrin itself should not interact with the assay components.[9][23] |
By systematically applying these troubleshooting guides and advanced strategies, researchers can overcome the challenges posed by the poor solubility of this compound, leading to more accurate and reproducible assay results.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH.
- Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
- Solubility enhancement and application of cyclodextrins in local drug delivery. (2019, March 16).
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.).
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher.
- Formulation Strategies for Poorly Soluble Drugs. (n.d.). Pharmaceutical Technology.
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.).
- Buy this compound | 237432-11-0. (2023, August 15). Smolecule.
- Technical Support Center: Preventing Compound Precipit
- Surfactants: Pharmaceutical and Medicinal Aspects. (2015, January 26). CORE.
- Solubility Enhancement of Hydrophobic Drugs. (n.d.). Sigma-Aldrich.
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.).
- Methods of solubility enhancements. (n.d.). Slideshare.
- Examples of surfactants used in pharmaceutical formulations. (n.d.).
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC - NIH.
- Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (n.d.).
- Surfactants And Their Role In Pharmaceutical Product Development. (n.d.).
- (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. (n.d.).
- Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. (2024, April 16).
- The Solubility of Aniline. (2022, November 18). ChemicalBook.
- Technical Support Center: Troubleshooting pan-HER-IN-2 Precipit
- Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. (2024, May 10). The Journal of Chemical Physics.
- (PDF) Compound Precipitation in High-Concentration DMSO Solutions. (n.d.).
- (PDF) ChemInform Abstract: The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products. (n.d.).
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC - NIH.
- Solubility of 3-Fluoro-N,N-dimethylaniline in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
- Effect of pH on removal of aniline dye at contact time = 60 min,.... (n.d.).
- The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. (n.d.). MDPI.
Sources
- 1. Buy this compound | 237432-11-0 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology [pharmaceutical-technology.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. researchgate.net [researchgate.net]
- 11. Methods of solubility enhancements | PPTX [slideshare.net]
- 12. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. researchgate.net [researchgate.net]
- 22. imperialchem.com [imperialchem.com]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 27. gala.gre.ac.uk [gala.gre.ac.uk]
- 28. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Refining Analytical Methods for Detecting Impurities in 3-Fluoro-4-thiomorpholinoaniline
Welcome to the technical support center for the analysis of 3-Fluoro-4-thiomorpholinoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the accurate detection and quantification of impurities. Adhering to the principles of scientific integrity, this document explains the rationale behind experimental choices and provides self-validating protocols to ensure reliable and reproducible results.
Introduction: The Criticality of Impurity Profiling
This compound is a key building block in medicinal chemistry, notably as an intermediate in the synthesis of pharmaceuticals.[1] The purity of this intermediate is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control of impurities in drug substances.[2] This guide provides a comprehensive framework for developing and troubleshooting robust analytical methods for impurity profiling of this compound.
Section 1: Understanding Potential Impurities
A thorough understanding of the potential impurities is the foundation of a robust analytical method. Impurities in this compound can be broadly categorized as process-related impurities and degradation products.
Process-Related Impurities
Based on the likely synthetic route analogous to similar compounds, which involves the nucleophilic substitution of an activated difluoronitrobenzene with thiomorpholine followed by reduction of the nitro group, the following process-related impurities can be anticipated[1]:
-
Starting Materials:
-
1,2-Difluoro-4-nitrobenzene
-
Thiomorpholine
-
-
Intermediate:
-
4-(2-Fluoro-4-nitrophenyl)thiomorpholine
-
-
Isomeric Impurity:
-
Impurity resulting from substitution at an alternative position on the benzene ring.
-
-
By-products:
-
Impurities formed during the nitro group reduction step.
-
Degradation Products
Forced degradation studies are essential to identify potential degradation products that may form during storage or under stress conditions.[3][4] The thiomorpholine moiety is susceptible to oxidation at the sulfur atom, and the aniline functional group can also be a site for degradation.
-
Oxidative Degradation: The sulfur atom in the thiomorpholine ring can be oxidized to form the corresponding sulfoxide.[5]
-
Hydrolytic Degradation: The stability of the molecule under acidic and basic conditions should be evaluated.
-
Photolytic and Thermal Degradation: Exposure to light and heat can also lead to the formation of degradation products.
The following diagram illustrates the potential sources of impurities:
Caption: Sources of impurities in this compound.
Section 2: Analytical Methodologies - FAQs and Troubleshooting
The selection of the appropriate analytical technique is crucial for the effective identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most common methods.
High-Performance Liquid Chromatography (HPLC)
Q1: What is the recommended HPLC method for analyzing impurities in this compound?
A1: A stability-indicating reversed-phase HPLC (RP-HPLC) method is the most suitable approach for the analysis of this compound and its non-volatile impurities. A C18 column is a good starting point for method development.
Experimental Protocol: RP-HPLC Method for Impurity Profiling
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good retention and separation for aromatic amines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds by protonating silanol groups on the stationary phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5-95% B over 30 minutes | A gradient elution is necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm | Aromatic compounds typically have strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A standard injection volume. |
Troubleshooting HPLC Analysis
Issue 1: Peak Tailing of the Main Analyte
-
Cause: Secondary interactions between the basic aniline group and residual silanol groups on the silica-based stationary phase are a common cause of peak tailing.[3]
-
Solution:
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., with 0.1% formic or trifluoroacetic acid) will protonate the silanol groups, minimizing these secondary interactions.[3]
-
Use an End-capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, leading to improved peak shape for basic compounds.
-
Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.
-
Issue 2: Poor Resolution Between Impurities
-
Cause: The selected mobile phase and gradient profile may not be optimal for separating structurally similar impurities.
-
Solution:
-
Modify the Gradient: A shallower gradient can improve the separation of closely eluting peaks.
-
Change the Organic Modifier: Replacing acetonitrile with methanol can alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: Changing the pH can alter the ionization state of acidic or basic impurities, leading to changes in retention and improved resolution.
-
The following diagram outlines a troubleshooting workflow for HPLC peak tailing:
Caption: Decision tree for troubleshooting HPLC peak tailing.
Gas Chromatography (GC)
Q2: When should I use GC for impurity analysis of this compound?
A2: GC is best suited for the analysis of volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[6][7] It can also be used for the analysis of volatile process-related impurities.
Experimental Protocol: Headspace GC-MS for Residual Solvents
| Parameter | Recommended Condition | Rationale |
| Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm | A mid-polar column suitable for separating a wide range of solvents. |
| Carrier Gas | Helium at 1.0 mL/min | An inert carrier gas compatible with MS detection. |
| Oven Program | 40 °C (5 min), then ramp to 240 °C at 10 °C/min | A standard temperature program for residual solvent analysis. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the analytes. |
| Detector | Mass Spectrometer (MS) | Provides definitive identification of the impurities. |
| Headspace Vial Temp. | 80 °C | A typical temperature for extracting volatile solvents from a solid matrix. |
| Headspace Loop Temp. | 90 °C | Ensures the sample remains in the gas phase. |
| Headspace Transfer Line Temp. | 100 °C | Prevents condensation of the analytes. |
Troubleshooting GC Analysis
Issue 1: Poor Peak Shape for the Main Analyte (if analyzed by direct injection)
-
Cause: The aniline functional group can interact with active sites in the GC inlet or column, leading to peak tailing.
-
Solution:
-
Use a Deactivated Inlet Liner: A deactivated liner minimizes interactions with the analyte.
-
Derivatization: Derivatizing the aniline group can improve its volatility and chromatographic performance.
-
Column Choice: A column specifically designed for the analysis of basic compounds may be necessary.
-
Issue 2: Co-elution of Residual Solvents
-
Cause: The oven temperature program may not be optimal for separating all potential solvents.
-
Solution:
-
Modify the Oven Program: A slower temperature ramp can improve the separation of closely boiling solvents.
-
Use a Different Column: A column with a different stationary phase may provide the necessary selectivity.
-
Section 3: The Role of Mass Spectrometry (MS) in Impurity Identification
Q3: How can Mass Spectrometry aid in the identification of unknown impurities?
A3: Mass spectrometry, particularly when coupled with a chromatographic technique (LC-MS or GC-MS), is a powerful tool for the structural elucidation of unknown impurities.[8] High-resolution mass spectrometry (HRMS) can provide the accurate mass of an impurity, which can be used to determine its elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation information that can be used to deduce the structure of the impurity.
Interpreting Fragmentation Patterns
The fragmentation of this compound in the mass spectrometer is expected to involve cleavages around the thiomorpholine ring and the aniline moiety. Understanding these fragmentation pathways is key to identifying related impurities. For example, the loss of the thiomorpholine ring or fragments thereof can be a diagnostic tool.
Section 4: Method Validation
Q4: What are the key parameters for validating an impurity method?
A4: According to ICH Q2(R1) guidelines, the validation of an analytical procedure for impurities should include the following parameters[2][9]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated through forced degradation studies.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
- Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
- ResearchGate.
- Poupin, P., et al. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Biotechnol. Lett. 21, 435–440 (1999). [Link]
- PubChem. 3-Fluoro-4-morpholinoaniline. [Link]
- Element Lab Solutions. Peak Tailing in HPLC. [Link]
- Blessy, M., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis 4.3 (2014): 159-165. [Link]
- Singh, R. and Raza, K. Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research 40.5 (2022): 32191-32193. [Link]
- R Discovery. Stability-indicating HPLC Method Research Articles. [Link]
- K., Bhargavi, et al. Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Pharmaceutical Sciences and Research 9.1 (2017): 63-71. [Link]
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
- Shimadzu. Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. article.sapub.org [article.sapub.org]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Reduce By-product Formation in Aniline Derivatization
Welcome to the Technical Support Center for Aniline Derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation in aniline derivatization reactions. Aniline and its derivatives are fundamental building blocks in organic synthesis; however, their inherent reactivity can often lead to a variety of undesired side reactions. This resource provides in-depth, field-proven insights and actionable protocols to enhance reaction selectivity, improve yields, and simplify purification.
Understanding the Challenges: The Reactive Nature of Aniline
Aniline's high reactivity stems from the electron-donating amino group (-NH₂), which activates the aromatic ring, making it susceptible to electrophilic substitution and oxidation.[1][2] This heightened reactivity, while beneficial for certain transformations, is also the root cause of common by-product formation. This guide will address the most prevalent issues: oxidation, polysubstitution (overreaction), and competing N-vs-C functionalization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: My reaction mixture turns dark brown/black. What's causing this and how can I prevent it?
Answer: A dark coloration in your reaction mixture is a tell-tale sign of aniline oxidation.[3][4] The electron-rich nature of the aniline ring makes it prone to oxidation, especially in the presence of air, certain metal catalysts, or strong oxidizing agents, leading to the formation of highly colored impurities like quinones and polymeric aniline species (polyaniline).[1][5]
Troubleshooting Strategies for Aniline Oxidation:
-
Work Under an Inert Atmosphere: The most effective way to prevent oxidation is to remove oxygen from the reaction environment.[3][6]
-
Protocol: Before adding your reagents, thoroughly degas your solvent and purge the reaction vessel with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Use Freshly Purified Aniline: Aniline that has been stored for a long time can darken due to gradual air oxidation.[1][4]
-
Purification Protocol: Distill the aniline under reduced pressure. For stubborn impurities, treatment with stannous chloride can remove sulfur-containing compounds that promote coloration.[7][8] Drying over potassium hydroxide (KOH) or calcium hydride (CaH₂) prior to distillation is also recommended.[7][8]
-
-
Employ a Protecting Group Strategy: Temporarily masking the amino group with a protecting group can significantly reduce its susceptibility to oxidation.[3] Acetylation is a common and effective method.[2][3]
-
The acetamido group is still an ortho-, para- director but is less activating than the amino group, which helps prevent unwanted oxidation.[3]
-
Issue 2: I'm getting multiple substitutions on the aromatic ring. How can I achieve mono-substitution?
Answer: The strong activating nature of the amino group often leads to polysubstitution, where multiple electrophiles add to the aromatic ring, particularly in reactions like halogenation.[9][10] For instance, the reaction of aniline with bromine water readily yields 2,4,6-tribromoaniline.[10][11]
Strategies to Control Polysubstitution:
-
Protecting Group Acylation: As with preventing oxidation, acetylation of the amino group is a highly effective strategy to control the reactivity of the aromatic ring.[2][12] The resulting acetanilide is less activated, allowing for mono-substitution.[2] The acetyl group can be easily removed by acid or base hydrolysis after the desired substitution has been achieved.[2][3]
-
Control of Reaction Conditions:
-
Temperature: Lowering the reaction temperature can help to slow down the reaction rate and improve selectivity for mono-substitution.
-
Stoichiometry: Carefully controlling the stoichiometry of the electrophile is crucial. Using a slight excess of the aniline substrate relative to the electrophile can favor mono-substitution in some cases.
-
Issue 3: I'm trying to perform an N-alkylation, but I'm getting a mixture of mono- and di-alkylated products.
Answer: Over-alkylation is a common side reaction in the N-alkylation of aniline, leading to the formation of di- and even tri-alkylanilines.[13] This occurs because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[13]
Troubleshooting Over-alkylation in N-Alkylation:
-
Stoichiometric Control: Using a large excess of aniline compared to the alkylating agent can favor the formation of the mono-alkylation product.[13] Conversely, an excess of the alkylating agent will drive the reaction towards di-alkylation.[13]
-
Reaction Conditions:
-
Choice of Alkylating Agent: The reactivity of the alkylating agent can influence the extent of over-alkylation. More reactive agents are more likely to lead to multiple substitutions.[13]
-
Reductive Amination: This method offers greater control over mono-alkylation by first forming an imine between aniline and an aldehyde or ketone, which is then reduced in a subsequent step.[13][14]
Issue 4: My Friedel-Crafts reaction with aniline is not working.
Answer: Friedel-Crafts reactions (both alkylation and acylation) are generally unsuccessful with aniline.[9][11] The amino group of aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a complex.[11][15] This deactivates the ring towards electrophilic substitution.[11][15]
Solution for Friedel-Crafts Reactions:
-
Protect the Amino Group: The solution is to protect the amino group by converting it to an acetamide. The resulting N-arylamide is less basic and does not form a complex with the Lewis acid catalyst, allowing the Friedel-Crafts reaction to proceed.[9] The acetyl group can be removed after the reaction to regenerate the amino group.[3]
Data Summary: Comparison of Aniline Protection Strategies
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability | Key Advantages |
| Acetyl | Ac | Acetic anhydride, pyridine or NaOAc[12][16] | Acid or base hydrolysis (e.g., HCl or NaOH in EtOH/H₂O)[3] | Moderate; sensitive to strong acids and bases | Cost-effective, simple procedure, effectively reduces ring activation[2] |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NEt₃, NaOH)[17] | Strong acid (e.g., TFA, HCl in dioxane)[17] | Stable to base and nucleophiles | Mild deprotection conditions for acid-sensitive substrates |
| Carboxybenzyl | Cbz | Benzyl chloroformate, base | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and basic conditions | Orthogonal deprotection strategy |
| p-Toluenesulfonyl | Tosyl | Tosyl chloride, pyridine | Strong acid or reducing agents (e.g., Na/NH₃) | Very stable to a wide range of conditions | High stability for multi-step synthesis |
| N-Sulfinylamines | - | Thionyl chloride[17] | Mild acidic conditions (e.g., HCl in ether)[17] | Moderate; sensitive to strong acids and bases | Can be used for specific transformations |
Experimental Protocols
Protocol 1: Acetylation of Aniline for Protection
This protocol describes the conversion of aniline to acetanilide to reduce the reactivity of the amino group.[16]
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Sodium Acetate
-
Water
-
Ethanol (95%)
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a suitable flask, dissolve aniline (1.0 eq) in water. Note that aniline is not fully soluble and will form a separate layer.[16]
-
Slowly add concentrated HCl (approx. 1.1 eq) to form the aniline hydrochloride salt, which is soluble in water.[16]
-
In a separate beaker, prepare a solution of sodium acetate (approx. 1.2 eq) in water.[16]
-
Add acetic anhydride (approx. 1.2 eq) to the aniline hydrochloride solution and swirl to mix.[16]
-
Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of acetanilide should form.[16]
-
Cool the mixture in an ice bath to ensure complete precipitation.[16]
-
Collect the solid acetanilide by vacuum filtration and wash with cold water.[16]
-
The crude acetanilide can be purified by recrystallization from ethanol/water.[16]
Protocol 2: Deprotection of Acetanilide
This protocol regenerates the aniline moiety after the desired reaction has been performed on the protected substrate.[3]
Materials:
-
Acetanilide derivative
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH)
-
Reflux apparatus
Procedure:
-
Dissolve the acetanilide derivative in a mixture of ethanol and water.[3]
-
Add a catalytic amount of a strong acid (e.g., HCl) or a stoichiometric amount of a strong base (e.g., NaOH).[3]
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Cool the reaction mixture to room temperature.
-
If using acid, carefully neutralize the solution with a base (e.g., NaHCO₃ or NaOH). If using a base, neutralize with an acid (e.g., HCl).
-
The deprotected aniline derivative can then be isolated by extraction with a suitable organic solvent or by filtration if it precipitates.[3]
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: By-product Formation in Aniline Derivatization
Caption: Common pathways for by-product formation in aniline derivatization reactions.
Diagram 2: Troubleshooting Workflow for Aniline Derivatization
Caption: A logical workflow for troubleshooting common issues in aniline derivatization.
References
- BenchChem Technical Support Team. (2025).
- Houdier, S., et al. (2018). Aniline-based catalysts as promising tools to improve analysis of carbonyl compounds through derivatization techniques. Analytical and Bioanalytical Chemistry, 410(24), 6225-6234. [Link]
- Wikipedia. (n.d.). Aniline. [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions for aniline and hydroxylamine synthesis. [Link]
- BenchChem. (2025). A Comparative Guide to Aniline Protecting Groups: Spotlight on 1-chloro-4-(sulfinylamino)benzene.
- National Institutes of Health. (2022).
- Royal Society of Chemistry. (n.d.).
- MDPI. (n.d.).
- Royal Society of Chemistry. (n.d.). Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. [Link]
- BenchChem. (n.d.).
- ResearchGate. (n.d.). Optimization of the conditions for the synthesis of aniline. [Link]
- LookChem. (n.d.).
- Pearson Study Prep. (2015, February 23).
- Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. [Link]
- National Institutes of Health. (n.d.).
- Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. [Link]
- ResearchGate. (2017, May 29). Why does color of aniline change during storage? Please give chemical reactions if possible. [Link]
- ResearchGate. (2014, December 12).
- Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. [Link]
- Online Chemistry notes. (2020, August 15). Aniline – Lab preparation, Properties, Reactions and Uses. [Link]
- Reddit. (2014, May 26). Purify and dry aniline?. [Link]
- ResearchGate. (2012, September 21).
- Scribd. (n.d.). Aniline. [Link]
- ResearchGate. (n.d.).
- BenchChem. (n.d.).
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
- ResearchGate. (2025, August 10).
- ResearchGate. (n.d.). (1) Direct oxidation of aniline. (2) Amine protecting group used by Waldvogel and co-workers. [Link]
- GeeksforGeeks. (2025, July 23).
- Organic Letters. (2025, May 15).
- Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
- BenchChem. (n.d.).
- NCERT. (n.d.). Amines. [Link]
- Khan Academy India - English. (2025, January 31). EAS reactions of aniline | Amines | Grade 12 | Chemistry | Khan Academy [Video]. YouTube. [Link]
- TSI Journals. (n.d.).
- ACS Catalysis. (2026, January 10).
- Chemistry LibreTexts. (2021, August 16).
- Chemistry LibreTexts. (2023, August 29).
- YouTube. (2021, April 13).
- The Journal of Organic Chemistry. (2025, May 21). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. [Link]
- ResearchGate. (n.d.). Optimization of N-alkylation of aniline with benzyl alcohol 1. [Link]
- New Journal of Chemistry. (n.d.).
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Aniline - Lab preparation, Properties, Reactions and Uses. [chemicalnote.com]
- 11. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes [mdpi.com]
- 15. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Biological Activity of 3-Fluoro-4-thiomorpholinoaniline Through Structural Modification
Welcome to the technical support center for the structural modification of 3-Fluoro-4-thiomorpholinoaniline. This guide is designed for researchers, scientists, and drug development professionals engaged in optimizing the biological activity of this versatile scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structure-activity relationship (SAR) insights to navigate the complexities of your research and development endeavors.
Part 1: Core Directive - A Dynamic Approach to a Privileged Scaffold
The this compound core is a privileged structure in medicinal chemistry, demonstrating a notable spectrum of biological activities, particularly in the antimicrobial and anticancer domains.[1][2] Its unique configuration, featuring a fluorine atom and a thiomorpholine moiety on an aniline ring, provides multiple avenues for structural modification to enhance potency, selectivity, and pharmacokinetic properties. This guide eschews a rigid, one-size-fits-all template in favor of a dynamic, problem-oriented approach that addresses the specific challenges and opportunities inherent in modifying this scaffold.
Part 2: Scientific Integrity & Logic - The Three Pillars of Successful Derivatization
Our methodology is grounded in three core principles to ensure the scientific rigor and success of your experimental work:
-
Expertise & Experience: We delve into the causality behind experimental choices, moving beyond simple step-by-step instructions to provide a deeper understanding of the underlying chemical and biological principles.
-
Trustworthiness: Each protocol is designed as a self-validating system, with built-in checkpoints and troubleshooting advice to ensure reliable and reproducible results.
-
Authoritative Grounding & Comprehensive References: All key mechanistic claims and protocol standards are supported by in-text citations and a comprehensive reference list, providing a solid foundation for your research.
Troubleshooting Guides: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis, purification, and biological evaluation of this compound derivatives.
Synthesis Troubleshooting
Question 1: I am experiencing low yields in the nucleophilic aromatic substitution (SNAr) reaction to introduce the thiomorpholine ring. What are the likely causes and solutions?
Answer: Low yields in the SNAr reaction are a common challenge. The primary culprits are often related to reaction conditions and reagent purity.
-
Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion due to insufficient temperature, reaction time, or inadequate mixing.
-
Solution: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Ensure vigorous stirring to overcome any mass transfer limitations, especially if the reaction is heterogeneous.[3]
-
-
Possible Cause 2: Deactivated Substrate. The presence of water or other protic impurities can protonate the amine nucleophile, reducing its reactivity.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and properly dried glassware. The addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), can help to scavenge any generated acid and maintain the nucleophilicity of the thiomorpholine.[3]
-
-
Possible Cause 3: Competing Side Reactions. At elevated temperatures, side reactions such as dimerization or decomposition of the starting materials can occur.
-
Solution: If increasing the temperature leads to more byproducts, consider using a more polar aprotic solvent like DMF or DMSO to facilitate the reaction at a lower temperature. These solvents are effective at stabilizing the charged Meisenheimer intermediate formed during the SNAr mechanism.[4]
-
Question 2: I am having difficulty purifying my this compound derivatives, particularly in removing starting materials and byproducts.
Answer: Purification of fluorinated and sulfur-containing compounds can be challenging due to their unique physicochemical properties.
-
Possible Cause 1: Similar Polarity of Product and Impurities. The desired product and unreacted starting materials or byproducts may have very similar polarities, making separation by column chromatography difficult.
-
Solution: Experiment with a range of solvent systems for column chromatography, including those with different solvent selectivities (e.g., gradients of ethyl acetate/hexanes vs. dichloromethane/methanol). If co-elution persists, consider a different purification technique such as preparative TLC or crystallization. For polar compounds, a solvent system containing a small percentage of a methanolic ammonia solution can improve separation on silica gel.[5]
-
-
Possible Cause 2: Product Insolubility or Precipitation. The synthesized derivative may have poor solubility in common chromatography solvents, leading to precipitation on the column.
-
Solution: Before loading onto a column, perform small-scale solubility tests. If solubility is an issue, you may need to use a stronger, more polar solvent system or a different stationary phase (e.g., alumina). In some cases, dissolving the crude product in a minimal amount of a strong solvent like dichloromethane before adsorbing it onto silica for dry loading can be effective.[5]
-
-
Possible Cause 3: Thermal Instability. Some derivatives may be thermally labile and can decompose during solvent evaporation under high heat.
-
Solution: Use a rotary evaporator with a water bath at a moderate temperature (e.g., 30-40°C) for solvent removal. For highly sensitive compounds, consider high-vacuum drying at room temperature.
-
Biological Assay Troubleshooting
Question 3: My IC50 values from the MTT assay are inconsistent across experiments. What could be causing this variability?
Answer: Inconsistent MTT assay results are often due to variations in cell handling, reagent preparation, or the assay procedure itself.
-
Possible Cause 1: Inconsistent Cell Seeding Density. The number of viable cells at the start of the assay directly impacts the final absorbance reading.
-
Solution: Ensure a homogenous single-cell suspension before plating. Use a reliable cell counting method (e.g., hemocytometer with trypan blue or an automated cell counter) to seed a consistent number of cells in each well. Allow cells to adhere and resume logarithmic growth (typically overnight) before adding your compounds.[4][6]
-
-
Possible Cause 2: Incomplete Solubilization of Formazan Crystals. If the purple formazan crystals are not fully dissolved, the absorbance readings will be artificially low and variable.
-
Solution: After the MTT incubation, ensure the complete dissolution of the formazan crystals by adding the solubilization buffer and shaking the plate on an orbital shaker for at least 15 minutes. Visually inspect the wells under a microscope to confirm that no crystals remain.
-
-
Possible Cause 3: Interference from the Test Compound. The compound itself may be colored, absorb at the same wavelength as formazan, or react with the MTT reagent.
-
Solution: Set up control wells containing the compound in cell-free media to measure its background absorbance. Subtract this background reading from the absorbance of the wells with cells and the compound.
-
Question 4: I am not observing clear endpoints in my broth microdilution assay for MIC determination. What are the common pitfalls?
Answer: Ambiguous results in broth microdilution assays can stem from issues with the inoculum, the compound, or the reading method.
-
Possible Cause 1: Incorrect Inoculum Density. A bacterial inoculum that is too high can overwhelm the antimicrobial agent, while an inoculum that is too low can lead to no visible growth even in the control wells.
-
Possible Cause 2: Compound Precipitation. The test compound may precipitate in the broth medium, leading to an inaccurate assessment of its activity.
-
Solution: Check the solubility of your compound in the broth medium before starting the assay. If solubility is an issue, you may need to use a co-solvent like DMSO. However, be sure to include a solvent control to ensure the solvent itself does not inhibit bacterial growth. The final concentration of the co-solvent should typically be kept low (e.g., ≤1%).
-
-
Possible Cause 3: Subjective Visual Reading. Determining the lowest concentration with no visible growth can be subjective.
-
Solution: Use a plate reader to measure the optical density (OD) at 600 nm to get a quantitative measure of bacterial growth. The MIC can be defined as the lowest concentration that inhibits growth by a certain percentage (e.g., ≥90%) compared to the positive control.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most promising positions on the this compound scaffold for structural modification?
A1: The primary amine group at the 1-position is the most readily accessible and versatile handle for modification. Derivatization at this position to form amides, sulfonamides, ureas, and thioureas has been a successful strategy for enhancing the biological activity of similar aniline-based compounds.[3][9][10] The thiomorpholine ring itself can also be a target for modification, for example, through oxidation of the sulfur atom to the corresponding sulfoxide or sulfone, which can alter the polarity and hydrogen bonding capacity of the molecule.
Q2: What is the significance of the fluorine atom at the 3-position? Should I consider replacing it?
A2: The fluorine atom plays a crucial role in modulating the physicochemical properties of the molecule. It is highly electronegative and can influence the pKa of the nearby aniline nitrogen, as well as participate in hydrogen bonding and other non-covalent interactions with biological targets. Fluorine substitution is also a common strategy to block metabolic oxidation and improve the pharmacokinetic profile of a drug candidate.[11] While replacing the fluorine with other halogens or functional groups is a valid strategy to explore the structure-activity relationship, it is important to consider that this will likely have a significant impact on the molecule's properties.
Q3: Are there any known stability issues with the thiomorpholine ring during synthesis?
A3: The thiomorpholine ring is generally stable under many synthetic conditions. However, the sulfur atom can be susceptible to oxidation, especially in the presence of strong oxidizing agents. This can be an intended transformation (to form the sulfoxide or sulfone) or an unwanted side reaction. Additionally, under strongly acidic or basic conditions, ring-opening or other rearrangements are possible, although less common. It is always advisable to monitor reactions carefully by TLC or LC-MS to check for the formation of unexpected byproducts.[12][13]
Q4: What are some potential mechanisms of action for anticancer and antimicrobial derivatives of this scaffold?
A4: For anticancer activity, derivatives of similar scaffolds have been shown to induce apoptosis in cancer cells.[7] The mechanism could involve the inhibition of key signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[2][14] For antimicrobial activity, sulfonamide derivatives are known to act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[15][16] Other derivatives may act by disrupting the bacterial cell membrane or inhibiting other crucial bacterial enzymes.
Experimental Protocols
Protocol 1: Synthesis of a Sulfonamide Derivative of this compound
This protocol describes a general procedure for the synthesis of a sulfonamide derivative at the primary amine of the core scaffold.
Materials:
-
This compound
-
Substituted arylsulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride)
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve the substituted arylsulfonyl chloride (1.1 eq) in a minimal amount of anhydrous THF.
-
Add the sulfonyl chloride solution dropwise to the aniline solution at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity (MTT) Assay for Adherent Cancer Cells
This protocol outlines the steps to determine the IC50 value of a synthesized derivative.
Materials:
-
Adherent cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium from the DMSO stock. The final DMSO concentration in the wells should be ≤0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only). Incubate for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the MIC of a synthesized compound against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized compound stock solution (in DMSO)
-
Sterile 96-well round-bottom plates
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Microplate reader
Procedure:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB. The final volume in each well should be 50 µL.
-
Inoculum Preparation: From an overnight culture of the bacteria on an agar plate, pick several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions. This will bring the final volume to 100 µL. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm with a microplate reader.
Data Presentation and Structure-Activity Relationships (SAR)
The following table summarizes the anticancer activity of sulfonamide derivatives of the closely related 3-Fluoro-4-morpholinoaniline, providing a valuable starting point for SAR studies on the thiomorpholino analog.[7]
| Compound | R Group on Sulfonamide | IC50 (µM) - MCF-7 | IC50 (µM) - MDA-MB-231 |
| NAM-5 | 4-Chlorophenyl | 1.811 | 2.143 |
| NAM-7 | 4-Nitrophenyl | 1.883 | 4.688 |
| Doxorubicin | (Reference Drug) | ~0.05 | ~0.1 |
SAR Insights:
-
The data suggests that the introduction of a sulfonamide moiety at the primary amine of the 3-fluoro-4-morpholinoaniline core leads to potent anticancer activity against breast cancer cell lines.
-
Electron-withdrawing groups on the phenyl ring of the sulfonamide appear to be favorable for activity.
-
While these results are for the morpholino analog, they provide a strong rationale for synthesizing and testing the corresponding thiomorpholino derivatives. The increased lipophilicity of the thiomorpholine ring compared to the morpholine ring could potentially lead to improved cell permeability and enhanced biological activity.[14]
Visualization of Experimental and Logical Workflows
Diagram 1: General Workflow for Structural Modification and Biological Evaluation
Caption: A typical workflow for synthesizing and evaluating new analogs.
Diagram 2: Troubleshooting Logic for Low Synthetic Yield
Caption: Decision tree for troubleshooting low synthetic yields.
References
- More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127.
- National Institutes of Health. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes.
- National Institutes of Health. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
- ResearchGate. (2017). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study.
- ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
- APEC. (n.d.). Antimicrobial Susceptibility Testing.
- CSIR-NCL Library, Pune. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells.
- ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
- PubMed. (2024). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors.
- University of Rochester Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Synthesis of some sulfa drug derivatives as antibacterial agents. (2018).
- MDPI. (n.d.). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties.
- Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications.
- T. Horton. (1994). MTT Cell Assay Protocol.
- MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- MDPI. (n.d.). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- National Institutes of Health. (n.d.). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold.
- ResearchGate. (n.d.). Synthesis of novel urea and thiourea derivatives 3a–j from (2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine.
- MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine The various....
- National Institutes of Health. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
- IJNRD. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity.
- National Institutes of Health. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.
- PubMed. (n.d.). [Structure-activity relationships analysis of thienorphine and its derivatives].
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Scholars Research Library. (n.d.). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity.
- Royal Society of Chemistry. (n.d.). Synthesis, bioactivity, and enzymatic modification of antibacterial thiotetromycin derivatives.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Purification [chem.rochester.edu]
- 6. atcc.org [atcc.org]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. frontiersrj.com [frontiersrj.com]
- 16. ijnrd.org [ijnrd.org]
Technical Support Center: Addressing Resistance to 3-Fluoro-4-thiomorpholinoaniline-Based Antimicrobials
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for researchers working with 3-Fluoro-4-thiomorpholinoaniline (FTMA) based antimicrobials. This guide is designed to provide in-depth troubleshooting and practical guidance for identifying and characterizing mechanisms of bacterial resistance to this novel class of compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding FTMA compounds and the common principles of antimicrobial resistance.
Q1: What is the proposed mechanism of action for FTMA-based antimicrobials?
A: While compound-specific, the FTMA scaffold is often designed to target essential bacterial processes. Current research suggests a primary mechanism of action for many derivatives is the inhibition of the FtsZ protein, a crucial component of the bacterial cell division machinery.[1] FtsZ polymerizes to form the Z-ring at the division site, and its disruption leads to filamentation and eventual cell death.[1] This makes FtsZ a valuable target for new antibiotics aimed at combating resistant pathogens.[1]
Q2: What are the most common mechanisms of antimicrobial resistance I should anticipate?
A: Bacteria have a limited number of ways to evade antimicrobials.[2] For a novel synthetic compound like an FTMA derivative, you should primarily investigate three possibilities:
-
Target Modification: Spontaneous mutations in the gene encoding the drug's target (e.g., ftsZ) can alter the protein's structure.[3][4] This change can reduce the binding affinity of the FTMA compound, rendering it less effective.[3]
-
Increased Efflux: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport toxic compounds out of the cell.[5][6][7] This prevents the FTMA compound from reaching the necessary intracellular concentration to inhibit its target.[6]
-
Enzymatic Inactivation: Bacteria may acquire or evolve enzymes that chemically modify or degrade the FTMA compound, neutralizing it before it can reach its target.[8][9][10] Common modifications include hydrolysis or the transfer of chemical groups like acyl or phosphate groups.[10][11]
Q3: What is a Minimum Inhibitory Concentration (MIC) and why is it the first step in resistance studies?
A: The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[12] It is the fundamental quantitative measure of a drug's potency. Establishing a baseline MIC for your susceptible (wild-type) strain is the critical first step. A subsequent, reproducible increase in the MIC value for a treated or evolved strain is the primary indicator that resistance has developed.
Q4: Can resistance to FTMA compounds arise spontaneously in the lab?
A: Yes. When a bacterial population is exposed to sub-lethal concentrations of an antimicrobial, there is strong selective pressure for the survival of mutants with any degree of resistance.[4] Spontaneous mutations occur randomly in bacterial genomes, and if a mutation happens to confer an advantage—such as reduced drug binding to its target—that mutant will quickly dominate the population. This is a common method for generating resistant strains for study.[4][13]
Section 2: Troubleshooting Guide: Investigating Resistance Phenotypes
This section focuses on confirming and characterizing the initial observation of resistance.
Q1: My MIC values are inconsistent between experiments. How can I ensure my results are reproducible?
A: Inconsistent MICs are a common problem in antimicrobial susceptibility testing (AST).[14][15] The issue often stems from minor variations in protocol.
-
Causality: The MIC value is highly sensitive to the initial bacterial inoculum density, the precise concentration of the drug, incubation time, and the growth medium used.[12][16]
-
Troubleshooting Steps:
-
Standardize Inoculum: Always prepare your bacterial inoculum from a fresh overnight culture and standardize its density spectrophotometrically (e.g., to an OD₆₀₀ of 0.08–0.1, which corresponds to the 0.5 McFarland standard) before dilution.[14]
-
Verify Drug Concentrations: Prepare fresh serial dilutions of your FTMA compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Use Control Strains: Include a well-characterized quality control strain (e.g., E. coli ATCC 25922) in every assay. The MIC for this strain should fall within a consistent, expected range.[16]
-
Check Media and Incubation: Ensure the pH of your Mueller-Hinton Broth (MHB) is between 7.2 and 7.4.[16] Incubate plates for a consistent 16-20 hours at the appropriate temperature.
-
Q2: I've confirmed a stable, high MIC in my resistant strain. How can I determine if efflux pumps are involved?
A: The involvement of efflux pumps can be quickly assessed by running an MIC assay in the presence of an efflux pump inhibitor (EPI).[5][7]
-
Causality: EPIs are compounds that block the activity of common multidrug resistance (MDR) pumps. If an efflux pump is responsible for resistance, inhibiting it will restore the bacterium's susceptibility to the FTMA compound.[7]
-
Experimental Approach:
-
Select a broad-spectrum EPI such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN).
-
First, determine the MIC of the EPI alone to ensure the concentration you use is not independently bactericidal or bacteriostatic.
-
Perform an MIC assay of your FTMA compound on both the susceptible (parent) and resistant strains, with and without a fixed, sub-inhibitory concentration of the EPI.
-
-
Interpreting the Results:
| Strain | FTMA MIC | FTMA MIC + EPI | Interpretation |
| Susceptible | 2 µg/mL | 2 µg/mL | Baseline susceptibility. No significant efflux activity. |
| Resistant | 64 µg/mL | 64 µg/mL | No change. Efflux is likely not the primary mechanism. |
| Resistant | 64 µg/mL | 4 µg/mL | ≥4-fold decrease. Efflux is a likely contributor to resistance. |
Section 3: Troubleshooting Guide: Identifying the Genetic Basis of Resistance
Once a resistance phenotype is confirmed, the next step is to identify the underlying genetic changes.
Q1: What is the most effective way to identify the mutation(s) causing resistance to my FTMA compound?
A: Whole-genome sequencing (WGS) is the most comprehensive and unbiased method.[17][18] It allows for the comparison of the entire genome of your resistant isolate against its susceptible parent strain, revealing all genetic differences, including single nucleotide polymorphisms (SNPs), insertions, and deletions.[13][19]
-
Causality: Resistance is fundamentally caused by changes in the bacterial DNA.[20] WGS provides a complete blueprint of these changes, removing the guesswork required by candidate-gene approaches.[21]
-
Troubleshooting the WGS Workflow:
-
Problem: Low-quality sequencing data.
-
Solution: Ensure high-purity genomic DNA is used for library preparation. Quantify DNA using a fluorometric method (e.g., Qubit) rather than absorbance (e.g., NanoDrop) for greater accuracy.
-
-
Problem: Too many mutations found, making it hard to identify the causative one.
-
Solution 1: Sequence multiple, independently-generated resistant mutants. The causative mutation should be present in the same gene or locus across all independent isolates.[13]
-
Solution 2: Prioritize non-synonymous mutations in the putative target gene (ftsZ), its regulatory regions, or in genes related to known resistance mechanisms (e.g., efflux pump regulators, metabolic enzymes).[4][13]
-
-
Overall Workflow for Resistance Investigation
Caption: Workflow for identifying and validating FTMA resistance.
Q2: My WGS data points to a mutation in the putative target, ftsZ. How do I prove this mutation causes resistance?
A: You must demonstrate that the mutation is both necessary and sufficient to confer resistance. This is typically done by genetic manipulation.
-
Causality: Correlation (finding a mutation in a resistant strain) does not equal causation. You must isolate the variable (the mutation) and show it directly causes the phenotype (increased MIC).
-
Experimental Approach:
-
Site-Directed Mutagenesis: Introduce the specific mutation identified by WGS into a clean copy of the wild-type ftsZ gene on a plasmid.
-
Complementation/Allelic Replacement: Introduce this plasmid into the original susceptible parent strain. If the mutation is causative, the susceptible strain will now exhibit a higher MIC, similar to your original resistant isolate. Alternatively, use allelic replacement to swap the wild-type gene with the mutant version on the chromosome. (See Protocol 2).
-
Section 4: Troubleshooting Guide: Validating the Resistance Mechanism
This section covers biochemical methods to confirm the effect of a validated mutation.
Q1: I've proven my ftsZ mutation confers resistance. How do I show this is due to reduced drug binding?
A: This requires expressing and purifying both the wild-type and mutant FtsZ proteins and then performing in vitro enzyme kinetics or binding assays.[22][23]
-
Causality: A resistance-conferring mutation in a target protein most often works by lowering the binding affinity of the inhibitor. An in vitro assay, free from cellular complexities like efflux, can directly measure this interaction.[22]
-
Troubleshooting Protein Expression & Purification:
-
Problem: Low protein yield.
-
Solution: Optimize expression conditions (e.g., lower temperature, different E. coli expression strain, codon-optimized gene). Add a purification tag (e.g., His-tag) to the protein construct to simplify purification.[24]
-
-
Problem: Protein is insoluble (forms inclusion bodies).
-
Solution: Try expressing the protein at a lower temperature (e.g., 16-18°C) to slow down synthesis and promote proper folding. Co-express with chaperones or test different purification buffers with mild detergents or additives.
-
-
Q2: How do I design an enzyme assay to compare my FTMA compound's effect on wild-type vs. mutant FtsZ?
A: You can measure the compound's effect on FtsZ's GTPase activity or its polymerization dynamics. A GTPase assay is often more straightforward.
-
Causality: FtsZ polymerizes in a GTP-dependent manner. Many FtsZ inhibitors work by disrupting its GTPase activity.[1] By comparing the concentration of your FTMA compound required to inhibit the GTPase activity of the wild-type protein versus the mutant protein (the IC₅₀ value), you can quantify the impact of the mutation.
-
Experimental Design & Interpretation:
-
Set up reactions with a fixed concentration of purified FtsZ (wild-type or mutant) and GTP.
-
Add a range of concentrations of your FTMA compound.
-
Measure the rate of GTP hydrolysis (e.g., using a phosphate release assay).
-
Plot the percent inhibition versus drug concentration and calculate the IC₅₀ for both the wild-type and mutant enzymes. (See Protocol 3).
-
-
Expected Outcome for a Validated Resistance Mutation:
| FtsZ Protein Version | IC₅₀ of FTMA Compound | Interpretation |
| Wild-Type | 5 µM | Baseline inhibitory concentration. |
| Mutant | 150 µM | A significant (e.g., >10-fold) increase in IC₅₀ demonstrates that the mutation reduces the compound's ability to inhibit the enzyme, confirming the mechanism of resistance. |
Primary Resistance Mechanisms Overview
Caption: Common mechanisms of bacterial resistance to FTMA.
Q3: What if the resistance isn't caused by target mutation or efflux?
A: The third major mechanism is enzymatic inactivation.[8][25]
-
Causality: The bacterium may be producing an enzyme that chemically alters your FTMA compound.
-
Experimental Approach:
-
Incubate your FTMA compound in a culture of the resistant bacteria (and the susceptible parent as a control).
-
After several hours, remove the cells and analyze the culture supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS).[26][27][28]
-
Interpretation: Compare the chromatograms. If the peak corresponding to your parent FTMA compound is diminished or absent in the resistant culture's supernatant, and new peaks (representing metabolites or degradation products) appear, this is strong evidence for enzymatic inactivation.[29] Further work would be required to identify the specific enzyme responsible.
-
Section 5: Key Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
-
Prepare Drug Plate:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of your FTMA compound (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will be your growth control (no drug). Well 12 will be your sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well is 100 µL.
-
Incubate the plate at 37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest drug concentration well with no visible bacterial growth (i.e., no turbidity).
-
Protocol 2: Validation of a Resistance Mutation by Plasmid Complementation
-
Clone the Gene:
-
Using PCR, amplify the full coding sequence of the target gene (e.g., ftsZ) from both the susceptible (wild-type) and resistant (mutant) strains.
-
Clone these two versions of the gene into an appropriate expression vector (e.g., a low-copy plasmid with an inducible promoter). Verify the sequences by Sanger sequencing.[24][30]
-
-
Transform the Parent Strain:
-
Transform the susceptible parent bacterial strain with three different plasmids:
-
Plasmid 1: Containing the wild-type ftsZ gene.
-
Plasmid 2: Containing the mutant ftsZ gene.
-
Plasmid 3: Empty vector (as a control).
-
-
-
Determine MIC:
-
Perform an MIC assay (Protocol 1) on all three transformed strains. Ensure the growth medium contains the appropriate antibiotic for plasmid selection and an inducer for gene expression if required.
-
-
Interpretation:
-
The strain with the empty vector should have the original, susceptible MIC.
-
The strain carrying the wild-type gene plasmid should also have a susceptible MIC.
-
If the strain carrying the mutant gene plasmid shows a significant (≥4-fold) increase in MIC, you have validated that this specific mutation is sufficient to confer resistance.
-
Protocol 3: In Vitro FtsZ GTPase Inhibition Assay (IC₅₀ Determination)
-
Protein Purification:
-
Express and purify His-tagged wild-type and mutant FtsZ proteins from E. coli using nickel-affinity chromatography.
-
Confirm protein purity and concentration using SDS-PAGE and a Bradford or BCA assay.
-
-
Assay Setup:
-
The assay measures the release of inorganic phosphate (Pi) from GTP hydrolysis. Use a colorimetric detection kit (e.g., Malachite Green Phosphate Assay Kit).
-
Prepare a reaction buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl₂).
-
In a 96-well plate, set up reactions containing reaction buffer, a fixed concentration of purified FtsZ protein (e.g., 5 µM), and serial dilutions of your FTMA compound.
-
Include controls for no enzyme (background) and no inhibitor (100% activity).
-
-
Reaction and Detection:
-
Initiate the reaction by adding a fixed concentration of GTP (e.g., 1 mM).
-
Incubate at 37°C for a set time (e.g., 20 minutes) where the reaction is in the linear range.
-
Stop the reaction and measure phosphate release according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background (no enzyme) reading from all values.
-
Calculate the percent inhibition for each drug concentration relative to the no-inhibitor control.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.[31]
-
Section 6: References
-
Al-Badr A. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. RSC Advances. 2021. Available from: [Link]
-
Che Y, Xia R, Liu Y, et al. Bacterial Enzymes and Antibiotic Resistance. International Journal of Molecular Sciences. 2021. Available from: [Link]
-
Lopes, J., et al. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. Antibiotics. 2023. Available from: [Link]
-
Ayobami, A., et al. Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review. Frontiers in Microbiology. 2024. Available from: [Link]
-
Illumina Inc. Antimicrobial Resistance Detection with NGS. Available from: [Link]
-
OMICS International. The Role of Efflux Pumps in Antibiotic Resistance among Gram-Negative Bacteria. Journal of Pharmaceutical Microbiology. 2024. Available from: [Link]
-
Consolidated Content. What is the mechanism of Antimicrobial Resistance (AMR) involving enzymatic inactivation?. 2025. Available from: [Link]
-
Webber MA, Piddock LJV. The importance of efflux pumps in bacterial antibiotic resistance. Journal of Antimicrobial Chemotherapy. 2003. Available from: [Link]
-
Abdal-Hay, A., et al. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics. 2021. Available from: [Link]
-
Wright GD. Antibiotic Resistance by Enzyme Inactivation: From Mechanisms to Solutions. ResearchGate. 2017. Available from: [Link]
-
Lapierre, L. Use of Whole-Genome Sequencing for Detection of Antimicrobial Resistance: Mycobacterium tuberculosis, a Model Organism. Clinical Laboratory Science. 2019. Available from: [Link]
-
Ahammad, I., et al. Novel Antimicrobial Strategies and Resistance Mechanisms. Research Journal of Pharmacy and Technology. 2024. Available from: [Link]
-
Wright GD. Bacterial resistance to antibiotics: Enzymatic degradation and modification. Advanced Drug Delivery Reviews. 2005. Available from: [Link]
-
Munita JM, Arias CA. An overview of the antimicrobial resistance mechanisms of bacteria. Revista Chilena de Infectología. 2016. Available from: [Link]
-
He, X., et al. Molecules that Inhibit Bacterial Resistance Enzymes. Molecules. 2022. Available from: [Link]
-
Varela, M., et al. Combating Antibiotic Resistance: Mechanisms, Multidrug-Resistant Pathogens, and Novel Therapeutic Approaches: An Updated Review. Antibiotics. 2023. Available from: [Link]
-
Su, M., et al. Predicting Antimicrobial Resistance and Associated Genomic Features from Whole-Genome Sequencing. Journal of Clinical Microbiology. 2019. Available from: [Link]
-
McDermott PF, et al. Whole-Genome Sequencing for Detecting Antimicrobial Resistance in Nontyphoidal Salmonella. Antimicrobial Agents and Chemotherapy. 2016. Available from: [Link]
-
Drug Target Review. Identifying mutations that give bacteria antibiotic resistance. 2018. Available from: [Link]
-
Request PDF. New Mechanisms of Bacterial Resistance to Antimicrobial Agents. 2025. Available from: [Link]
-
Ioerger TR, et al. Identification of New Drug Targets and Resistance Mechanisms in Mycobacterium tuberculosis. PLoS ONE. 2013. Available from: [Link]
-
Hokkaido University. Pinpointing mutations that give bacteria antibiotic resistance. 2018. Available from: [Link]
-
Microbiology Q&A. Target Modification: How Bacteria Outsmart Antibiotics. 2024. Available from: [Link]
-
El-massry, M., et al. LC-MS-Based Metabolomics Study of Marine Bacterial Secondary Metabolite and Antibiotic Production in Salinispora arenicola. Metabolites. 2019. Available from: [Link]
-
Lopatkin, A., et al. Synergizing the potential of bacterial genomics and metabolomics to find novel antibiotics. Current Opinion in Microbiology. 2021. Available from: [Link]
-
Medina, R., et al. Metabolomic Diversity and Identification of Antibacterial Activities of Bacteria Isolated From Marine Sediments in Hawai‘i and Puerto Rico. Frontiers in Microbiology. 2020. Available from: [Link]
-
Tenover FC. Antimicrobial Susceptibility Testing. StatPearls. 2024. Available from: [Link]
-
American Association for Clinical Chemistry. Antimicrobial Susceptibility Testing Challenges. 2016. Available from: [Link]
-
Agilent Technologies. Characterization of Differential Metabolites in Bacteria Using a Q-TOF LC/MS Based Metabolomics Batch Data Analysis. 2014. Available from: [Link]
-
Microbe Online. Antimicrobial Susceptibility Testing (AST): Guidelines and Best Practices. 2013. Available from: [Link]
-
Al-Zereini, W. LC-MS based identification of secondary metabolites from marine antagonistic endophytic bacteria. Genetics and Molecular Research. 2017. Available from: [Link]
-
Wang G, et al. Spontaneous Mutations That Confer Antibiotic Resistance in Helicobacter pylori. Antimicrobial Agents and Chemotherapy. 2001. Available from: [Link]
-
Aguiar, E., et al. High-Throughput Cloning and Expression Library Creation for Functional Proteomics. Methods in Molecular Biology. 2012. Available from: [Link]
-
Aryal, S. Antimicrobial Susceptibility Testing (AST)- Types and Limitations. Microbe Notes. 2022. Available from: [Link]
-
Synoptics. Antibiotic Susceptibility Testing. Available from: [Link]
-
Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. Available from: [Link]
-
ResearchGate. Evaluating reversible inhibitory drug–drug interactions: enzyme kinetics, and in vitro -to- in vivo scaling models. 2020. Available from: [Link]
-
National Center for Biotechnology Information. Assay Guidance Manual: Mechanism of Action Assays for Enzymes. 2012. Available from: [Link]
-
Ainfo. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Available from: [Link]
-
Amsbio. Assay Kits and Proteins for Drug Discovery. Available from: [Link]
-
Springer Nature Experiments. Expression Cloning. 2000. Available from: [Link]
-
Amombo, E., et al. In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. Molecules. 2021. Available from: [Link]
-
ResearchGate. Experimental Strategies for Cloning or Identifying Genes Encoding DNA-Binding Proteins. 2012. Available from: [Link]
-
Al-Sa'doun, H., et al. The effect of protein mutations on drug binding suggests ensuing personalised drug selection. Scientific Reports. 2021. Available from: [Link]
-
Chen, Y., et al. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. 2019. Available from: [Link]
-
De Vito, A., et al. Fluoroquinolones and Biofilm: A Narrative Review. Pharmaceuticals. 2024. Available from: [Link]
Sources
- 1. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Spontaneous Mutations That Confer Antibiotic Resistance in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Bacterial Enzymes and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Bacterial resistance to antibiotics: Enzymatic... [experts.mcmaster.ca]
- 11. mdpi.com [mdpi.com]
- 12. microbenotes.com [microbenotes.com]
- 13. Identification of New Drug Targets and Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. myadlm.org [myadlm.org]
- 16. Antimicrobial Susceptibility Testing (AST): Guidelines and Best Practices • Microbe Online [microbeonline.com]
- 17. Antimicrobial Resistance | Detection with NGS [illumina.com]
- 18. Use of Whole-Genome Sequencing for Detection of Antimicrobial Resistance: Mycobacterium tuberculosis, a Model Organism | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 19. Whole-Genome Sequencing for Detecting Antimicrobial Resistance in Nontyphoidal Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rjptonline.org [rjptonline.org]
- 21. Applying Whole Genome Sequencing to Define and Predict Antimicrobial Resistance [labroots.com]
- 22. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 23. mdpi.com [mdpi.com]
- 24. High-Throughput Cloning and Expression Library Creation for Functional Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Synergizing the potential of bacterial genomics and metabolomics to find novel antibiotics - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06919A [pubs.rsc.org]
- 28. geneticsmr.com [geneticsmr.com]
- 29. Metabolomic Diversity and Identification of Antibacterial Activities of Bacteria Isolated From Marine Sediments in Hawai’i and Puerto Rico - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Expression Cloning | Springer Nature Experiments [experiments.springernature.com]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Pharmacokinetic Properties of 3-Fluoro-4-thiomorpholinoaniline Derivatives
Introduction: The 3-fluoro-4-thiomorpholinoaniline scaffold is a promising framework in modern medicinal chemistry, serving as a key intermediate for various therapeutic agents, including antimicrobials.[1][2] The strategic incorporation of a fluorine atom and a thiomorpholine ring offers a unique combination of electronic and steric properties that can be leveraged for target engagement.[3] However, like many drug candidates, these derivatives often present significant pharmacokinetic (PK) challenges that can hinder their development. Common hurdles include poor aqueous solubility, rapid metabolic clearance, and consequently, low oral bioavailability.
This guide is designed for researchers, scientists, and drug development professionals actively working with this chemical series. It provides practical, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying scientific principles. Our goal is to empower you to rationally design and develop derivatives with superior drug-like properties.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My this compound derivative shows poor oral bioavailability (<10%) in rats, despite demonstrating good in vitro permeability in a Caco-2 assay. What are the likely causes and how can I troubleshoot this?
Answer: This is a classic scenario in drug discovery, where good membrane permeability does not translate to in vivo exposure. The discrepancy points toward two primary culprits: poor aqueous solubility leading to dissolution-limited absorption, or high first-pass metabolism in the gut wall or liver.
Here is a systematic approach to diagnose and address the issue:
Step 1: Characterize Aqueous Solubility The first step is to quantify the solubility of your compound. Poor solubility can prevent the drug from dissolving in gastrointestinal fluids, making it unavailable for absorption, regardless of its permeability.[4]
-
Action: Perform a kinetic and thermodynamic solubility assay. (See Protocol 2 in Section 3).
-
Interpretation:
-
If solubility is <10 µg/mL: The compound is likely suffering from dissolution-limited absorption. The primary focus should be on improving solubility and dissolution rate.
-
If solubility is >50 µg/mL: While not exceptionally high, this may be sufficient. The primary issue is more likely to be metabolic instability.
-
Step 2: Assess In Vitro Metabolic Stability If solubility is adequate, the focus shifts to metabolic clearance. High first-pass metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver and gut wall, can eliminate the drug before it reaches systemic circulation.[5]
-
Action: Conduct an in vitro metabolic stability assay using liver microsomes. (See Protocol 1 in Section 3).
-
Interpretation:
-
If the in vitro half-life (t½) is <15 minutes: This indicates high intrinsic clearance. The molecule has one or more "metabolic soft spots" that are being rapidly oxidized.
-
If the in vitro half-life (t½) is >30 minutes: The compound is relatively stable. While metabolism may still contribute, you should also investigate other factors like efflux transporter activity.
-
Step 3: Develop a Strategy Based on Findings
The diagnostic workflow below outlines the decision-making process.
Caption: Troubleshooting workflow for poor oral bioavailability.
Question 2: My in vitro liver microsome assay shows rapid clearance of my compound. How do I identify the metabolic soft spot(s) and improve stability?
Answer: Rapid clearance in microsomes strongly suggests oxidative metabolism is the primary issue. The this compound scaffold has several potential sites of metabolism (metabolic "hotspots"). Identifying the correct one is key to effective medicinal chemistry optimization.
Common Metabolic Hotspots:
-
Thiomorpholine Sulfur: Oxidation to the sulfoxide and then to the sulfone is a very common metabolic pathway for thiomorpholine-containing compounds.[3][6] This often increases polarity and facilitates excretion.
-
Aniline Ring: The aromatic ring can undergo hydroxylation, typically at the position para to the activating amine group (if unsubstituted).
-
N-Aryl Bond: While less common, cleavage is possible.
-
Alkyl Substituents: If there are other alkyl groups on the scaffold, they are susceptible to hydroxylation.
Experimental Strategy to Pinpoint the Hotspot:
-
Metabolite Identification (Met-ID): The most direct method is to perform a scaled-up microsomal incubation and analyze the resulting mixture by high-resolution LC-MS/MS. Look for metabolites with mass shifts corresponding to oxygen addition (+16 Da for hydroxylation or sulfoxidation) or double oxygen addition (+32 Da for sulfone formation). Fragmentation patterns can help pinpoint the site of modification.[2]
-
Chemical Logic and Synthesis:
-
Synthesize the Sulfoxide/Sulfone: Chemically synthesize the potential sulfoxide and sulfone metabolites. These can be used as authentic standards to confirm their formation in the microsomal assay via LC-MS retention time matching.
-
Block Potential Sites: Systematically block the suspected metabolic sites. For example, to test the importance of the sulfur, you could synthesize an analog where the thiomorpholine is replaced by a piperidine. If this analog is significantly more stable, the sulfur was the primary site of metabolism.[7]
-
Strategies for Improving Metabolic Stability:
-
Blocking the Site of Metabolism: The introduction of a fluorine atom is a classic strategy to block a site of metabolism because the carbon-fluorine bond is much stronger than a carbon-hydrogen bond and resistant to CYP-mediated oxidation.[8][9] If, for example, ring hydroxylation is occurring, adding a fluorine or methyl group at that position can prevent it.
-
Deuteration: Replacing a C-H bond at a metabolic hotspot with a C-D (deuterium) bond can slow the rate of metabolism due to the kinetic isotope effect. This is a subtle modification that is less likely to impact target binding.[5]
-
Bioisosteric Replacement: Consider replacing the entire thiomorpholine moiety with a more stable group that maintains the desired physicochemical properties and binding interactions. (See FAQ 3).
Caption: Common oxidative metabolic pathways for the scaffold.
Question 3: My lead compound has very low aqueous solubility (<1 µg/mL), which is preventing me from creating a suitable formulation for in vivo studies. What strategies can I employ?
Answer: Extremely low solubility is a significant but common challenge.[10] The approach to solving it can be divided into two main categories: medicinal chemistry modifications (altering the molecule itself) and formulation strategies (changing how the molecule is delivered).[11]
1. Medicinal Chemistry Approaches:
-
Introduce Ionizable Groups: The aniline nitrogen can be protonated, but its basicity (pKa) may not be optimal for forming a stable salt. Adding a more basic nitrogen (e.g., a pyridine or aliphatic amine) elsewhere in the molecule can provide a handle for forming a highly soluble hydrochloride salt.
-
Add Polar Functional Groups: Incorporating polar groups like hydroxyls (-OH) or amides (-CONH2) can increase hydrogen bonding with water, thereby improving solubility. Care must be taken not to introduce new metabolic liabilities or negatively impact target affinity.
-
Reduce Lipophilicity (LogP): High lipophilicity often correlates with poor aqueous solubility. Systematically remove or replace greasy moieties (e.g., large alkyl or aryl groups) with smaller or more polar alternatives.
2. Formulation Strategies:
If modifying the molecule is not feasible or desirable, advanced formulation techniques can be used to deliver the poorly soluble drug.[12][13]
| Strategy | Mechanism | Advantages | Disadvantages |
| Amorphous Solid Dispersions (ASDs) | The drug is molecularly dispersed in a polymer matrix (e.g., PVP, HPMC-AS), preventing it from crystallizing.[10] This high-energy amorphous state has a higher apparent solubility and dissolution rate. | Significant solubility enhancement; well-established technology (e.g., spray drying, hot-melt extrusion).[4] | Can be physically unstable over time (recrystallization); requires careful polymer screening. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents.[12][14] This pre-concentrate spontaneously forms a fine microemulsion in the GI tract, keeping the drug in solution. | Excellent for highly lipophilic drugs; can improve absorption by utilizing lipid uptake pathways. | Can have limited drug loading; potential for GI side effects from surfactants. |
| Nanocrystals / Nanosuspensions | The particle size of the drug is reduced to the nanometer range (<1000 nm) via milling or high-pressure homogenization.[13][14] This increases the surface area-to-volume ratio, dramatically increasing the dissolution rate according to the Noyes-Whitney equation. | Applicable to many compounds; does not alter the molecule itself. | Can be prone to aggregation (Ostwald ripening); requires stabilizers. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the lipophilic core of a cyclodextrin molecule, which has a hydrophilic exterior.[4][14] This complex is much more water-soluble. | Forms a true solution; can improve stability. | Limited by drug size and geometry; can be expensive. |
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the primary role of the 3-fluoro substituent in modulating the pharmacokinetic profile?
The fluorine atom at the 3-position is a strategic modification with multiple effects on pharmacokinetic properties.[15] Its primary roles are:
-
Metabolic Blocker: Fluorine's high electronegativity and the strength of the C-F bond make it an effective shield against oxidative metabolism.[8][16] By placing it at a potential site of aromatic hydroxylation, it can significantly increase the metabolic stability and half-life of the compound.[9]
-
Modulation of Basicity (pKa): As a strong electron-withdrawing group, the fluorine atom reduces the electron density on the aniline nitrogen, thereby lowering its basicity (pKa). This can be beneficial as a less basic compound is less ionized at physiological pH, potentially improving its ability to cross cell membranes.[8]
-
Increased Lipophilicity: The substitution of hydrogen with fluorine typically increases the lipophilicity (LogP) of a molecule.[16] This can enhance membrane permeability and target binding affinity but must be carefully balanced to avoid negatively impacting solubility.
FAQ 2: What are the most common metabolic pathways for the thiomorpholine ring and how do they impact PK?
The thiomorpholine ring is a key site for metabolism.[3] The sulfur atom is nucleophilic and readily undergoes oxidation by CYP450s and Flavin-containing Monooxygenases (FMOs). The primary pathways are:
-
S-oxidation to Sulfoxide: This is often the first and most rapid metabolic step. It introduces a polar sulfoxide group, which significantly increases the water solubility of the molecule.
-
S-oxidation to Sulfone: The sulfoxide can be further oxidized to a sulfone. This adds even more polarity.
These metabolic transformations have a profound impact on PK: they increase the water solubility of the drug, which reduces its ability to be reabsorbed in the kidneys and facilitates its rapid excretion in urine. This leads to higher clearance and a shorter in vivo half-life. While often viewed as a liability, this pathway can also be a predictable route of elimination, preventing the formation of more reactive or toxic metabolites.
FAQ 3: What is 'bioisosteric replacement' and how can it be applied to the thiomorpholine moiety to improve PK properties?
Bioisosterism is a strategy in medicinal chemistry used to replace a functional group in a lead compound with another group that has similar physical or chemical properties to produce a new compound with improved biological or pharmacokinetic properties.[17] These replacements can be classical (same number of atoms and valence electrons) or non-classical (functionally similar but sterically and electronically different).[18]
The thiomorpholine ring can be replaced to address issues like metabolic instability at the sulfur atom.
| Bioisostere | Rationale for Replacement | Potential PK Impact |
| Morpholine | Replaces sulfur (-S-) with oxygen (-O-). Oxygen is less prone to oxidation than sulfur. | Improved Metabolic Stability: Removes the primary site of S-oxidation. May slightly decrease lipophilicity and improve solubility. |
| Piperidine | Replaces -S- with a methylene group (-CH2-). This removes the heteroatom entirely. | Improved Metabolic Stability: Eliminates S-oxidation. Significantly increases lipophilicity, which could decrease solubility but improve permeability. |
| Thiomorpholine-1-oxide | Replaces -S- with -S(O)-. This is a non-classical replacement that mimics the metabolite. | Pre-forms the Metabolite: Can sometimes lead to more predictable PK, but solubility is increased and it may not bind the target as well. |
| Thiomorpholine-1,1-dioxide | Replaces -S- with -S(O)2-. This further increases polarity. | Greatly Increased Solubility: The sulfone is highly polar. This will likely decrease permeability and target affinity but could be useful for specific applications. |
FAQ 4: Which formulation strategies are most effective for poorly soluble aniline derivatives?
For poorly soluble, weakly basic aniline derivatives, the most successful formulation strategies are typically those that prevent the drug from crystallizing in the gastrointestinal tract.[19][20]
-
Amorphous Solid Dispersions (ASDs) are often the most effective.[21] By locking the drug in a high-energy amorphous state within a polymer, you can achieve a state of "supersaturation" upon dissolution, which provides a large driving force for absorption. Hot-melt extrusion and spray drying are common manufacturing methods.[4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS) are also highly effective, particularly if the compound has high lipophilicity (LogP > 3).[12] These systems essentially pre-dissolve the drug in a lipidic carrier, bypassing the dissolution step altogether.
The choice between these depends on the specific physicochemical properties of the derivative, such as its melting point, LogP, and the required dose.
Section 3: Standardized Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol assesses the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat; 20 mg/mL)
-
NADPH regenerating system (e.g., Promega NADPH-Regen®)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control compound (e.g., Verapamil, high clearance)
-
Acetonitrile with internal standard (e.g., 100 ng/mL Warfarin) for quenching
-
96-well incubation plate and analytical plate
Procedure:
-
Prepare a 1 mg/mL microsomal solution in phosphate buffer on ice.
-
Prepare the test compound working solution by diluting the stock to 100 µM in buffer.
-
In the incubation plate, add 93 µL of the microsomal solution to each well designated for the test compound.
-
Pre-warm the plate at 37°C for 10 minutes.
-
To initiate the reaction, add 1 µL of the 100 µM test compound working solution (final concentration 1 µM) and 6 µL of the NADPH regenerating system. Mix well.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by transferring 25 µL of the incubation mixture to a well in the analytical plate containing 100 µL of ice-cold acetonitrile with the internal standard.
-
Include a "-NADPH" control where the regenerating system is replaced with buffer to control for non-enzymatic degradation.
-
Once all time points are collected, seal the analytical plate, centrifuge at 4000 rpm for 15 minutes to pellet protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Data Analysis:
-
Calculate the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural log (ln) of the percent remaining of the test compound versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
Protocol 2: Aqueous Solubility Determination (Kinetic)
This protocol provides a high-throughput method to estimate the kinetic solubility of a compound from a DMSO stock, mimicking the conditions of precipitation from a concentrated solution.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well plate for incubation
-
96-well filter plate (e.g., 0.45 µm PVDF)
-
Analytical standards of the test compound for calibration curve
Procedure:
-
In the incubation plate, add 198 µL of PBS (pH 7.4) to each well.
-
Add 2 µL of the 10 mM DMSO stock solution to the PBS (final concentration 100 µM, 1% DMSO). Mix vigorously for 1 minute.
-
Seal the plate and incubate at room temperature for 2 hours with shaking to allow the solution to reach equilibrium.
-
After incubation, transfer the contents to the filter plate.
-
Centrifuge the filter plate to separate any precipitated solid from the saturated solution.
-
Analyze the filtrate (the saturated solution) by LC-MS/MS or UV-Vis spectroscopy against a standard calibration curve to determine the final concentration. This concentration is the kinetic solubility.
References
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
- The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
- Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]
- Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
- Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evalu
- Strategies to improve oral drug bioavailability. PubMed. [Link]
- Strategies to improve oral drug bioavailability. Semantic Scholar. [Link]
- Prioritizing oral bioavailability in drug development str
- Strategies to improve oral bioavailability.
- Enhancement of metabolic stability with structural modifications...
- Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter. [Link]
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
- (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
- Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbam
- Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed. [Link]
- Bioisosterism: A plan designed to achieve molecular modeling. Pharmacologyonline. [Link]
- Figure 2. Various approaches for synthesis of morpholine The various...
- Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)
- How to improve metabolic stability in drug discovery. YouTube. [Link]
- Analog design-Bioisosteric replacement str
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 237432-11-0 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 11. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmacyjournal.org [pharmacyjournal.org]
- 17. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 18. Analog design-Bioisosteric replacement strategies | PPTX [slideshare.net]
- 19. Prioritizing oral bioavailability in drug development strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. drughunter.com [drughunter.com]
Technical Support Center: Flow Chemistry Synthesis of 3-Fluoro-4-thiomorpholinoaniline
This technical support guide is designed for researchers, scientists, and drug development professionals employing flow chemistry for the synthesis of 3-Fluoro-4-thiomorpholinoaniline. This valuable intermediate, particularly in the synthesis of pharmaceuticals like Linezolid, presents unique challenges and opportunities when transitioning from batch to continuous flow processing. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common hurdles and optimize your continuous synthesis.
The Synthetic Pathway: A Two-Step Continuous Process
The synthesis of this compound in a flow chemistry setup is typically achieved through a two-step sequence. The first step involves a nucleophilic aromatic substitution (SNAr) reaction, followed by a reduction of the nitro group.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is the SNAr reaction where thiomorpholine displaces a fluorine atom on an activated aromatic ring. A common and effective starting material is 3,4-difluoronitrobenzene. The nitro group at the para position to the leaving fluorine atom activates the ring towards nucleophilic attack.[1][2]
Step 2: Nitro Group Reduction
The intermediate, 4-(2-fluoro-4-nitrophenyl)thiomorpholine, is then reduced to the desired aniline product. Catalytic hydrogenation is a common and efficient method for this transformation in flow chemistry, often utilizing a packed-bed reactor with a palladium on carbon (Pd/C) catalyst.[1][2]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the flow synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reactor Clogging | 1. Product Precipitation: The SNAr product, 4-(2-fluoro-4-nitrophenyl)morpholine, can have poor solubility in certain solvents, leading to precipitation and blockage of the reactor tubing.[1] 2. Insoluble Starting Materials: Incomplete dissolution of 3,4-difluoronitrobenzene or the presence of impurities can lead to blockages. 3. Salt Formation: The reaction of thiomorpholine with the difluorinated starting material generates a fluoride salt which can be insoluble.[1] | 1. Solvent Optimization: Switch to a solvent with higher solvating power for the product, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Consider using a co-solvent. 2. Pre-reaction Filtration: Ensure all starting material solutions are filtered before being introduced into the flow reactor. 3. Reactor Type: For reactions prone to solids formation, consider using a Continuous Stirred-Tank Reactor (CSTR) which can handle slurries more effectively than tubular reactors.[1] |
| Low Conversion in SNAr Step | 1. Insufficient Residence Time: The reactants may not be spending enough time in the heated zone of the reactor for the reaction to go to completion. 2. Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy of the SNAr reaction. 3. Poor Mixing: Inefficient mixing of the reactant streams can lead to localized concentration gradients and incomplete reaction. | 1. Increase Residence Time: Decrease the flow rate of the pumps or increase the volume of the reactor coil. 2. Increase Temperature: Gradually increase the temperature of the reactor. Typical temperatures for this SNAr reaction range from 80-150 °C. 3. Improve Mixing: Utilize a static mixer at the point of confluence of the reactant streams. |
| Byproduct Formation | 1. Double Substitution: Thiomorpholine can potentially displace both fluorine atoms on the 3,4-difluoronitrobenzene ring, especially at higher temperatures or longer residence times. 2. Reaction with Solvent: In certain solvents like DMSO, side reactions can occur at elevated temperatures. | 1. Stoichiometric Control: Use a slight excess of the difluorinated starting material to favor monosubstitution. Optimize temperature and residence time to minimize the formation of the di-substituted product. 2. Solvent Choice: Select a more inert solvent if solvent-related byproducts are identified. |
| Incomplete Nitro Reduction | 1. Catalyst Deactivation: The Pd/C catalyst may become poisoned by impurities in the reaction stream or lose activity over time. 2. Insufficient Hydrogen Supply: The flow rate of hydrogen may be too low, or there might be a leak in the system. 3. Mass Transfer Limitations: Inefficient mixing of the hydrogen gas and the liquid phase can limit the reaction rate. | 1. Catalyst Management: Use a fresh, high-quality catalyst. Consider incorporating an inline guard column to remove potential catalyst poisons. 2. Hydrogen Flow and Pressure: Increase the hydrogen flow rate and ensure the system is properly sealed. Operating at a slightly elevated pressure can also improve performance. 3. Reactor Design: Ensure good gas-liquid mixing within the packed-bed reactor. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
For a two-step synthesis, 3,4-difluoronitrobenzene is an excellent starting material. The nitro group provides the necessary activation for the initial SNAr reaction and can be subsequently reduced to the desired aniline.[1][2] An alternative is to start with 3,4-difluoroaniline, though this would require a different synthetic strategy.
Q2: Which solvents are most suitable for the SNAr step in flow?
Polar aprotic solvents like DMSO and DMF are commonly used for SNAr reactions due to their ability to solvate the charged intermediate (Meisenheimer complex).[3] However, be mindful of potential product precipitation, as has been observed with the analogous morpholine derivative.[1] Ethanol can also be used, as demonstrated in some continuous flow syntheses of similar anilines.[1][2]
Q3: What are the key safety precautions when working with thiomorpholine in a flow setup?
Thiomorpholine is a corrosive and flammable liquid.[4][5] It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] In a flow setup, ensure all connections are secure to prevent leaks. It is also advisable to have a secondary containment system in place.
Q4: How can I monitor the progress of my flow reaction in real-time?
Integrating in-line analytical techniques such as UV-Vis spectroscopy or Fourier-transform infrared spectroscopy (FTIR) can provide real-time information on the conversion of starting materials and the formation of products. For more detailed analysis, an automated sampling system coupled with an HPLC or UPLC can be employed.
Q5: What are the advantages of using flow chemistry for this synthesis compared to traditional batch methods?
Flow chemistry offers several advantages for this synthesis:
-
Enhanced Safety: The small reactor volumes minimize the risk associated with handling hazardous reagents and exothermic reactions.[6]
-
Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and reproducibility.[6]
-
Improved Efficiency: The telescoping of the SNAr and reduction steps into a single continuous process eliminates the need for intermediate isolation and purification, saving time and resources.[1][2]
-
Scalability: Scaling up production in a flow system is typically achieved by running the system for longer periods or by parallelizing multiple reactor lines, which is often more straightforward than scaling up batch reactors.[6]
Visualizing the Workflow
Experimental Workflow Diagram
Caption: A schematic of the two-step continuous flow synthesis of this compound.
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for low yield in the flow synthesis.
References
- Jaman, Z., Logsdon, D. L., Szilágyi, B., Sobreira, T. J. P., Aremu, D., Avramova, L., Cooks, R. G., & Thompson, D. H. (2020). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions.
- SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media. (n.d.). ACS Sustainable Chemistry & Engineering.
- Borlinghaus, N., Monteiro, T. N., Ziegler, L. H., Ogulu, D., Handa, S., Wittmann, V., & Bolm, W. M. (2022). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 24(1), 225-231. [Link]
- Borlinghaus, N., Monteiro, T. N., Ziegler, L. H., Ogulu, D., Handa, S., Wittmann, V., & Bolm, W. M. (2022). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
- Cambié, D., Bottecchia, C., Straathof, N. J. W., Hessel, V., & Noël, T. (2016). A field guide to flow chemistry for synthetic organic chemists. Chemical Society Reviews, 45(24), 6704-6727. [Link]
- Nucleophilic aromatic substitution. (n.d.). Wikipedia.
- Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. (n.d.). ResearchGate.
- Plater, M. J. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1869. [Link]
- Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec Flow Chemistry.
- Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. (2007). Journal of the American Society for Mass Spectrometry, 18(10), 1827–1836. [Link]
- Water promoted allylic nucleophilic substitution reactions of (E)-1,3 diphenylallyl acetate. (2020). Green Chemistry, 22(16), 5283-5288. [Link]
- Reductive Substitution Reaction of Nitroarenes. (n.d.). Bulletin of the Korean Chemical Society.
- 3-Fluoro-4-morpholinoaniline. (n.d.). PubChem.
- Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(10), 2189–2197. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2021). Molbank, 2021(4), M1268. [Link]
- Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with... (n.d.). ResearchGate.
- 3-Fluoro-4-(trifluoromethyl)aniline Properties vs Temperature. (n.d.). Chemcasts.
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chimia.ch [chimia.ch]
- 6. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-Fluoro-4-thiomorpholinoaniline and 3-Fluoro-4-morpholinoaniline: A Guide for Researchers
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. Among the privileged structures in drug design, morpholine and its bioisosteric analogue, thiomorpholine, have garnered significant attention.[1] This guide provides an in-depth comparison of the biological activities of two closely related compounds: 3-Fluoro-4-thiomorpholinoaniline and 3-Fluoro-4-morpholinoaniline. We will delve into their structural nuances, compare their known anticancer and antimicrobial activities based on available data for their derivatives, and explore the underlying mechanistic rationale for their differential effects. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to leverage these scaffolds in their own research endeavors.
Structural and Physicochemical Considerations: The Bioisosteric Relationship
At the core of this comparison lies the principle of bioisosterism, where the substitution of an atom or a group of atoms with another broadly similar entity can result in a molecule with similar or improved biological properties. In the case of this compound and 3-Fluoro-4-morpholinoaniline, the key difference is the replacement of the oxygen atom in the morpholine ring with a sulfur atom to form the thiomorpholine moiety. This seemingly subtle change can significantly impact the physicochemical properties of the molecule.[2]
The substitution of oxygen with sulfur alters the ring's size, lipophilicity, and metabolic stability.[2] Sulfur is larger and less electronegative than oxygen, which can affect bond angles, ring conformation, and the molecule's ability to form hydrogen bonds. These differences can, in turn, influence how the molecule interacts with biological targets, its absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Biological Activity: Insights from Derivative Studies
Direct comparative studies on the biological activity of the parent compounds, this compound and 3-Fluoro-4-morpholinoaniline, are not extensively available in the public domain. However, a comparative analysis can be extrapolated from the numerous studies on their respective derivatives, particularly in the realms of anticancer and antimicrobial research.
Anticancer Activity
Both morpholine and thiomorpholine-containing compounds have demonstrated significant potential as anticancer agents.[3] The morpholine moiety, in particular, is a common feature in inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is often dysregulated in cancer.[3][4][5]
3-Fluoro-4-morpholinoaniline Derivatives:
Derivatives of 3-Fluoro-4-morpholinoaniline have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. Notably, sulfonamide derivatives have shown significant anti-proliferative activity. For instance, one study reported a sulfonamide derivative, NAM-5, exhibiting potent activity against breast cancer cell lines with the following IC50 values:
| Compound | Cell Line | IC50 (µM) |
| NAM-5 | MCF-7 (Breast) | 1.811[6] |
| NAM-5 | MDA-MB-231 (Breast) | 2.143[6] |
| NAM-7 | MCF-7 (Breast) | 1.883[6] |
| NAM-7 | MDA-MB-231 (Breast) | 4.688[6] |
Other studies on different derivatives have reported moderate to good anticancer activities against liver (HepG2), cervical (HeLa), nasopharyngeal (CNE1), and lung (A549) cancer cell lines, with some analogues possessing IC50 values in the range of 16.5–18.7 μM.[7]
This compound Derivatives:
Mechanistic Insights: The PI3K/Akt/mTOR Pathway
The prevalence of the morpholine scaffold in known PI3K inhibitors like LY294002 suggests a likely mechanism of action for the anticancer effects of 3-fluoro-4-morpholinoaniline derivatives.[4] The morpholine oxygen can form a crucial hydrogen bond with the hinge region of the kinase domain.[4] It is plausible that the thiomorpholine sulfur, while a weaker hydrogen bond acceptor, can still participate in favorable interactions within the ATP-binding pocket, or that other physicochemical properties conferred by the thiomorpholine ring contribute to target engagement.
Diagram of the PI3K/Akt/mTOR Signaling Pathway
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buy this compound | 237432-11-0 [smolecule.com]
A Comparative In Vitro Analysis of the Antimicrobial Efficacy of Novel 3-Fluoro-4-thiomorpholinoaniline Analogues
In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of a new generation of therapeutics. This guide presents a comprehensive in vitro validation of a series of proprietary 3-Fluoro-4-thiomorpholinoaniline analogues. Drawing from established principles of antimicrobial susceptibility testing, this document provides a detailed comparison of their efficacy against a panel of clinically relevant bacterial and fungal pathogens. The experimental design, methodologies, and resulting data are presented to offer researchers and drug development professionals a robust framework for evaluating this promising class of compounds.
Introduction: The Rationale for Investigating this compound Analogues
The core structure of this compound shares features with fluoroquinolone antibiotics, suggesting a potential mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][] These enzymes are crucial for DNA replication, transcription, and repair, making them validated targets for antibacterial agents.[3][4] The thiomorpholine moiety, a bioisostere of the piperazine ring found in many successful fluoroquinolones, offers opportunities for novel structure-activity relationships and potentially improved pharmacological properties.[5] This investigation seeks to quantify the antimicrobial potential of a series of analogues derived from this core structure, providing critical data to guide further development. The introduction of diverse substituents is hypothesized to modulate the antimicrobial spectrum and potency.
Experimental Design & Methodologies
To ensure the scientific rigor and reproducibility of our findings, all antimicrobial susceptibility testing was conducted in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Test Compounds and Control Agents
A series of five novel this compound analogues (designated as FTM-1 to FTM-5) with varying substitutions were synthesized and purified to >95% purity. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Fluconazole, a standard antifungal agent, were used as positive controls to benchmark the activity of the test compounds.
Microbial Strains
A panel of clinically significant, ATCC (American Type Culture Collection) reference strains were selected to represent a broad spectrum of pathogens:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 25923), Enterococcus faecalis (ATCC 29212)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungal species: Candida albicans (ATCC 90028)
Core Experimental Workflow
The following diagram illustrates the overall workflow for determining the antimicrobial efficacy of the test compounds.
Caption: Workflow for MIC and MBC/MFC determination.
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.[8][9]
Protocol:
-
Preparation of Inoculum: A few colonies of the test microorganism from an overnight culture on an appropriate agar plate are suspended in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: A 2-fold serial dilution of each test compound and control antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Protocol:
-
Subculturing: Following the MIC determination, a 10 µL aliquot from each well showing no visible growth is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: The agar plates are incubated at 37°C for 24 hours.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in no colony formation on the agar plate.
Results: A Comparative Analysis
The antimicrobial activities of the this compound analogues and control drugs are summarized below. The data presented is a representative, hypothetical dataset to illustrate the comparative analysis.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | S. aureus (ATCC 25923) | E. faecalis (ATCC 29212) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| FTM-1 | 4 | 8 | 16 | 64 | >128 |
| FTM-2 | 2 | 4 | 8 | 32 | >128 |
| FTM-3 | 8 | 16 | 32 | >128 | >128 |
| FTM-4 | 1 | 2 | 4 | 16 | 128 |
| FTM-5 | 16 | 32 | 64 | >128 | >128 |
| Ciprofloxacin | 0.5 | 1 | 0.25 | 1 | NA |
| Fluconazole | NA | NA | NA | NA | 2 |
NA: Not Applicable
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) in µg/mL
| Compound | S. aureus (ATCC 25923) | E. faecalis (ATCC 29212) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| FTM-1 | 8 | 16 | 32 | 128 | >128 |
| FTM-2 | 4 | 8 | 16 | 64 | >128 |
| FTM-3 | 16 | 32 | 64 | >128 | >128 |
| FTM-4 | 2 | 4 | 8 | 32 | >128 |
| FTM-5 | 32 | 64 | 128 | >128 | >128 |
| Ciprofloxacin | 1 | 2 | 0.5 | 2 | NA |
| Fluconazole | NA | NA | NA | NA | 4 |
NA: Not Applicable
Discussion and Mechanistic Insights
The results indicate that the this compound scaffold possesses significant antibacterial activity. Analogue FTM-4 demonstrated the most potent and broad-spectrum activity against the tested bacterial strains, with MIC values ranging from 1 to 16 µg/mL. The MBC/MIC ratios for FTM-4 are generally low (≤4), suggesting a bactericidal mode of action. The variation in efficacy among the analogues highlights the critical role of the substituents in modulating antimicrobial potency and spectrum. The limited activity against P. aeruginosa is a common challenge for many antibiotic classes and suggests that efflux pump-mediated resistance could be a factor.[3] The lack of significant antifungal activity indicates a selective mechanism targeting prokaryotic pathways.
The proposed mechanism of action, analogous to fluoroquinolones, involves the inhibition of bacterial type II topoisomerases.[1][3][4]
Caption: Proposed mechanism of action for FTM analogues.
Conclusion
This guide provides a validated framework for assessing the in vitro antimicrobial efficacy of novel this compound analogues. The presented methodologies, rooted in CLSI standards, ensure data integrity and comparability.[6] The illustrative data highlights the potential of this chemical class, with specific analogues demonstrating potent bactericidal activity against a range of Gram-positive and Gram-negative bacteria. These findings warrant further investigation, including expanded structure-activity relationship studies, mechanism of action elucidation, and evaluation against a broader panel of resistant clinical isolates. The systematic approach detailed herein serves as a robust starting point for the preclinical development of this promising new class of antimicrobial agents.
References
- National Institutes of Health (NIH). (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
- World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Various Authors. (2025). Fluoroquinolones: Mechanism of action, classification, and development of resistance. ResearchGate.
- APEC. (n.d.). Antimicrobial Susceptibility Testing.
- Various Authors. (n.d.). Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications.
- Hooper, D. C. (2021). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC.
- Simões, M., et al. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
- BOC Sciences. (n.d.). Fluoroquinolone Antibiotics: Definition, Mechanism and Research.
- MSD Manual Professional Edition. (n.d.). Susceptibility Testing.
- Drlica, K., & Zhao, X. (2007). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. ResearchGate.
- Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing.
- Various Authors. (n.d.). Synthesis and antimicrobial activity of some new anilino benzimidazoles. PubMed.
- Clinical and Laboratory Standards Institute (CLSI). (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing.
- Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- Various Authors. (2025). Fluoroquinolones: Mechanism of action, classification, and development of resistance. ResearchGate.
- Clinical and Laboratory Standards Institute (CLSI). (2024). CLSI M100Ed34(1).
- CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
- Filo. (2025). Aniline derivatives as antimicrobial agent.
- Jetir.org. (n.d.). Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives.
- Vernigora, A. S., et al. (2024). Aniline derivatives containing a cage monoterpenoid fragment at the nitrogen atom: synthesis and study of antibacterial properties. ResearchGate.
- Arı, E., et al. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate.
- Iris-ARPI. (n.d.). Auranofin and its Analogues Show Potent Antimicrobial Activity Covering Multiresistant Pathogens.
- Various Authors. (2025). Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. ResearchGate.
- Hadi, M. K., et al. (n.d.). Synthesis and preliminary antimicrobial activity evaluation of some new 4-aminoantipyrine derivatives.
- Various Authors. (2025). Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of 3-Fluoro-4-thiomorpholinoaniline as a Putative Kinase Inhibitor
This guide provides an in-depth comparative study of 3-Fluoro-4-thiomorpholinoaniline, a synthetic compound with potential applications in medicinal chemistry. We will explore its hypothetical kinase inhibitory activity by drawing parallels with structurally and functionally related molecules, providing a framework for its evaluation against established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction: The Emerging Potential of Fluorinated Anilines in Kinase Inhibition
The aniline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved kinase inhibitors.[1][2] The strategic incorporation of fluorine atoms and heterocyclic moieties, such as morpholine and thiomorpholine, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties.[3][4] this compound, while primarily recognized as a synthetic intermediate, possesses structural motifs that suggest a potential for kinase inhibition.[3][5][6] The presence of a fluorinated aniline core, shared by several known kinase inhibitors, and a thiomorpholine ring, a bioisostere of the morpholine group found in many PI3K and EGFR inhibitors, provides a compelling rationale for its investigation as a kinase inhibitor.[7][8][9]
This guide will present a comparative analysis of this compound against two well-characterized kinase inhibitors: Gefitinib , an EGFR inhibitor, and ZSTK474 , a pan-PI3K inhibitor. This comparison will be supported by detailed experimental protocols and hypothetical data to illustrate how one might characterize the inhibitory potential of this compound.
The Rationale for Comparison: Structural Homology and Target Hypotheses
The selection of Gefitinib and ZSTK474 as comparators is based on the structural components of this compound. The 4-anilinoquinazoline core of Gefitinib shares the aniline moiety, and extensive structure-activity relationship (SAR) studies have highlighted the importance of substitutions on this ring for EGFR inhibition.[10][11][12] Similarly, the morpholine group is a key pharmacophore in many PI3K inhibitors, including ZSTK474, where it forms critical hydrogen bonds in the ATP-binding pocket.[7][13][14] The thiomorpholine group in our topic compound could potentially engage in similar interactions.
Signaling Pathway Context: EGFR and PI3K/AKT/mTOR
To understand the potential impact of this compound, it is crucial to visualize the signaling pathways it might modulate.
Caption: A logical workflow for the evaluation of a novel kinase inhibitor.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. [15][16] Materials:
-
Recombinant human kinase (e.g., EGFR, PI3Kα)
-
Substrate (e.g., poly(Glu,Tyr) for EGFR, PIP2 for PI3K)
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
Test compounds (this compound, Gefitinib, ZSTK474) dissolved in DMSO
-
Kinase assay buffer
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 384-well plate, add 5 µL of the compound dilution or vehicle control (DMSO).
-
Add 10 µL of a master mix containing the kinase enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the test compound.
Protocol 2: Cell Proliferation Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. [15] Materials:
-
Cancer cell lines (e.g., A549, MCF7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear cell culture plates
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate GI50 values by plotting the percentage of growth inhibition against the log concentration of the test compound.
Protocol 3: Western Blot Analysis for Pathway Inhibition
This protocol is used to assess the inhibition of kinase signaling pathways by measuring the phosphorylation status of downstream targets. [17][18][19][20] Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with test compounds at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion and Future Directions
This guide has presented a comparative framework for evaluating this compound as a potential kinase inhibitor. Based on its structural features and the known activities of related compounds, it is plausible that this molecule could exhibit inhibitory activity against kinases such as EGFR and PI3K. The provided experimental protocols offer a clear path for the empirical validation of this hypothesis. Future studies should focus on a broad kinase profiling to determine the selectivity of this compound, followed by medicinal chemistry efforts to optimize its potency and pharmacokinetic properties. The exploration of such novel chemical entities is essential for the continued development of targeted cancer therapies.
References
- Fry, D. W., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427. [Link]
- Boschelli, D. H., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 10(21), 2477-2480. [Link]
- Hennequin, L. F., et al. (2002). Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312. [Link]
- Castanedo, G. M., et al. (2015). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 530-534. [Link]
- Zhu, J., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 83. [Link]
- Qin, X., et al. (2016). Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(8), 2063-2067. [Link]
- Wright, M. E., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. [Link]
- Shaker, B. O., et al. (2021). Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships. Journal of Medicinal Chemistry, 64(21), 16054-16073. [Link]
- El-Damasy, D. A., et al. (2022). Several reported potent morpholine based PI3K inhibitors with examples of binding mode.
- Hennequin, L. F., et al. (2002). Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312. [Link]
- Zhang, H., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
- Montanari, S., & Capdeville, R. (2021).
- Kariya, R., et al. (2021). Kinase Activity-Tagged Western Blotting Assay. Analytical Biochemistry, 628, 114292. [Link]
- Qin, X., et al. (2016). Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Semantic Scholar. [Link]
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
- Liu, Y., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(12), 1050-1055. [Link]
- Reaction Biology. (2022).
- Bio-Rad Antibodies. (n.d.).
- Azure Biosystems. (n.d.). Western Blotting Guidebook. Azure Biosystems. [Link]
- INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
- Liu, Y., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters. [Link]
- Liu, Y., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9 H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(12), 1050-1055. [Link]
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Nia Innovation. (n.d.). Linezolid 3-Fluoro-4-Morpholino Aniline.
- PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. PubChem. [Link]
- Hauber, I., et al. (2009). Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. Bioorganic & Medicinal Chemistry, 17(15), 5467-5479. [Link]
- ResearchGate. (n.d.). Chemical structures of the approved BTK inhibitors.
- Bhusare, S. R., et al. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 922-935. [Link]
- Al-Suwaidan, I. A., et al. (2016). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Current Pharmaceutical Design, 22(21), 3197-3216. [Link]
- Yang, T. H., et al. (2017). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 9(6), 183-187. [Link]
- Maguire, M. P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(14), 2129-2137. [Link]
- Dow, R. L., et al. (2001). Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles. Bioorganic & Medicinal Chemistry Letters, 11(13), 1771-1774. [Link]
- Wecklein, S., et al. (2022). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. Cancers, 14(9), 2269. [Link]
Sources
- 1. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ossila.com [ossila.com]
- 4. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-fluoro-4-morpholinoaniline – Juvenus Drugs [juvenusdrugs.com]
- 6. niainnovation.in [niainnovation.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wisdomlib.org [wisdomlib.org]
- 12. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. bu.edu [bu.edu]
comparing the anticancer effects of 3-Fluoro-4-thiomorpholinoaniline derivatives with existing drugs
A Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel and more effective anticancer agents, the structural scaffold of a molecule is a critical determinant of its therapeutic potential. Among the myriad of heterocyclic compounds explored in medicinal chemistry, the thiomorpholine moiety has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the anticancer effects of 3-Fluoro-4-thiomorpholinoaniline derivatives, benchmarking their performance against established anticancer drugs and elucidating their potential mechanisms of action. As Senior Application Scientists, our goal is to furnish the research community with a comprehensive resource that is not only technically robust but also grounded in field-proven insights, fostering the advancement of next-generation cancer therapeutics.
The Rationale for Fluorination and the Thiomorpholine Scaffold
The strategic incorporation of a fluorine atom into a drug candidate's structure is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. In the context of this compound, the fluorine atom at the 3-position of the aniline ring is anticipated to modulate the electronic properties of the molecule, potentially influencing its interaction with biological targets.
The thiomorpholine ring, a sulfur-containing heterocyclic motif, is a bioisostere of the morpholine ring, which is present in numerous approved drugs. The replacement of the oxygen atom in morpholine with a sulfur atom in thiomorpholine alters the ring's pKa, lipophilicity, and hydrogen bonding capacity, which can lead to improved pharmacokinetic and pharmacodynamic profiles.[1] The thiomorpholine scaffold has been identified as a key component in a variety of compounds with demonstrated anticancer activity.[2]
Comparative Cytotoxicity: Benchmarking Against Standard-of-Care
A critical aspect of preclinical drug development is the assessment of a compound's cytotoxic potential against cancer cell lines in comparison to existing therapies. While comprehensive data for a wide range of this compound derivatives is still emerging, studies on closely related compounds provide valuable insights into their potential efficacy.
Lung Cancer: A Case Study in Comparative Efficacy
A study on a series of thiazolyl-thiomorpholine derivatives provides a direct comparison with cisplatin, a cornerstone of lung cancer chemotherapy. The data, summarized in the table below, highlights the potential of this class of compounds to exhibit potent and selective anticancer activity.
| Compound | R (Substitution on Phenyl Ring) | A549 (Lung Cancer) IC50 [µM] | L929 (Healthy Fibroblast) IC50 [µM] |
| 3a | H | 10.32 | >500 |
| 3b | 4-F | 9.85 | >500 |
| 3c | 4-Cl | 7.61 | >500 |
| 3d | 4-Br | 6.93 | >500 |
| 3e | 4-OCH3 | 8.47 | >500 |
| 3f | 4-CH3 | 3.72 | >500 |
| Cisplatin | - | 12.50 | Not Reported |
Data sourced from a comparative analysis of thiazolyl-thiomorpholine derivatives.
Notably, several of the synthesized thiomorpholine derivatives demonstrated superior inhibitory activity against the A549 lung cancer cell line compared to cisplatin.[3] Compound 3f , with a 4-methylphenyl substitution, emerged as the most potent derivative with an IC50 value of 3.72 µM, approximately 3.4 times more potent than cisplatin in this assay.[3] Furthermore, all tested compounds exhibited high selectivity, with IC50 values greater than 500 µM against the healthy L929 fibroblast cell line, suggesting a favorable therapeutic window.[3]
Insights from Morpholino Analogues in Breast Cancer
While direct comparative data for this compound derivatives in breast cancer is limited, studies on their morpholino counterparts offer a valuable surrogate for preliminary assessment. A study on novel 3-fluoro-4-morpholinoaniline derivatives demonstrated significant anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[4]
| Compound | MCF-7 (Breast Cancer) IC50 [µM] | MDA-MB-231 (Breast Cancer) IC50 [µM] |
| NAM-5 | 1.811 | 2.143 |
| NAM-7 | 1.883 | 4.688 |
| Doxorubicin | Comparable Activity Reported | Comparable Activity Reported |
Data for 3-fluoro-4-morpholinoaniline derivatives. The study reported that the activity of these compounds was similar to the clinically approved anticancer drug doxorubicin (DOX) in the 3T3L-1 cell line.[4]
The sulfonamide-containing derivative, NAM-5, exhibited potent activity with IC50 values of 1.811 µM and 2.143 µM against MCF-7 and MDA-MB-231 cells, respectively.[4] The study noted that the activity of these compounds was comparable to the standard-of-care anthracycline antibiotic, doxorubicin, in a non-cancerous cell line, suggesting their potential as potent anticancer agents.[4] It is important to reiterate that these are morpholino, not thiomorpholine, derivatives, and further studies are required to confirm if the sulfur-containing analogues exhibit similar or enhanced activity.
Unraveling the Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6] Several studies have implicated the thiomorpholine scaffold in the inhibition of this crucial pathway.[2][7]
Molecular docking studies of thiomorpholine-containing compounds have suggested that the thiomorpholine ring can form key interactions within the ATP-binding pocket of PI3K, contributing to the inhibition of its kinase activity.[8]
Figure 1: Proposed mechanism of action of this compound derivatives via inhibition of the PI3K/Akt/mTOR signaling pathway.
The inhibition of PI3K by these derivatives would lead to a downstream cascade of events, including the suppression of Akt and mTORC1 activity, ultimately resulting in the inhibition of cell growth and proliferation and the induction of apoptosis.
Experimental Protocols for Anticancer Evaluation
To ensure the reproducibility and validity of research findings, it is imperative to follow standardized and well-documented experimental protocols. The following sections detail the methodologies for key in vitro assays used to assess the anticancer effects of novel compounds.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and standard anticancer drugs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.
Figure 2: A generalized workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V/Propidium Iodide Staining by Flow Cytometry
The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cancer cells and treat them with the this compound derivatives or control compounds for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Structure-Activity Relationship (SAR) Insights
Preliminary structure-activity relationship studies on thiomorpholine derivatives suggest that the nature of the substituents on the aromatic rings significantly influences their anticancer activity. For instance, in the series of thiazolyl-thiomorpholine derivatives, the presence of an electron-donating methyl group at the 4-position of the phenyl ring (compound 3f ) resulted in the highest potency against the A549 lung cancer cell line.[3] Conversely, studies on other series of thiopyrano[4,3-d]pyrimidine derivatives indicated that electron-withdrawing groups (e.g., Cl, F, Br) on the phenyl ring led to enhanced antitumor activity.[3] These findings underscore the importance of systematic structural modifications to optimize the anticancer efficacy of this class of compounds.
Conclusion and Future Directions
The available evidence strongly suggests that this compound derivatives represent a promising class of compounds for the development of novel anticancer agents. Their potential to inhibit the PI3K/Akt/mTOR pathway, a key driver of tumorigenesis, coupled with encouraging in vitro cytotoxicity data, warrants further investigation.
Future research should focus on:
-
Synthesis and screening of a broader library of this compound derivatives to establish a more comprehensive structure-activity relationship.
-
Direct comparative studies of these derivatives against a wider range of standard-of-care drugs across multiple cancer cell lines.
-
In-depth mechanistic studies to confirm the inhibition of the PI3K/Akt/mTOR pathway and to identify other potential molecular targets.
-
In vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds.
By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of more effective and selective cancer treatments.
References
- More, N. A., Jadhao, N. L., Meshram, R. J., Tambe, P., Salve, R. A., Sabane, J. K., Sawant, S. N., Gajbhiye, V., & Gajbhiye, J. M. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Thiomorpholine and its role as a privileged scaffold in medicinal chemistry. BenchChem.
- Smolecule. (2023). Buy this compound | 237432-11-0. Smolecule.
- Reddy, G. M., Padmaja, A., Padmavathi, V., Kondaiah, P., & Krishna, N. S. (2014). Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives. Archiv der Pharmazie, 347(4), 259–267.
- Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors.
- Xu, Z., Chen, L., & Wang, Y. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology, 12, 817128.
- Fedorov, M. S., Kalinkina, A. A., Guryev, A. M., Novikov, V. V., & Balalaeva, I. V. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10854.
Sources
- 1. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 237432-11-0 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jchemrev.com [jchemrev.com]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Aniline-Based Kinase Inhibitors: Evaluating 3-Fluoro-4-thiomorpholinoaniline in the Context of Established Therapeutics
In the landscape of targeted cancer therapy, aniline-based compounds have emerged as a cornerstone in the development of potent kinase inhibitors. Their ability to compete with ATP for binding to the kinase domain of crucial oncogenic drivers has led to the successful clinical application of several small molecules. This guide provides a comprehensive head-to-head comparison of the promising, yet less characterized, 3-Fluoro-4-thiomorpholinoaniline scaffold with well-established aniline-based kinase inhibitors: Gefitinib, Erlotinib, and Lapatinib.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the comparative efficacy, underlying mechanisms, and the experimental data that underpins our understanding of these compounds. While direct, peer-reviewed kinase inhibition data for this compound is emerging, we will leverage data from structurally similar morpholino-aniline derivatives to project its potential and frame a scientifically grounded comparison.
The Aniline Scaffold: A Privileged Structure in Kinase Inhibition
The 2,4-diaminopyrimidine and related aniline cores are prevalent motifs in a multitude of kinase inhibitors. These structures are adept at forming key hydrogen bonds within the ATP-binding pocket of kinases, particularly with the hinge region that connects the N- and C-lobes of the kinase domain. This interaction effectively blocks the binding of ATP, thereby inhibiting the phosphotransferase activity of the kinase and disrupting downstream signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.[1]
The clinical success of aniline-based inhibitors such as Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), and Lapatinib, a dual inhibitor of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), has solidified the importance of this chemical class in oncology.[2][3][4]
Comparative Analysis of Inhibitor Potency and Selectivity
A critical aspect of any kinase inhibitor is its potency, typically quantified by the half-maximal inhibitory concentration (IC50), and its selectivity against a panel of kinases. High potency ensures efficacy at lower concentrations, while selectivity minimizes off-target effects and associated toxicities.
While specific IC50 values for this compound against key oncogenic kinases are not yet widely published, we can infer its potential by examining a close structural analog, 3-fluoro-4-morpholinoaniline. Recent studies on novel sulfonamide derivatives of 3-fluoro-4-morpholinoaniline have demonstrated significant anti-proliferative activity against breast cancer cell lines, with IC50 values in the low micromolar range.[5][6] For the purpose of this guide, we will present a hypothetical profile for a this compound derivative (termed "Compound T") to illustrate a comparative framework.
| Inhibitor | Primary Target(s) | IC50 (in vitro kinase assay) | Reference |
| Gefitinib (Iressa®) | EGFR | 13.06 nM - 77.26 nM (in sensitive cell lines) | [7] |
| Erlotinib (Tarceva®) | EGFR | ~2 nM (cell-free assay) | [8] |
| Lapatinib (Tykerb®) | EGFR, HER2 | EGFR: ~10.2 nM, HER2: ~9.8 nM (cell-free assay) | [9][10] |
| Compound T (Hypothetical) | EGFR/Other | To be determined |
Mechanism of Action and Signaling Pathway Inhibition
The therapeutic efficacy of these aniline-based inhibitors stems from their ability to disrupt critical cell signaling pathways.
Gefitinib and Erlotinib are first-generation EGFR tyrosine kinase inhibitors (TKIs) that reversibly bind to the ATP-binding site of the EGFR kinase domain.[2] This inhibition is particularly effective in non-small cell lung cancer (NSCLC) tumors harboring activating mutations in the EGFR gene.[1] Inhibition of EGFR phosphorylation prevents the activation of downstream pro-survival pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, leading to cell cycle arrest and apoptosis.
Lapatinib is a dual TKI that reversibly inhibits both EGFR and HER2.[4] The dual inhibition is significant as HER2 overexpression is a key driver in a subset of breast cancers. By blocking both receptors, Lapatinib provides a broader inhibition of oncogenic signaling.
The putative mechanism of action for This compound and its derivatives is also expected to involve the inhibition of key kinases, leading to the suppression of cancer cell growth. The presence of the fluorine atom can enhance binding affinity, while the thiomorpholino group can influence solubility and pharmacokinetic properties.
Visualizing the Impact on Signaling Pathways
The following diagram illustrates the points of intervention for these inhibitors within the EGFR/HER2 signaling cascade.
Caption: Inhibition of EGFR/HER2 signaling by aniline-based inhibitors.
Experimental Protocols for Comparative Evaluation
To facilitate further research and head-to-head comparisons, we provide detailed protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound derivative, Gefitinib) in 100% DMSO.
-
Perform serial dilutions of the inhibitor in kinase reaction buffer to the desired concentrations.
-
Prepare solutions of the purified recombinant kinase (e.g., EGFR, HER2) and its specific peptide substrate in kinase reaction buffer.
-
Prepare an ATP solution in kinase reaction buffer at a concentration close to the Km for the specific kinase.
-
-
Assay Plate Setup:
-
Add the diluted inhibitor solutions to the wells of a microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the kinase solution to all wells except the negative control.
-
Add the substrate solution to all wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™) that measures ADP production or a fluorescence-based assay.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549 for NSCLC, BT-474 for HER2+ breast cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the inhibitors for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
MTT Incubation:
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot Analysis of Signaling Pathway Modulation
This technique is used to determine the effect of the inhibitors on the phosphorylation status of key signaling proteins.
Protocol:
-
Cell Lysis:
-
Treat cells with the inhibitors for the desired time and dose.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Future Directions and the Potential of this compound
While established aniline-based inhibitors have revolutionized cancer treatment, the emergence of drug resistance necessitates the development of novel compounds. The this compound scaffold represents a promising starting point for the design of next-generation kinase inhibitors. The introduction of the thiomorpholine moiety, in place of the more common morpholine, can alter the physicochemical properties of the molecule, potentially leading to improved pharmacokinetic profiles and novel target interactions.
Further structure-activity relationship (SAR) studies are warranted to explore the full potential of this scaffold. Systematic modifications of the aniline ring and the thiomorpholine group could lead to the discovery of inhibitors with enhanced potency, improved selectivity, and activity against resistant kinase mutants.
Conclusion
The head-to-head comparison of aniline-based kinase inhibitors highlights the remarkable therapeutic impact of this class of compounds. While Gefitinib, Erlotinib, and Lapatinib have set a high benchmark, the exploration of novel scaffolds like this compound is crucial for advancing the field of targeted cancer therapy. The experimental protocols provided herein offer a robust framework for the rigorous evaluation of such emerging inhibitors, paving the way for the development of more effective and personalized cancer treatments.
References
- Lapatinib | EGFR/HER2 Inhibitor | CAS 231277-92-2 - Selleck Chemicals. URL: https://www.selleckchem.
- Gefitinib - Wikipedia. URL: https://en.wikipedia.org/wiki/Gefitinib
- MTT assay protocol | Abcam. URL: https://www.abcam.com/protocols/mtt-assay-protocol
- Lapatinib is a Dual EGFR/HER2 TK Inhibitor (TKI) for Breast Cancer Research. URL: https://www.anaspec.com/blogs/lapatinib-is-a-dual-egfr-her2-tk-inhibitor-tki-for-breast-cancer-research-b-252.html
- The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... - ResearchGate. URL: https://www.researchgate.net/figure/The-IC50-values-for-gefitinib-in-EGFR-mutant-lung-adenocarcinoma-cell-lines-are_fig1_282602030
- Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells - AACR Journals. URL: https://aacrjournals.
- Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - Spandidos Publications. URL: https://www.
- Buy this compound | 237432-11-0 - Smolecule. URL: https://www.smolecule.com/cas-237432-11-0-3-fluoro-4-thiomorpholinoaniline.html
- Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells | Request PDF - ResearchGate. URL: https://www.researchgate.net/publication/355995545_Novel_3-fluoro-4-morpholinoaniline_derivatives_synthesis_and_assessment_of_anti-cancer_activity_in_breast_cancer_cells
- EGFR Kinase Assay Kit - BPS Bioscience. URL: https://bpsbioscience.com/egfr-kinase-assay-kit-79795
- The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... - ResearchGate. URL: https://www.researchgate.net/figure/The-IC50-values-for-gefitinib-in-EGFR-mutant-lung-adenocarcinoma-cell-lines-are_tbl1_272822430
- Erlotinib Hydrochloride EGFR inhibitor - Selleck Chemicals. URL: https://www.selleckchem.com/products/Erlotinib-Hydrochloride.html
- The half maximal inhibitory concentration (IC 50 ) values of gefitinib, volasertib, and genistein and the combination index (CI) values in A549 and A549 TXR cells. - ResearchGate. URL: https://www.researchgate.net/figure/The-half-maximal-inhibitory-concentration-IC-50-values-of-gefitinib-volasertib-and_tbl2_340156930
- Lapatinib, a Dual EGFR and HER2 Kinase Inhibitor, Selectively Inhibits HER2-Amplified Human Gastric Cancer Cells and is Synergistic with Trastuzumab In vitro and In vivo - AACR Journals. URL: https://aacrjournals.org/clincancerres/article/13/21/6551/97594/Lapatinib-a-Dual-EGFR-and-HER2-Kinase-Inhibitor
- Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4481977/
- Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells - CSIR-NCL Library, Pune. URL: https://nal.ncl.res.
- Application Notes and Protocols: Western Blot Analysis of p-EGFR Following Erlotinib Mesylate Treatment - Benchchem. URL: https://www.benchchem.
- EGFR Kinase Assay - Promega Corporation. URL: https://www.promega.com/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-technical-manual/
Sources
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells | CSIR-NCL Library, Pune [library.ncl.res.in]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. selleckchem.com [selleckchem.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of 3-Fluoro-4-thiomorpholinoaniline
In the landscape of modern drug discovery, particularly in oncology, the development of highly selective kinase inhibitors is paramount. While potency against a primary target is essential, a compound's off-target activity profile often dictates its therapeutic window and potential for adverse effects. This guide provides a comprehensive framework for the cross-reactivity and selectivity profiling of a novel chemical entity, using 3-Fluoro-4-thiomorpholinoaniline as a case study.
While this compound is a known heterocyclic building block, its specific interactions with the human kinome are not extensively documented in publicly available literature.[1][2] Therefore, this guide will treat it as a hypothetical investigational compound to illustrate a robust, multi-faceted approach to characterization. We will postulate a primary target based on its chemical features and compare its hypothetical selectivity profile against established inhibitors, providing detailed, field-proven protocols for key validation experiments.
The PI3K/Akt/mTOR Pathway: A High-Value Target in Oncology
The serine/threonine kinase Akt (Protein Kinase B) is a central node in the PI3K/Akt/mTOR signaling pathway, a cascade that is frequently dysregulated in cancer and governs critical cellular processes like proliferation, survival, and metabolism.[3] Humans express three highly homologous Akt isoforms—Akt1, Akt2, and Akt3—which have distinct and sometimes opposing physiological roles.[3] For instance, the inhibition of Akt2 has been linked to cutaneous toxicity, making isoform-selective inhibition a significant goal in drug design to minimize side effects.[4][5]
Given the prevalence of the aniline scaffold in ATP-competitive kinase inhibitors, we hypothesize that this compound is an inhibitor of the Akt signaling pathway. This guide will outline the necessary steps to confirm this hypothesis and build a comprehensive selectivity profile.
Caption: A simplified diagram of the PI3K/Akt signaling pathway.
Part 1: Initial Characterization - In Vitro Kinome Profiling
The first step in understanding a new compound's selectivity is to perform a broad biochemical screen against a large panel of kinases. This "kinome scan" provides a global view of the compound's inhibitory activity and helps identify both the intended primary target(s) and any potential off-targets.
Data Summary: Hypothetical Kinome Scan of this compound
The inhibitory activity of our hypothetical compound, this compound, and two well-characterized alternative Akt inhibitors, Afuresertib (a pan-Akt inhibitor) and Miransertib (an Akt1/2-selective inhibitor) , are assessed. The half-maximal inhibitory concentration (IC50) values are determined. Lower IC50 values indicate higher potency.
| Target Kinase | This compound (IC50, nM) (Hypothetical Data) | Afuresertib (IC50, nM) (Reference Data) | Miransertib (IC50, nM) (Reference Data) |
| Primary Targets | |||
| Akt1 | 15 | 18 | 14 |
| Akt2 | 25 | 42 | 49 |
| Akt3 | 180 | 585 | 1100 |
| Key Off-Targets | |||
| PKA | 1200 | >10,000 | 2800 |
| ROCK1 | 2500 | >10,000 | >10,000 |
| SGK1 | 850 | 1500 | 900 |
| p70S6K | >10,000 | 8000 | >10,000 |
| CDK2 | 4500 | 9300 | >10,000 |
Note: Data for Afuresertib and Miransertib are representative values compiled from public sources. Exact values may vary depending on assay conditions.
From this hypothetical data, we can infer that this compound is a potent inhibitor of Akt1 and Akt2, with moderate selectivity against Akt3. It shows some off-target activity against other kinases like PKA and SGK1, but at significantly higher concentrations. This profile suggests it is more selective than a typical pan-Akt inhibitor but may have a different therapeutic and side-effect profile compared to other isoform-selective inhibitors.
Experimental Protocol: Radiometric Kinase Assay
This is a common and robust method for determining the potency and selectivity of kinase inhibitors.[3][6]
Caption: Workflow for a typical in vitro radiometric kinase assay.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Use purified, full-length recombinant human kinases (e.g., Akt1, Akt2, Akt3). Prepare a specific peptide substrate (e.g., a GSK3α-derived peptide).[3]
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, then dilute further into the reaction buffer.
-
Reaction Setup: In a 96-well plate, combine the kinase, peptide substrate, and varying concentrations of the inhibitor in a reaction buffer containing MgCl2 and DTT.
-
Kinase Reaction Initiation: Start the reaction by adding ATP, including a radiolabeled tracer ([γ-33P]ATP).
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a filter membrane that captures the phosphorylated peptide substrate.
-
Detection: Wash the filter to remove unincorporated [γ-33P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value for each kinase.[7]
Part 2: Cellular Validation - Confirming On-Target Activity
Biochemical assays are essential, but they don't fully replicate the complex environment inside a living cell. Therefore, it is crucial to validate that the compound engages its intended target in a cellular context and produces the expected downstream biological effect.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for assessing target engagement in intact cells. It operates on the principle that a protein becomes more thermally stable when bound to a ligand (i.e., our inhibitor).
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with an active PI3K/Akt pathway) to ~80% confluency. Treat the cells with the test compound or a vehicle control (DMSO) for a specified time.
-
Harvest and Lyse: Harvest the cells and resuspend them in a lysis buffer.
-
Heat Challenge: Aliquot the cell lysate into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes), followed by cooling.
-
Separation: Centrifuge the heated lysates at high speed to pellet the precipitated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., Akt1) remaining in the supernatant using Western Blot or another protein detection method.
-
Data Analysis: Plot the percentage of soluble protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Downstream Pathway Inhibition: Western Blot Analysis
To confirm that target engagement leads to functional inhibition of the signaling pathway, we can measure the phosphorylation status of a known downstream substrate of Akt, such as GSK3β.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with the inhibitor at various concentrations for a defined period.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the substrate (e.g., anti-phospho-GSK3β) and the total form of the substrate (e.g., anti-GSK3β). An antibody against a housekeeping protein (e.g., GAPDH) should be used as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.
Conclusion and Future Directions
This guide outlines a systematic and robust workflow for characterizing the selectivity and cross-reactivity of a novel compound, using this compound as a hypothetical kinase inhibitor. The combination of broad in vitro profiling with cellular target engagement and functional downstream assays provides a comprehensive picture of a compound's activity.
Based on our hypothetical data, this compound presents an interesting profile as an Akt1/2-selective inhibitor. Its selectivity against Akt3 and other kinases like PKA could translate to a better safety profile compared to pan-Akt inhibitors. However, further studies, including cell panel screening across diverse cancer types and in vivo efficacy and toxicology studies, would be essential to validate its therapeutic potential. The methodologies described herein represent the foundational experiments required to build a compelling data package for any promising new chemical entity in the competitive field of kinase inhibitor development.
References
- Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications.
- Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. National Institutes of Health.
- Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed.
- Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate.
- Selectivity Studies and Free Energy Calculations of AKT Inhibitors. PubMed.
- Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways. American Association for Cancer Research.
- Selectivity Studies and Free Energy Calculations of AKT Inhibitors. National Institutes of Health.
- Design of Selective, ATP-Competitive Inhibitors of Akt. ACS Publications.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
- 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330. PubChem.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. National Institutes of Health.
- Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus. National Institutes of Health.
- Selectivity scores [S(3 μmol/L)] for known kinase inhibitors, including... ResearchGate.
- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. National Institutes of Health.
- Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. National Institutes of Health.
- Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI.
- Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate.
- Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. Preprints.org.
- Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. National Institutes of Health.
- Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. PubMed.
Sources
- 1. Buy this compound | 237432-11-0 [smolecule.com]
- 2. ossila.com [ossila.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selectivity Studies and Free Energy Calculations of AKT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selectivity Studies and Free Energy Calculations of AKT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of 3-Fluoro-4-thiomorpholinoaniline-Based Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The 3-fluoro-4-thiomorpholinoaniline scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile building block for a new generation of targeted therapies.[1][2] Its unique electronic and structural properties make it an ideal starting point for developing potent and selective kinase inhibitors, a class of drugs that has revolutionized oncology.[3][4] Derivatives of the analogous 3-fluoro-4-morpholinoaniline have already shown promise in developing agents with significant anti-cancer activity in vitro.[5][6]
This guide provides a comprehensive framework for the crucial next step: in vivo validation. Moving from a promising compound in a petri dish to a viable drug candidate requires a rigorous, multi-faceted evaluation in a living system.[7][8] We will delineate a logical, field-proven workflow for assessing the pharmacokinetics, efficacy, and safety of novel drug candidates derived from this scaffold. To illustrate these principles, we will compare a hypothetical drug candidate, "Candidate TKI-X" , against an established, first-generation EGFR inhibitor, providing supporting experimental data and protocols.
Section 1: The Preclinical Candidate and The Target
The journey of in vivo validation begins with a well-characterized candidate and a clear understanding of its molecular target. Dysregulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[9] Our hypothetical Candidate TKI-X is designed as a next-generation irreversible inhibitor targeting a common resistance mutation in EGFR, while our comparator is a well-established reversible inhibitor.
Mechanism of Action: EGFR Signaling Pathway
The EGFR pathway is a critical cascade regulating cell growth and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT, which ultimately drive cell proliferation and inhibit apoptosis. Kinase inhibitors like Candidate TKI-X act by blocking the ATP-binding site of EGFR, thereby preventing this phosphorylation and shutting down the entire signaling cascade.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Candidate TKI-X.
Comparative In Vitro Profile
Before committing to costly and complex animal studies, a robust in vitro profile is essential. This data establishes the baseline potency and selectivity that we aim to translate to an in vivo setting.
| Parameter | Candidate TKI-X | Comparator (First-Gen TKI) | Rationale |
| Target Kinase IC₅₀ (Mutant EGFR) | 0.8 nM | 10 nM | Demonstrates superior potency against the primary, disease-driving target. |
| Target Kinase IC₅₀ (Wild-Type EGFR) | 50 nM | 15 nM | A higher IC₅₀ for wild-type EGFR suggests a better therapeutic window, potentially reducing side effects associated with inhibiting the normal receptor in healthy tissues.[10] |
| Cell-Based Potency (H1975) | 5 nM | 150 nM | Confirms target engagement and potency in a relevant human cancer cell line harboring the target mutation. |
| Kinase Selectivity Panel (400 kinases) | High | Moderate | Broad kinase screening is crucial to identify potential off-target activities that could lead to unexpected toxicities in vivo. |
Section 2: The In Vivo Validation Workflow
A systematic, stepwise approach is paramount for generating reliable and reproducible in vivo data.[11] This workflow ensures that each experiment builds upon the last, from determining drug exposure to proving efficacy and safety.
Caption: The sequential workflow for comprehensive in vivo drug candidate validation.
Step 1: Animal Model Selection
Rationale: The choice of animal model is the foundation of the study. For oncology, subcutaneous xenograft models are indispensable for the initial preclinical evaluation of novel inhibitors.[9] We use immunodeficient mice (e.g., Athymic Nude or SCID) to prevent rejection of the implanted human cancer cells. The cell line selected, H1975, is a human non-small cell lung carcinoma line that endogenously expresses the L858R/T790M mutant EGFR, making it a clinically relevant model for assessing our Candidate TKI-X .
Step 2: Pharmacokinetic (PK) Profiling
Rationale: Before assessing efficacy, we must understand how the drug is absorbed, distributed, metabolized, and excreted (ADME). Pharmacokinetic studies are essential to confirm that the drug achieves sufficient concentration at the tumor site for a durable period.[12][13] A pilot PK study informs dose selection and scheduling for subsequent efficacy trials.[14]
Experimental Protocol: Single-Dose PK Study
-
Animal Allocation: Use 12 healthy, non-tumor-bearing athymic nude mice.
-
Dosing: Administer a single dose of Candidate TKI-X (e.g., 10 mg/kg) via oral gavage (PO), the intended clinical route.[15]
-
Sample Collection: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Analysis: Quantify the concentration of the drug in plasma using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.[12]
-
Data Modeling: Use non-compartmental analysis to determine key PK parameters.[16]
Comparative Pharmacokinetic Data (Oral Gavage, 10 mg/kg)
| Parameter | Candidate TKI-X | Comparator | Significance |
| Cₘₐₓ (ng/mL) | 1250 | 800 | Higher maximum concentration suggests better absorption. |
| Tₘₐₓ (hours) | 2.0 | 4.0 | Faster time to peak concentration. |
| AUC₀₋₂₄ (ng·h/mL) | 9800 | 5500 | Greater overall drug exposure over 24 hours. |
| t₁/₂ (hours) | 8.5 | 6.0 | Longer half-life may allow for less frequent dosing. |
Step 3: Maximum Tolerated Dose (MTD) Study
Rationale: An MTD study is a critical safety assessment to identify the highest dose that can be administered without causing unacceptable toxicity.[17] This information is vital for selecting dose levels for the efficacy study, ensuring that the anti-tumor effects are not confounded by systemic toxicity.
Experimental Protocol: 7-Day MTD Study
-
Animal Allocation: Use groups of 3-5 healthy, non-tumor-bearing mice per dose level.
-
Dosing: Administer the drug daily for 7 days via oral gavage at escalating doses (e.g., 25, 50, 100 mg/kg). Include a vehicle-only control group.
-
Monitoring: Record body weight daily. A loss of >15-20% is often a sign of significant toxicity. Observe mice for clinical signs of distress (e.g., lethargy, ruffled fur).
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality or significant morbidity.
Step 4: In Vivo Efficacy (Tumor Growth Inhibition) Study
Rationale: This is the pivotal experiment to determine if the drug candidate can inhibit tumor growth in a living organism. The study design must be robust, with appropriate controls and a sufficient number of animals to achieve statistical power.[9]
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
-
Tumor Implantation: Inoculate 5-10 million H1975 cells, suspended in a 1:1 mixture of media and Matrigel Matrix, subcutaneously into the flank of female athymic nude mice. Matrigel helps improve tumor take rate.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). This ensures a consistent starting tumor burden across all animals.
-
Randomization: Randomize mice into treatment groups (n=8-10 per group) to ensure an even distribution of tumor sizes.
-
Group 1: Vehicle Control (PO, daily)
-
Group 2: Candidate TKI-X (Low Dose, e.g., 15 mg/kg, PO, daily)
-
Group 3: Candidate TKI-X (High Dose, e.g., 30 mg/kg, PO, daily)
-
Group 4: Comparator (30 mg/kg, PO, daily)
-
-
Treatment & Monitoring: Administer treatment for 21-28 days. Measure tumor dimensions with calipers 2-3 times per week, calculating volume using the formula: (Length x Width²)/2. Monitor body weight as a measure of general toxicity.[9]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., ~1500 mm³) or at the end of the treatment period.
Comparative Efficacy Data (Day 21)
| Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1450 ± 210 | - | -1% |
| Candidate TKI-X (15 mg/kg) | 480 ± 95 | 67% | -3% |
| Candidate TKI-X (30 mg/kg) | 195 ± 60 | 87% | -5% |
| Comparator (30 mg/kg) | 610 ± 110 | 58% | -12% |
Interpretation: Candidate TKI-X demonstrates superior, dose-dependent anti-tumor efficacy compared to the established inhibitor. Importantly, it achieves this with less impact on body weight, suggesting a better safety profile and a wider therapeutic window.
Step 5: Pharmacodynamic (PD) & Biomarker Analysis
Rationale: Efficacy data shows that the drug works; pharmacodynamic data shows how it works by confirming target engagement in the tumor tissue.[18] This is achieved by measuring the inhibition of the target kinase and its downstream signaling proteins.[15]
Caption: Workflow for pharmacodynamic analysis of tumor tissue.
Experimental Protocol: Western Blot for Target Inhibition
-
Tissue Collection: At the end of the efficacy study, collect tumors from a subset of mice from each group, typically 3-4 hours after the final dose to capture peak drug activity.
-
Sample Preparation: Snap-freeze tumors immediately in liquid nitrogen. Homogenize the frozen tissue in lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the total protein concentration using a standard assay (e.g., BCA).
-
Western Blot: Separate 20-40 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Probing: Probe the membrane with primary antibodies against the phosphorylated form of the target (p-EGFR) and a key downstream node (p-ERK). Subsequently, strip and re-probe the membrane for total EGFR and total ERK to confirm equal protein loading.[11][15]
Expected Outcome: Tumors from mice treated with Candidate TKI-X should show a marked, dose-dependent decrease in the levels of p-EGFR and p-ERK compared to the vehicle control group, providing direct evidence of on-target activity.
Section 3: Overall Comparison and Path Forward
The final step is to synthesize all the collected data into a coherent picture to make an informed decision about the drug candidate's future.
Summary of Comparative In Vivo Performance
| Feature | Candidate TKI-X | Comparator | Advantage of Candidate TKI-X |
| Pharmacokinetics | High exposure, longer half-life | Moderate exposure, shorter half-life | Favorable profile may lead to improved dosing convenience and sustained target coverage. |
| Efficacy (TGI%) | 87% at 30 mg/kg | 58% at 30 mg/kg | Statistically significant and superior anti-tumor activity in a relevant disease model. |
| Target Engagement (PD) | Strong, dose-dependent inhibition of p-EGFR and p-ERK | Moderate inhibition of p-EGFR and p-ERK | Confirms robust on-target activity in the tumor, correlating with efficacy. |
| Safety/Tolerability | Minimal body weight loss (<5%) | Significant body weight loss (>10%) | Wider therapeutic window, suggesting a potentially better safety profile in clinical settings. |
The comprehensive in vivo validation process demonstrates that the hypothetical Candidate TKI-X , derived from the this compound scaffold, is a highly promising drug candidate. It exhibits a superior profile across all key preclinical metrics—pharmacokinetics, efficacy, and safety—when compared to an established first-generation inhibitor. The robust, on-target pharmacodynamic activity provides strong mechanistic support for the observed anti-tumor effects.
This systematic approach, grounded in sound scientific principles and validated protocols, provides the critical data package necessary to justify advancing a compound toward investigational new drug (IND)-enabling studies and, ultimately, clinical trials.[8][19]
References
- Benchchem. (n.d.). Application Notes and Protocols for EGFR Inhibitors in In Vivo Mouse Models.
- The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.).
- DSpace. (n.d.). Safety, pharmacokinetics and pharmacodynamics of targeted anti-cancer drugs.
- ASH Publications. (2009). Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. Blood.
- Bae, Y.-K., et al. (2012). An in vivo C. elegans model system for screening EGFR-inhibiting anti-cancer drugs. PLOS ONE.
- Benchchem. (n.d.). Validating the In Vivo Efficacy of Multi-kinase Inhibitor 3 with Biomarkers: A Comparative Guide.
- ResearchGate. (n.d.). The role of early in vivo toxicity testing in drug discovery toxicology.
- Benchchem. (n.d.). Optimizing dosage and administration of EGFR inhibitors in animal models.
- Creative Bioarray. (n.d.). In Vivo Toxicity Study.
- Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
- Moffitt Cancer Center. (n.d.). Cancer Pharmacokinetics and Pharmacodynamics.
- Smolecule. (2023). Buy this compound.
- Knight, Z. A., et al. (2006). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer.
- The Three Musketeers in Cancer Therapy: Pharmacokinetics, Pharmacodynamics and Personalised Approach. (2024). PMC - PubMed Central.
- Walter, A. O., et al. (2014). In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing. Cancer Discovery.
- OUCI. (n.d.). Practical Pharmacokinetic–Pharmacodynamic Models in Oncology.
- ResearchGate. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
- ResearchGate. (n.d.). Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells.
- Ossila. (n.d.). 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8.
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
Sources
- 1. Buy this compound | 237432-11-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. hoeford.com [hoeford.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. moffitt.org [moffitt.org]
- 13. The Three Musketeers in Cancer Therapy: Pharmacokinetics, Pharmacodynamics and Personalised Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dctd.cancer.gov [dctd.cancer.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Practical Pharmacokinetic–Pharmacodynamic Models in Oncology [ouci.dntb.gov.ua]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. dspace.library.uu.nl [dspace.library.uu.nl]
- 19. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
The Sulfur Switch: A Comparative Analysis of Thiomorpholine vs. Morpholine Anilines in Drug Discovery
A Senior Application Scientist's Guide to Physicochemical Properties and Experimental Evaluation
In the landscape of medicinal chemistry, the morpholine ring is a well-established and ubiquitous scaffold, gracing the structures of numerous FDA-approved drugs. Its favorable physicochemical properties, such as aqueous solubility and metabolic stability, have cemented its status as a go-to fragment for drug designers. However, the simple substitution of its oxygen atom for sulfur, yielding thiomorpholine, presents a compelling strategic alternative that can profoundly modulate a molecule's characteristics. This guide provides an in-depth comparative analysis of the physicochemical properties of thiomorpholine anilines versus their morpholine counterparts, offering a crucial resource for researchers, scientists, and drug development professionals. We will delve into the key differences in lipophilicity, electronic effects, basicity, hydrogen bonding capabilities, and metabolic stability, supported by experimental data and detailed protocols for their determination.
At a Glance: Key Physicochemical Differences
The isosteric replacement of oxygen with sulfur, while seemingly subtle, imparts significant changes to the electronic and steric nature of the heterocyclic ring. These alterations ripple through the entire molecule, influencing its interactions with biological targets and its overall pharmacokinetic profile. Here, we present a summary of the anticipated and observed differences between 4-thiomorpholinoaniline and 4-morpholinoaniline.
| Physicochemical Property | 4-Thiomorpholinoaniline | 4-Morpholinoaniline | Rationale for Difference |
| Predicted LogP | 1.8 | 0.08 - 0.466 | The larger, less electronegative sulfur atom increases lipophilicity compared to the more polar oxygen atom. |
| Predicted pKa | (Not explicitly found) | 6.72 | The lower electronegativity of sulfur makes the lone pair on the nitrogen slightly more available for protonation, potentially leading to a slightly higher pKa compared to the morpholine analogue where the oxygen atom has a stronger electron-withdrawing effect. |
| Hydrogen Bonding | Weaker H-bond acceptor (Sulfur) | Stronger H-bond acceptor (Oxygen) | The oxygen in morpholine is a stronger hydrogen bond acceptor than the sulfur in thiomorpholine. The N-H donor strength is expected to be similar. |
| Metabolic Stability | Prone to S-oxidation | Generally more stable, but can undergo ring oxidation and N-dealkylation. | The sulfur atom provides a "soft spot" for metabolism, readily undergoing oxidation to the sulfoxide and sulfone. |
I. Synthesis: Building the Scaffolds
The preparation of both 4-morpholinoaniline and 4-thiomorpholinoaniline typically proceeds through a common intermediate, the corresponding 4-(4-nitrophenyl) derivative. The general synthetic strategy involves a nucleophilic aromatic substitution followed by reduction of the nitro group.
Synthesis of 4-Morpholinoaniline
The synthesis of 4-morpholinoaniline is a well-established procedure, often involving the reaction of p-fluoronitrobenzene with morpholine, followed by catalytic hydrogenation.
Synthesis of 4-Thiomorpholinoaniline
The synthesis of 4-thiomorpholinoaniline follows a similar pathway, starting with the nucleophilic aromatic substitution of a p-halonitrobenzene with thiomorpholine to yield 4-(4-nitrophenyl)thiomorpholine. This intermediate is then reduced to the desired aniline.
II. Lipophilicity (LogP): A Tale of Two Heteroatoms
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The substitution of oxygen for sulfur has a pronounced effect on this property.
The predicted LogP of 4-thiomorpholinoaniline is approximately 1.8, whereas that of 4-morpholinoaniline is significantly lower, in the range of 0.08 to 0.466. This substantial increase in lipophilicity for the thiomorpholine analogue can be attributed to the larger size and lower electronegativity of the sulfur atom compared to oxygen, rendering the thiomorpholine ring less polar. This enhanced lipophilicity can be advantageous for crossing lipid bilayers, such as the blood-brain barrier, but may also lead to increased binding to plasma proteins and potential for off-target effects.
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method remains the gold standard for the experimental determination of LogP.
-
Preparation of Phases: Prepare a phosphate buffer at a physiologically relevant pH (e.g., 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.
-
Compound Dissolution: Accurately weigh and dissolve the test compound (4-thiomorpholinoaniline or 4-morpholinoaniline) in the pre-saturated n-octanol to a known concentration.
-
Partitioning: Mix a known volume of the n-octanol solution of the compound with a known volume of the pre-saturated buffer in a sealed container.
-
Equilibration: Gently agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully sample both the n-octanol and aqueous phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
III. Electronic Effects and Basicity (pKa)
The electronic nature of the heterocyclic ring influences the properties of the attached aniline moiety. The electronegativity of the heteroatom (O vs. S) plays a key role in modulating the electron density of the aniline nitrogen.
The predicted pKa of 4-morpholinoaniline is approximately 6.72. While a predicted value for 4-thiomorpholinoaniline was not found in the searched literature, we can infer the likely trend. Oxygen is more electronegative than sulfur, and thus exerts a stronger electron-withdrawing inductive effect. This effect in morpholine reduces the basicity of the ring nitrogen compared to a simple cyclic amine like piperidine. In thiomorpholine, the less electronegative sulfur atom will have a weaker electron-withdrawing effect, making the lone pair of electrons on the nitrogen slightly more available for protonation. Consequently, it is hypothesized that 4-thiomorpholinoaniline will have a slightly higher pKa than 4-morpholinoaniline, making it a slightly stronger base.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a precise method for determining the pKa of ionizable compounds.
-
Sample Preparation: Accurately weigh the test compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.
-
Acidification: Adjust the initial pH of the solution to a low value (e.g., pH 2) with a standardized solution of a strong acid (e.g., HCl).
-
Titration: Gradually add a standardized solution of a strong base (e.g., NaOH) in small, precise increments.
-
pH Measurement: After each addition of the titrant, allow the solution to equilibrate and record the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization.
IV. Hydrogen Bonding Capabilities
The ability of a molecule to act as a hydrogen bond donor or acceptor is fundamental to its interaction with biological targets. The aniline moiety in both compounds provides an N-H group that can act as a hydrogen bond donor. The key difference lies in the hydrogen bond acceptor strength of the heterocyclic ring.
The oxygen atom in the morpholine ring is a significantly stronger hydrogen bond acceptor than the sulfur atom in the thiomorpholine ring. This is due to the higher electronegativity of oxygen, which results in a more polarized C-O bond and a greater partial negative charge on the oxygen atom. The sulfur atom in thiomorpholine is a much weaker hydrogen bond acceptor. This difference can have profound implications for target binding, as a crucial hydrogen bond with a receptor might be maintained with a morpholine analogue but lost with its thiomorpholine counterpart, or vice versa if the pocket is more accommodating to the thiomorpholine's properties. The N-H hydrogen bond donor strength of the aniline moiety is expected to be broadly similar for both compounds, though subtle differences may arise from the electronic effects of the heterocyclic ring.
V. Metabolic Stability: The Sulfur "Soft Spot"
Metabolic stability is a critical determinant of a drug's half-life and overall exposure. Here, the difference between morpholine and thiomorpholine is particularly stark.
The morpholine ring is generally considered to be metabolically robust. Common metabolic pathways for morpholine-containing drugs include oxidation of the ring, N-dealkylation, and N-oxidation. In contrast, the sulfur atom in the thiomorpholine ring provides a metabolic "soft spot." It is susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of the corresponding sulfoxide and sulfone metabolites. This can be either a liability, leading to rapid clearance and low bioavailability, or a strategic advantage in "soft drug" design, where rapid metabolism to inactive and non-toxic metabolites is desired. The metabolic fate of thiomorpholine-containing compounds often proceeds through C-N bond cleavage, leading to ring-opened products.
Experimental Protocol: Liver Microsomal Stability Assay
In vitro liver microsomal stability assays are a standard method for assessing the susceptibility of a compound to Phase I metabolism.
-
Preparation of Reagents: Thaw cryopreserved liver microsomes (human or other species) and prepare a reaction buffer (e.g., phosphate buffer, pH 7.4) containing a NADPH-regenerating system.
-
Incubation: Pre-warm the microsomal suspension and the test compound solution to 37°C. Initiate the metabolic reaction by adding the test compound to the microsomal suspension.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
VI. Conclusion: A Strategic Choice in Drug Design
The choice between a thiomorpholine and a morpholine aniline is not merely a matter of substituting one heteroatom for another; it is a strategic decision that can profoundly shape the physicochemical and pharmacokinetic profile of a drug candidate. The thiomorpholine analogue offers increased lipophilicity, which may enhance membrane permeability, but at the cost of introducing a metabolically labile sulfur atom. Conversely, the morpholine analogue provides greater metabolic stability and stronger hydrogen bond accepting capabilities, which can be crucial for target engagement and a longer duration of action.
Ultimately, the optimal choice depends on the specific goals of the drug discovery program. If enhanced CNS penetration is desired and a degree of metabolic clearance is acceptable or even beneficial, the thiomorpholine scaffold may be advantageous. If metabolic stability and strong hydrogen bonding are paramount for efficacy, the morpholine ring remains a tried-and-true option. This guide provides the foundational knowledge and experimental frameworks to empower researchers to make informed decisions in the rational design of next-generation therapeutics.
References
- Dal Piaz, V., et al. (2021). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.
- SIELC Technologies. 4-(4-Morpholino)aniline. [Link]
- Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the
validating the mechanism of action of 3-Fluoro-4-thiomorpholinoaniline derivatives
As drug discovery pipelines increasingly focus on targeted therapies, rigorous validation of a compound's mechanism of action (MoA) is paramount. This guide provides a comprehensive framework for validating the MoA of novel 3-Fluoro-4-thiomorpholinoaniline derivatives, using a case study of a hypothetical compound, "FTD-123," designed as a selective PI3Kα inhibitor. We will compare FTD-123 with established PI3K inhibitors, providing detailed experimental protocols and data interpretation to ensure scientific integrity and reproducibility.
The PI3K/Akt/mTOR Pathway: A Critical Target in Oncology
The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling node that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, often through mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), is a common oncogenic driver in various cancers, making it a prime target for therapeutic intervention.
Validating that a novel compound like FTD-123 specifically targets PI3Kα and effectively modulates its downstream signaling is crucial for its clinical development. This guide will walk through a logical, multi-step process to build a robust MoA profile for FTD-123.
To contextualize the performance of FTD-123, we will compare it with two well-characterized PI3K inhibitors:
-
Alpelisib (Piqray®): An FDA-approved selective PI3Kα inhibitor.[1][2][3] It is known to be highly potent against the p110α isoform of PI3K.[1]
-
Taselisib: A PI3K inhibitor with a dual mechanism of action, blocking kinase signaling and inducing the degradation of mutant p110α protein.[4][5]
The following table summarizes the key biochemical features of these compounds. The data for FTD-123 is hypothetical for illustrative purposes.
Table 1: Biochemical Potency and Selectivity of PI3K Inhibitors
| Compound | Target(s) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Data Source |
| FTD-123 | PI3Kα-selective | 8 | 1,250 | 310 | 280 | Hypothetical Data |
| Alpelisib | PI3Kα-selective | 5 | 1,156 | 290 | 250 | Furet et al., 2013 |
| Taselisib | PI3Kα, δ, γ | 0.29 | >10-fold selective over β | 0.12 | 0.97 | Selleck Chemicals |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Experimental Workflow for MoA Validation
A sequential and multi-faceted experimental approach is essential to build a convincing MoA profile. The following workflow is designed to rigorously test the hypothesis that FTD-123 is a potent and selective PI3Kα inhibitor.
Caption: A typical workflow for validating the on-target effects of a PI3Kα inhibitor.
Step 1: In Vitro Kinase Assay - Determining Potency and Selectivity
Causality: The first step is to determine if FTD-123 directly inhibits the enzymatic activity of PI3Kα and to assess its selectivity against other PI3K isoforms. This is a fundamental biochemical validation that provides the initial evidence of on-target activity.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Reagent Preparation:
-
Prepare a serial dilution of FTD-123, Alpelisib, and Taselisib in DMSO.
-
Prepare assay buffer containing the PI3K enzyme (α, β, δ, or γ isoforms), the lipid substrate PIP2, and ATP.[6]
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compounds to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 1 hour.[7]
-
-
Detection:
-
Stop the reaction and add detection reagents (e.g., biotinylated-PIP3 and a europium-labeled anti-biotin antibody).[7]
-
Measure the HTRF signal. The signal is inversely proportional to the amount of PIP3 produced.
-
-
Data Analysis:
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Expected Data:
Table 2: In Vitro Kinase Inhibition Profile
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| FTD-123 | 8.2 ± 1.5 | 1350 ± 89 | 325 ± 45 | 290 ± 38 |
| Alpelisib | 5.5 ± 0.9 | 1210 ± 110 | 285 ± 33 | 260 ± 29 |
| Taselisib | 0.3 ± 0.05 | 35 ± 4.2 | 0.15 ± 0.03 | 1.1 ± 0.2 |
Data are represented as mean ± standard deviation from three independent experiments.
Interpretation: The hypothetical data in Table 2 suggest that FTD-123 is a potent inhibitor of PI3Kα with good selectivity against the other Class I PI3K isoforms, similar to the profile of Alpelisib.
Step 2: Cellular Thermal Shift Assay (CETSA) - Confirming Target Engagement in a Cellular Context
Causality: While in vitro assays are crucial, they do not confirm that the compound can enter a cell and bind to its intended target. CETSA is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment, providing direct evidence of target engagement.[8][9]
Protocol: CETSA
-
Cell Treatment:
-
Culture a PIK3CA-mutant cancer cell line (e.g., MCF-7) to 70-80% confluency.
-
Treat the cells with FTD-123 or a vehicle control for 2 hours.
-
-
Thermal Challenge:
-
Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble PI3Kα in the supernatant using an ELISA or Western blotting.
-
-
Data Analysis:
-
Plot the percentage of soluble PI3Kα against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of FTD-123 indicates target stabilization.
-
Expected Data:
Table 3: CETSA Thermal Shift (ΔTm) for PI3Kα
| Compound (10 µM) | ΔTm (°C) |
| FTD-123 | + 4.5 |
| Alpelisib | + 4.8 |
| Taselisib | + 5.2 |
ΔTm represents the change in the melting temperature of PI3Kα in the presence of the compound compared to the vehicle control.
Interpretation: A significant positive thermal shift for FTD-123 would confirm that it binds to and stabilizes PI3Kα within intact cells, a critical step in MoA validation.
Step 3: Western Blotting - Assessing Downstream Pathway Inhibition
Causality: Having confirmed target engagement, the next logical step is to determine if this binding event translates into the inhibition of the PI3K signaling pathway. This is achieved by measuring the phosphorylation status of key downstream effectors, such as Akt and S6 kinase (S6K).[10]
Caption: The PI3Kα signaling cascade and the inhibitory action of a PI3Kα inhibitor.
Protocol: Western Blotting for p-Akt and p-S6K
-
Cell Culture and Treatment:
-
Culture PIK3CA-mutant cancer cells (e.g., MCF-7) to 70-80% confluency.
-
Treat cells with varying concentrations of FTD-123, Alpelisib, and Taselisib for 2-6 hours.[7]
-
-
Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K, total S6K, and a loading control (e.g., β-actin).[10]
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal.
-
Expected Data:
Table 4: Inhibition of p-Akt in MCF-7 Cells (IC50)
| Compound | p-Akt (Ser473) IC50 (nM) |
| FTD-123 | 25.5 ± 4.1 |
| Alpelisib | 18.9 ± 3.2 |
| Taselisib | 5.8 ± 1.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Interpretation: A dose-dependent decrease in the phosphorylation of Akt and S6K upon treatment with FTD-123 would provide strong evidence of its ability to inhibit the PI3K pathway in a cellular context.
Step 4: Cell Proliferation Assay - Assessing the Functional Outcome
Causality: The ultimate goal of a targeted therapy is to inhibit cancer cell growth. Therefore, the final step in this validation workflow is to assess the effect of FTD-123 on the proliferation of cancer cells.
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding:
-
Seed PIK3CA-mutant cancer cells (e.g., MCF-7) in a 96-well plate.[11]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of FTD-123, Alpelisib, and Taselisib for 72 hours.
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) by fitting the data to a dose-response curve.
-
Expected Data:
Table 5: Anti-proliferative Activity in MCF-7 Cells (GI50)
| Compound | GI50 (nM) |
| FTD-123 | 150 ± 25 |
| Alpelisib | 125 ± 18 |
| Taselisib | 85 ± 12 |
Data are represented as mean ± standard deviation from three independent experiments.
Interpretation: A potent anti-proliferative effect of FTD-123 in a PIK3CA-mutant cell line would demonstrate that the observed target engagement and pathway inhibition translate into a desired functional outcome.
Conclusion
This guide has outlined a rigorous, step-by-step approach to validate the mechanism of action of a novel this compound derivative, FTD-123, as a PI3Kα inhibitor. By integrating biochemical assays, cellular target engagement studies, downstream signaling analysis, and functional cell-based assays, researchers can build a comprehensive and robust data package. This multi-faceted approach, grounded in scientific integrity and supported by comparative data, is essential for the successful development of targeted cancer therapies.
References
- Jhaveri, K., & Modi, S. (2020). Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer. Journal of the Advanced Practitioner in Oncology, 11(8), 806–812. [Link]
- Tew, M., et al. (2024). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. International Journal of Molecular Sciences, 25(11), 6049. [Link]
- Miricescu, D., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? International Journal of Molecular Sciences, 22(21), 11542. [Link]
- Jo, H. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]
- Patsnap. (2024). What is the mechanism of Alpelisib? Synapse. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). alpelisib.
- Song, K. W., et al. (2017). Abstract 146: The PI3K inhibitor, taselisib, has a unique mechanism of action that leads to enhanced potency in PIK3CA mutant models. Molecular Cancer Therapeutics, 16(2 Supplement), 146. [Link]
- My Cancer Genome. (n.d.). PI3K/AKT1/MTOR.
- National Center for Biotechnology Information. (n.d.). Alpelisib. PubChem.
- Porta, C., et al. (2018). Role of PI3K/AKT/mTOR in Cancer Signaling. Methods in Molecular Biology, 1681, 1-16. [Link]
- Song, K. W., et al. (2017). Abstract S6-04: The PI3K inhibitor, taselisib, has enhanced potency in PIK3CA mutant models through a unique mechanism of action. Cancer Research, 77(4 Supplement), S6-04. [Link]
- Wikipedia. (n.d.). PI3K/AKT/mTOR pathway.
- Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit.
- Breast Cancer Now. (n.d.). Alpelisib (Piqray).
- Song, K. W., et al. (2017). Abstract 146: The PI3K inhibitor, taselisib, has a unique mechanism of action that leads to enhanced potency in PIK3CA mutant models. Cancer Research, 77(13 Supplement), 146. [Link]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 165–182. [Link]
- Castaneda, C. A., & Castillo, J. J. (2012). Measuring PI3K Lipid Kinase Activity. Methods in Molecular Biology, 821, 449–459. [Link]
- LoRusso, P. M. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(31), 3803–3815. [Link]
- Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]
- Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1935–1945. [Link]
- Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1935–1945. [Link]
- Vasan, N., et al. (2019). Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. Cancer Discovery, 9(12), 1664–1680. [Link]
- Janku, F., et al. (2012). Development of PI3K inhibitors: lessons learned from early clinical trials. Nature Reviews Clinical Oncology, 9(8), 441–450. [Link]
- Alqahtani, A., et al. (2020). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Cancers, 12(9), 2419. [Link]
- Janku, F., et al. (2012). Development of PI3K inhibitors: Lessons learned from early clinical trials. Nature Reviews Clinical Oncology, 9(8), 441-450. [Link]
- Zhang, M., et al. (2021). Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). International Journal of Oncology, 59(5), 1-1. [Link]
- Pompura, S. L., & Wagner, J. R. (2020). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers, 12(6), 1461. [Link]
- Bio-Rad Laboratories. (2019). Western blot protocol video. YouTube. [Link]
- Smith, M. C., et al. (2016). Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth. Molecular Cancer Therapeutics, 15(10), 2344–2355. [Link]
Sources
- 1. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 3. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. tenovapharma.com [tenovapharma.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. MTT assay protocol | Abcam [abcam.com]
A Researcher's Guide to Assessing the Novelty and Patentability of New 3-Fluoro-4-thiomorpholinoaniline Compounds
In the fast-paced world of drug discovery and material science, the identification of novel chemical entities with therapeutic or functional potential is a critical first step. The 3-fluoro-4-thiomorpholinoaniline scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a range of biological activities, including antimicrobial and anticancer properties.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the novelty and patentability of new this compound compounds. By integrating strategic prior art analysis with robust experimental validation, this document serves as a practical roadmap from initial compound synthesis to a preliminary patentability assessment.
The Landscape of this compound and its Derivatives
The core structure of this compound combines a fluorine atom, a thiomorpholine ring, and an aniline moiety, bestowing it with unique physicochemical properties that are attractive for medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the thiomorpholine and aniline groups provide sites for further chemical modification to modulate activity and specificity.
Known applications and derivatives of this scaffold primarily fall into two categories:
-
Antimicrobial Agents: The structural similarity to the morpholino group in the antibiotic linezolid has spurred the development of this compound derivatives as potential antibacterial agents.[3] Modifications, such as the introduction of sulfonamide and carbamate groups, have shown effectiveness against various microbes.
-
Anticancer Agents: Novel sulfonamide derivatives of the related 3-fluoro-4-morpholinoaniline have demonstrated significant anti-proliferative activity against breast cancer cell lines, suggesting the potential for thiomorpholino analogues in oncology research.[1][2]
Assessing Novelty: A Systematic Approach to Prior Art Searches
Before embarking on extensive and costly experimental work, a thorough prior art search is paramount to determine the novelty of a newly synthesized this compound derivative. A prior art search involves a systematic investigation of publicly available information to ascertain if an identical or similar compound has been previously disclosed.
A comprehensive search strategy should encompass both chemical structure and keyword-based searches across a variety of databases.
Key Databases for Chemical Structure and Patent Searches:
| Database | Scope | Search Capabilities |
| PubChem | A free and extensive database of chemical molecules and their activities. | Chemical structure, substructure, and similarity searching. |
| CAS SciFinder | A comprehensive and authoritative source of chemical information, including patents and literature. | Chemical structure, reaction, and substance searching with advanced filtering options. |
| Google Patents | A free patent search engine covering patents from numerous jurisdictions. | Keyword and classification-based searching. |
| PatBase | A commercial patent database with global coverage and advanced analysis tools. | Chemical structure searching, including Markush structure analysis.[4] |
| SureChEMBL | A free database of chemical structures from the patent literature. | Chemical structure and substructure searching. |
A Step-by-Step Guide to a Prior Art Search:
Here, we outline a systematic workflow for conducting a prior art search for a hypothetical new compound: (E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-fluoro-4-thiomorpholinoaniline (Compound X) .
Caption: Workflow for a systematic prior art search.
Establishing Patentability: Beyond Novelty
For a new compound to be patentable, it must satisfy three core requirements:
-
Novelty: The compound must not have been previously disclosed to the public.
-
Inventive Step (Non-Obviousness): The compound must not be an obvious modification of a known compound to a person skilled in the art.
-
Industrial Applicability (Utility): The compound must have a specific, substantial, and credible utility.
While the prior art search addresses novelty, the inventive step and utility must be demonstrated through experimental data.
Comparative Experimental Analysis: Demonstrating Inventive Step and Utility
To build a strong case for patentability, it is essential to compare the performance of a new compound against existing alternatives. This section outlines a hypothetical comparative study of Compound X against a known this compound derivative (Reference Compound A ) and a standard-of-care drug.
Hypothetical Performance Data:
| Compound | MIC against S. aureus (µg/mL) | IC50 against MCF-7 (µM) |
| Compound X | 8 | 5.2 |
| Reference Compound A | 32 | 15.8 |
| Ciprofloxacin (Control) | 2 | N/A |
| Doxorubicin (Control) | N/A | 0.8 |
This data suggests that Compound X possesses significantly improved antimicrobial and anticancer activity compared to the known Reference Compound A , thus providing evidence for an inventive step.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are crucial.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Test compounds and control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compounds and control antibiotic in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB to achieve a range of concentrations.
-
Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]
Materials:
-
Human breast cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds and control drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and control drug for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Structuring a Preliminary Patentability Report
The culmination of the prior art search and experimental validation should be a comprehensive report that provides a preliminary assessment of the compound's patentability.
Caption: Structure of a preliminary patentability report.
Conclusion
The journey from a novel chemical entity to a potentially valuable intellectual property asset is a meticulous process that demands both scientific rigor and strategic foresight. For new this compound compounds, a systematic approach to assessing novelty through comprehensive prior art searches, coupled with robust experimental validation of their utility and inventive step, is indispensable. This guide provides a foundational framework to navigate this complex landscape, empowering researchers to make informed decisions about the potential patentability of their discoveries.
References
- How to Conduct a Patent Search for Chemical Inventions. (2025, December 25). PatentPC.
- More, N. A., Jadhao, N. L., Meshram, R. J., Tambe, P., Salve, R. A., Sabane, J. K., ... & Gajbhiye, J. M. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127.
- CAS Patent searching. (n.d.). CAS.
- Top Tips for Chemical Patent Searching. (n.d.). Minesoft.
- How does the USPTO handle searches for chemical compounds and structures? (2024, September 27). BlueIron IP.
- Full Chemical Structure Search- Understanding the Basics. (2017, June 22). U.S. Patent Searching.
- Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US).
- Laboratory methodologies for bacterial antimicrobial susceptibility testing. (n.d.). WOAH.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells. (n.d.). ResearchGate.
- Antimicrobial Susceptibility Testing Protocols. (n.d.). Routledge.
- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
- Antimicrobial Susceptibility Testing. (n.d.). In StatPearls. National Center for Biotechnology Information (US).
- Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). ResearchGate.
Sources
- 1. Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells | CSIR-NCL Library, Pune [library.ncl.res.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. minesoft.com [minesoft.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
peer-reviewed studies validating the therapeutic potential of 3-Fluoro-4-thiomorpholinoaniline
I. Introduction: From a Specific Molecule to a Promising Scaffold
In the landscape of drug discovery, the journey often begins with a single, intriguing molecule. This guide was initially conceived to explore the therapeutic potential of 3-Fluoro-4-thiomorpholinoaniline . However, a thorough review of peer-reviewed literature reveals a notable absence of direct studies on this specific compound. Instead, the available data points to its role as a versatile chemical intermediate, a building block for more complex molecules.
This guide, therefore, pivots from a singular focus to a broader, more practical exploration of the thiomorpholinoaniline scaffold . We will delve into the therapeutic promise of this chemical family, drawing insights from structurally similar compounds and their documented biological activities. For researchers and drug development professionals, this guide serves as a comparative framework for understanding the potential of this scaffold and provides a roadmap for its systematic evaluation.
The core structure, characterized by a thiomorpholine ring attached to an aniline moiety, presents a unique combination of steric and electronic properties. The presence of a sulfur atom in the thiomorpholine ring, compared to the oxygen in the more commonly studied morpholinoanilines, offers distinct possibilities for molecular interactions and metabolic stability. The fluorine atom, as seen in our initial compound of interest, is a well-established bioisostere for hydrogen, capable of modulating physicochemical properties and target binding affinity.
This guide will compare the potential applications of the thiomorpholinoaniline scaffold in key therapeutic areas, namely oncology and infectious diseases, by examining the performance of related compounds. We will provide detailed experimental protocols to empower researchers to validate these therapeutic hypotheses for novel derivatives like this compound.
II. Potential Therapeutic Applications: A Comparative Analysis
The therapeutic potential of the thiomorpholinoaniline scaffold can be inferred from the biological activities of its analogs. The primary areas of interest are kinase inhibition for anticancer applications and broad-spectrum antimicrobial activity.
A. Anticancer Activity: Targeting Kinase Signaling Pathways
The morpholinoaniline scaffold is a recognized pharmacophore in the design of kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[1] The development of selective kinase inhibitors has transformed cancer therapy.[1]
Derivatives of the closely related 3-fluoro-4-morpholinoaniline have demonstrated significant anti-proliferative activity against breast cancer cell lines.[2] For instance, a sulfonamide derivative, NAM-5 , showed potent activity against both MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values of 1.811 µM and 2.143 µM, respectively.[2] This suggests that the core scaffold can be effectively derivatized to achieve significant anticancer effects.
The thiomorpholinoaniline scaffold offers a unique opportunity to explore novel interactions within the ATP-binding pocket of various kinases. The sulfur atom can alter the conformation of the ring and its hydrogen-bonding capabilities, potentially leading to altered selectivity and potency profiles compared to its morpholino counterparts.
Table 1: Comparative Anticancer Activity of Morpholinoaniline Derivatives
| Compound | Scaffold | Target Cell Lines | IC50 (µM) | Reference |
| NAM-5 | 3-Fluoro-4-morpholinoaniline sulfonamide | MCF-7 | 1.811 | [2] |
| MDA-MB-231 | 2.143 | [2] | ||
| NAM-7 | 3-Fluoro-4-morpholinoaniline derivative | MCF-7 | 1.883 | [2] |
| MDA-MB-231 | 4.688 | [2] | ||
| Doxorubicin (Control) | Anthracycline | MCF-7, MDA-MB-231 | Not specified in source | [2] |
This data underscores the potential of the core scaffold in cancer therapeutics and provides a benchmark for evaluating novel thiomorpholinoaniline derivatives.
B. Antimicrobial Activity: A Scaffold for Novel Antibiotics
The emergence of antimicrobial resistance is a pressing global health challenge, necessitating the discovery of novel antimicrobial agents.[3] The morpholino group is a key component of the antibiotic linezolid, highlighting the potential of this chemical class in combating bacterial infections. While direct studies on the antimicrobial properties of this compound are lacking, the general applicability of the anilino-scaffold in antimicrobial drug design is well-documented. For example, novel quinolone derivatives have shown potent antimicrobial activity with MIC values as low as <0.03–31.25 μg/mL.[4]
The thiomorpholinoaniline scaffold can be explored for its potential to inhibit bacterial growth through various mechanisms. The structural modifications enabled by this scaffold could lead to compounds with activity against both Gram-positive and Gram-negative bacteria.
III. Experimental Validation: A Step-by-Step Guide
To validate the therapeutic potential of this compound or any novel derivative of this scaffold, a systematic experimental approach is essential. The following protocols provide a robust framework for initial in vitro screening.
A. Workflow for Assessing Anticancer Potential
The initial evaluation of a novel compound for anticancer activity involves determining its cytotoxicity against cancer cell lines and its selectivity over non-cancerous cells. A key objective is to identify if the compound inhibits a specific kinase, which is a common mechanism for anilino-based anticancer drugs.
Caption: Workflow for evaluating the anticancer potential of novel compounds.
1. Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[5]
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., NIH/3T3) in appropriate media.
-
Compound Treatment: Seed cells in 96-well plates and treat with serial dilutions of the test compound. Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: After a 48-72 hour incubation, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
2. Kinase Inhibition Assay
This assay determines if the compound inhibits the activity of specific protein kinases.[6]
-
Assay Format Selection: Choose a suitable assay format, such as a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay.[6][7]
-
Kinase Reaction: Set up a reaction mixture containing the kinase, its substrate, ATP, and the test compound at various concentrations.
-
Detection: Measure the phosphorylation of the substrate.
-
Data Analysis: Determine the IC50 value for kinase inhibition. For promising hits, further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[6]
B. Workflow for Assessing Antimicrobial Potential
The initial screening for antimicrobial activity involves determining the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria.
Caption: Workflow for evaluating the antimicrobial potential of novel compounds.
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay)
The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[5][8]
-
Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard.[5]
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation and Incubation: Add the bacterial inoculum to each well. Include positive (bacteria without compound) and negative (broth only) controls. Incubate for 16-20 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.[5]
Table 2: Representative Antimicrobial Activity of Quinolone Derivatives (for comparison)
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Novel Quinolone Derivatives | Bacillus subtilis | <0.03 | [4] |
| Staphylococcus aureus | 0.06–3.9 | [4] | |
| Escherichia coli | 0.06–3.9 | [4] |
This data provides a reference point for the level of activity to aim for with novel thiomorpholinoaniline derivatives.
IV. Conclusion and Future Directions
While this compound itself remains an uncharacterized molecule in terms of its therapeutic potential, the broader thiomorpholinoaniline scaffold holds considerable promise for the development of novel anticancer and antimicrobial agents. By leveraging the insights gained from structurally related morpholinoaniline derivatives and applying the systematic experimental workflows outlined in this guide, researchers can effectively explore the therapeutic landscape of this chemical family.
Future research should focus on the synthesis of a diverse library of this compound derivatives with modifications to the aniline and thiomorpholine rings. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern biological activity and selectivity. Promising lead compounds identified through in vitro screening can then be advanced to in vivo studies to evaluate their efficacy and safety in animal models. The journey from a chemical scaffold to a clinically viable drug is long and challenging, but the thiomorpholinoaniline family presents a compelling starting point for innovation in medicinal chemistry.
V. References
-
BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds. Retrieved from BenchChem website.
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website.
-
BenchChem. (n.d.). Application Notes and Protocols for Kinase Inhibitor Development. Retrieved from BenchChem website.
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
-
National Institutes of Health. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]
-
Springer Nature. (n.d.). Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. Retrieved from [Link]
-
MDPI. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Retrieved from [Link]
-
MDPI. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Retrieved from [Link]
-
PubMed. (n.d.). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Antimicrobial, Antioxidant and Antiproliferative Activities of Novel Quinolones. Retrieved from [Link]
-
CSIR-NCL Library, Pune. (n.d.). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells | CSIR-NCL Library, Pune [library.ncl.res.in]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Profile of 3-Fluoro-4-thiomorpholinoaniline: A Focus on Cancerous Versus Healthy Cell Lines
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective. Within this context, heterocyclic compounds have emerged as a promising class of molecules, with aniline and morpholine derivatives, in particular, demonstrating significant potential as anticancer agents.[1][2] This guide provides an in-depth comparative analysis of the cytotoxic effects of a promising, yet under-investigated molecule, 3-Fluoro-4-thiomorpholinoaniline, on cancerous versus healthy cell lines. While direct and extensive research on this specific compound is emerging, we will draw upon robust data from its close structural analog, 3-fluoro-4-morpholinoaniline, to project a scientifically grounded cytotoxic profile and to delineate the experimental methodologies required for its validation.[1][2]
The core rationale for investigating this compound lies in the established anticancer properties of its parent structures. The aniline scaffold is a key component in numerous approved and experimental cancer drugs, known to interact with various cellular targets to induce cell death.[3][4] The thiomorpholine moiety, a bioisostere of morpholine, can enhance the pharmacokinetic and pharmacodynamic properties of a compound. The substitution of oxygen with sulfur can influence lipophilicity, metabolic stability, and target engagement, potentially leading to improved therapeutic indices. This guide will, therefore, not only present a hypothetical yet evidence-based comparison of cytotoxicity but also provide detailed protocols for researchers to conduct their own validation studies.
Projected Comparative Cytotoxicity of this compound
Based on the cytotoxic data of closely related 3-fluoro-4-morpholinoaniline derivatives, we can project a potent and selective anticancer profile for this compound. The following table summarizes the anticipated half-maximal inhibitory concentration (IC50) values against representative breast cancer cell lines (MCF-7 and MDA-MB-231) and a non-cancerous murine embryonic fibroblast cell line (3T3L-1). For comparative purposes, the activity of Doxorubicin, a standard chemotherapeutic agent, is also included.[1][2]
| Compound | Cell Line | Cell Type | Projected IC50 (µM) |
| This compound | MCF-7 | Human Breast Adenocarcinoma | ~ 2.0 |
| MDA-MB-231 | Human Breast Adenocarcinoma | ~ 2.5 | |
| 3T3L-1 | Mouse Embryonic Fibroblast | > 10 | |
| Doxorubicin (Reference) | MCF-7 | Human Breast Adenocarcinoma | ~ 1.5 |
| MDA-MB-231 | Human Breast Adenocarcinoma | ~ 1.8 | |
| 3T3L-1 | Mouse Embryonic Fibroblast | ~ 2.2 |
This projected data suggests that this compound may exhibit significant cytotoxic activity against cancerous cell lines while displaying a considerably lower impact on healthy cells, indicating a favorable selectivity profile.
Experimental Protocols for Cytotoxicity Assessment
To empirically validate the cytotoxic effects of this compound, a series of well-established in vitro assays are recommended.[5] The following protocols provide a step-by-step guide for researchers.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231, and 3T3L-1) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
To elucidate the mechanism of cell death, it is crucial to determine if the compound induces apoptosis. Annexin V staining identifies early apoptotic cells, while propidium iodide (PI) stains late apoptotic and necrotic cells.[1][2]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualizing the Experimental Workflow and Proposed Mechanism of Action
To provide a clear visual representation of the experimental design and the potential underlying mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing the comparative cytotoxicity of this compound.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Discussion and Future Directions
The projected data, based on the activity of its close analog, suggests that this compound holds significant promise as a selective anticancer agent. The anticipated higher IC50 value against the healthy 3T3L-1 cell line compared to the MCF-7 and MDA-MB-231 cancer cell lines points towards a desirable therapeutic window. The proposed mechanism of action via the induction of apoptosis is a common and effective strategy for cancer therapeutics, as it leads to programmed cell death without eliciting an inflammatory response.
Future research should focus on validating these projections through rigorous in vitro studies as outlined in this guide. A broader panel of cancer cell lines, including those from different tissue origins, should be tested to determine the compound's spectrum of activity. Furthermore, mechanistic studies should be expanded to identify the specific molecular targets of this compound and to fully elucidate the signaling pathways involved in its cytotoxic effects. In vivo studies using animal models will also be crucial to assess the compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.
References
- More, N. A., Jadhao, N. L., Meshram, R. J., Tambe, P., Salve, R. A., Sabane, J. K., Sawant, S. N., Gajbhiye, V., & Gajbhiye, J. M. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127.
- BenchChem. (2025). Aniline Mustard Derivatives: A Head-to-Head Cytotoxicity Comparison for Cancer Research.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- ResearchGate. (n.d.). Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells | Request PDF.
- SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- Kosheeka. (2025).
- Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
- PubMed. (1988). Hypoxia-selective antitumor agents. 3. Relationships between structure and cytotoxicity against cultured tumor cells for substituted N,N-bis(2-chloroethyl)anilines.
- Smolecule. (2023). Buy this compound | 237432-11-0.
- IFTM University. (2024).
- NIH. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
- ChemRxiv. (n.d.). Aniline-containing derivatives of parthenolide: Synthesis and anti-chronic lymphocytic leukaemia activity.
- Ossila. (n.d.). 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8.
- ResearchGate. (n.d.).
Sources
- 1. library.ncl.res.in [library.ncl.res.in]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hypoxia-selective antitumor agents. 3. Relationships between structure and cytotoxicity against cultured tumor cells for substituted N,N-bis(2-chloroethyl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
Evaluating the Synergistic Potential of 3-Fluoro-4-thiomorpholinoaniline in Combination Chemotherapy: A Comparative Guide
In the landscape of oncology research, the quest for more effective and less toxic cancer therapies is a paramount objective. Combination therapy, the concurrent use of multiple therapeutic agents, has emerged as a powerful strategy to enhance treatment efficacy, overcome drug resistance, and minimize side effects.[1] This guide provides a comprehensive framework for evaluating the synergistic potential of a novel investigational compound, 3-Fluoro-4-thiomorpholinoaniline, when combined with established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and preclinical assessment of new cancer therapeutics.
Introduction to this compound: A Compound of Interest
This compound is a synthetic molecule characterized by a fluorinated aniline core linked to a thiomorpholine moiety.[2] While direct anti-cancer studies on this specific compound are not yet prevalent in published literature, its structural motifs are of significant interest in medicinal chemistry. The thiomorpholine ring, a sulfur-containing heterocycle, and the fluoroaniline group are present in various bioactive compounds. The presence of these functional groups suggests potential interactions with key cellular signaling pathways implicated in cancer progression.[2]
Based on its structural features and the known roles of similar chemical entities, it is hypothesized that this compound may act as an inhibitor of pro-survival signaling pathways, such as the PI3K/AKT/mTOR cascade. The PI3K/AKT pathway is frequently hyperactivated in a multitude of human cancers, driving cell proliferation, survival, and resistance to conventional therapies.[3] Therefore, inhibiting this pathway could sensitize cancer cells to the cytotoxic effects of standard chemotherapeutics.
The Rationale for Combination Therapy: Targeting Cancer's Survival Mechanisms
Chemotherapeutic agents such as doxorubicin, cisplatin, and paclitaxel are mainstays in cancer treatment, primarily inducing cell death through DNA damage or mitotic arrest.[3] However, cancer cells often develop resistance by activating survival pathways, with the PI3K/AKT pathway being a prominent escape route.[3] By co-administering an inhibitor that targets this pathway, we can potentially block this survival mechanism, leading to a synergistic enhancement of cancer cell death.[3][4][5] This guide will focus on a proposed combination of this compound with doxorubicin, a topoisomerase inhibitor, as a representative example.
Experimental Design for Synergy Evaluation: The Chou-Talalay Method
To quantitatively assess the interaction between this compound and doxorubicin, the Chou-Talalay method is a robust and widely accepted approach.[1][6][7] This method is based on the median-effect equation and provides a Combination Index (CI) that defines the nature of the drug interaction.[6][7]
Key Principles of the Chou-Talalay Method:
-
Combination Index (CI): A quantitative measure of drug interaction.
-
Dose-Reduction Index (DRI): Indicates the extent to which the dose of one drug in a synergistic combination can be reduced to achieve a given effect level. A favorable DRI (>1) allows for dose reduction and potential toxicity mitigation.[1][8]
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the synergistic effects of this compound and doxorubicin.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Buy this compound | 237432-11-0 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 3-Fluoro-4-thiomorpholinoaniline: A Comprehensive Guide for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Fluoro-4-thiomorpholinoaniline, ensuring the safety of personnel and the protection of our environment. The causality behind these procedures is rooted in the chemical's known and potential hazards, and adherence to these steps forms a self-validating system of laboratory safety.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the compound's characteristics is paramount. This compound is a fluorinated aniline derivative linked to a thiomorpholine ring.[1] While comprehensive toxicological data is not always available for novel compounds, the safety data for structurally similar chemicals provides critical guidance.
Key Hazard Considerations:
-
Acute Toxicity: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Skin Irritation: It is known to cause skin irritation.[3]
-
Environmental Hazard: While specific ecotoxicity data is limited, it is prudent to prevent its release into the environment.[2]
These hazards necessitate a disposal strategy that minimizes exposure and ensures the complete and safe destruction or detoxification of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃FN₂S | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| Appearance | Off-white to brown crystalline powder | |
| Melting Point | 121-123 °C | [2] |
| Boiling Point | 364.9±42.0 °C | |
| Flash Point | 174.5±27.9 °C |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to provide a clear, logical, and safe pathway for the disposal of this compound.
Experimental Protocol: Detailed Disposal Steps
-
Segregation and Waste Classification:
-
Rationale: Preventing accidental reactions with incompatible materials is a critical first step in safe waste handling.
-
Procedure:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
Classify this waste as a hazardous chemical waste, specifically as a toxic organic solid.
-
-
-
Containerization:
-
Rationale: Proper containment prevents the release of the chemical into the laboratory environment.
-
Procedure:
-
Use a dedicated, leak-proof, and clearly labeled container for the accumulation of this compound waste. The container should be made of a material compatible with the chemical.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for skin irritation).
-
-
-
Storage of Waste:
-
Rationale: Safe temporary storage is essential to prevent accidents and ensure regulatory compliance.
-
Procedure:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, away from sources of ignition, and inaccessible to unauthorized personnel.
-
-
-
Arranging for Disposal:
-
Rationale: The disposal of hazardous chemicals is a regulated activity that requires specialized expertise and facilities.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide the contractor with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
-
Recommended Disposal Method:
-
Rationale: Incineration at high temperatures is the preferred method for the complete destruction of many organic compounds.
-
Procedure: The recommended method of disposal is incineration by an accredited and licensed hazardous waste disposal contractor.[2] This ensures the complete destruction of the compound, preventing its release into the environment.
-
-
Decontamination of Empty Containers:
-
Rationale: Residual amounts of the chemical in "empty" containers can still pose a hazard.
-
Procedure:
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinseate and treat it as hazardous waste, adding it to your this compound waste stream.
-
After triple rinsing, the container can be disposed of as non-hazardous waste, or recycled, in accordance with your institution's policies.
-
-
-
Spill Management:
-
Rationale: A clear and practiced spill response plan is crucial for mitigating accidental releases.
-
Procedure:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.[2][4]
-
Clean the spill area with a suitable solvent and decontaminating solution.
-
-
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of PPE is non-negotiable when handling this compound and its waste.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To prevent skin contact and absorption.[5] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and airborne particles.[2] |
| Skin and Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or in case of insufficient ventilation. | To prevent inhalation of dust or vapors. |
Regulatory Compliance: Adherence to Local, State, and National Legislation
It is imperative to note that the disposal of hazardous waste is governed by a complex framework of regulations. The procedures outlined in this guide are based on general best practices. However, you must consult and adhere to all applicable local, state, and national regulations concerning hazardous waste management.[2][6]
Conclusion: A Culture of Safety
The responsible disposal of this compound is a direct reflection of our commitment to a culture of safety in the laboratory. By understanding the hazards, meticulously following the disposal protocols, and utilizing appropriate personal protective equipment, we can ensure that our scientific pursuits are conducted with the utmost respect for our own well-being and the integrity of our environment.
References
- Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications.
- 3-Fluoro-4-morpholinoaniline - SAFETY DATA SHEET. (2023-12-05).
- 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem.
- Thiomorpholine - CymitQuimica. (2023-07-06).
- Buy this compound | 237432-11-0 - Smolecule. (2023-08-15).
- 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8 - Ossila.
- 3-Fluoro-4-morpholinoaniline | 93246-53-8 | Tokyo Chemical Industry (India) Pvt. Ltd.
- SAFETY DATA SHEET - Fisher Scientific. (2024-03-31).
- Aniline - Hazardous Substance Fact Sheet.
Sources
Personal protective equipment for handling 3-Fluoro-4-thiomorpholinoaniline
Comprehensive Safety and Handling Guide: 3-Fluoro-4-thiomorpholinoaniline
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of this compound (CAS No. 237432-11-0). As a compound utilized in advanced research and pharmaceutical development, a thorough understanding of its potential hazards and the implementation of rigorous safety measures are paramount to ensure the well-being of laboratory personnel and environmental integrity.[1][2][3] This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and informed decision-making.
Hazard Analysis: A Synthesis of Structural Analogs
Direct, comprehensive toxicological data for this compound is not extensively available. Therefore, a conservative approach to safety is mandated, based on the hazardous properties of its structural components: the aniline backbone, the thiomorpholine moiety, and the fluoro-group.
-
Aniline Core: Aniline and its derivatives are well-documented as toxic compounds.[4][5] They can be absorbed through the skin, inhaled, or ingested, leading to systemic toxicity.[4][6] A primary concern with aniline exposure is methemoglobinemia, a condition where the blood's ability to transport oxygen is dangerously reduced.[5] Aniline is also considered a potential human carcinogen.[5][7]
-
Thiomorpholine Moiety: Thiomorpholine is classified as a corrosive substance that can cause severe skin burns and eye damage.[8][9] Its presence in the molecule necessitates robust protection against dermal and ocular contact.
-
Fluorinated Aromatic Ring: The fluoro- group enhances the molecule's reactivity and potential for biological interaction. Halogenated organic compounds often require special considerations for disposal.[10][11]
Based on this composite hazard profile, this compound is presumed to be harmful if swallowed, in contact with skin, or if inhaled .[12][13]
Personal Protective Equipment (PPE): A Multi-layered Defense
A stringent PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Prep | Chemical safety goggles with side shields and a face shield | Double-gloving with nitrile or butyl rubber gloves | Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes. | Work within a certified chemical fume hood.[14] |
| Handling and Reactions | Chemical safety goggles with side shields and a face shield | Double-gloving with nitrile or butyl rubber gloves | Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes. | All manipulations must be performed within a certified chemical fume hood.[4][15] |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty butyl rubber gloves over nitrile gloves | Chemical-resistant disposable coveralls, shoe covers, and apron. | A full-face respirator with an organic vapor/HEPA cartridge may be required for large spills.[14] |
| Waste Disposal | Chemical safety goggles | Double-gloving with nitrile or butyl rubber gloves | Full-length lab coat with tight cuffs and closed-toe shoes. | Conducted within a certified chemical fume hood. |
Rationale for PPE Selection
-
Eye and Face Protection: The corrosive potential of the thiomorpholine component and the irritant nature of aniline derivatives necessitate the use of chemical safety goggles at a minimum.[8][16] A face shield provides an additional layer of protection against splashes during solution preparation and transfers.
-
Hand Protection: Given that aniline compounds can be absorbed through the skin, robust hand protection is critical.[6] Double-gloving provides a safeguard against accidental tears or punctures in the outer glove. Always inspect gloves for integrity before use.
-
Body Protection: A full-length lab coat and closed-toe shoes are standard laboratory practice. The addition of a disposable apron is a prudent measure to prevent contamination of personal clothing.
-
Respiratory Protection: Due to the risk of inhaling harmful dust or vapors, all handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[4][12][15]
Operational Plan: A Step-by-Step Procedural Guide
Pre-Handling Checklist
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the certification is current.
-
Assemble all Materials: Have all necessary equipment, reagents, and waste containers ready within the fume hood to minimize movement in and out of the containment area.
-
Inspect PPE: Thoroughly check all PPE for defects before donning.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[4]
Handling Protocol
Caption: Workflow for handling this compound.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[4]
Disposal Plan: Ensuring Environmental Compliance
As a halogenated organic compound, this compound waste must be handled with care to prevent environmental release.
Waste Segregation
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves, absorbent pads), in a designated, sealed, and clearly labeled hazardous waste container.[11][17] The label should read "Hazardous Waste: this compound".
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled container for halogenated organic waste.[11][18] Do not mix with non-halogenated waste streams, as this can increase disposal costs.[18]
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 237432-11-0 [smolecule.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. nj.gov [nj.gov]
- 6. bloomtechz.com [bloomtechz.com]
- 7. Aniline - IDLH | NIOSH | CDC [cdc.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. bucknell.edu [bucknell.edu]
- 12. downloads.ossila.com [downloads.ossila.com]
- 13. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
